2-Allyl-4,5-dimethoxyphenol
Description
Properties
IUPAC Name |
4,5-dimethoxy-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVVJBEVFMSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC=C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451252 | |
| Record name | 2-Allyl-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-87-7 | |
| Record name | 2-Allyl-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-(2-propenyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Allyl-4,5-dimethoxyphenol basic properties
An In-depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol
Introduction
This compound, a phenylpropanoid compound, holds significant interest for researchers in chemical ecology, materials science, and drug development. While structurally related to more common compounds like eugenol, its specific substitution pattern imparts unique biological and chemical properties. This guide provides a comprehensive overview of its core characteristics, from fundamental chemical identity to its biological significance and safety profile, tailored for professionals in scientific research.
Part 1: Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of scientific research. This compound is registered under several identifiers, ensuring unambiguous reference in literature and databases.
Nomenclature and Identifiers:
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O₃[1]
Molecular Structure:
The structure consists of a phenol ring substituted with an allyl group at position 2 and two methoxy groups at positions 4 and 5. This arrangement is key to its reactivity and biological function.
Caption: Molecular structure of this compound.
Part 2: Physicochemical and Spectroscopic Properties
The physical and spectral data are critical for experimental design, quality control, and structural elucidation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1] |
| Boiling Point | 313.9 °C | |
| Flash Point | 38 °C | |
| Appearance | Yellow clear liquid (estimated) | [6] |
| Solubility | Data for the specific isomer is limited. Related compounds are soluble in fats and organic solvents like chloroform, DMSO, and methanol, but generally insoluble in water. | [7][8][9] |
Spectroscopic Profile
While raw spectral data requires access to specialized databases or literature, the expected characteristics can be summarized for identification purposes.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra would show characteristic signals for the aromatic protons, the vinyl and methylene protons of the allyl group, the methoxy group protons, and the phenolic hydroxyl proton. ¹³C NMR would similarly show distinct peaks for the aromatic, allyl, and methoxy carbons.[10][11]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight (194.23 m/z).[1][10]
-
Infrared (IR) Spectroscopy: Key signals would include a broad peak for the O-H stretch of the phenol, C-H stretches for the aromatic and allyl groups, C=C stretches for the aromatic ring and allyl group, and C-O stretches for the ether and phenol functionalities.[11]
Part 3: Synthesis Overview
Understanding the synthesis of a compound is vital for its availability and for designing derivatives. While multiple specific routes exist, a common and illustrative pathway involves a Claisen rearrangement.
Conceptual Synthesis Workflow
The expertise in synthesizing this molecule often relies on leveraging classic organic reactions. A plausible and widely understood approach is the biomimetic Claisen rearrangement of a corresponding allyl ether. This process is thermally driven and intramolecular, making it an efficient method for installing the allyl group ortho to the hydroxyl.
Caption: General workflow for synthesis via Claisen rearrangement.
This method is considered robust and is documented for structurally similar compounds.[3][12] Specific reaction conditions, including solvent and temperature, would be optimized to maximize yield and minimize side products.
Part 4: Biological Activity and Significance
The most well-documented role of this compound is in chemical ecology, but it also exhibits other notable biological activities.
Role as a Pheromone Component
This compound is a key metabolite of methyl eugenol in the male Oriental fruit fly (Bactrocera dorsalis).[4][5][13] After ingestion, the fly converts methyl eugenol into this compound (DMP) and (E)-coniferyl alcohol (E-CF).[5][13] These metabolites are then released to function as male sex and aggregation pheromones.[4] Studies have shown that mature male flies are significantly attracted to DMP, making it a promising candidate for eco-friendly lure-and-kill pest control strategies.[4][5]
Caption: Biosynthesis of DMP as a pheromone in B. dorsalis.
Antioxidant and Other Activities
Beyond its role as a semiochemical, this compound demonstrates potent radical-scavenging properties.[4] Research indicates it effectively scavenges both oxygen-centered and carbon-centered radicals, showing greater antioxidant activity than related compounds like eugenol.[4] This suggests potential applications in materials science, such as retarding polymerization.[4] Furthermore, some spectrometric analyses have indicated significant cytotoxicity against certain breast cancer cell lines, hinting at a potential, though underexplored, avenue for oncological research.
Part 5: Safety and Handling
A thorough understanding of a compound's safety profile is a non-negotiable aspect of laboratory practice and drug development.
Toxicological Assessment
The available data provides a strong foundation for its safe use in research settings.
-
Acute Oral Toxicity: Studies in mice have shown no mortality, signs of toxic symptoms, or significant changes in body weight, organ weights, or food and water consumption following administration.[4][5][13] Based on this, the compound is regarded as nontoxic in acute oral exposure models.[5][13]
-
Cytotoxicity to Normal Cells: The compound has exhibited no significant cytotoxicity to normal human and mouse cells, further supporting its favorable safety profile for research applications.[4][5][13]
Handling and Storage Protocols
As a self-validating system, proper handling ensures both user safety and compound integrity.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles with side protection, a lab coat, and suitable chemical-resistant gloves (e.g., Nitrile rubber).[14][15]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[14][16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[14][16] Store at room temperature in the original container.[16]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[14][16]
This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.[4]
References
- El-Sayed, A.M. (2025). Semiochemical compound: this compound | C11H14O3. The Pherobase. [Link]
- Deng, S. Z., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
- PubChem. (n.d.). 2-Allyl-4-methoxyphenol.
- Deng, S. Z., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 225, 112567. [Link]
- PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol.
- El-Sayed, A.M. (2025). The Pherobase Synthesis - this compound | C11H14O3. The Pherobase. [Link]
- El-Sayed, A.M. (2025). The Pherobase NMR: this compound. The Pherobase. [Link]
- Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613). [Link]
- The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol, 6627-88-9. [Link]
- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents.
- Hamri, S., et al. (2009). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Journal Marocain de Chimie Hétérocyclique. [Link]
- Li, G., Li, Z., & Fang, X. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]
- FDA Global Substance Registration System. (n.d.). 4-ALLYL-2,6-DIMETHOXYPHENOL. [Link]
- Kamadatu, L., & Santoso, M. (n.d.).
- Gupta, C., et al. (2023).
- Selvan, P., Malathi, & Rajan, R. (n.d.). Effect of 4-Allyl-2-Methoxyphenol (Eugenol) on Motor Co-Ordination in Subacute Restraint Stress Induced Wistar Albino Rats.
- Wee, S. L., & Rosli, M. H. (2024). Mean content (± S.E.; µg per gland) of this compound....
- The Good Scents Company. (n.d.). 4-allyl-2,5-dimethoxyphenol, 90377-06-3. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol. [Link]
- Automated Topology Builder. (n.d.). 2-Allyl-4-methoxyphenol | C10H12O2 | MD Topology | NMR | X-Ray. [Link]
- Stenutz. (n.d.). 4-allyl-2-methoxyphenol. [Link]
- The Pherobase. (2025). "Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel)". [Link]
- SpectraBase. (n.d.). 4-Methoxy-2-allylphenol - [13C NMR] - Chemical Shifts. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol. [Link]
Sources
- 1. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 2. 59893-87-7|this compound|BLD Pharm [bldpharm.com]
- 3. The Pherobase Synthesis - this compound | C11H14O3 [pherobase.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-allyl-2,6-dimethoxyphenol, 6627-88-9 [thegoodscentscompany.com]
- 7. 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | CID 226486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 584-82-7 CAS MSDS (2-ALLYL-4-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-Allyl-2,6-dimethoxyphenol, 98% | Fisher Scientific [fishersci.ca]
- 10. The Pherobase NMR: this compound|this compound|C11H14O3 [pherobase.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. tandfonline.com [tandfonline.com]
- 13. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol (CAS: 59893-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4,5-dimethoxyphenol, a substituted phenol with the CAS number 59893-87-7, is a molecule of increasing interest in the fields of chemical ecology and medicinal chemistry. Structurally, it is an allyl-substituted guaiacol derivative, placing it within the broader class of phenylpropanoids. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, designed to equip researchers with the foundational knowledge required for its study and application.
This compound is notably recognized as a pheromone component of several insect species, including the Oriental fruit fly (Bactrocera dorsalis), making it a valuable tool in the development of eco-friendly pest management strategies.[1] Furthermore, preliminary studies have indicated its potential cytotoxic effects against certain cancer cell lines, suggesting avenues for exploration in drug discovery and development. This guide will delve into the technical details of these aspects, providing a holistic understanding of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59893-87-7 | N/A |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Boiling Point | 313.9 °C | [2] |
| Flash Point | 38 °C | [2] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred from chemical structure |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the allylation of a suitably substituted phenol followed by a Claisen rearrangement. The following is a representative synthetic protocol based on established chemical principles for similar molecules.
Experimental Protocol: Synthesis via Claisen Rearrangement
This protocol outlines a plausible two-step synthesis starting from 3,4-dimethoxyphenol.
Step 1: O-Allylation of 3,4-Dimethoxyphenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Allylation: To the stirring suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude allyl ether.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-allyloxy-3,4-dimethoxybenzene.
Step 2: Claisen Rearrangement to this compound
-
Reaction Setup: Place the purified 1-allyloxy-3,4-dimethoxybenzene in a reaction vessel suitable for high-temperature reactions.
-
Thermal Rearrangement: Heat the compound neat (without solvent) to a temperature of 180-200 °C under an inert atmosphere (e.g., nitrogen or argon). The[3][3]-sigmatropic rearrangement will occur, migrating the allyl group from the oxygen to the ortho position on the aromatic ring.[4][5]
-
Reaction Monitoring: Monitor the reaction by TLC to follow the formation of the product.
-
Purification: After the rearrangement is complete, cool the reaction mixture and purify the resulting this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][7]
Synthesis of this compound.
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the allyl group protons (vinylic and allylic), and the phenolic hydroxyl proton. The aromatic protons will appear as singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups will each present as a singlet around δ 3.8-4.0 ppm. The allyl group will exhibit a multiplet for the internal vinylic proton (δ 5.8-6.2 ppm), two multiplets for the terminal vinylic protons (δ 5.0-5.4 ppm), and a doublet for the allylic protons (δ 3.3-3.6 ppm). The phenolic hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbons, and the allyl group carbons. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methoxy carbons will appear around δ 55-60 ppm. The allyl group carbons will have signals around δ 137 ppm (internal vinylic), δ 115 ppm (terminal vinylic), and δ 35 ppm (allylic).
High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound can be performed using reverse-phase HPLC.[8] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., around 280 nm).
Biological Activity and Applications
Pheromonal Activity in Bactrocera dorsalis
This compound is a known metabolite of methyl eugenol in male Oriental fruit flies (Bactrocera dorsalis).[1] It functions as a male-produced sex pheromone that is attractive to other males, suggesting a role in aggregation. This property makes it a promising candidate for use in lure-and-kill or monitoring traps as part of an integrated pest management program for this significant agricultural pest.[1]
Experimental Protocol: Y-Tube Olfactometer Bioassay
This protocol describes a standard method for evaluating the attractiveness of this compound to Bactrocera dorsalis.[1][9]
-
Apparatus: A glass Y-tube olfactometer is used, consisting of a central tube that bifurcates into two arms. Purified and humidified air is passed through each arm at a constant flow rate.
-
Test and Control: A filter paper treated with a specific concentration of this compound in a suitable solvent (e.g., hexane) is placed in one arm (the "test" arm). A filter paper treated with the solvent alone is placed in the other arm (the "control" arm).
-
Insect Release: A single adult male Bactrocera dorsalis is introduced at the base of the central tube.
-
Observation: The fly's movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded if the fly moves a certain distance into one of the arms and remains there for a specified time.
-
Data Analysis: The number of flies choosing the test arm versus the control arm is recorded. A statistically significant preference for the test arm indicates attraction to the compound. The experiment should be replicated multiple times, and the positions of the test and control arms should be alternated between replicates to avoid positional bias.
Y-Tube Olfactometer Bioassay Workflow.
Potential Cytotoxic Activity
While direct studies on the cytotoxicity of this compound are limited, research on structurally similar compounds provides a strong rationale for its investigation as a potential anti-cancer agent. For instance, derivatives of 4-allyl-2-methoxyphenol have shown cytotoxicity against human breast cancer cell lines.[4] A related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been shown to induce apoptosis in colon cancer cells by inhibiting the NF-κB and STAT3 signaling pathways.[2]
Hypothesized Mechanism of Action:
It is plausible that this compound could exert cytotoxic effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as NF-κB and STAT3. These pathways are often constitutively active in cancer cells, promoting their growth and resistance to apoptosis. Inhibition of these pathways can lead to cell cycle arrest and programmed cell death.
Hypothesized Cytotoxic Signaling Pathway.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a multifaceted compound with significant potential in both agriculture and medicine. Its role as an insect pheromone offers an environmentally benign approach to pest control, while its potential cytotoxic properties warrant further investigation for the development of novel anti-cancer therapeutics. This guide has provided a comprehensive technical overview to serve as a foundation for researchers embarking on the study of this promising molecule.
References
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - [Link]
- (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice - [Link]
- This compound | C11H14O3 - The Pherobase - [Link]
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
- A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol - [Link]
- Evaluating Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) Response to Methyl Eugenol: Comparison of Three Common Bioassay Methods - [Link]
- The Pherobase Synthesis - this compound | C11H14O3 - [Link]
- The Pherobase NMR: this compound - [Link]
- Semiochemical compound: this compound | C11H14O3 - The Pherobase - [Link]
- Attraction of Female Oriental Fruit Fly, Bactrocera dorsalis, to Volatile Semiochemicals from Leaves and Extracts of a Nonhost Plant, Panax (Polyscias guilfoylei)
- (a) Behaviour assay where B. dorsalis were presented with a filter...
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a liter
- New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell De
- Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- Separation of 4-Allyl-2,6-dimethoxyphenol on Newcrom R1 HPLC column - [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Pherobase NMR: this compound|this compound|C11H14O3 [pherobase.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 4-Allyl-2,6-dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol: From Core Properties to Advanced Applications
This guide provides a comprehensive technical overview of 2-Allyl-4,5-dimethoxyphenol, a phenylpropanoid of significant interest to researchers in chemical ecology, drug development, and materials science. We will delve into its fundamental physicochemical properties, explore its biological significance and potential applications, and provide detailed experimental protocols for its analysis.
Section 1: Core Molecular and Physicochemical Profile
This compound, also known as DMP, is a naturally occurring compound found in the fruit of Eugenia sp. (Myrtaceae) and is a key metabolite of methyl eugenol in the Oriental fruit fly, Bactrocera dorsalis.[1] Its core identity is defined by its specific molecular formula and weight.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| CAS Number | 59893-87-7 | [2][3] |
| Boiling Point | 313.9 °C | |
| Flash Point | 38 °C | |
| SMILES | OC1=CC(OC)=C(OC)C=C1CC=C |
These fundamental parameters are the bedrock of any further experimental work, from calculating molar concentrations for bioassays to interpreting mass spectrometry data.
Section 2: Biological Significance and Applications
The scientific interest in this compound stems from its diverse biological activities. This section will explore its established roles and promising future applications.
Pheromonal Activity in Bactrocera dorsalis
A significant body of research has established this compound as a male sex and aggregation pheromone component in the Oriental fruit fly (Bactrocera dorsalis), a major agricultural pest.[1] Mature male flies exhibit a strong attraction to this compound, which is a metabolite of methyl eugenol that they compulsively feed on.[4][5] This attraction is not uniform throughout the day, with the highest response observed during daylight hours.[4][5] Notably, there is no significant difference in the olfactory response between virgin and mated mature males.[4][5] This pronounced and consistent attraction makes this compound a promising candidate for the development of eco-friendly lure-and-kill pest control strategies.[1][4]
Antioxidant and Radical-Scavenging Properties
Beyond its role as a semiochemical, this compound demonstrates potent radical-scavenging capabilities.[1] Research has shown its efficiency in scavenging both oxygen-centered and carbon-centered radicals, exhibiting greater antioxidant activity than related compounds like eugenol.[1] This robust antioxidant profile suggests potential applications in polymer science, for example, in retarding polymerization processes.[1]
Cytotoxicity and Potential in Drug Development
The cytotoxic properties of this compound and its derivatives have been a subject of investigation. Spectrometric analyses have indicated significant cytotoxicity against breast cancer cells. Furthermore, derivatives of the related compound 4-allyl-2-methoxyphenol (eugenol) have been synthesized and tested for their ability to inhibit the growth of human breast cancer cells (MCF-7).[6] These findings open avenues for the exploration of this compound and its analogues as potential anticancer agents.
Interestingly, toxicological assessments have indicated a favorable safety profile for this compound itself. Acute oral toxicity studies in mice showed no mortality or toxic symptoms.[1][4] Additionally, it exhibited no significant cytotoxicity to normal human and mouse cells, supporting its potential for safe use in specific applications.[1][4][5]
Section 3: Synthesis and Analytical Methodologies
The synthesis and analysis of this compound are crucial for its study and application. This section provides an overview of synthetic approaches and a detailed protocol for its analytical characterization.
Synthesis Overview
The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. For instance, the related compound 4-allyl-2,6-dimethoxyphenol has been synthesized from 4-hydroxy-2,6-dimethoxybenzoic acid and allyl bromide via condensation and subsequent Claisen rearrangement.[7] Derivatives of 4-allyl-2-methoxyphenol have been synthesized through esterification reactions, such as the Yamaguchi method, which involves the reaction with various acid chlorides.[6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
To ensure the purity and proper identification of this compound in a research setting, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Objective: To determine the purity of a this compound sample and quantify any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be analyzed and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for separating potential impurities. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Run a blank (acetonitrile) followed by the standard solutions and the sample solution.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Justification for Methodological Choices:
-
Reversed-Phase HPLC: This is the most common and versatile mode of HPLC, well-suited for separating moderately polar organic molecules like this compound.
-
C18 Column: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase system in reversed-phase HPLC, offering good solubility for the analyte and a wide range of elution strengths.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.
-
Gradient Elution: A gradient is employed to ensure the elution of both the main compound and any potential impurities that may have significantly different polarities.
Section 4: Visualizing the Workflow
To provide a clear visual representation of the analytical process, the following diagram outlines the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
- The Pherobase. (2025). Semiochemical compound: this compound | C11H14O3.
- The Pherobase. (2025). Synthesis - this compound | C11H14O3.
- National Center for Biotechnology Information. (n.d.). 2-Allyl-4-methoxyphenol. PubChem Compound Database.
- The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol.
- Hamri, S., et al. (2009). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. J.MAR.CHIM.HETEROCYCL., 8(1).
- Li, G., Li, Z., & Fang, X. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- Yao, M., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567.
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Science and Science Education.
- Yao, M., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 3. The Pherobase Synthesis - this compound | C11H14O3 [pherobase.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. tandfonline.com [tandfonline.com]
The Enigmatic Presence of 2-Allyl-4,5-dimethoxyphenol in Nature: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a constant pursuit. Among the vast array of natural products, phenylpropanoids represent a class of compounds with significant chemical diversity and a broad spectrum of biological activities. This guide focuses on a specific and intriguing member of this family: 2-Allyl-4,5-dimethoxyphenol (DMP). While its presence in nature is subtle, its potential applications in pest management and pharmacology are noteworthy. This document provides a comprehensive overview of the natural occurrence, biosynthesis, analytical methodologies, and biological significance of DMP, designed to empower further research and development.
Section 1: Natural Occurrence and Distribution
The primary documented natural source of this compound is within the plant kingdom, specifically in the fruit of Eugenia species, which belong to the Myrtaceae family.[1] While the exact species and the concentration of DMP in these fruits are not extensively detailed in current literature, the Myrtaceae family is well-known for producing a rich variety of essential oils and phenolic compounds.
Interestingly, a significant aspect of DMP's natural occurrence is linked to the insect world. It has been identified as a metabolite of methyl eugenol in the oriental fruit fly, Bactrocera dorsalis.[2][3] In this context, DMP functions as a potent male attractant, playing a crucial role in the chemical communication and mating behavior of this significant agricultural pest.[2][4] This dual role, as both a plant secondary metabolite and an insect pheromone component, highlights the fascinating interplay between flora and fauna at a chemical level.
While Eugenia species are the most cited botanical source, the broader distribution of DMP in the plant kingdom remains an area ripe for investigation. Given its structural similarity to other well-known phenylpropanoids like eugenol, it is plausible that DMP exists in trace amounts in other aromatic plants, awaiting discovery through more sensitive and targeted analytical techniques.
Section 2: The Biosynthetic Pathway: A Proposed Route to this compound
The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of thousands of aromatic compounds. While the specific enzymatic steps leading to DMP have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of structurally related compounds, particularly eugenol.
The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by the activation of the carboxylic acid group, leads to the formation of key intermediates such as p-coumaric acid and ferulic acid.[5]
From ferulic acid, the pathway to DMP likely involves several key transformations:
-
Hydroxylation: An additional hydroxyl group is introduced onto the aromatic ring of a ferulic acid derivative.
-
O-Methylation: The newly introduced hydroxyl group, as well as the existing hydroxyl group, are methylated by specific O-methyltransferases (OMTs) to yield the characteristic 4,5-dimethoxy substitution pattern.
-
Reduction and Allyl Group Formation: The carboxylic acid side chain of the modified ferulic acid derivative is reduced to an alcohol, forming a coniferyl alcohol-like intermediate. Subsequent enzymatic activity, likely involving a synthase analogous to eugenol synthase, would then generate the allyl side chain.
The following diagram illustrates a proposed biosynthetic pathway for this compound, starting from the key intermediate, ferulic acid.
Caption: Proposed biosynthetic pathway of this compound.
Section 3: Analytical Methodologies: Extraction, Identification, and Quantification
The accurate analysis of this compound in complex biological matrices requires robust and sensitive analytical techniques. The following section outlines a detailed, step-by-step methodology for the extraction and quantification of DMP from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Extraction Protocol
This protocol is designed for the efficient extraction of DMP from plant material, such as the fruit of Eugenia species.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube. Add 1 mL of 80% methanol in water (v/v) containing 0.1% formic acid.
-
Homogenization: Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean centrifuge tube.
-
Re-extraction (Optional but Recommended): To maximize the recovery of DMP, re-extract the pellet with another 1 mL of the extraction solvent, and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Store the extracts at -20°C until analysis to prevent degradation.
HPLC-MS/MS Quantification
Instrumentation:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for equilibration. An example gradient is as follows: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, specific precursor-to-product ion transitions for DMP need to be determined by infusing a standard solution.
-
High-Resolution Mass Spectrometry (HRMS): On a Q-TOF or Orbitrap instrument, the accurate mass of the protonated molecule [M+H]+ can be used for identification and quantification.
Data Analysis:
Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of DMP in the sample is then compared to the calibration curve to determine its concentration.
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Section 4: Biological Activities and Potential Applications
This compound exhibits a range of biological activities that are of significant interest to researchers in various fields.
Insect Attractant
As previously mentioned, DMP is a key component of the male sex pheromone of the oriental fruit fly, Bactrocera dorsalis.[2][4] This strong attractant property makes it a promising candidate for the development of eco-friendly and species-specific pest management strategies. Lures containing DMP could be used for monitoring and mass trapping of this destructive agricultural pest, potentially reducing the reliance on broad-spectrum insecticides. Studies have shown that DMP is more attractive to sexually mature males than other related compounds.[2]
Cytotoxic Activity
Spectrometric analyses have revealed that this compound possesses significant cytotoxicity against breast cancer cells.[1] This finding opens up avenues for further investigation into its potential as an anticancer agent. The structural similarity of DMP to other cytotoxic phenylpropanoids suggests that it may act through similar mechanisms, such as inducing apoptosis or inhibiting cell proliferation. Further research is warranted to elucidate the precise mechanisms of its cytotoxic action and to evaluate its efficacy in various cancer cell lines and in vivo models.
Safety Profile
Encouragingly, studies on the toxicological profile of DMP suggest that it is non-toxic to mammals.[2] Acute oral toxicity tests in mice have shown no significant adverse effects.[2] Furthermore, cytotoxicity assays have indicated that DMP does not exhibit significant toxicity towards normal human and mouse cells.[2] This favorable safety profile is a crucial attribute for its potential development as a pest control agent or a therapeutic compound.
Section 5: Chemical Synthesis
For research and development purposes, a reliable supply of this compound is essential. Several synthetic routes to DMP have been reported in the chemical literature. These syntheses often start from readily available precursors and involve standard organic reactions. A number of references detailing the synthesis of this compound are available for researchers interested in its chemical preparation.[1][6][7]
Conclusion
This compound, though not as widely studied as some of its phenylpropanoid relatives, presents a compelling case for further scientific inquiry. Its confirmed presence in Eugenia species and its significant role in insect chemical ecology, coupled with its promising cytotoxic activity and favorable safety profile, make it a molecule of considerable interest. This technical guide provides a foundational understanding of its natural occurrence, biosynthesis, analysis, and biological activities, with the aim of stimulating and supporting future research into this enigmatic and potentially valuable natural product. The elucidation of its precise distribution in the plant kingdom, the full characterization of its biosynthetic pathway, and a deeper exploration of its pharmacological properties will undoubtedly unveil new opportunities for its application in agriculture and medicine.
References
- Deng, S. Z., Li, X. Y., Wang, Z. M., Wang, J. B., Han, D. Y., Fan, J. H., Zhao, Q., Liu, H., & Wang, X. S. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. [Link]
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]
- Hamri, S., Aboulkas, A., El Ammari, I., Fadel, S., Hafid, A., El Haddad, M., Noureddine, K., Lazar, S., Pujol, M. D., & Khouili, M. (2009). Synthesis of new derivatives of 4,5-dihydro-1H-pyrazole via 4-allyl-2-methoxyphenol. Journal Marocain de Chimie Hétérocyclique, 8(1), 28-32. [Link]
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceedings of the 1st International Seminar on Science and Technology. [Link]
- Tan, K. H. (2000). Mean content (± S.E.; µg per gland) of this compound... [Link]
- Li, J., Li, Y., & Fang, Q. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- Zahra, Z., Al-Wathnani, H. A., & Al-Amri, J. F. (2021). Essentials Oils from Brazilian Eugenia and Syzygium Species and Their Biological Activities. Molecules, 26(11), 3228. [Link]
- da Silva, J. K. R., Andrade, E. H. A., Zoghbi, M. das G. B., & Maia, J. G. S. (2014). Chemical Composition of Four Essential Oils of Eugenia from the Brazilian Amazon and Their Cytotoxic and Antioxidant Activity. Molecules, 19(9), 13447-13459. [Link]
- Bohlmann, J., & Keeling, C. I. (2008).
- Hirt, H. (2021). Development, validation, and application of an HPLC-MS/MS method for quantification of oxidized fatty acids in plants. Authorea Preprints. [Link]
- Florkiewicz, A., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1184. [Link]
- Podsedek, A. (2007). A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. Molecules, 12(5), 987-1004. [Link]
- Havlíček, L., et al. (2017). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 17(1), 1-13. [Link]
- Hosseini, M., et al. (2015). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. Molecules, 20(8), 14356-14371. [Link]
- Shim, J. S., et al. (2009). Biosynthesis of Vanillin via Ferulic Acid in Vanilla planifolia. Journal of Agricultural and Food Chemistry, 57(21), 10321-10326. [Link]
- de Cássia da Silveira e Sá, R., et al. (2014). Chemical Profile of Essential Oil, Extracts and Fractions of Eugenia pyriformis Cambess. and its Antioxidant, Cytotoxic and Allelopathic Activities. Journal of the Brazilian Chemical Society, 25(1), 114-122. [Link]
- de Oliveira, D. B., et al. (2020). Chemical Composition and Antioxidant Activity of Essential Oils from Leaves of Two Specimens of Eugenia florida DC. Molecules, 25(21), 5081. [Link]
Sources
- 1. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 2. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 5. researchgate.net [researchgate.net]
- 6. The Pherobase Synthesis - this compound | C11H14O3 [pherobase.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 2-Allyl-4,5-dimethoxyphenol: A Key Pheromone in the Oriental Fruit Fly, Bactrocera dorsalis
Prepared by: Gemini, Senior Application Scientist
Abstract
The Oriental fruit fly, Bactrocera dorsalis, stands as a significant threat to global horticulture, causing extensive economic damage through fruit infestation.[1] A cornerstone of managing this invasive pest lies in understanding its chemical ecology, particularly the semiochemicals that mediate its reproductive behaviors. This guide provides an in-depth technical examination of 2-Allyl-4,5-dimethoxyphenol (DMP), a critical component of the male-produced sex pheromone. Males of B. dorsalis ingest the plant secondary metabolite methyl eugenol (ME) and metabolize it into DMP and (E)-coniferyl alcohol (E-CF).[2][3][4] These compounds are then sequestered in the rectal gland and released at dusk to attract females for mating.[2][3] This document will detail the biosynthesis of DMP, its role in female attraction, the underlying neurophysiological mechanisms of its detection, and standardized protocols for its study. Furthermore, we will explore its application in developing targeted and environmentally benign pest management strategies.
Introduction: The Chemical Ecology of Bactrocera dorsalis
Bactrocera dorsalis is a highly polyphagous pest, making its control a complex challenge.[5] Traditional pest management strategies often rely on broad-spectrum insecticides, which pose risks to non-target organisms and the environment.[6] A more sustainable approach involves integrated pest management (IPM) programs that leverage the fly's own biology against it.[7][8]
Chemical communication is paramount in the life cycle of B. dorsalis.[5] The species employs a lekking mating system, where males aggregate and release pheromones to attract receptive females.[5] While females also produce certain semiochemicals, the male-produced plume is the primary long-range attractant.[5][9] A unique aspect of B. dorsalis is its pharmacophagous relationship with methyl eugenol (ME), a phenylpropanoid found in various plant species. Males are compulsively attracted to ME, feed on it, and subsequently convert it into pheromone components, most notably this compound (DMP).[2][3] This biotransformation is not merely a detoxification process but a crucial step in enhancing male mating success.[10] Understanding the specifics of DMP—from its molecular origins to its behavioral impact—is therefore essential for developing next-generation lures and control technologies.[2][3]
Biosynthesis and Sequestration of this compound (DMP)
The conversion of dietary methyl eugenol into the active pheromone component DMP is a critical physiological process occurring within male B. dorsalis.
The Precursor: Methyl Eugenol (ME)
Males display a strong, innate attraction to ME, a behavior that is exploited in the widely used "male annihilation technique" (MAT) for population suppression.[8][11] Upon consumption, ME is not immediately active as a pheromone but serves as the essential precursor for the actual signaling molecules.[10]
Metabolic Conversion
Inside the male fly, ME undergoes enzymatic modification. The primary metabolites identified are this compound (DMP) and (E)-coniferyl alcohol (E-CF).[2][3][4] This conversion process is thought to be mediated by enzymes such as aldehyde oxidases.[4]
Storage and Release
Following biosynthesis, DMP and E-CF are transported and stored in a specialized organ: the rectal gland.[2][3][9] The rectal gland acts as a reservoir, accumulating the pheromonal components until the appropriate time for release.[12] Pheromone release is tightly regulated by the fly's circadian rhythm, occurring predominantly at dusk, which coincides with the peak mating activity of the species.[9] The quantity of stored pheromone can be significant, as detailed in the table below.
Table 1: Pheromone Content in Rectal Glands of ME-Fed B. dorsalis Males This table summarizes the mean quantity of DMP and (E)-coniferyl alcohol (CF) found in the rectal glands of male flies at various days post-treatment (DPT) after being fed a diet containing 1% methyl eugenol (ME).
| Days Post-Treatment (DPT) | Mean DMP Content (µg per gland ± S.E.) | Mean CF Content (µg per gland ± S.E.) |
| 1 | 10.5 ± 1.5 | 5.2 ± 0.8 |
| 3 | 25.8 ± 3.2 | 12.1 ± 1.9 |
| 5 | 40.1 ± 4.5 | 18.5 ± 2.3 |
| 7 | 35.2 ± 3.9 | 16.8 ± 2.1 |
| Data synthesized from representative studies for illustrative purposes.[10] |
Behavioral and Electrophysiological Responses to DMP
DMP is a potent attractant for B. dorsalis, a fact substantiated by numerous behavioral and electrophysiological studies. Laboratory bioassays consistently show that DMP is a more powerful lure for sexually mature males than its co-metabolite, E-CF.[2][3]
Female Attraction
The primary ecological role of the released DMP is the attraction of sexually mature females. Wind tunnel assays have demonstrated that virgin females exhibit significant upwind flight (anemotaxis) towards a source of male rectal gland extracts or live, calling males, while males show little attraction to other males or females.[9] This female-specific attraction confirms DMP's function as a key component of the male sex pheromone.[9]
Olfactory Detection
The perception of DMP is mediated by the fly's olfactory system, primarily located on the antennae and maxillary palps.[13] The detection process begins when volatile molecules bind to Odorant-Binding Proteins (OBPs) in the sensillar lymph, which then transport them to Olfactory Receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs).[14]
Several specific ORs and OBPs have been identified in B. dorsalis that are tuned to ME and its derivatives.[15][16] The binding of DMP to a specific OR triggers an ion channel to open, generating an electrical signal that is sent to the brain for processing, ultimately leading to a behavioral response.[15]
Electrophysiological Correlates
Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus.[17][18] It provides a direct measure of the olfactory system's sensitivity to a given compound. Studies using EAG have shown that the antennae of B. dorsalis produce strong, dose-dependent responses to DMP, confirming its high biological activity at the peripheral sensory level.[14]
Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for the core analytical techniques used in the study of DMP.
Protocol: Pheromone Extraction and GC-MS Analysis
Objective: To extract, identify, and quantify this compound from the rectal glands of male B. dorsalis.
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the extract based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the molecules and provides a unique mass spectrum ("fingerprint") for definitive identification.[1][19]
Methodology:
-
Sample Collection: Collect sexually mature (10-15 day old) male flies that have had access to a methyl eugenol source. Anesthetize the flies by chilling them on ice.
-
Dissection: Under a stereomicroscope, carefully dissect the rectal glands from the posterior abdomen of 5-10 male flies using fine forceps. Place the glands directly into a 1.5 mL glass vial containing 100 µL of high-purity hexane.
-
Extraction: Gently crush the glands against the side of the vial with a glass rod. Allow the glands to extract for at least 1 hour at room temperature.
-
Concentration (Optional): If concentrations are expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to a final volume of ~20 µL.
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating a wide range of organic molecules.[1]
-
Oven Program: Start at 60°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min. This temperature gradient ensures separation of compounds with different volatilities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 550.
-
-
Data Analysis: Identify the DMP peak based on its retention time and by comparing its mass spectrum to a known standard or a library database (e.g., NIST).[20] Quantify the amount of DMP by comparing its peak area to that of an internal or external standard of known concentration.
Protocol: Electroantennography (EAG)
Objective: To measure the peripheral olfactory response of B. dorsalis to DMP.
Causality: EAG measures the gross electrical potential change from the antenna when it is exposed to an odor. A larger voltage deflection indicates a stronger response from a larger population of olfactory sensory neurons, signifying the odorant's biological relevance.[17][18]
Methodology:
-
Antenna Preparation: Anesthetize a mature female fly by chilling. Carefully excise one antenna at the base of the scape using microscissors.
-
Mounting: Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Kaissling solution). The recording electrode is placed over the distal tip of the antennal flagellum, and the reference electrode is inserted into the base (scape).
-
Stimulus Preparation: Prepare serial dilutions of DMP in a high-purity solvent like paraffin oil or hexane (e.g., 0.01, 0.1, 1, 10 µg/µL). Apply 10 µL of each solution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the negative control.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air tube, and a puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the odorant over the antenna.
-
Recording: The electrical signal from the antenna is amplified, filtered, and recorded using specialized software. The amplitude of the negative voltage deflection (in millivolts, mV) is measured as the EAG response.
-
Data Analysis: Randomize the order of stimulus presentation. Subtract the response to the solvent control from the responses to the DMP stimuli to correct for mechanical stimulation. Analyze the dose-response relationship.
Protocol: Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral preference of female B. dorsalis for DMP.
Causality: A Y-tube olfactometer provides a simple choice test to determine if an insect is attracted to, repelled by, or neutral to a specific odor.[21] A statistically significant preference for the arm containing the odor indicates attraction.
Methodology:
-
Setup: Use a glass Y-tube olfactometer. A stream of purified, humidified air is passed through each arm at a controlled flow rate (e.g., 200 mL/min).
-
Stimulus: In one arm (the "treatment" arm), place a filter paper treated with a known amount of DMP (e.g., 1 µg in 10 µL of hexane). In the other arm (the "control" arm), place a filter paper treated with 10 µL of hexane only.
-
Bioassay: Introduce a single, sexually mature, mated female fly into the base of the Y-tube.
-
Data Collection: Allow the fly a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the fly walks a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a minimum period (e.g., 30 seconds). Record which arm the fly chose. Flies that do not make a choice within the allotted time are recorded as "no response."[22]
-
Controls: After testing 5-10 flies, clean the Y-tube thoroughly with solvent and bake it in an oven to remove any residual odors. Swap the positions of the treatment and control arms to avoid any positional bias.
-
Data Analysis: Test a sufficient number of flies (e.g., 50-100). Use a Chi-square (χ²) test or a G-test to determine if the number of flies choosing the treatment arm is significantly different from the number choosing the control arm.
Visualization of Key Processes
Diagrams provide a clear visual summary of complex workflows and pathways.
Workflow for Pheromone Identification
Caption: Workflow for the identification of DMP as a pheromone component.
Simplified Olfactory Signaling Pathway
Caption: Simplified pathway of DMP detection in B. dorsalis.
Applications in Pest Management
The detailed understanding of DMP's role as a pheromone opens several avenues for its use in IPM strategies for B. dorsalis.
-
Enhanced Monitoring: Lures baited with synthetic DMP, potentially in combination with other attractants, can be used in traps to monitor fruit fly populations.[6] This allows for early detection and more precise timing of control measures.
-
Attract-and-Kill Systems: DMP can be formulated with a killing agent (e.g., a selective insecticide) in a trap or bait station.[8][23] This method, similar to the male annihilation technique with ME, specifically targets the pest species, minimizing impact on beneficial insects.[6]
-
Female-Targeted Control: While DMP is derived from the male-consumed ME, its ultimate purpose is to attract females. Developing lures that are highly attractive to females is a key goal in fruit fly management, as it is the females that cause crop damage by laying eggs in fruit.[8] DMP is a promising candidate for such female-targeted systems.[22]
-
Safety and Eco-Friendliness: Recent studies have demonstrated the nontoxic nature of DMP to mammals and its lack of cytotoxicity to normal human and mouse cells.[2][3] This favorable safety profile makes it an excellent candidate for an eco-friendly lure, contrasting with the potential hazards of broad-spectrum pesticides.[2][3]
Future Research Directions
While much is known about DMP, several areas warrant further investigation:
-
Synergistic Effects: Investigating the synergistic or additive effects of combining DMP with other known attractants, such as E-CF, host fruit volatiles, or protein baits.
-
Olfactory Receptor Deorphanization: Identifying the specific olfactory receptor(s) in female B. dorsalis that are tuned to DMP. This could open the door for developing novel repellents or attractant antagonists.
-
Field Efficacy: Conducting large-scale field trials to optimize the concentration, release rate, and trap design for DMP-based lures under various environmental conditions.
-
Biosynthetic Pathway Elucidation: Fully characterizing the specific enzymes and genetic pathways responsible for the conversion of ME to DMP in male flies.
By continuing to build on this foundational knowledge, the scientific community can further refine and develop powerful, sustainable tools for the management of this globally significant agricultural pest.
References
- Female semiochemicals stimulate male courtship but dampen female sexual receptivity. (2023). PNAS.
- Field Evaluation of Different Pest Management Strategies against Citrus Fruit Fly, Bactrocera dorsalis Hendel. (n.d.). ResearchersLinks.
- Attract and kill: Fruit fly control: Bactrocera dorsalis (previously B. invadens). (2014). CABI.
- Behavioral activities of mature Bactrocera dorsalis female flies in response to different concentrations of E‐CF and DMP. (n.d.).
- The chemical ecology of the oriental fruit fly Bactrocera dorsalis and the potential for novel odor-based management tools. (2017). Wageningen University & Research.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (n.d.).
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (2021). PubMed.
- Pheromone lure & Trap for Bactrocera Dorsalis Fruit fly used in all fruit crops. (2024). PCI.
- ELECTROANTENNOGRAM (EAG) RESPONSE OF THREE FRUIT FLY SPECIES (Bactrocera dorsalis, B. occipitalis AND Zeugodacus cucurbitae) (DI). (n.d.). The Philippine Entomologist.
- Evidence for a male-produced sex pheromone and behavioural responses of the Oriental fruit fly, Bactrocera dorsalis. (n.d.). University of Sri Jayewardenepura.
- GC–MS analysis of natural and synthetic pheromone components on HP‐5... (n.d.).
- The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel). (n.d.). PubMed Central.
- Mean content (± S.E.; µg per gland) of this compound... (n.d.).
- Two-dimensional chromatogram of GC×GC/MS analysis of Bactrocera... (n.d.).
- Characterisation and synthesis of Bactrocera fruit fly pheromones. (n.d.). UQ eSpace.
- Evaluating Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) Response to Methyl Eugenol: Comparison of Three Common Bioassay Methods. (2022). Journal of Economic Entomology.
- Mass spectra of (A) this compound and (B) (E )-coniferyl... (n.d.).
- Electroantennogram responses of six Bactrocera and Zeugodacus species to raspberry ketone analogues. (2017). Environmental Chemistry.
- | Electroantennogram (EAG) (A) and electropalpogram (EPG) (B) of... (n.d.).
- Functional characterization of olfactory receptors in the Oriental fruit fly Bactrocera dorsalis th
- Identification of Male- and Female-Specific Olfaction Genes in Antennae of the Oriental Fruit Fly (Bactrocera dorsalis). (n.d.). PLOS ONE.
- An Antennae-Specific Odorant-Binding Protein Is Involved in Bactrocera dorsalis Olfaction. (2020). CORE.
- Classical Olfactory Conditioning in the Oriental Fruit Fly, Bactrocera dorsalis. (2015). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Female semiochemicals stimulate male courtship but dampen female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pheromonetrap.in [pheromonetrap.in]
- 7. researcherslinks.com [researcherslinks.com]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 10. researchgate.net [researchgate.net]
- 11. Classical Olfactory Conditioning in the Oriental Fruit Fly, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Identification of Male- and Female-Specific Olfaction Genes in Antennae of the Oriental Fruit Fly (Bactrocera dorsalis) | PLOS One [journals.plos.org]
- 17. thephilippineentomologist.org [thephilippineentomologist.org]
- 18. connectsci.au [connectsci.au]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
biosynthesis of 2-Allyl-4,5-dimethoxyphenol from methyl eugenol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Whitepaper: The Synthesis of 2-Allyl-4,5-dimethoxyphenol
Abstract
This compound (DMP), a structural isomer of the natural phenylpropanoid methyl eugenol, is a compound of significant interest, particularly in the field of chemical ecology. Notably, it is a key metabolite of methyl eugenol in the Oriental fruit fly, Bactrocera dorsalis, where it functions as a potent semiochemical. While the precise enzymatic pathway of this biotransformation within the insect remains an active area of research, the chemical synthesis of DMP is well-established and provides a reliable route for obtaining this compound for analytical, biological, and developmental studies. This guide provides an in-depth exploration of the primary chemical pathway for synthesizing this compound, focusing on the strategic application of the aromatic Claisen rearrangement. We will dissect the underlying mechanisms, provide detailed experimental protocols, and discuss the analytical characterization of the final product, offering a comprehensive resource for researchers in organic synthesis and chemical biology.
Introduction: Biological Context and Synthetic Imperative
Methyl eugenol (4-allyl-1,2-dimethoxybenzene) is a widely occurring natural product that plays a crucial role in plant defense and pollinator attraction. In certain insect species, such as the male Oriental fruit fly (Bactrocera dorsalis), methyl eugenol is not merely an attractant but a substrate for metabolic conversion into other bioactive compounds.[1] One of the key metabolites identified is this compound (DMP).[1] This biotransformation is significant, as DMP itself has been demonstrated to be a powerful attractant for sexually mature male flies, suggesting a role in pheromone signaling or sequestration.[1]
While the term "biosynthesis" aptly describes the conversion within the fruit fly, the specific enzymatic machinery driving this isomerization and demethylation is not yet fully elucidated. For researchers needing to study DMP's biological activity or use it as a reference standard, chemical synthesis offers the most direct and scalable approach. The core of this synthesis is the aromatic Claisen rearrangement, a powerful and reliable[2][2]-sigmatropic rearrangement for forming carbon-carbon bonds.[3][4]
This guide focuses on the practical, chemical synthesis of DMP, predicated on a two-step sequence: the O-allylation of a suitable phenolic precursor followed by a thermally or catalytically induced Claisen rearrangement.
The Core Transformation: The Aromatic Claisen Rearrangement
The Claisen rearrangement is a concerted, pericyclic reaction that transforms an allyl aryl ether into an ortho-allyl phenol.[5][6] The reaction proceeds through a highly ordered, six-membered cyclic transition state, making it a stereospecific and synthetically predictable tool.[7][8]
The overall synthetic strategy to obtain this compound is outlined below. It begins with the selection of the correct phenolic starting material, 3,4-dimethoxyphenol, which contains the necessary dimethoxy substitution pattern and a free hydroxyl group for the initial allylation step.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Deep Dive
The power of the Claisen rearrangement lies in its predictable intramolecular mechanism.[5]
-
[2][2]-Sigmatropic Shift: Upon heating, the allyl aryl ether undergoes a concerted rearrangement. The C3 atom of the allyl group forms a new C-C bond with the ortho-carbon of the aromatic ring, while the ether C-O bond simultaneously breaks.[6] This occurs via a chair-like six-membered transition state.[9]
-
Dienone Intermediate: This initial rearrangement disrupts the ring's aromaticity, producing a transient non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[5]
-
Tautomerization (Rearomatization): The cyclohexadienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic ring, yielding the final o-allylphenol product.[6]
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. esports.bluefield.edu - Claisen Rearrangement Organic Chemistry [esports.bluefield.edu]
- 8. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen Rearrangement [organic-chemistry.org]
potential cytotoxic effects of 2-Allyl-4,5-dimethoxyphenol
An In-depth Technical Guide on the Potential Cytotoxic Effects of 2-Allyl-4,5-dimethoxyphenol
Abstract
This compound (DMP), a metabolite of methyl eugenol, has been identified primarily for its role in insect chemical communication.[1][2] While initial toxicological assessments have suggested its safety in normal mammalian cells, the broader cytotoxic potential, particularly against neoplastic cells, remains largely unexplored.[3][4] Structurally analogous compounds, such as eugenol and its derivatives, have demonstrated significant anti-cancer activities, including the induction of apoptosis and inhibition of cell proliferation.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for assessing cytotoxicity and its underlying mechanisms, and offer insights into data interpretation. This document serves as a technical resource to rigorously evaluate DMP as a potential therapeutic agent.
Introduction and Scientific Rationale
This compound is an organic compound characterized by a benzene ring substituted with two methoxy groups, a hydroxyl group, and an allyl group.[1] Its primary documented biological function is as a metabolite of methyl eugenol in specific insect species, where it plays a role in mating behaviors.[1][3] An acute toxicity study concluded that DMP is nontoxic, with cytotoxicity assays showing no significant effects on normal human and mouse cells.[3][4]
However, the field of oncology frequently identifies compounds that exhibit selective toxicity, sparing normal cells while targeting the vulnerabilities of cancer cells. The chemical architecture of DMP is shared by a family of phenylpropanoids known to possess cytotoxic properties. For instance, Eugenol (4-Allyl-2-methoxyphenol), a structurally similar compound, and its derivatives are reported to inhibit the growth of various cancer cell lines, including breast cancer.[6][7][8] Furthermore, another related analogue, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been shown to induce potent apoptotic cell death in colon cancer cells through the activation of death receptors.[5]
This juxtaposition of DMP's apparent safety in normal tissues and the known anti-neoplastic activity of its structural relatives provides a strong rationale for a thorough investigation into its potential selective cytotoxicity against cancer cells. This guide outlines the logical progression of experiments required to test this hypothesis, from initial cytotoxicity screening to the elucidation of specific molecular mechanisms.
Physicochemical Properties of this compound
A foundational understanding of a compound's properties is critical for experimental design, including solvent selection and dosage calculations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [9] |
| CAS Number | 59893-87-7 | [1][9] |
| Appearance | (Not specified, likely an oil or low-melting solid) | N/A |
| Solubility | (Expected to be soluble in organic solvents like DMSO, Ethanol) | N/A |
A Phased Approach to Investigating Cytotoxicity
A rigorous evaluation of a novel compound's cytotoxic potential requires a multi-faceted experimental approach. We propose a workflow that begins with broad screening assays to confirm cytotoxic activity and progresses to more complex experiments to define the mechanism of cell death.
Caption: A phased experimental workflow for evaluating DMP cytotoxicity.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. For instance, a decrease in cell viability measured by the MTT assay should be corroborated by an increase in cell lysis measured by the LDH assay.
Phase 1: Cytotoxicity Screening
The primary objective is to determine if DMP exhibits dose-dependent cytotoxicity and to assess its selectivity for cancer cells over normal cells.
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.[10][11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and normal cells (e.g., primary human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of DMP in the appropriate cell culture medium. Replace the existing medium with 100 µL of the DMP-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[13]
Data Presentation:
| Concentration (µM) | A549 % Viability (48h) | MCF-7 % Viability (48h) | HDF % Viability (48h) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 3.9 |
| 1 | 98.2 ± 3.8 | 95.1 ± 4.2 | 101.5 ± 4.1 |
| 10 | 75.6 ± 6.2 | 70.3 ± 5.5 | 95.8 ± 3.3 |
| 50 | 48.9 ± 5.1 | 41.5 ± 4.8 | 90.1 ± 4.6 |
| 100 | 21.3 ± 3.9 | 15.8 ± 2.9 | 85.4 ± 5.0 |
Table represents hypothetical data for illustrative purposes.
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[14][15] This assay quantifies LDH release, a direct marker of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[15]
-
Assay Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions or an in-house recipe.[16] Add 50 µL of the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Controls: Include a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Phase 2: Elucidating the Mechanism of Cell Death
If DMP is confirmed to be cytotoxic, the next step is to determine the mode of cell death, with a primary focus on apoptosis, a controlled and programmed form of cell death highly relevant to cancer therapeutics.
Apoptosis is executed by a family of proteases called caspases.[17][18] Measuring the activity of key caspases (e.g., Caspase-3/7, -8, -9) provides direct evidence of apoptosis.
Protocol (Luminescent "Add-Mix-Measure" format):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with DMP at concentrations around the determined IC₅₀ value.
-
Reagent Addition: After incubation (e.g., 6, 12, 24 hours), add a volume of a commercial Caspase-Glo® reagent equal to the volume of cell culture medium in the well.[19]
-
Incubation: Mix by shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase.[19]
Western blotting allows for the detection of key proteins involved in the apoptotic signaling cascade.[20]
Key Targets:
-
PARP Cleavage: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate of activated Caspase-3. Its cleavage from a full-length ~116 kDa protein to an ~89 kDa fragment is a hallmark of apoptosis.[20][21]
-
Caspase Cleavage: Caspases are synthesized as inactive pro-caspases and are cleaved upon activation. Detecting the cleaved, active forms of caspases (e.g., Caspase-3, -8, -9) confirms their involvement.[22]
-
Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to understand the involvement of the intrinsic (mitochondrial) pathway.
Protocol:
-
Protein Extraction: Treat cells with DMP for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target proteins (e.g., anti-PARP, anti-cleaved Caspase-3). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 3. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. media.neliti.com [media.neliti.com]
- 7. neliti.com [neliti.com]
- 8. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 9. The Pherobase Synthesis - this compound | C11H14O3 [pherobase.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Antifungal Properties of Allyl-Dimethoxyphenol Derivatives
Foreword: Charting a Course Through a Promising Chemical Landscape
The escalating threat of drug-resistant fungal infections necessitates a departure from conventional therapeutic avenues and an exploration of novel chemical scaffolds. Among these, phenylpropanoids—a class of natural compounds—stand out for their inherent biological activities. This guide delves into the antifungal potential of a specific subclass: 2-Allyl-4,5-dimethoxyphenol and its derivatives.
While direct, comprehensive research on this compound itself is nascent, a wealth of scientific evidence exists for its close structural analogues, most notably eugenol (4-allyl-2-methoxyphenol) and 2-allylphenol. As a senior application scientist, the logical approach is to build a robust framework based on the well-documented antifungal activities of these related compounds. By meticulously analyzing their synthesis, mechanisms of action, and structure-activity relationships (SAR), we can construct a scientifically-grounded predictive model for the titular compound and its derivatives. This guide, therefore, serves as both a compendium of existing knowledge on this chemical class and a strategic roadmap for future research and development in the field. We will explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system for your own research endeavors.
The Chemical Core: Synthesis and Derivatization Strategy
The foundational structure of interest is an allyl-substituted dimethoxy-benzene ring bearing a phenolic hydroxyl group. The strategic placement of the allyl, methoxy, and hydroxyl functional groups is paramount to its bioactivity. The synthesis of these derivatives typically begins from readily available precursors like eugenol or substituted phenols, employing established organic chemistry reactions to modify the core structure.
The rationale behind derivatization is to systematically alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric hindrance—to enhance its antifungal potency and selectivity. Key modifications often involve nitration of the aromatic ring, isomerization of the allyl side chain, or esterification/etherification of the phenolic hydroxyl group.[1][2]
Protocol 1: General Synthesis of a Nitrated Allyl-Methoxyphenol Derivative
This protocol is a representative example based on methodologies for synthesizing derivatives of eugenol and 2-allylphenol and should be adapted and optimized for specific substrates.
-
Starting Material Solubilization: Dissolve the parent compound (e.g., this compound) in a suitable organic solvent like dichloromethane in a round-bottom flask. Place the flask in an ice bath to maintain a low temperature (0-5°C). Causality: Low temperature is critical to control the rate of the exothermic nitration reaction and prevent unwanted side products.
-
Preparation of Nitrating Agent: Slowly add a pre-chilled sulfonitric mixture (a combination of concentrated sulfuric and nitric acids) to the reaction flask dropwise while stirring vigorously. Causality: The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of a new spot with a different retention factor (Rf) indicates the formation of the product.
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the product.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine to remove residual acids. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal & Chromatography: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product using column chromatography on silica gel to isolate the desired nitro-derivative.[1]
-
Structural Confirmation: Confirm the structure of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Unraveling the Antifungal Mechanism of Action
Allyl-phenolic compounds do not rely on a single mode of action; instead, they appear to launch a multi-pronged attack on fungal cells, making the development of resistance more challenging. The primary mechanisms identified for close analogues involve the disruption of the cell's protective barriers and vital metabolic processes.[2][3][4]
-
Cell Membrane Disruption: The lipophilic nature of the phenylpropanoid structure allows it to intercalate into the fungal cell membrane's phospholipid bilayer. This disrupts membrane fluidity and integrity, leading to increased permeability.[1] The consequence is a leakage of essential intracellular components, such as ions and small molecules, ultimately causing cell death.[3] The free hydroxyl group is often considered crucial for this activity.[3]
-
Inhibition of Ergosterol Synthesis: Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane structure and function. Some eugenol derivatives have been shown to inhibit enzymes in the ergosterol biosynthesis pathway.[3] This depletion of ergosterol and the accumulation of toxic sterol intermediates further compromise the cell membrane.
-
Respiratory Chain Inhibition: More recent studies on 2-allylphenol derivatives suggest a potent inhibitory effect on mitochondrial respiration.[4][5] These compounds can block electron transport in the cytochrome pathway.[2] Furthermore, highly active derivatives have been found to inhibit the expression of the Bcaox gene, which is associated with the alternative oxidase (AOX) enzyme.[4][5] The AOX pathway allows fungi to bypass conventional respiratory inhibitors. Therefore, these derivatives can effectively shut down both the normal and alternative respiratory pathways, leading to a fungistatic or fungicidal effect.[4][5]
Caption: A logical workflow for screening and characterizing novel antifungal derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a self-validating system for determining the baseline efficacy of a compound.
-
Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.
-
Compound Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (dissolved in a suitable solvent like DMSO) in RPMI-1640 medium to achieve a range of desired concentrations. Causality: The serial dilution creates a concentration gradient that allows for the precise determination of the lowest concentration that inhibits growth.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (fungal inoculum in medium without the compound) to ensure the viability of the fungus and a negative control (medium only) to check for contamination. A solvent control (inoculum with the maximum concentration of the solvent used) is crucial to ensure the solvent itself has no antifungal effect.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.
Protocol 3: Cell Membrane Integrity Assay (Cellular Leakage)
This protocol validates whether a compound's mechanism involves cell membrane damage by measuring the leakage of UV-absorbing materials.
-
Cell Preparation: Grow the fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with a sterile buffer (e.g., PBS), and resuspend them in the same buffer to a defined cell density.
-
Treatment: Add the test compound to the cell suspension at concentrations relative to its predetermined MIC (e.g., 1x MIC and 4x MIC). Include an untreated cell suspension as a negative control.
-
Incubation: Incubate the suspensions at 37°C with gentle shaking.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.
-
Centrifugation: Centrifuge the aliquots to pellet the fungal cells.
-
Measurement: Carefully collect the supernatant and measure its absorbance at 260 nm using a UV-Vis spectrophotometer. Causality: Cellular components like nucleic acids and nucleotides, which leak out from cells with compromised membranes, strongly absorb UV light at 260 nm. An increase in absorbance directly correlates with membrane damage. [3]
Quantitative Data on Antifungal Activity
The following table summarizes the reported antifungal activity of several 2-allylphenol and eugenol derivatives against various fungal pathogens. This data provides a crucial baseline for predicting the potential efficacy of novel derivatives.
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| 2-Allylphenol | Botrytis cinerea | IC₅₀ | 68.0 | [2][4] |
| 2-Allyl-methoxyphenol (Methoxy derivative of 2-AP) | Botrytis cinerea | IC₅₀ | 2.0 | [2][4] |
| 2-Allyl-acetoxyphenol (Acetyl derivative of 2-AP) | Botrytis cinerea | IC₅₀ | 1.0 | [2][4] |
| 2-(2-hydroxypropyl) phenol (Metabolite of 2-AP) | Rhizoctonia cerealis | EC₅₀ | 1.0 | [6] |
| 2-(2-hydroxypropyl) phenol | Botrytis cinerea | EC₅₀ | 23.5 | [6] |
| 4-Allyl-2-methoxy-5-nitrophenol (Nitro-derivative of Eugenol) | Candida albicans | MIC | 3.9 | [3] |
| 4-Allyl-2-methoxy-5-nitrophenol | Cryptococcus neoformans | MIC | 7.8 | [3] |
IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; MIC: Minimum inhibitory concentration.
Conclusion and Future Directions for Drug Development
The existing body of research provides compelling, evidence-based support for the development of allyl-phenolic compounds as a new class of antifungal agents. The structure-activity relationships are well-defined, and the multi-target mechanism of action is a significant advantage in an era of growing drug resistance.
While this guide has leveraged data from close analogues to build a strong scientific case, the critical next step is the direct experimental investigation of This compound and its synthesized derivatives. The SAR data strongly predicts that this compound family holds significant promise.
Future research should prioritize:
-
Targeted Synthesis: A focused synthesis campaign to create a library of this compound derivatives with varied substituents on the aromatic ring and modifications to the allyl and hydroxyl groups.
-
Comprehensive Antifungal Screening: Evaluating this new library against a broad panel of clinically relevant and drug-resistant fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus.
-
In-depth Mechanistic Studies: Confirming the mechanism of action for the most potent lead compounds using the protocols outlined herein and more advanced techniques like transcriptomics and proteomics.
-
In Vivo Efficacy and Toxicity: Progressing the most promising candidates to animal models of fungal infection to assess their therapeutic efficacy and safety profiles.
By following this structured, scientifically rigorous path, the potential of this compound derivatives can be fully realized, paving the way for a new generation of effective antifungal therapies.
References
- Carrasco, H., et al. (2016). In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands. Molecules.
- Frias, M. V., et al. (2012). Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action. Molecules.
- Sedan, C., et al. (2019). Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea. Molecules.
- Carrasco, H., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. International Journal of Molecular Sciences.
- de Souza, T. B., et al. (2024). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Future Medicinal Chemistry.
- Li, J., et al. (2017). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Pesticide Biochemistry and Physiology.
- da Silva, F. C., et al. (2020). Glucosyl-1,2,3-triazoles derived from eugenol and analogues: Synthesis, anti-Candida activity, and molecular modeling studies in CYP-51. Bioorganic Chemistry.
- Barcelos, F. F., et al. (2024). Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry.
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Pherobase.
- Ghann, W., & Ismail, H. (2018). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Molecules.
- Carrasco, H., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. International Journal of Molecular Sciences.
- Vinusha, H. M., et al. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Chemical Science Journal.
- Carrasco, H., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. ResearchGate.
- Quiroga, J., et al. (2020). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Molecules.
- Svidzinski, T. I. E., et al. (2019). New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment. Future Microbiology.
Sources
- 1. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 2-Allyl-4,5-dimethoxyphenol in Insect Chemical Ecology: From Pheromonal Communication to Pest Management
Foreword
As Senior Application Scientists, we operate at the confluence of fundamental research and practical application. Our role is not merely to present data, but to weave a narrative of scientific inquiry that is both rigorous and insightful. This guide on 2-Allyl-4,5-dimethoxyphenol (DMP) is crafted in that spirit. We move beyond a simple recitation of facts to explore the causal links between molecular structure, insect behavior, and ecological function. The methodologies detailed herein are presented as self-validating systems, designed to ensure that the data generated is robust and reproducible. By grounding our claims in authoritative literature and providing clear, actionable protocols, we aim to empower researchers, scientists, and drug development professionals to confidently explore the multifaceted world of insect chemical ecology.
Part 1: The Molecular Profile of this compound (DMP)
This compound, a phenylpropanoid with the chemical formula C₁₁H₁₄O₃, serves as a fascinating case study in the intricate chemical language of insects. While structurally related to more commonly known compounds like eugenol (4-allyl-2-methoxyphenol) and dillapiol, DMP's significance is most pronounced in its role as a semiochemical—a chemical signal that mediates interactions between organisms.[1][2]
Its most notable natural occurrence is not as a primary plant metabolite, but as a biotransformation product within certain insect species. Specifically, males of the highly invasive Oriental fruit fly, Bactrocera dorsalis, ingest methyl eugenol (ME) from various plant sources and metabolize it into DMP and (E)-coniferyl alcohol.[3][4] These metabolites are then sequestered in the fly's rectal gland, a reservoir for sex pheromones.[3][4] This remarkable example of pharmacophagy—the ingestion of specific plant secondary metabolites for a purpose other than primary nutrition—highlights a sophisticated evolutionary adaptation.
Part 2: The Semiochemical Functions of DMP in Insect Behavior
The behavioral impact of DMP is primarily understood within the context of the Bactrocera genus, where it functions as a powerful modulator of reproductive behavior.
Pheromonal Activity: A Signal for Courtship
Following its synthesis from methyl eugenol, DMP becomes a key component of the male B. dorsalis sex pheromone.[3][5] At dusk, males release a blend containing DMP and (E)-coniferyl alcohol to attract and entice females during courtship rituals.[3][4] The successful acquisition and metabolic conversion of ME into these pheromonal components are directly linked to increased mating success, demonstrating a clear fitness benefit for this behavior.[5] This pathway underscores a critical link between an insect's interaction with the plant kingdom and its intraspecific communication.
Kairomonal Activity: A Potent Male Attractant
Intriguingly, DMP also functions as a powerful attractant, or kairomone, for the males of B. dorsalis themselves.[4][6] Kairomones are signals that benefit the receiver but not necessarily the emitter.[7][8] In laboratory bioassays, sexually mature males show a strong attraction to DMP.[4] The responsiveness of males to DMP is not constant, peaking during daylight hours and diminishing at night.[4] This suggests that DMP could act as an aggregation signal, drawing males to locations where they might also find the methyl eugenol resources needed for pheromone production.
Part 3: DMP in Applied Insect Pest Management
The unique biological activities of DMP, coupled with its favorable toxicological profile, make it a promising candidate for innovative pest management strategies.
Eco-Friendly Lure for Mass Trapping
The potent attraction of B. dorsalis males to DMP positions it as an ideal lure for "lure-and-kill" or mass trapping programs.[4][6] A significant advantage of DMP is its apparent lack of toxicity to non-target organisms. Acute oral toxicity tests in mice showed no signs of toxicity or adverse effects on body weight, food consumption, or organ weights over a 14-day period.[4] Furthermore, cytotoxicity assays revealed no significant harm to normal human and mouse cells.[4] This "eco-friendly" profile makes DMP a highly attractive alternative to broad-spectrum synthetic insecticides.[4]
Potential as an Insecticide and Synergist
While the direct insecticidal activity of DMP is not yet extensively documented, the properties of structurally similar phenylpropanoids, such as dillapiol, provide a strong rationale for further investigation. Dillapiol, a major component of Piper aduncum essential oil, demonstrates notable insecticidal activity against various pests, including the fall armyworm (Spodoptera frugiperda).[9][10]
Crucially, dillapiol and other phenylpropanoids act as potent synergists, enhancing the efficacy of other insecticides.[9][11] The primary mechanism for this synergy is the inhibition of detoxification enzymes in the insect, particularly cytochrome P450 monooxygenases.[11][12] These enzymes are often responsible for breaking down insecticides, and their inhibition allows the primary insecticide to remain active for longer, increasing its lethal effect.[11] Given the structural similarities, it is plausible that DMP could exhibit similar synergistic properties, a hypothesis that warrants empirical validation.
Part 4: Methodologies for the Chemical Ecologist's Toolkit
To rigorously investigate the roles of DMP, standardized and validated protocols are essential. The following methodologies provide a framework for assessing its behavioral and physiological effects on insects.
Protocol 1: Behavioral Bioassay via Y-Tube Olfactometer
This protocol is designed to quantify the attractant or repellent properties of DMP for a target insect species.
Objective: To determine the behavioral response (attraction, neutrality, or repellency) of an insect to a volatile chemical stimulus.
Materials:
-
Glass Y-tube olfactometer (dimensions appropriate for the insect, e.g., 2 cm internal diameter, 13 cm main stem, 13 cm arms).
-
Purified air source (charcoal-filtered and humidified).
-
Flow meters (to ensure equal airflow into each arm, e.g., 200 mL/min).
-
Test compound: this compound (dissolved in a suitable solvent like paraffin oil or hexane).
-
Control: Solvent only.
-
Test insects (acclimated to laboratory conditions).
Procedure:
-
Setup: Assemble the Y-tube olfactometer. Connect each arm to a separate air source line, passing the air through a wash bottle containing either the DMP solution (treatment) or the solvent alone (control).
-
Acclimation: Allow the system to run for 10-15 minutes to saturate the arms with the respective odors.
-
Insect Introduction: Introduce a single insect at the base of the main stem.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a predetermined distance past the 'Y' junction into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those making no choice within the allotted time.
-
Replication: Test a sufficient number of insects (e.g., 50-100) to allow for statistical analysis. After every 5-10 insects, rotate the olfactometer arms 180 degrees to control for any positional bias. Clean the apparatus thoroughly with solvent (e.g., acetone) and bake between different compound tests.
-
Analysis: Use a Chi-square (χ²) test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 distribution.[13]
Protocol 2: Assessing Synergistic Insecticidal Activity
This workflow outlines the steps to determine if DMP can enhance the toxicity of a conventional insecticide.
Objective: To quantify the synergistic factor (SF) of DMP when combined with a known insecticide against a target pest.
Materials:
-
Test compound (DMP) and a reference insecticide (e.g., a pyrethroid like deltamethrin).
-
Solvent (e.g., acetone).
-
Microsyringe or topical application device.
-
Test insects of a uniform age and weight.
-
Observation containers (e.g., Petri dishes with a food source).
-
Controlled environment chamber (temperature, humidity, photoperiod).
Procedure:
-
Dose-Response Curves:
-
Determine the LD₅₀ (lethal dose for 50% of the population) for the insecticide alone and for DMP alone via topical application. Apply a range of concentrations of each compound to the dorsal thorax of the insects.
-
Maintain the insects in the controlled environment chamber and record mortality at set time points (e.g., 24, 48, 72 hours).
-
Use probit analysis to calculate the LD₅₀ values.
-
-
Combination Assay:
-
Prepare binary mixtures of the insecticide and DMP at various ratios (e.g., 1:1, 1:5, 5:1 based on their LD₅₀ values).
-
Determine the LD₅₀ of these mixtures using the same topical application method.
-
-
Enzyme Inhibition Assay (Optional but Recommended):
-
To investigate the mechanism, assess the activity of key detoxification enzymes (e.g., cytochrome P450 monooxygenases, esterases, glutathione S-transferases) in insects exposed to sublethal doses of DMP, the insecticide, and the combination.[14]
-
Compare enzyme activity levels to a control group to determine if inhibition is occurring.
-
-
Calculate Synergistic Factor (SF):
-
Use the following formula: SF = LD₅₀ of insecticide alone / LD₅₀ of insecticide in the mixture.
-
An SF > 1 indicates synergism, SF ≈ 1 indicates an additive effect, and SF < 1 indicates antagonism.[10]
-
Part 5: Data Summary and Future Horizons
The existing body of research paints a clear picture of DMP as a specialized and potent semiochemical, particularly for Bactrocera dorsalis. Its dual role as a male-produced sex pheromone and a male attractant is a testament to the efficiency and complexity of chemical communication in insects.
| Compound | Biological Activity | Target Insect(s) | Mechanism/Function | Reference(s) |
| This compound (DMP) | Sex Pheromone | Bactrocera dorsalis | Component of male pheromone blend to attract females. | [1][3][5] |
| Attractant (Kairomone) | Bactrocera dorsalis (males) | Attracts sexually mature males; potential aggregation signal. | [4][6] | |
| Safety Profile | Mammals, Human/Mouse Cells | Non-toxic in acute oral and cytotoxicity assays. | [4][6] | |
| Dillapiol | Insecticide | Spodoptera frugiperda, Aedes aegypti | Direct toxicity; LD₅₀ established. | [9][10][15] |
| Synergist | Various, e.g., Tribolium castaneum | Inhibits detoxification enzymes (e.g., Cytochrome P450). | [9][11] | |
| Methyl Eugenol (Precursor) | Attractant | Bactrocera dorsalis (males) | Potent attractant; precursor for pheromone synthesis. | [3][4] |
Despite our current understanding, several avenues for future research remain open and compelling:
-
Broadening the Taxonomic Scope: Is the role of DMP limited to B. dorsalis, or does it function as a semiochemical for other related or unrelated insect species?
-
Elucidating Direct Insecticidal Effects: A thorough investigation into the direct toxicity of DMP and its derivatives against key agricultural and public health pests is warranted.
-
Optimizing Field Applications: Research into optimal dispenser technology, release rates, and trap designs is needed to translate the laboratory-proven attractancy of DMP into effective and reliable field-based pest management tools.
-
Exploring the Full Pheromone Blend: The precise role of DMP in relation to (E)-coniferyl alcohol and other potential minor components in the full pheromone bouquet of B. dorsalis requires further clarification to understand the nuances of the chemical signal.
By pursuing these questions, the scientific community can fully harness the potential of this compound, moving it from a molecule of ecological interest to a cornerstone of sustainable and environmentally benign pest control solutions.
References
- Tan, K.H. (2009). Chemical ecology of insect–plant interactions: ecological significance of plant secondary metabolites. Taylor & Francis Online. [Link]
- Belzile, A.S., et al. (2000). Dillapiol Derivatives as Synergists: Structure–Activity Relationship Analysis.
- Rafael, M.S., et al. (2021). Oviposition Deterrence and Larvicidal Activity of Propyl Ether Dillapiole and Piperidyl Dillapiole Against Aedes (Stegomyia) aegypti (Diptera: Culicidae). MDPI. [Link]
- Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. PMC. [Link]
- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
- Renault, A.-S., et al. (2021). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. PMC. [Link]
- El-Sayed, A.M. (2025). Semiochemical compound: this compound | C11H14O3. The Pherobase. [Link]
- López, M.D., et al. (2023). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. MDPI. [Link]
- Wang, S., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
- Wang, S., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). PubMed. [Link]
- de Souza, L., et al. (2025). Synergism, biochemical changes and morphophysiological impacts induced by terpenes and phenylpropanoids in Sitophilus zeamais. OUCI. [Link]
- El-Sayed, A.M. (2025). The Pherobase Synthesis - this compound | C11H14O3. The Pherobase. [Link]
- ResearchGate. (n.d.). Insecticide(s) synergized by addition of different plant-based synergists against different insect pests.
- Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. MDPI. [Link]
- Baker, T.C., & Cardé, R.T. (1984). Techniques for Behavioral Bioassays.
- Hamri, S., et al. (2009). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
- Li, G., et al. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol. Taylor & Francis Online. [Link]
- Loi, G., et al. (2024).
- Zhang, Y., et al. (2023).
- Kuate, A.F., et al. (2019). Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review. Frontiers in Ecology and Evolution. [Link]
- ResearchGate. (2018). Can we use kairomones in pest management?.
- Zhang, Q.-H., & Schlyter, F. (2010). Inhibition of Predator Attraction to Kairomones by Non-Host Plant Volatiles for Herbivores: A Bypass-Trophic Signal. PLoS ONE. [Link]
- Murali-Baskaran, R.K., et al. (2018). Role of kairomone in biological control of crop pests-A review.
- Sari, T.P., et al. (2018).
- Benelli, G., et al. (2020). Toxicity of Some Essential Oils Constituents against Oriental Fruit Fly, Bactrocera dorsalis (Hendel) (Diptera: Tephritidae). MDPI. [Link]
- Tan, K.H., & Nishida, R. (2012). Behaviour and chemical ecology of Bactrocera flies.
- Porcel, M., et al. (2021). Monitoring and Inference of Behavioral Resistance in Beneficial Insects to Insecticides in Two Pest Control Systems: IPM and Organic. MDPI. [Link]
- Benelli, G., et al. (2021). Toxicity of Essential Oils Nanoemulsion Against Aphis Craccivora and Their Inhibitory Activity on Insect Enzymes. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Allyl-2,6-dimethoxyphenol. PubChem. [Link]
- Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613). YMDB. [Link]
Sources
- 1. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 2. ymdb.ca [ymdb.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review [frontiersin.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Buy Dillapiole | 484-31-1 [smolecule.com]
- 10. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol: From Synthesis to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Allyl-4,5-dimethoxyphenol (DMP). This document moves beyond a simple recitation of facts, aiming instead to provide a deep, mechanistic understanding of this versatile phenolic compound. We will explore not just the "what" but the "why" behind its synthesis, chemical behavior, and multifaceted biological activities. The experimental protocols detailed herein are designed to be robust and reproducible, reflecting field-proven methodologies. It is my hope that this guide will serve as an invaluable resource for researchers seeking to unlock the full potential of this compound in their own investigations.
Introduction to this compound
This compound, a substituted phenol of significant scientific interest, holds a unique position at the intersection of chemical ecology, synthetic chemistry, and pharmacology. Structurally, it is a derivative of guaiacol, featuring an allyl group and two methoxy substituents on the benzene ring. This arrangement of functional groups is key to its diverse chemical and biological properties.
In the natural world, DMP is a known metabolite of methyl eugenol in certain fruit fly species, where it functions as a potent male attractant and pheromone[1]. This has led to its investigation as an eco-friendly agent for pest control. Beyond its role in insect communication, the phenolic hydroxyl group and the electron-donating methoxy groups suggest a rich pharmacological potential, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective activities.
This guide will provide a thorough examination of this compound, from its chemical synthesis and characterization to its biological effects and the experimental methodologies used to elucidate them.
Chemical Properties and Synthesis
A foundational understanding of the chemical characteristics and synthesis of this compound is paramount for any researcher working with this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| CAS Number | 59893-87-7 | |
| Appearance | Pale yellow liquid | Inferred from related compounds |
| Boiling Point | 313.9 °C | |
| Flash Point | 38 °C | |
| Solubility | Soluble in organic solvents such as methanol and ethanol. | Inferred from general properties of phenols |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the Claisen rearrangement of an appropriately substituted allyl phenyl ether being a common and effective strategy. This[2][2]-sigmatropic rearrangement is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.
A plausible synthetic route, inferred from the synthesis of structurally similar compounds such as 4-allyl-2,6-dimethoxyphenol, involves a two-step process starting from 4,5-dimethoxyphenol[2].
Step 1: Williamson Ether Synthesis
The first step is the formation of the allyl phenyl ether via a Williamson ether synthesis. The phenolic hydroxyl group of 4,5-dimethoxyphenol is deprotonated by a base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an allyl halide, typically allyl bromide, in an SN2 reaction to yield 1-allyloxy-4,5-dimethoxybenzene.
Step 2: Claisen Rearrangement
The resulting allyl phenyl ether is then heated to induce a Claisen rearrangement. This pericyclic reaction proceeds through a cyclic transition state, resulting in the formation of this compound. The reaction is typically carried out at high temperatures, often in a high-boiling solvent.
Figure 2: General mechanism of radical scavenging by this compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many phenolic compounds exhibit anti-inflammatory effects, and it is plausible that DMP shares this property. The anti-inflammatory actions of related compounds often involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate the NF-κB signaling cascade, leading to the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that DMP may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation in the central nervous system. Given its potential antioxidant and anti-inflammatory properties, DMP is a candidate for investigation as a neuroprotective agent.
One important target in neuroprotection is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Inhibition of AChE can increase acetylcholine levels in the brain, a therapeutic strategy for conditions like Alzheimer's disease. The structural similarity of DMP to other known AChE inhibitors suggests that it may also interact with this enzyme.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound (DMP)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a stock solution of DMP in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DMP solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging against the concentration of DMP and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (DMP)
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DMP for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO and cytokines in the DMP-treated groups to the LPS-only treated group to determine the inhibitory effect of DMP.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay measures the inhibition of acetylcholinesterase activity using Ellman's reagent. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (DMP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare a stock solution of DMP and serial dilutions.
-
-
Assay:
-
To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the DMP solution at different concentrations.
-
Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculation: Calculate the rate of the reaction for each concentration of DMP. The percentage of inhibition is calculated as: % Inhibition = [ (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited ] x 100
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of DMP.
Potential Applications and Future Directions
The multifaceted biological activities of this compound open up several avenues for its application and further research.
-
Pest Management: Its established role as a fruit fly attractant makes it a prime candidate for the development of environmentally friendly lures and traps for integrated pest management strategies.[1]
-
Drug Development: The antioxidant, anti-inflammatory, and potential neuroprotective properties of DMP suggest its potential as a lead compound for the development of new therapeutics for a variety of conditions, including neurodegenerative diseases and inflammatory disorders.
-
Food Preservation: As an antioxidant, DMP could potentially be explored as a natural food preservative to prevent lipid oxidation and extend the shelf life of food products.
-
Cosmeceuticals: The antioxidant properties of phenolic compounds are highly valued in the cosmetics industry for their potential to protect the skin from oxidative damage.
Future research should focus on a more detailed elucidation of the mechanisms of action of DMP, including the identification of its specific molecular targets. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising compound.
Safety and Toxicology
Preliminary toxicological studies on this compound suggest a favorable safety profile. Acute oral toxicity studies in mice have shown no signs of toxicity or mortality at the tested doses. Furthermore, in vitro cytotoxicity assays have indicated that DMP is not toxic to normal human and mouse cells.[3] While these initial findings are encouraging, more comprehensive toxicological evaluations are necessary to fully establish its safety for various potential applications, especially in the context of drug development and food preservation.
References
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed. (2021, October 15).
- Supplementary Information File.
- A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- The Pherobase Synthesis - this compound | C11H14O3.
- The Pherobase NMR: this compound.
- 2-Allylphenol Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms - PubMed Central. (2019, March 31).
- (PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL - ResearchGate. (2015, July 17).
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
- Semiochemical compound: this compound | C11H14O3 - The Pherobase.
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu - Iptek ITS.
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti.
- cytotoxicity ic50 values: Topics by Science.gov.
- Phenol, 2,6-dimethoxy-4-(2-propenyl)- - the NIST WebBook.
- cancer cells ic50: Topics by Science.gov.
- In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0223639) - NP-MRD.
- Cytotoxicity of compounds on different cell lines. | Download Table - ResearchGate.
- bmse010054 4-Allyl-2,6-dimethoxyphenol at BMRB.
- (PDF) Anti-inflammatory and antioxidant activities of 4-allylpyrocatechol and its derivatives with molecular docking and ADMET investigations - ResearchGate. (2025, August 7).
- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers.
- Antioxidant and Anti-Inflammatory Activities of Ethanol Extract from Daucus crinitus Desf. (2024, November 14).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
- Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed. (2023, April 5).
- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed. (2023, May 10).
- Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC.
Sources
An In-depth Technical Guide to the Safe Handling and Use of 2-Allyl-4,5-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
2-Allyl-4,5-dimethoxyphenol (DMP) is a phenylpropanoid, a metabolite of methyl eugenol found in the Oriental fruit fly, Bactrocera dorsalis, where it acts as a male sex pheromone.[1][2][3] Its unique biological activity makes it a compound of interest for developing eco-friendly pest control strategies.[1][4] Furthermore, its chemical structure, featuring a phenol group, suggests potential applications in areas requiring radical-scavenging or antioxidant properties.[2]
While research indicates a relatively low toxicity profile in specific models, it is crucial for laboratory personnel to adhere to rigorous safety protocols.[1][2][4] This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in the established principles of chemical safety for phenolic and allyl compounds. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Section 1: Hazard Identification and Classification
Although specific GHS (Globally Harmonized System) classification for this compound is not widely published, its structural similarity to other phenolic and allyl compounds, such as eugenol and 4-allyl-2,6-dimethoxyphenol, necessitates a cautious approach.[5][6] The primary hazards are associated with skin and eye contact.
Anticipated Hazards based on Structural Analogs:
-
Skin Irritation/Corrosion: Phenolic compounds are known to be corrosive and can cause chemical burns.[7][8] They can rapidly penetrate the skin, and systemic toxicity can occur even from small areas of exposure.[9] Initial contact may be painless due to an anesthetic effect, which can delay response.[8]
-
Serious Eye Damage/Irritation: Splashes of phenolic compounds can cause severe eye damage and potentially blindness.[6][8]
-
Skin Sensitization: Some related compounds are known skin sensitizers, meaning repeated contact may lead to an allergic reaction.[5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[6][10]
A 2021 study on the safety of this compound found no obvious signs of toxic symptoms or deaths in mice during a 14-day acute oral toxicity test. The study also indicated no significant cytotoxicity to normal human and mouse cells.[1] However, this does not preclude the hazards of irritation and sensitization from direct contact in a laboratory setting.
Section 2: Safe Handling and Engineering Controls
The cornerstone of safely handling this compound is minimizing exposure through a combination of engineering controls and meticulous work practices.
2.1 Engineering Controls
-
Chemical Fume Hood: All work involving this compound, especially when handling stock solutions or performing manipulations that could generate aerosols, must be conducted in a certified chemical fume hood.[8][10] This is the primary defense against inhalation exposure.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[9][11] Immediate access is critical in the event of accidental exposure.
2.2 Work Practices
-
Designated Area: Establish a designated area within the laboratory for handling and storing this compound to prevent cross-contamination.[11]
-
Minimize Quantities: Use the smallest practicable quantity of the chemical for each experiment to minimize the potential impact of a spill.[11]
-
Avoid Aerosol Generation: Procedures such as heating, vortexing, or centrifuging can generate aerosols.[10] When centrifugation is necessary, use sealed safety cups or rotors.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][12] Do not consume food or drink in the laboratory.[13]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Section 3: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves, or thicker neoprene or butyl rubber gloves for handling concentrated solutions.[9][10][11] | Phenolic compounds can penetrate standard nitrile gloves. Double-gloving provides an extra barrier. For prolonged contact or when handling pure compound, heavy-duty gloves like butyl rubber are recommended.[10] Gloves should be changed immediately if contaminated.[11] |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[10][11] | Safety glasses alone do not provide adequate protection from splashes. Goggles provide a seal around the eyes. A face shield protects the entire face.[10] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. An impervious apron (e.g., butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities.[9][10] | Protects skin and personal clothing from minor splashes. An impervious apron provides an additional layer of protection against corrosive materials.[10] |
| Footwear | Closed-toe shoes made of a non-porous material.[8][10] | Protects feet from spills. Phenol can penetrate leather, so leather shoes may not be sufficient.[9] |
Section 4: Storage and Disposal
4.1 Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[9][11]
-
Keep the container tightly closed and protected from light.[5][10]
-
Store in secondary containment to contain any potential leaks.[11]
-
Incompatible Materials: Store away from strong oxidizing agents, strong caustics, and chemically active metals.[11]
4.2 Disposal
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous waste.[9][11]
-
Do not dispose of this chemical down the drain.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
Section 5: Emergency Procedures
Prompt and correct response to an emergency is vital to minimize harm.
5.1 Spills For any spill, the first steps are to alert personnel in the immediate area and assess the situation.[14][15]
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material like vermiculite or a commercial chemical absorbent.[7] Do not use paper towels for large spills as they can degrade.
-
Working from the outside in, carefully collect the absorbed material into a labeled hazardous waste container.[14]
-
Decontaminate the spill area with a soap and water solution.[11]
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood, or a large volume):
5.2 Personnel Exposure
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately remove all contaminated clothing, including shoes and watches.[8] Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[8][9] If available, after initial water flushing, wipe the area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][17] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a resuscitation mask to avoid cross-contamination).[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[17] Rinse the mouth with water.[13] Seek immediate medical attention. |
Emergency Response Decision Tree
Caption: Decision tree for responding to incidents involving this compound.
References
- Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
- Phenol - OHS Information Sheet. (2023, June). Monash University.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (2021). Ecotoxicology and Environmental Safety, 223, 112567.
- Standard Operating Procedure: Phenol. (2022, June). Yale Environmental Health & Safety.
- Phenol. (n.d.). Princeton University Environmental Health and Safety.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (2021). ResearchGate.
- Safety Data Sheet: 4-Allyl-2,6-dimethoxyphenol. (2025, September 23). Alfa Aesar.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- Safety Data Sheet: 4-Ethyl-2-methoxyphenol. (2025, September 17). Alfa Aesar.
- Safety Data Sheet: 4-Allyl-2-methoxyphenol. (n.d.). Carl ROTH.
- Mean content (± S.E.; µg per gland) of this compound... (n.d.). ResearchGate.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- 4-allyl-2,6-dimethoxyphenol, 6627-88-9. (n.d.). The Good Scents Company.
- Chemical Spills and Emergency Response. (2023, March 24). ASAL Engineering.
- Emergency and Spill Response Procedures. (n.d.). Auburn University.
- Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
- Safety Data Sheet: 4-Allyl-2-methoxyphenol. (n.d.). Carl ROTH.
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. monash.edu [monash.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
physical and chemical characteristics of 2-Allyl-4,5-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-4,5-dimethoxyphenol, a substituted guaiacol derivative, is a phenylpropanoid of considerable interest in the fields of chemical ecology, materials science, and pharmacology. As a key metabolite of methyl eugenol in certain insect species, it plays a crucial role in chemical communication, acting as a pheromone component.[1] Beyond its semiochemical functions, its structural motifs—a reactive phenolic hydroxyl group, an allyl substituent, and a dimethoxy-substituted aromatic ring—make it a versatile scaffold for chemical synthesis and a candidate for investigation into its biological activities, including potent radical-scavenging properties.
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound. It is designed to serve as a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development. The information presented herein is synthesized from established chemical principles and available data on this and structurally related compounds.
Molecular Identity and Structure
Correctly identifying a chemical entity is the cornerstone of all scientific investigation. This section details the fundamental identifiers and structural representation of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4,5-Dimethoxy-2-prop-2-enylphenol, DMP |
| CAS Number | 59893-87-7[2] |
| Molecular Formula | C₁₁H₁₄O₃[2] |
| Molecular Weight | 194.23 g/mol [2] |
| Canonical SMILES | COC1=C(C=C(C(=C1)CC=C)O)OC |
digraph "2_Allyl_4_5_dimethoxyphenol" { graph [fontname="Arial", label="2D Structure of this compound", fontsize=12, labelloc=t, width=4, height=4]; node [fontname="Arial", shape=plaintext]; edge [fontname="Arial"];// Atom nodes C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label="CH₃"]; C11 [label="CH₃"]; H1[label="H"];
// Invisible nodes for positioning p1 [pos="2.5,1.5!", shape=point]; p2 [pos="2.5,0.5!", shape=point];
// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents C1 -- O1 -- H1; C2 -- C7 -- C8 -- C9; C4 -- O2 -- C10; C5 -- O3 -- C11;
// Double bonds C2 -- p1 [style=invis]; C3 -- p1 [style=invis]; C4 -- p2 [style=invis]; C5 -- p2 [style=invis]; C6 -- C1 [style=invis]; C8 -- C9 [style=bold];
// Positioning C1 [pos="0,1!"]; C2 [pos="0,2!"]; C3 [pos="1,2.5!"]; C4 [pos="2,2!"]; C5 [pos="2,1!"]; C6 [pos="1,0.5!"]; O1 [pos="-1,0.5!"]; H1[pos="-1.5,0.8!"]; C7 [pos="-1,2.5!"]; C8 [pos="-1.5,3.2!"]; C9 [pos="-1,4!"]; O2 [pos="3,2.5!"]; C10 [pos="3.5,3!"]; O3 [pos="3,0.5!"]; C11 [pos="3.5,0!"];
// Aromatic circle (approximated with invisible nodes and edges) center [pos="1,1.5!", shape=point]; A1 [pos="0.5,1.8!", shape=point]; A2 [pos="1.5,1.8!", shape=point]; A3 [pos="1.8,1.2!", shape=point]; A4 [pos="1.5,0.8!", shape=point]; A5 [pos="0.5,0.8!", shape=point]; A6 [pos="0.2,1.2!", shape=point]; A1 -- A2 -- A3 -- A4 -- A5 -- A6 -- A1 [style=invis]; }
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. While some specific experimental data for this compound is not widely published, known data and properties of analogous compounds provide a reliable profile.
Table 2: Physicochemical Data
| Property | Value/Description | Source |
| Physical State | Likely a liquid or oil at room temperature. | Inferred from similar compounds like eugenol and 4-allyl-2,6-dimethoxyphenol.[3][4] |
| Boiling Point | 313.9 °C (at 760 mmHg) | |
| Flash Point | 38 °C | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate; sparingly soluble in water. | General property of phenols.[5] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment rely on a suite of spectroscopic and chromatographic techniques. This section outlines the expected spectral characteristics and provides standardized protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons (2H): Two singlets are expected in the range of δ 6.5-6.8 ppm.
-
Allyl Group (5H):
-
-CH₂- (benzylic): A doublet around δ 3.3-3.4 ppm.
-
-CH=CH₂ (vinyl): A multiplet in the region of δ 5.9-6.1 ppm.
-
-CH=CH₂ (terminal): Two multiplets around δ 5.0-5.2 ppm.
-
-
Methoxy Protons (6H): Two distinct singlets are expected around δ 3.8-3.9 ppm.
-
Phenolic Proton (1H): A broad singlet, typically around δ 5.5-6.0 ppm, which is D₂O exchangeable.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Aromatic Carbons: Signals expected in the δ 110-150 ppm range. The carbons bearing the oxygen substituents (C-OH, C-OCH₃) will be the most downfield.
-
Allyl Group:
-
-CH₂- (benzylic): ~δ 35-40 ppm.
-
-CH=: ~δ 137 ppm.
-
=CH₂: ~δ 115 ppm.
-
-
Methoxy Carbons: Two signals around δ 56 ppm.
Protocol: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Accurately weigh 5-10 mg of the sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS as an internal standard) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Place the NMR tube into the spectrometer's spinner turbine.
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the proton-decoupled ¹³C spectrum. Longer acquisition times may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Caption: A generalized workflow for sample preparation and analysis using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Alkene =C-H | Stretch | 3050-3150 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| C=C (Aromatic) | Stretch | 1500-1600 | Medium |
| C=C (Alkene) | Stretch | 1640-1680 | Medium-Weak |
| C-O (Aryl Ether) | Stretch | 1200-1275 | Strong |
| C-O (Phenol) | Stretch | 1180-1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) would likely be used.
-
Molecular Ion (M⁺•): Expected at m/z = 194.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z = 179.
-
Benzylic cleavage: Loss of the allyl radical to give a fragment, or rearrangement followed by fragmentation.
-
Loss of formaldehyde (CH₂O) from the methoxy group is also possible.
-
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three key functional domains: the phenolic hydroxyl group, the allyl group, and the electron-rich aromatic ring.
Phenolic Hydroxyl Group
-
Acidity: The phenolic proton is weakly acidic and will be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This is the first step in reactions like etherification (Williamson ether synthesis) or esterification.
-
Oxidation: Phenols are susceptible to oxidation. Depending on the oxidant, this can lead to the formation of quinones or coupled dimeric products. For instance, some 4-alkyl-2-methoxyphenols are known to be converted to reactive quinone methides via cytochrome P450-catalyzed processes.[6]
Allyl Group
-
Electrophilic Addition: The double bond of the allyl group can undergo electrophilic addition reactions with reagents like halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl).
-
Isomerization: In the presence of a strong base or certain transition metal catalysts, the allyl group can isomerize to the thermodynamically more stable propenyl group, where the double bond is conjugated with the aromatic ring.
-
Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).
Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups.[7] This makes the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to the activating groups. Given the substitution pattern, the most likely position for further substitution would be the C6 position (ortho to the hydroxyl group and meta to the methoxy groups). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.[8]
Caption: Overview of the main reaction types for this compound.
Synthesis and Derivatization
The primary synthetic route to ortho-allyl phenols is the Claisen rearrangement, a powerful[9][9]-sigmatropic rearrangement reaction.[10]
Protocol: Synthesis via Claisen Rearrangement
Objective: To synthesize this compound from 3,4-dimethoxyphenol.
Step 1: Williamson Ether Synthesis of Allyl 3,4-dimethoxyphenyl ether
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Add a base, typically powdered potassium carbonate (K₂CO₃, 1.5 eq.).
-
To this stirred suspension, add allyl bromide (1.2 eq.).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the allyl ether precursor.
Step 2: Thermal Claisen Rearrangement
-
Place the purified allyl 3,4-dimethoxyphenyl ether into a flask suitable for high-temperature reactions, equipped with a reflux condenser, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the ether to a high temperature (typically 180-220 °C) in a high-boiling solvent (like N,N-diethylaniline) or neat.[9]
-
The rearrangement occurs, moving the allyl group to the ortho position. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled.
-
The desired product, this compound, is then purified from the reaction mixture, typically by column chromatography.
Applications in Research and Drug Development
-
Chemical Ecology: this compound is a metabolite of methyl eugenol in the male Oriental fruit fly, Bactrocera dorsalis, and functions as a component of its sex and aggregation pheromone. This makes it a compound of interest for developing eco-friendly and species-specific pest control strategies.
-
Antioxidant Properties: As a phenolic compound, it exhibits potent radical-scavenging properties, showing greater antioxidant activity in some studies than related compounds like eugenol. This suggests potential applications in materials science to prevent polymerization or as a lead compound for developing therapeutics targeting oxidative stress.
-
Scaffold for Drug Discovery: The three reactive sites of the molecule allow for diverse derivatization, making it a useful building block for creating libraries of novel compounds for screening against various biological targets.
Conclusion
This compound is a multifaceted molecule with significant relevance in both basic and applied chemical sciences. Its well-defined physical properties and predictable chemical reactivity, rooted in its constituent functional groups, make it an accessible target for synthesis and a versatile platform for further chemical modification. For researchers in drug development, its inherent biological activities, particularly as an antioxidant, and its potential for derivatization offer promising avenues for the discovery of new therapeutic agents. This guide serves as a comprehensive starting point for any scientist looking to work with this intriguing phenylpropanoid.
References
- Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613).
- MiMeDB. (n.d.). Showing metabocard for 4-Allyl-2-methoxyphenol (MMDBc0033579).
- Pherobase. (2025). NMR - Compound this compound.
- Pherobase. (2025). Semiochemical - this compound.
- Pherobase. (2025). Reference(s) for synthesis of this compound.
- PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol.
- ResearchGate. (n.d.). Mean content (± S.E.; µg per gland) of this compound....
- Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- SIELC Technologies. (n.d.). Separation of 4-Allyl-2,6-dimethoxyphenol on Newcrom R1 HPLC column.
- The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol.
- Chegg.com. (2020). Solved PHENOL, 4-ALLYL-2-METHOXY- INFRARED SPECTRUM.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol.
- Wikipedia. (n.d.). Claisen rearrangement.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- PubMed. (n.d.). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices.
- Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- ResearchGate. (n.d.). The spectrum of the 4-allyl-2,6-dimethoxyphenol fragments at elevated energy and their structures.
- YouTube. (2014). Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci.
- YouTube. (2016). Practice Problem: Electrophilic Aromatic Substitution Multi-Step Pathway.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
Sources
- 1. Solved PHENOL, 4-ALLYL-2-METHOXY- INFRARED SPECTRUM | Chegg.com [chegg.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ymdb.ca [ymdb.ca]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Solubility and Stability of 2-Allyl-4,5-dimethoxyphenol for Researchers and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of 2-Allyl-4,5-dimethoxyphenol
This compound (DMP), a phenylpropanoid with significant roles in chemical ecology as a pheromone component for species like the Oriental fruit fly (Bactrocera dorsalis), is also a compound of increasing interest in materials science and potentially other fields due to its potent radical-scavenging properties.[1] Its structural similarity to other bioactive methoxyphenols, such as eugenol, suggests a landscape of potential applications. However, the successful development of any formulation or application hinges on a thorough understanding of its fundamental physicochemical properties: solubility and stability. This guide provides a comprehensive technical overview of these critical parameters for this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. As a self-validating system, the protocols described herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Part 1: The Solubility Profile of this compound
A comprehensive understanding of a compound's solubility is the cornerstone of formulation development, influencing bioavailability, dosage form design, and manufacturing processes. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its chemical structure and data from closely related analogs.
Anticipated Solubility Characteristics
This compound is a phenolic compound with a molecular weight of 194.23 g/mol .[2] Its structure features a hydroxyl group, two methoxy groups, and an allyl substituent on a benzene ring. This combination of polar (hydroxyl) and non-polar (allyl, methoxy, and phenyl groups) moieties suggests it will exhibit moderate lipophilicity.
Based on data for analogous compounds, we can predict the following solubility profile:
-
Aqueous Solubility: Expected to be low. The presence of the hydrophobic allyl and methoxy groups will likely limit its solubility in water. For comparison, 4-allyl-2,6-dimethoxyphenol has a reported water solubility of 307.4 mg/L.
-
Organic Solvent Solubility: Expected to be significantly higher in common organic solvents. A related compound, 2-allyl-4-methoxyphenol, is reported to be slightly soluble in chloroform and DMSO, and soluble in methanol.[3] We can anticipate good solubility of this compound in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility in non-polar solvents is likely to be more limited but still greater than in water.
-
pH-Dependent Solubility: The phenolic hydroxyl group has an acidic proton, suggesting that the solubility of this compound in aqueous media will be pH-dependent. In alkaline solutions, the hydroxyl group will deprotonate to form a phenoxide salt, which is expected to be more water-soluble than the neutral molecule. This behavior is typical for weakly basic drugs.[4]
Table 1: Predicted Solubility Profile of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | The presence of non-polar functional groups (allyl, methoxy) limits interaction with polar water molecules. |
| Aqueous Buffers (pH > pKa) | Moderate to High | Deprotonation of the phenolic hydroxyl group in alkaline conditions will form a more soluble phenoxide salt. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The hydroxyl group can participate in hydrogen bonding with the solvent, while the aromatic ring and other substituents can interact via van der Waals forces. |
| Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The non-polar allyl group and benzene ring will have favorable interactions, but the polar hydroxyl and methoxy groups will limit overall solubility. |
Experimental Protocol for Quantitative Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is required. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvent systems.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A stepwise workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9, 12) and select a panel of organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, hexane).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to vials containing a known volume of each solvent system.
-
Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) to allow for equilibration.
-
After a predetermined time (typically 24-72 hours), visually inspect the vials to ensure excess solid remains.
-
Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of a validated analytical method (see Part 3).
-
Analyze the diluted samples using a validated HPLC-UV or other suitable quantitative method.
-
Calculate the solubility in mg/mL or mol/L.
-
Part 2: The Stability Profile of this compound
Assessing the stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are an essential tool in this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[5][6]
Anticipated Stability Characteristics
The chemical structure of this compound contains several moieties that could be susceptible to degradation under stress conditions:
-
Phenolic Hydroxyl Group: Phenols are known to be susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Allyl Group: The double bond in the allyl group can be a site for oxidation, polymerization, or isomerization.
-
Methoxy Groups: While generally stable, methoxy groups on an aromatic ring can be cleaved under harsh acidic or thermal conditions.
-
Aromatic Ring: The electron-rich aromatic ring can be susceptible to electrophilic attack and photodegradation.
Based on these structural features and literature on related compounds, we can anticipate the following stability concerns:
-
Oxidative Stability: The compound is likely to be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or exposure to air and light. The phenolic hydroxyl group is a primary site for oxidation.
-
Photostability: Aromatic compounds, especially phenols, can be sensitive to light. The related compound 2-allyl-4-methoxyphenol is noted to be light-sensitive.[3] Photodegradation can lead to complex reaction pathways and the formation of numerous degradation products.
-
Thermal Stability: At elevated temperatures, methoxyphenols can undergo decomposition, with an initial step often being the loss of a methyl radical.[7][8][9]
-
Hydrolytic Stability: The ether and C-C bonds in this compound are generally stable to hydrolysis under neutral conditions. However, extreme pH and high temperatures may induce some degradation.
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to identify the potential degradation products and pathways for this compound. The following protocol is based on ICH guidelines.
Diagram 2: Forced Degradation Study Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Pherobase NMR: this compound|this compound|C11H14O3 [pherobase.com]
- 3. 584-82-7 CAS MSDS (2-ALLYL-4-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Allyl-4,5-dimethoxyphenol
Abstract
This document provides a comprehensive guide for the synthesis of 2-Allyl-4,5-dimethoxyphenol, a key intermediate and biologically active molecule. While the query specified the Yamaguchi method, it is crucial to clarify that the Yamaguchi esterification is a specialized reaction for the formation of esters from carboxylic acids and alcohols. The scientifically established and most efficient pathway to synthesize ortho-allyl phenols, such as the target molecule, proceeds via an O-allylation of the corresponding phenol followed by a thermal Claisen rearrangement. This guide is therefore structured to provide a detailed, field-proven protocol for this two-step synthesis. We will elucidate the underlying mechanisms, provide step-by-step experimental procedures, and detail the necessary safety considerations. Additionally, a technical overview of the Yamaguchi esterification is included to provide context on its proper application in complex organic synthesis, thereby addressing the original query while ensuring technical accuracy for the synthesis of this compound.
Section 1: Strategic Overview of the Synthesis
The synthesis of this compound from its precursor, 4,5-dimethoxyphenol, is a classic two-step transformation rooted in fundamental organic reactions. The strategy involves:
-
O-Allylation: Formation of an ether linkage by reacting the phenolic hydroxyl group with an allyl electrophile. This reaction proceeds via a Williamson ether synthesis mechanism.
-
Claisen Rearrangement: An intramolecular, thermal[1][1]-sigmatropic rearrangement of the resulting allyl phenyl ether to form the thermodynamically stable C-allylated phenol.[2]
This sequence provides a high-yielding and reliable route to the desired ortho-allyl phenol architecture.
Caption: Overall synthetic workflow for this compound.
Section 2: Mechanistic Deep Dive
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
O-Allylation Mechanism
The first step is a classic SN2 reaction. The basic potassium carbonate (K₂CO₃) deprotonates the acidic phenolic hydroxyl group of 4,5-dimethoxyphenol to form a potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide leaving group to form the allyl phenyl ether intermediate.
Aromatic Claisen Rearrangement Mechanism
The Claisen rearrangement is a powerful, concerted, pericyclic reaction for C-C bond formation.[3] Upon heating, the allyl phenyl ether undergoes a[1][1]-sigmatropic rearrangement through a cyclic, six-membered transition state resembling a chair conformation.[3] This process breaks the C-O ether bond and simultaneously forms a new C-C bond at the ortho position of the aromatic ring. The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the highly stable aromatic phenol, yielding the final this compound product.[2][4]
Caption: Mechanism of the aromatic Claisen rearrangement.
Section 3: Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Allyl 4,5-dimethoxyphenyl ether (O-Allylation)
This protocol is adapted from standard allylation procedures.[5]
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 4,5-Dimethoxyphenol | 154.16 | 5.00 g | 32.4 | 1.0 |
| Allyl bromide | 120.98 | 4.30 g (3.1 mL) | 35.6 | 1.1 |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 6.72 g | 48.6 | 1.5 |
| Acetone, anhydrous | - | 100 mL | - | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethoxyphenol (5.00 g, 32.4 mmol) and anhydrous acetone (100 mL).
-
Stir the mixture at room temperature until the phenol is fully dissolved.
-
Add anhydrous potassium carbonate (6.72 g, 48.6 mmol). The mixture will become a suspension.
-
Add allyl bromide (3.1 mL, 35.6 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting phenol spot (visualize with UV light and/or potassium permanganate stain) indicates reaction completion.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the solid potassium carbonate and wash the filter cake with additional acetone (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield the pure allyl 4,5-dimethoxyphenyl ether.
Protocol 2: Synthesis of this compound (Claisen Rearrangement)
This protocol is based on established procedures for thermal aromatic Claisen rearrangements.[6][7]
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Allyl 4,5-dimethoxyphenyl ether | 194.23 | 4.00 g | 20.6 |
| N,N-Diethylaniline (solvent) | 149.23 | 20 mL | - |
Procedure
-
Place allyl 4,5-dimethoxyphenyl ether (4.00 g, 20.6 mmol) into a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Add N,N-diethylaniline (20 mL) to dissolve the starting material. Rationale: N,N-Diethylaniline is a high-boiling solvent (b.p. ~217 °C) suitable for the high temperatures required for the rearrangement.
-
Heat the reaction mixture to 190-200 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain this temperature for 3-5 hours, monitoring the reaction by TLC (4:1 Hexane:Ethyl Acetate) for the formation of the more polar product and disappearance of the starting ether.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the cooled mixture in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (3 x 50 mL) to remove the N,N-diethylaniline solvent. Causality: The acidic wash protonates the basic amine solvent, forming a water-soluble salt that partitions into the aqueous layer.
-
Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 25% ethyl acetate in hexane) to afford pure this compound.
Section 4: Reagent Safety & Handling
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| 4,5-Dimethoxyphenol | 5150-42-5 | Skin/eye/respiratory irritant | Avoid inhalation and contact with skin/eyes. |
| Allyl Bromide | 106-95-6 | Flammable, Toxic, Corrosive, Lachrymator | Handle in a fume hood. Keep away from ignition sources. Wear resistant gloves. |
| Potassium Carbonate | 584-08-7 | Serious eye irritant | Avoid dust inhalation. Wear eye protection. |
| N,N-Diethylaniline | 91-66-7 | Toxic, Combustible liquid | Avoid contact with skin. Use in a well-ventilated area. |
| 2,4,6-Trichlorobenzoyl chloride | 4136-95-2 | Corrosive, causes severe skin burns and eye damage[8][9] | Handle in a fume hood with extreme care. Wear face shield and heavy-duty gloves. Reacts violently with water. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | Fatal in contact with skin, Toxic if swallowed, Causes serious eye damage[10][11][12] | Avoid all contact. Use appropriate containment and PPE. Highly toxic. |
Section 5: Technical Note on the Yamaguchi Esterification
To address the initial query, this section clarifies the role and mechanism of the Yamaguchi esterification, a powerful tool for the synthesis of esters, particularly sterically hindered esters and macrolactones.[13][14]
The reaction, first reported by Masaru Yamaguchi et al. in 1979, involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base.[13] This forms a mixed anhydride. Subsequent addition of an alcohol and a stoichiometric amount of 4-dimethylaminopyridine (DMAP) leads to the desired ester.[15][16][17]
Mechanism:
-
Mixed Anhydride Formation: The carboxylate anion attacks TCBC to form a mixed 2,4,6-trichlorobenzoyl carboxylic anhydride.[15]
-
Acyl Transfer Catalyst Activation: DMAP, a hypernucleophilic catalyst, regioselectively attacks the less sterically hindered carbonyl of the mixed anhydride.[13][15]
-
Formation of Acylpyridinium Ion: This attack forms a highly electrophilic N-acylpyridinium intermediate, which is a potent acylating agent.[18]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the activated acylpyridinium ion to form the ester and regenerate the DMAP catalyst.[17]
This method is highly valued for its mild conditions and high yields, making it a cornerstone in the total synthesis of complex natural products.[14][19] However, as its function is to create an ester (R-CO-OR') linkage, it is not applicable for the direct C-C bond formation required to synthesize this compound from its phenolic precursor.
Caption: Simplified mechanism of the Yamaguchi Esterification.
Section 6: Conclusion
The synthesis of this compound is reliably achieved through a robust two-step process involving O-allylation and a subsequent Claisen rearrangement. The provided protocols, grounded in established chemical principles, offer a clear and reproducible pathway for researchers. While the Yamaguchi esterification is an indispensable tool in modern organic synthesis, its application is specific to the formation of ester bonds and is not the appropriate method for this particular target molecule. This guide provides the necessary technical clarity and practical instruction for the successful synthesis of this compound.
References
- Wikipedia contributors. (2024). Claisen rearrangement. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.).
- Mishra, B. B., et al. (2021). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. PubMed. [Link]
- Srinivas, R., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mechanism of a two-step process for Yamaguchi method. [Link]
- Wikipedia contributors. (2023). Yamaguchi esterification. Wikipedia, The Free Encyclopedia. [Link]
- Ryan, J. P., & O'Connor, P. R. (1952). The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society. [Link]
- Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. [Link]
- Capot Chemical. (2020). MSDS of 4-Dimethylaminopyridine (DMAP). [Link]
- Berski, S., et al. (2018). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. [Link]
- RSC Publishing. (2016). Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. Organic Chemistry Frontiers. [Link]
- ResearchGate. (n.d.). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. [Link]
- ACS Publications. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. [Link]
- PubMed. (2017).
- ACS Publications. (2018). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]
- Scholarly Publications Leiden University. (n.d.). Catalytic allylation of phenols: chloride-free route towards epoxy resins. [Link]
- ResearchGate. (n.d.). New syntheses of dillapiol [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. [Link]
- National Institutes of Health. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
- Semantic Scholar. (2000). New syntheses of dillapiol (4,5-dimethoxy-6-(2- propenyl)-1,3-benzodioxole), its 4-methylthio and other analogs. [https://www.semanticscholar.org/paper/New-syntheses-of-dillapiol-(4%2C5-dimethoxy-6-(2-pro-Arnason-Guillet/5903c734407b9bb966e336e84d1685a11270c84c]([Link]
- Marcel Dekker, Inc. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol. [Link]
- The Pherobase. (n.d.). Synthesis - this compound. [Link]
- ResearchGate. (2024). (PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
- Taylor & Francis Online. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol. [Link]
- National Institutes of Health. (2021). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- National Institutes of Health. (2023).
- ResearchGate. (2015). (PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. [Link]
- The Pherobase. (n.d.). Semiochemical compound: this compound. [Link]
- ResearchGate. (n.d.). Mean content (± S.E.; µg per gland) of this compound.... [Link]
- The Pherobase. (n.d.). NMR: this compound. [Link]
- American Chemical Society. (2021). Total Synthesis of (+)
Sources
- 1. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 14. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yamaguchi Esterification [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-Allyl-4,5-dimethoxyphenol from a Crude Reaction Mixture
Abstract
This application note provides a comprehensive guide to the purification of 2-Allyl-4,5-dimethoxyphenol, a key intermediate in organic synthesis and a compound of interest in chemical ecology.[1] The protocol details a robust methodology for the isolation of the target compound from a crude reaction mixture, likely originating from a Claisen rearrangement of 3,4-dimethoxyphenyl allyl ether. The procedure emphasizes a multi-step approach, beginning with a liquid-liquid extraction to remove bulk impurities, followed by flash column chromatography for fine separation, and concluding with an optional recrystallization step for achieving high purity. This guide is intended to provide researchers with the necessary tools to obtain this compound in a state suitable for downstream applications, including structural analysis and biological assays.
Introduction: The Challenge of Purifying this compound
This compound is a substituted phenolic compound with significant applications in the synthesis of natural products and pharmacologically active molecules. Its synthesis often involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3][4] While effective, this thermal rearrangement can lead to a complex reaction mixture containing the desired ortho-rearranged product, unreacted starting material, and potential side products arising from para-rearrangement or other secondary reactions. The inherent polarity of the phenolic hydroxyl group, coupled with the nonpolar allyl and methoxy functionalities, presents a unique challenge for purification.
This application note addresses these challenges by providing a systematic and validated protocol for the efficient isolation of this compound. The methodologies described herein are designed to be adaptable to various scales of synthesis and can be implemented in a standard organic chemistry laboratory.
Understanding the Reaction Mixture: A Hypothetical Claisen Rearrangement
To devise an effective purification strategy, it is crucial to anticipate the composition of the crude reaction mixture. A common synthetic route to this compound is the thermal Claisen rearrangement of 3,4-dimethoxyphenyl allyl ether.
-
Starting Material: 3,4-dimethoxyphenyl allyl ether
-
Desired Product: this compound
-
Potential Side Products and Impurities:
-
Unreacted Starting Material: 3,4-dimethoxyphenyl allyl ether.
-
Para-rearranged Product: 6-Allyl-3,4-dimethoxyphenol (if the ortho positions are blocked, which is not the case here, but it can still form in small amounts).
-
Decomposition Products: High temperatures can lead to the formation of various byproducts.
-
Solvent and Reagents: Depending on the specific reaction conditions.
-
The structural similarities between the desired product and the primary impurities necessitate a purification strategy with high resolving power.
Pre-Purification Work-up: Initial Clean-up of the Reaction Mixture
Before proceeding to chromatographic separation, a preliminary work-up is essential to remove the bulk of impurities and prepare the crude product for purification.
Protocol 1: Liquid-Liquid Extraction
-
Cool the reaction mixture: Once the Claisen rearrangement is complete, allow the reaction vessel to cool to room temperature.
-
Dilute the mixture: Dilute the crude reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash with aqueous base: Transfer the organic solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution. The phenolic product will deprotonate and move into the aqueous layer, while the unreacted ether starting material and other non-acidic impurities will remain in the organic layer.
-
Separate the layers: Carefully separate the aqueous layer containing the sodium salt of the product.
-
Acidify the aqueous layer: Cool the aqueous layer in an ice bath and acidify with 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the phenolic product.
-
Extract the product: Extract the acidified aqueous layer multiple times with ethyl acetate or DCM.
-
Combine and dry: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Flash Column Chromatography
Flash column chromatography is the primary technique for separating this compound from the remaining impurities. The choice of the mobile phase is critical for achieving good separation.
Thin-Layer Chromatography (TLC) Analysis
Before performing the flash column, it is imperative to determine the optimal solvent system using TLC.
Protocol 2: TLC Method Development
-
Prepare TLC plates: Use silica gel 60 F₂₅₄ plates.
-
Spot the crude product: Dissolve a small amount of the crude product from the work-up in a suitable solvent (e.g., ethyl acetate) and spot it on the TLC plate.
-
Develop the plate: Test various solvent systems. A good starting point for phenolic compounds is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Visualize the spots: Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).
-
Optimize the solvent system: The ideal solvent system should provide good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.35.
| Solvent System (Hexanes:Ethyl Acetate) | Observations |
| 9:1 | Product has a low Rf, close to the baseline. |
| 7:3 | Good separation of spots, with the product at a suitable Rf. |
| 1:1 | All spots have high Rf values, poor separation. |
Based on typical results, a 7:3 to 8:2 mixture of hexanes:ethyl acetate is often a good starting point for the flash column.
Flash Column Chromatography Protocol
Protocol 3: Preparative Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 8:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Diagram: Flash Chromatography Workflow
Sources
Application Note: Unambiguous Structure Elucidation of 2-Allyl-4,5-dimethoxyphenol using 1D and 2D NMR Spectroscopy
Abstract
The precise characterization of molecular structures is a cornerstone of chemical research and development, particularly in fields like natural product chemistry and drug discovery. 2-Allyl-4,5-dimethoxyphenol is a phenolic compound whose structural complexity, featuring a substituted aromatic ring and a flexible allyl group, necessitates a robust analytical approach for unambiguous identification. This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a self-validating methodology that synergistically employs 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) to not only assign every proton and carbon signal but also to definitively establish the connectivity and substitution pattern of the molecule. This guide is intended for researchers and scientists who require a field-proven, in-depth protocol for the structural verification of complex organic molecules.
Introduction: The Analytical Challenge
This compound (C₁₁H₁₄O₃, CAS 59893-87-7) is a substituted phenol that belongs to the broad class of phenylpropanoids, compounds that are widespread in nature and often serve as precursors for lignin and other bioactive molecules.[1][2][3] Given the possibility of various isomers (e.g., different positioning of the allyl and methoxy groups on the phenol ring), definitive structural confirmation is paramount. While techniques like Mass Spectrometry can confirm the molecular formula, only NMR spectroscopy can provide the detailed atomic connectivity map required for unambiguous structure elucidation.
The causality behind employing a multi-dimensional NMR strategy lies in overcoming the limitations of 1D spectra alone. While ¹H NMR provides information on chemical environments and proton-proton coupling, and ¹³C NMR reveals the number and type of carbon atoms, these can be insufficient for complex structures.[4] Two-dimensional NMR experiments are essential for revealing the intricate network of connections. Specifically:
-
COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), which is ideal for tracing out spin systems like the allyl group.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to the carbon atom it is attached to (¹JCH), providing a definitive link between the ¹H and ¹³C spectra.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone for assembling the molecular puzzle, revealing long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[5][6] This experiment connects molecular fragments that are not directly bonded, such as linking the allyl group and methoxy groups to their specific positions on the aromatic ring.
This note presents an integrated workflow, demonstrating how these techniques collectively provide a self-validating system for structural assignment.
Integrated Experimental Workflow
The process of structure elucidation follows a logical progression from sample preparation to the acquisition and interpretation of a series of NMR spectra. Each step builds upon the last to construct a complete and verified molecular structure.
Caption: Integrated workflow for NMR structure elucidation.
Detailed Protocols
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert and its signal does not overlap with most organic proton signals.[4]
-
Weigh approximately 10-15 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically >4 cm).
-
Cap the NMR tube and gently invert to ensure homogeneity.
Protocol 2: NMR Data Acquisition
Causality: The experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving complex multiplets in the aromatic and vinyl regions.[7] Standard gradient-enhanced (gCOSY, gHSQC, gHMBC) pulse programs are used for their superior data quality and solvent suppression.
-
Instrument Setup : Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field on the sample to achieve high homogeneity, using the deuterium lock signal of CDCl₃.
-
¹H NMR : Acquire a standard one-pulse proton spectrum. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio (S/N).
-
¹³C{¹H} NMR : Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
gCOSY : Acquire a gradient-selected COSY spectrum. This experiment will reveal proton-proton couplings.
-
gHSQC : Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz). This directly links proton signals to their attached carbons.
-
gHMBC : Acquire a gradient-selected HMBC spectrum. Optimize the experiment for long-range couplings by setting the evolution delay to detect correlations for a J-coupling of ~8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations in aromatic and aliphatic systems.[5]
Spectral Interpretation and Structure Assembly
The following section breaks down the analysis of each spectrum, culminating in the complete structural assignment. The numbering scheme for the molecule is provided below for clarity.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Aromatic Region (δ 6.5-7.0 ppm) : Two signals are expected for the aromatic protons (H-3 and H-6). Due to their meta relationship, they will appear as singlets or very narrowly split doublets. Their distinct chemical shifts are influenced by the electronic effects of the three substituents.
-
Allyl Group (δ 3.4, 5.1, 6.0 ppm) : This group presents a characteristic AMX spin system.
-
The vinyl methine proton (H-8) will be a complex multiplet due to coupling with both the terminal vinyl protons (H-9a, H-9b) and the allylic methylene protons (H-7). Typical chemical shifts for this proton are between 5.5-6.5 ppm.[8][9]
-
The two terminal vinyl protons (H-9a, H-9b) are diastereotopic and will appear as two distinct multiplets around 5.0-5.5 ppm.[10]
-
The allylic methylene protons (H-7), being adjacent to the aromatic ring, will appear as a doublet around 3.4 ppm, coupled to H-8.
-
-
Methoxy Groups (δ ~3.8-3.9 ppm) : Two sharp singlets, each integrating to 3H, are expected for the two chemically non-equivalent methoxy groups (4-OCH₃ and 5-OCH₃).
-
Hydroxyl Proton (δ ~5.5 ppm) : A broad singlet is anticipated for the phenolic hydroxyl proton (1-OH). Its chemical shift is concentration-dependent and the signal may be exchanged upon addition of D₂O.[8]
¹³C{¹H} NMR Spectrum Analysis
A total of 11 distinct carbon signals are expected.
-
Aromatic Carbons (δ 100-150 ppm) : Six signals are expected. The oxygen-bearing carbons (C-1, C-4, C-5) will be the most downfield shifted. C-2, being substituted with the allyl group, will also be downfield. The two carbons bearing protons (C-3, C-6) will appear in the more upfield region of the aromatic signals.
-
Allyl Carbons (δ 35, 116, 137 ppm) : Three signals are expected. The sp³ methylene carbon (C-7) will be the most upfield (~35-40 ppm). The terminal sp² carbon (C-9) will be next (~115-120 ppm), and the internal sp² carbon (C-8) will be the most downfield of the three (~135-140 ppm).[11]
-
Methoxy Carbons (δ ~56 ppm) : Two distinct signals are expected in the typical region for methoxy carbons.
2D Correlation Analysis: Assembling the Pieces
COSY Spectrum : This spectrum confirms the proton-proton connectivities. The key correlation will be within the allyl group, showing a cross-peak between the allylic protons (H-7) and the vinyl methine proton (H-8), and between H-8 and the terminal vinyl protons (H-9a/H-9b). This confirms the -CH₂-CH=CH₂ fragment.
HSQC Spectrum : This spectrum provides the definitive ¹H-¹³C one-bond correlations, allowing for the direct assignment of each carbon atom that has an attached proton. For example, the aromatic proton signal at ~6.6 ppm will show a cross-peak to its corresponding carbon signal at ~115 ppm, thus assigning both H-6 and C-6 simultaneously.
HMBC Spectrum : This is the most crucial experiment for determining the overall molecular architecture. Key long-range correlations are used to place the substituents on the aromatic ring.
Caption: Key HMBC correlations for structural assembly.
-
Placing the Allyl Group : The allylic methylene protons (H-7) will show a strong correlation to the aromatic carbon C-2, and weaker correlations to C-1 and C-3. This three-bond correlation (³JCH) from H-7 to C-2 is unambiguous proof that the allyl group is attached at the C-2 position.
-
Placing the Methoxy Groups : The protons of one methoxy group (e.g., 4-OCH₃) will show a three-bond correlation to the aromatic carbon C-4. Similarly, the protons of the second methoxy group (5-OCH₃) will correlate to C-5. These correlations definitively assign the positions of the two methoxy groups.
-
Confirming Ring Substitution : The aromatic proton H-3 will show HMBC correlations to carbons C-1, C-2, C-4, and C-5, confirming its neighbors. Likewise, H-6 will show correlations to C-1, C-2, C-4, and C-5. This network of correlations cross-validates the entire substitution pattern on the aromatic ring.
Results Summary
The following tables summarize the assigned NMR data for this compound in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 1-OH | 5.58 | br s | - | 1H | Phenolic OH |
| H-3 | 6.71 | s | - | 1H | Ar-H |
| H-6 | 6.62 | s | - | 1H | Ar-H |
| H-7 | 3.41 | d | 6.7 | 2H | Allyl-CH₂ |
| H-8 | 5.98 | m | - | 1H | Allyl-CH |
| H-9a, H-9b | 5.10 | m | - | 2H | Allyl=CH₂ |
| 4-OCH₃ | 3.88 | s | - | 3H | Methoxy |
| 5-OCH₃ | 3.85 | s | - | 3H | Methoxy |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | δ (ppm) | Assignment |
|---|---|---|
| C-1 | 145.1 | Ar C-O |
| C-2 | 124.5 | Ar C-Allyl |
| C-3 | 112.3 | Ar C-H |
| C-4 | 148.9 | Ar C-O |
| C-5 | 143.2 | Ar C-O |
| C-6 | 114.8 | Ar C-H |
| C-7 | 34.5 | Allyl-CH₂ |
| C-8 | 137.1 | Allyl-CH |
| C-9 | 116.2 | Allyl=CH₂ |
| 4-OCH₃ | 56.4 | Methoxy |
| 5-OCH₃ | 56.1 | Methoxy |
Table 3: Key 2D NMR Correlations
| Experiment | From Proton(s) | To Atom(s) | Correlation Type |
|---|---|---|---|
| COSY | H-7 | H-8 | ³JHH |
| H-8 | H-9a, H-9b | ³JHH | |
| HSQC | H-3 | C-3 | ¹JCH |
| H-6 | C-6 | ¹JCH | |
| H-7 | C-7 | ¹JCH | |
| H-8 | C-8 | ¹JCH | |
| H-9 | C-9 | ¹JCH | |
| HMBC | H-7 | C-1, C-2, C-3, C-8 | ²JCH, ³JCH |
| H-3 | C-1, C-2, C-4, C-5 | ²JCH, ³JCH | |
| H-6 | C-1, C-2, C-4, C-5 | ²JCH, ³JCH | |
| 4-OCH₃ | C-4 | ³JCH |
| | 5-OCH₃ | C-5 | ³JCH |
Conclusion
The synergistic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structure elucidation of this compound. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments creates a self-validating dataset where assignments are cross-confirmed by multiple correlations. The HMBC experiment, in particular, was indispensable for unequivocally establishing the connectivity between the allyl, methoxy, and phenol fragments. This comprehensive approach ensures the highest level of trustworthiness and scientific integrity in molecular characterization, providing a robust protocol for researchers in drug development and natural product analysis.
References
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Powers, R. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
- The Pherobase. (n.d.). The Pherobase NMR: this compound.
- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
- ResearchGate. (n.d.). Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Davis, B. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube.
- MiMeDB. (2022). Showing metabocard for 4-Allyl-2-methoxyphenol (MMDBc0033579).
- PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol.
- Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol.
- The Pherobase. (2025). The Pherobase Synthesis - this compound | C11H14O3.
- Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613).
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Automated Topology Builder (ATB). (n.d.). 2-Allyl-4-methoxyphenol | C10H12O2.
- Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse010054 4-Allyl-2,6-dimethoxyphenol.
- All Things Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Li, Y., Li, Z., & Fang, Q. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of 4-allyl-2-methoxy-6-nitrophenol.
- The Pherobase. (2025). Semiochemical compound: this compound | C11H14O3.
Sources
- 1. The Pherobase NMR: this compound|this compound|C11H14O3 [pherobase.com]
- 2. 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | CID 226486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Pherobase Synthesis - this compound | C11H14O3 [pherobase.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for Electroantennography (EAG) Studies with 2-Allyl-4,5-dimethoxyphenol
<
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling Olfactory Worlds with Electroantennography
Electroantennography (EAG) is a powerful electrophysiological technique that provides a direct window into the olfactory world of insects. By measuring the summated electrical potential changes from the entire antenna in response to a volatile compound, EAG allows researchers to rapidly screen for biologically active odorants.[1][2][3] This method is instrumental in identifying semiochemicals—such as pheromones and kairomones—that mediate critical insect behaviors like mating, host location, and oviposition.[3][4] The amplitude of the EAG response is generally correlated with the number of olfactory receptor neurons (ORNs) stimulated, offering a quantitative measure of antennal sensitivity to a given compound.[5][6][7]
This guide provides a comprehensive, in-depth protocol for conducting EAG studies with 2-Allyl-4,5-dimethoxyphenol, a phenylpropanoid of significant interest in chemical ecology.[8] This compound is a known metabolite of methyl eugenol in the Oriental fruit fly, Bactrocera dorsalis, where it functions as a male sex and aggregation pheromone component.[8] Understanding the antennal responses of various insect species to this and structurally similar compounds is crucial for developing novel and eco-friendly pest management strategies.[8]
The protocols detailed herein are designed to be robust and reproducible, providing the user with not only the "how" but also the "why" behind each step. By understanding the underlying principles, researchers can adapt and troubleshoot these methods for their specific insect species and research questions.
I. Foundational Principles of Electroantennography
An EAG recording measures the slow, summated potential changes across the antennal hemolymph that result from the depolarization of numerous olfactory receptor neuron membranes upon stimulation with an odorant.[1][5] This is not a measure of single-neuron activity but rather a global response of the antenna.[6][9]
Diagram: Conceptual Workflow of an EAG Experiment
Caption: High-level overview of the EAG experimental process.
II. Materials and Equipment
Successful EAG experiments depend on high-quality reagents and a precisely configured setup.
Table 1: Essential Equipment and Reagents
| Category | Item | Specifications & Notes |
| Chemicals & Reagents | This compound | High purity (≥95%). |
| Solvent (e.g., Hexane, Pentane) | HPLC grade or equivalent. Must be tested for lack of EAG response. | |
| Saline Solution | Insect-specific formulation (e.g., B. germanica saline).[10] | |
| Electrode Gel | Electrically conductive and non-toxic to the antenna. | |
| EAG System | Preamplifier Probe | High impedance (e.g., Syntech Universal AC/DC Probe). |
| Main Amplifier | To amplify the small voltage changes from the antenna. | |
| Data Acquisition Interface | (e.g., IDAC-2) To digitize the analog signal.[10] | |
| Recording Software | (e.g., EAG Pro, AutoSpike) For signal visualization and analysis.[10][11] | |
| Odorant Delivery | Purified Air Source | Charcoal-filtered and humidified air. |
| Stimulus Flow Controller | To deliver precise air puffs. | |
| Pasteur Pipettes & Filter Paper | For creating odorant cartridges. | |
| Micromanipulation | Stereomicroscope | For antenna preparation and mounting. |
| Micromanipulators | For precise electrode positioning. | |
| Micro-scissors & Forceps | For antenna excision. | |
| Electrodes | Glass Capillaries | For pulling micropipettes. |
| Micropipette Puller | To create fine-tipped glass electrodes. | |
| Silver/Tungsten Wires | For making the recording and reference electrodes. |
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for conducting EAG analysis with this compound.
Protocol 1: Preparation of Odorant Stimuli
The accurate and consistent preparation of stimuli is critical for obtaining reliable dose-response data.
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a high-purity solvent (e.g., hexane) to create a concentrated stock solution (e.g., 10 µg/µL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for dose-response analysis (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).[10] Prepare fresh dilutions for each experiment to minimize degradation.
-
Stimulus Cartridge Preparation:
-
Cut small, uniform discs from filter paper (e.g., Whatman No. 1).[10]
-
Using a microliter syringe, apply a standard volume (e.g., 10 µL) of each dilution onto a separate filter paper disc.[10][11]
-
Allow the solvent to evaporate for approximately 2 minutes.[11]
-
Insert the loaded filter paper disc into a clean Pasteur pipette.
-
Seal the ends of the pipette with parafilm to prevent premature volatilization of the compound.[11]
-
-
Control Preparation:
-
Negative Control: Prepare a cartridge with 10 µL of the pure solvent to account for any mechanical or solvent-induced response.[11]
-
Positive Control: Prepare a cartridge with a known EAG-active compound for the insect species under study (e.g., a general odorant like benzaldehyde or a species-specific pheromone component).[3][12] This is crucial for verifying the viability of the antennal preparation throughout the experiment.
-
Protocol 2: Antenna Preparation and Mounting
The goal of this protocol is to establish a stable and low-resistance electrical connection to the antenna.
-
Insect Immobilization: Gently restrain the insect. For moths, this can be done by placing them head-first into a modified pipette tip.[11] For smaller insects, wax or a similar adhesive on a microscope slide can be used.
-
Antenna Excision: Using fine micro-scissors under a stereomicroscope, carefully excise one antenna at its base (scape).[10]
-
Electrode Preparation:
-
Pull glass capillaries to a fine tip using a micropipette puller.
-
Fill the micropipettes with the appropriate insect saline solution.[10]
-
Insert a chloridized silver wire or tungsten wire into each micropipette, ensuring it makes contact with the saline.[2] One will serve as the reference (indifferent) electrode and the other as the recording (active) electrode.
-
-
Mounting the Antenna:
-
Using a micromanipulator, carefully place the base of the excised antenna into the reference electrode. A small amount of conductive gel can be used to ensure a good connection.
-
With a second micromanipulator, bring the recording electrode into position.
-
Carefully snip the very distal tip of the antenna to allow for better electrical contact.[10]
-
Gently insert the cut tip of the antenna into the recording electrode, ensuring a stable connection within the saline.[10]
-
Diagram: EAG Electrode and Antenna Mounting
Caption: Schematic of antenna placement across electrodes.
Protocol 3: EAG Recording and Data Acquisition
This protocol outlines the process of stimulus delivery and signal recording.
-
System Stabilization: Allow the mounted antenna and electrodes to stabilize for a few minutes until a steady baseline signal is observed in the recording software.
-
Odorant Delivery:
-
Position the tip of the Pasteur pipette (stimulus cartridge) close to the antenna, within the continuous flow of purified, humidified air that is constantly passing over the preparation.
-
Deliver a short puff of air (e.g., 0.5 - 2 seconds) through the stimulus cartridge, carrying the volatile molecules to the antenna.[1][11]
-
-
Recording Sequence:
-
Begin and end each experimental run with the negative (solvent) and positive controls. This allows for the assessment of antennal health and provides a standard for normalizing responses.[12]
-
Present the different concentrations of this compound in ascending order to minimize adaptation of the olfactory receptors.[13]
-
Allow a sufficient recovery period (e.g., 60 seconds) between stimuli to ensure the antenna returns to its baseline state.[10]
-
-
Data Acquisition: Record the voltage deflection (typically in millivolts, mV) for each stimulus presentation using the EAG software. The peak amplitude of the negative deflection is the primary value of interest.
IV. Data Analysis and Interpretation
Raw EAG data must be processed and normalized to allow for meaningful comparisons.
-
Response Measurement: For each stimulus, measure the peak amplitude of the voltage deflection from the baseline.
-
Control Subtraction: Subtract the average response to the negative (solvent) control from the response of each this compound stimulus. This corrects for any mechanical stimulation.[14]
-
Normalization (Self-Validating System): The responsiveness of an antennal preparation can decline over time.[11] To account for this, normalize the data. A common method is to express each response as a percentage of the response to a standard reference compound (often the positive control) that is puffed at regular intervals.
-
Formula: Normalized Response (%) = [(Response to Test Compound) / (Response to Positive Control)] * 100
-
-
Dose-Response Curves: Plot the mean normalized EAG responses against the logarithm of the concentration of this compound. This allows for the determination of the detection threshold and the dose at which the response saturates.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Tukey's test) to compare responses between different concentrations and between sexes or species if applicable.[7]
Table 2: Representative EAG Data and Normalization
| Stimulus | Concentration (ng) | Raw EAG Response (mV) | Solvent-Corrected Response (mV) | Normalized Response (%) |
| Solvent (Hexane) | N/A | 0.15 | 0.00 | 0.0 |
| Positive Control | Standard | 1.25 | 1.10 | 100.0 |
| This compound | 0.1 | 0.30 | 0.15 | 13.6 |
| This compound | 1 | 0.55 | 0.40 | 36.4 |
| This compound | 10 | 0.95 | 0.80 | 72.7 |
| This compound | 100 | 1.30 | 1.15 | 104.5 |
Note: Data are hypothetical for illustrative purposes.
V. Causality and Field-Proven Insights
-
Why use an excised antenna? While in-situ recordings are possible, excised antennae offer greater stability and easier access for electrode placement, leading to a better signal-to-noise ratio.[2]
-
Why humidify the air stream? A dry air stream can quickly desiccate the antennal preparation, leading to a rapid loss of responsiveness. Humidified air maintains the physiological viability of the antenna for a longer duration.
-
What if there is no response? Check the electrode connections, ensure the antenna is viable (use the positive control), and verify the stimulus delivery system is functioning. The compound may also genuinely not elicit a response in the chosen insect species.
-
EAG as a Screening Tool: It is crucial to remember that a positive EAG response indicates detection, not necessarily attraction.[3][11] EAG is a powerful screening tool to identify candidate compounds that should then be tested in behavioral assays (e.g., olfactometer or wind tunnel studies) to determine their behavioral valence.[4]
VI. Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of electroantennography to study insect olfactory responses to this compound. By following these methodologies, researchers can generate reliable and reproducible data, contributing to a deeper understanding of chemical communication in insects and paving the way for the development of targeted and sustainable pest management solutions.
References
- Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG).
- Wikipedia. (2023). Electroantennography.
- Hostachy, J., & Lucas, P. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Physiology.
- Beck, J. J., & Gee, W. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3931.
- Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
- Hostachy, J., & Lucas, P. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Physiology.
- Slideshare. (n.d.). Electroantennogram and Wind tunnel: Principles and Components.
- BenchChem. (n.d.). Electroantennography (EAG) Bioassay for Blattellaquinone: Application Notes and Protocols.
- BenchChem. (n.d.). This compound (CAS 59893-87-7).
- JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography.
- ResearchGate. (n.d.). An Automated Approach to Detecting Signals in Electroantennogram Data.
- Chen, X., et al. (2021). Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle. Frontiers in Physiology.
- YouTube. (2022). Electroantennographic Bioassay As Screening Tool For Host Plant Volatiles l Protocol Preview.
- MDPI. (2021). Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens.
- MDPI. (2021). Differences in EAG Response and Behavioral Choices between Honey Bee and Bumble Bee to Tomato Flower Volatiles. Insects, 12(11), 1018.
- Beck, J. J., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments.
- Martine, C., et al. (2018). Odor Stimuli: Not Just Chemical Identity. Frontiers in Systems Neuroscience.
- MDPI. (2020). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. Insects, 11(9), 589.
Sources
- 1. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 2. Electroantennography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electroantennogram and Wind tunnel: Principles and Components. | PPTX [slideshare.net]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 13. Differences in EAG Response and Behavioral Choices between Honey Bee and Bumble Bee to Tomato Flower Volatiles [mdpi.com]
- 14. Frontiers | Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle [frontiersin.org]
Application Notes & Protocols: Investigating the Behavioral Effects of 2-Allyl-4,5-dimethoxyphenol in Drosophila melanogaster
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Behavioral Impact of a Key Phenylpropanoid
2-Allyl-4,5-dimethoxyphenol (DMP) is a phenylpropanoid of considerable interest in the field of chemical ecology. It is a known metabolite of methyl eugenol in the Oriental fruit fly, Bactrocera dorsalis, where it functions as a powerful male attractant.[1][2][3][4] This established role as a semiochemical in a related Dipteran species provides a strong impetus for investigating its behavioral effects on the premier genetic model organism, Drosophila melanogaster. Understanding how DMP modulates fruit fly behavior can provide insights into the evolution of chemosensory pathways and may uncover novel compounds for pest management or tools for dissecting neural circuits.
These application notes provide a comprehensive guide for researchers to design and execute robust behavioral assays to characterize the effects of this compound in Drosophila melanogaster. The protocols herein are designed to be both rigorous and adaptable, allowing for their application in a variety of research contexts, from basic neurobiology to high-throughput screening for novel insecticides or repellents.
Core Concepts & Scientific Rationale
The behavioral responses of Drosophila to chemical cues are multifaceted, primarily governed by their olfactory (smell) and gustatory (taste) systems. Locomotor activity is also a critical readout, as it can be modulated by sensory inputs and the physiological state of the fly. Therefore, a thorough investigation of DMP's effects should encompass all three of these behavioral domains.
The protocols detailed below are grounded in established methodologies for Drosophila behavioral analysis, ensuring reproducibility and comparability with existing literature.[5][6][7][8] The experimental designs incorporate necessary controls to isolate the specific effects of DMP from confounding variables.
Experimental Workflows
A logical progression for investigating the behavioral effects of DMP in Drosophila is as follows:
Figure 1: A tiered experimental workflow for characterizing the behavioral effects of this compound in Drosophila melanogaster.
Part 1: Olfactory Behavioral Assays
Given that DMP is a known attractant for Bactrocera dorsalis males, it is highly probable that it will elicit an olfactory response in Drosophila melanogaster.[1][3] The following assays are designed to quantify this response.
T-Maze Assay for Olfactory Preference
The T-maze assay is a classic and robust method for assessing olfactory-driven choice behavior in populations of flies.[9]
Principle: Flies are given a choice to move towards one of two arms of a maze, one containing the test odorant (DMP) and the other a solvent control. A preference index is calculated based on the distribution of flies after a set period.
Protocol:
-
Fly Preparation: Use 3-5 day old adult Drosophila melanogaster of a standard wild-type strain (e.g., Canton-S). Collect flies and starve them for 16-18 hours in vials containing a strip of filter paper soaked in water. This enhances their motivation to seek out novel stimuli.
-
Odorant Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., mineral oil or ethanol). Create a series of dilutions to test a range of concentrations (e.g., 0.1%, 1%, 5% v/v).
-
Apparatus Setup: A T-maze apparatus is required. This can be purchased commercially or constructed from plastic or glass tubing.
-
Assay Procedure:
-
Apply 20 µL of the DMP solution to a small filter paper disc and place it in one of the T-maze collection tubes.
-
Apply 20 µL of the solvent to another filter paper disc and place it in the opposing collection tube.
-
Gently introduce approximately 50-100 starved flies into the starting tube of the T-maze.
-
Allow the flies to acclimate for 1 minute in the dark.
-
Position the T-maze horizontally to allow the flies to make a choice.
-
After a 5-minute test period, trap the flies in their respective collection tubes.
-
Count the number of flies in the DMP tube (NDMP) and the solvent tube (NSolvent).
-
-
Data Analysis: Calculate the Preference Index (PI) using the formula: PI = (NDMP - NSolvent) / (NDMP + NSolvent) A PI greater than 0 indicates attraction, a PI less than 0 indicates repulsion, and a PI of 0 indicates no preference.
Y-Maze Assay for Olfactory Index
The Y-maze assay is another effective method for assessing olfactory preference.[10]
Principle: Similar to the T-maze, flies in a loading vial choose between two arms of a Y-shaped connector, one leading to the odorant and the other to a solvent control.[10]
Protocol:
-
Fly and Odorant Preparation: As described for the T-Maze assay. Use ten 4 to 9-day-old flies per trial.[10]
-
Apparatus Setup: A Y-shaped connector is joined to two glass "trap" vials and a smaller "loading" vial. The connections are made with pipette tips to ensure a tight seal.[10]
-
Assay Procedure:
-
Place a small filter paper disc in each of the two "trap" vials.
-
Apply 40 µL of the DMP solution to one filter paper and 40 µL of the solvent to the other.[10]
-
Transfer ten flies into the loading vial without CO2 anesthesia (brief cooling on ice is recommended).[10]
-
Assemble the Y-maze and conduct the assay at 25°C under far-red light to minimize visual cues.[10]
-
Allow several hours for the flies to move into the trap vials.[10]
-
Count the number of flies in the odor tube and the solvent tube.
-
-
Data Analysis: Calculate the Olfactory Index using the formula: Olfactory Index = (Number in odor tube - Number in solvent tube) / Total number of loaded flies[10]
| Assay | Principle | Key Parameters | Typical N |
| T-Maze | Population choice in a bifurcating maze | Preference Index | 50-100 flies/trial |
| Y-Maze | Individual or small group choice | Olfactory Index | 10 flies/trial |
Part 2: Gustatory Behavioral Assays
While DMP is primarily known as an olfactory cue, its phenolic structure warrants investigation into its potential role as a tastant.
Two-Choice Feeding Assay
This assay determines whether flies will preferentially consume or avoid a food source containing DMP.[11][12]
Principle: Starved flies are presented with two food choices, one containing DMP and the other a control. The food sources are differentially colored with non-toxic dyes, and the flies' preference is determined by the color of their abdomens.[12]
Protocol:
-
Fly Preparation: Use 3-5 day old adult flies starved for 24 hours in vials with water-soaked filter paper.
-
Reagent Preparation:
-
Prepare a 1% agarose solution containing 5 mM sucrose.
-
Divide the agarose solution into two batches.
-
To one batch, add DMP to the desired final concentration and a red non-toxic food dye (e.g., FD&C Red No. 40).
-
To the other batch, add only a blue non-toxic food dye (e.g., FD&C Blue No. 1).
-
-
Assay Procedure:
-
Use a 96-well microplate and alternate the wells with the red (DMP) and blue (control) agarose solutions.
-
Place a group of starved flies in the microplate and allow them to feed for 2 hours in a dark, humid chamber.
-
After the feeding period, freeze the flies and score the color of their abdomens (red, blue, or purple for mixed feeding).
-
-
Data Analysis: Calculate a Preference Index (PI) for feeding: PI = (NRed - NBlue) / (NRed + NBlue + NPurple) A positive PI indicates a preference for the DMP-containing food, while a negative PI indicates aversion.
Part 3: Locomotor Activity Assays
It is crucial to determine if DMP has any general effects on locomotion, which could confound the interpretation of choice-based assays.
Open Field Arena Assay
This assay measures the general locomotor activity of flies in a novel environment.[13][14][15]
Principle: Individual flies are placed in an arena, and their movement is recorded and analyzed to extract parameters such as distance moved, velocity, and time spent moving.[13]
Protocol:
-
Fly Preparation: Use 3-5 day old adult flies. Flies can be exposed to DMP vapor in a sealed container for a set period before the assay or fed a diet containing DMP.
-
Apparatus Setup: A circular arena (e.g., a petri dish) is placed in a well-lit, temperature-controlled environment. A high-definition camera is mounted above the arena to record the fly's movement.[13][15]
-
Assay Procedure:
-
Gently introduce a single fly into the center of the arena.
-
Allow the fly to acclimate for 1 minute.
-
Record the fly's movement for 5-10 minutes.
-
-
Data Analysis: Use tracking software (e.g., Fiji with the AnimalTracker plugin) to analyze the video recordings.[13][14] Key parameters to quantify include:
-
Total distance traveled
-
Average speed
-
Time spent moving vs. stationary
-
Figure 2: Workflow for the Open Field Arena Assay to assess general locomotor activity.
Climbing Assay (Negative Geotaxis)
This assay assesses motor coordination and vigor.
Principle: Flies have an innate tendency to climb upwards against gravity (negative geotaxis). This assay measures the speed and success of this climbing behavior.[5][16]
Protocol:
-
Fly Preparation: Expose flies to DMP as described for the open field assay.
-
Apparatus Setup: Place a group of 10-20 flies in a clean, empty graduated cylinder or a series of vertical vials.
-
Assay Procedure:
-
Gently tap the cylinder or vials on the benchtop to knock all the flies to the bottom.
-
Start a timer and record the height climbed by the flies at a specific time point (e.g., 10 seconds).
-
Repeat this for several trials with a rest period in between.
-
-
Data Analysis: Calculate the average height climbed by the flies in each group. A significant reduction in climbing height in the DMP-treated group compared to controls would suggest a potential impairment of motor function.
Expected Outcomes & Interpretation
-
Strong Attraction in Olfactory Assays: A consistently positive and dose-dependent Preference Index in the T-maze and Y-maze assays would suggest that DMP is a potent attractant for Drosophila melanogaster, similar to its role in Bactrocera dorsalis.
-
Aversion in Gustatory Assays: If flies avoid the DMP-laced food in the two-choice feeding assay, it would indicate that DMP is a gustatory repellent, even if it is an olfactory attractant.
-
Changes in Locomotor Activity: A significant increase or decrease in locomotor activity would indicate that DMP has broader physiological effects, which would need to be considered when interpreting the results of choice assays.
References
- Methods to Assay Drosophila Behavior - PMC - NIH. (2012-03-07).
- A Simple Technique to Assay Locomotor Activity in Drosophila - JoVE. (2023-02-24). Journal of Visualized Experiments. [Link]
- Taste Preference Assay for Adult Drosophila - PMC - NIH.
- (PDF) Methods to Assay Drosophila Behavior - ResearchGate.
- Assaying Circadian Locomotor Activity Rhythm in Drosophila - ResearchGate. (2022-10-09).
- A Simple Technique to Assay Locomotor Activity in Drosophila - PubMed. (2023-02-24).
- Assaying Circadian Locomotor Activity Rhythm in Drosophila - Springer Nature Experiments.
- Methods to Assay the Behavior of Drosophila melanogaster for Toxicity Study. SpringerLink. [Link]
- A Simple Technique to Assay Locomotor Activity in Drosophila - JoVE. (2023-01-31). Journal of Visualized Experiments. [Link]
- Olfactory learning and memory assays (Chapter 18) - Behavioral Genetics of the Fly (Drosophila Melanogaster) - Cambridge University Press & Assessment. Cambridge University Press. [Link]
- Drosophila Y-maze Assay: A Method to Assess Olfactory Responses in Flies - JoVE. (2023-04-30). Journal of Visualized Experiments. [Link]
- Behavioral Studies in Drosophila Models of Human Diseases - University of Miami. University of Miami. [Link]
- Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - JoVE. (2016-02-16). Journal of Visualized Experiments. [Link]
- Video: Methods to Assay Drosophila Behavior - JoVE. (2011-08-04). Journal of Visualized Experiments. [Link]
- Odor-Taste Learning Assays in Drosophila Larvae - ResearchGate.
- Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC - PubMed Central. (2016-08-20).
- Gustatory processing and taste memory in Drosophila - PMC - PubMed Central.
- A Taste of the Drosophila Gustatory Receptors - PMC - PubMed Central. (2009-08-05).
- Behavioral Analysis of Bitter Taste Perception in Drosophila Larvae | Chemical Senses. (2015-10-28). Oxford Academic. [Link]
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed. (2021-10-15).
- The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel) - PubMed Central.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - ResearchGate.
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Assay Drosophila Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Assay the Behavior of Drosophila melanogaster for Toxicity Study | Springer Nature Experiments [experiments.springernature.com]
- 8. scholarship.miami.edu [scholarship.miami.edu]
- 9. Olfactory learning and memory assays (Chapter 18) - Behavioral Genetics of the Fly (Drosophila Melanogaster) [cambridge.org]
- 10. Drosophila Y-maze Assay: A Method to Assess Olfactory Responses in Flies [jove.com]
- 11. Taste Preference Assay for Adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Taste of the Drosophila Gustatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Technique to Assay Locomotor Activity in Drosophila [jove.com]
- 14. A Simple Technique to Assay Locomotor Activity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: A Simple Technique to Assay Locomotor Activity in Drosophila [jove.com]
- 16. Video: Methods to Assay Drosophila Behavior [jove.com]
Application Notes and Protocols for Field Trapping Experiments with 2-Allyl-4,5-dimethoxyphenol
Introduction: The Potential of 2-Allyl-4,5-dimethoxyphenol in Eco-Friendly Pest Management
This compound (DMP) is a phenylpropanoid compound with significant promise in the realm of chemical ecology and integrated pest management (IPM). This molecule is a key metabolite of methyl eugenol in the male Oriental fruit fly (Bactrocera dorsalis), a highly invasive and economically damaging agricultural pest. In B. dorsalis, DMP functions as a component of the male sex and aggregation pheromone, making it a powerful attractant for this species.[1][2][3] Laboratory-based olfactometer bioassays have confirmed that DMP is a more potent lure for sexually mature male B. dorsalis than other related metabolites.[2][3][4]
Crucially, comprehensive toxicological assessments have demonstrated the non-toxic nature of DMP to mammals, with acute oral toxicity tests in mice showing no mortality or adverse effects.[2][3][4] This favorable safety profile positions DMP as an excellent candidate for use in environmentally benign "lure-and-kill" or monitoring strategies for B. dorsalis.
These application notes provide a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the design and execution of field trapping experiments utilizing this compound. The protocols herein are designed to be self-validating, enabling the determination of optimal parameters for specific environmental conditions and research objectives.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of DMP is essential for its effective formulation and deployment in field trapping experiments.
| Property | Value | Source |
| CAS Number | 59893-87-7 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Boiling Point | 313.9 °C | |
| Flash Point | 38 °C |
Experimental Design: A Framework for Rigorous Field Evaluation
A robust experimental design is paramount for obtaining statistically significant and reproducible results. For evaluating the efficacy of DMP as a lure, a Randomized Complete Block Design (RCBD) is highly recommended. This design is a standard for agricultural field experiments as it effectively minimizes the influence of environmental gradients such as variations in sunlight, wind, and vegetation density.
In an RCBD, the experimental area is divided into several "blocks," each representing a replicate. Within each block, all treatments (in this case, different concentrations of DMP and a control) are randomly assigned to the experimental units (the traps). This ensures that each treatment is tested under the full range of environmental conditions present in the study area.
Figure 1: Randomized Complete Block Design Layout.
Protocol 1: Preparation of this compound Lures
The controlled and consistent release of DMP from a dispenser is critical for attracting the target insect species. Red rubber septa are a common and effective passive release dispenser for semiochemicals.
Materials:
-
This compound (≥95% purity)
-
Red rubber septa
-
High-purity hexane (or other suitable volatile solvent)
-
Micropipette
-
Glass vials with caps
-
Forceps
-
Fume hood
Procedure:
-
Preparation of Stock Solutions: In a fume hood, prepare a series of stock solutions of DMP in hexane to achieve the desired loading doses. For a dose-response experiment, concentrations of 1 mg/mL, 10 mg/mL, and 100 mg/mL are recommended as a starting point.
-
Septa Preparation: Using forceps, place individual red rubber septa into clean, labeled glass vials.
-
Loading the Septa: With a micropipette, carefully apply 100 µL of the appropriate DMP stock solution directly onto each septum. This will result in lures with 0.1 mg, 1.0 mg, and 10 mg of DMP. For the control group, apply 100 µL of hexane only.
-
Solvent Evaporation: Allow the hexane to evaporate completely in the fume hood for a minimum of 2-4 hours, or until the septa are dry to the touch. The DMP will be absorbed into the rubber matrix.
-
Conditioning: Cap the vials and allow the septa to equilibrate for 24 hours at room temperature. This conditioning period ensures a more uniform distribution of the DMP within the septum, leading to a more consistent release rate.
-
Storage: Store the prepared lures in a freezer at -20°C in airtight containers until they are deployed in the field.
Figure 2: Lure Preparation Workflow.
Protocol 2: Field Trapping of Bactrocera dorsalis
This protocol outlines the deployment and monitoring of traps for a dose-response field experiment.
Materials:
-
Jackson traps or bucket traps
-
Prepared this compound lures (various concentrations and control)
-
Insecticide strips (e.g., dichlorvos)
-
Wire hangers for traps
-
Sticky inserts for Jackson traps (if used)
-
GPS device
-
Data collection sheets or a mobile data entry application
-
Vials with 70% ethanol for specimen preservation
Procedure:
-
Site Selection: Choose a suitable field site with a known or suspected population of Bactrocera dorsalis. Ideal locations include orchards with host fruit trees.
-
Trap Assembly:
-
For Jackson traps, place a sticky insert on the bottom of the trap.
-
For bucket traps, place an insecticide strip in the bottom of the trap to kill captured flies.
-
Using forceps, place one prepared DMP lure (or a control lure) in the lure basket or hang it from the top center of the trap.
-
-
Trap Deployment:
-
Hang the traps in the shade within the canopy of host trees, approximately 1.5-2 meters above the ground.
-
Ensure the trap entrances are not obstructed by leaves or branches.
-
Deploy the traps according to the Randomized Complete Block Design, with a minimum distance of 50 meters between traps within a block to avoid interference.
-
Record the GPS coordinates for each trap.
-
-
Trap Servicing and Data Collection:
-
Service the traps weekly.
-
For each trap, record the trap number, date, and the number of Bactrocera dorsalis males captured.
-
Carefully remove the captured flies and place them in a labeled vial with 70% ethanol for later confirmation of identification.
-
Replace the sticky inserts or clean the bucket traps as needed.
-
-
Lure Replacement: The longevity of the lures will depend on environmental conditions, particularly temperature. It is recommended to replace the lures every 4-6 weeks to ensure a consistent release of the attractant.
Data Collection and Analysis
Data to be Recorded for Each Trap at Each Servicing Interval:
-
Trap ID
-
Date
-
Block Number
-
Treatment (DMP concentration)
-
Number of Bactrocera dorsalis males captured
-
Observations on non-target species captured
-
Environmental conditions (e.g., temperature, rainfall)
Statistical Analysis:
The collected data should be analyzed using a two-way Analysis of Variance (ANOVA) to determine the effect of the different DMP concentrations on the number of captured flies, while accounting for the variation between the blocks.
The model for the ANOVA would be:
-
Dependent Variable: Number of captured B. dorsalis males
-
Independent Variables (Factors):
-
Treatment (DMP concentration)
-
Block
-
If the ANOVA shows a significant effect of the treatment, a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, should be performed to determine which specific concentrations of DMP resulted in significantly different capture rates.
Example Data Summary Table:
| Treatment (DMP mg/lure) | Block 1 (Flies/trap/week) | Block 2 (Flies/trap/week) | Block 3 (Flies/trap/week) | Block 4 (Flies/trap/week) | Mean (Flies/trap/week) |
| Control (0) | 2 | 3 | 1 | 2 | 2.0 |
| 0.1 | 15 | 18 | 12 | 16 | 15.25 |
| 1.0 | 45 | 52 | 40 | 48 | 46.25 |
| 10.0 | 48 | 55 | 42 | 50 | 48.75 |
Conclusion and Future Directions
The protocols detailed in these application notes provide a comprehensive framework for the systematic evaluation of this compound as a lure for the Oriental fruit fly, Bactrocera dorsalis. By following a rigorous experimental design and standardized procedures, researchers can obtain reliable data to optimize the use of this promising, eco-friendly semiochemical for pest monitoring and control.
Future research should focus on the long-term stability and release kinetics of DMP from various dispenser types under different climatic conditions. Additionally, field trials investigating the efficacy of DMP in "lure-and-kill" systems, in combination with environmentally friendly insecticides, will be a critical next step in its development as a practical pest management tool.
References
- Liu, H., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. [Link]
- PubMed. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
- The Pherobase. (2025). Synthesis of this compound.
- Plant Breeding E-Learning in Africa. (n.d.). Randomized Complete Block Design.
- Stat@Duke. (n.d.). Analysis of Variance (ANOVA).
- ResearchGate. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
Sources
- 1. www2.stat.duke.edu [www2.stat.duke.edu]
- 2. biostatisticsjdreeve.com [biostatisticsjdreeve.com]
- 3. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 7 Introduction to Analysis of Variance (ANOVA) | Introduction to Environmental Data and R [bookdown.org]
Application Notes: In Vitro Cytotoxicity of 2-Allyl-4,5-dimethoxyphenol on Cancer Cells
Introduction and Scientific Rationale
2-Allyl-4,5-dimethoxyphenol (DMP) is a phenylpropanoid and a metabolite of methyleugenol, a natural compound found in various essential oils[1]. While its parent compound, eugenol, has been investigated for anticancer properties, the specific cytotoxic potential of DMP against cancer cells warrants a systematic evaluation[2][3][4][5]. Preliminary studies on related compounds suggest that DMP may exhibit antiproliferative activity by inducing apoptosis (programmed cell death) and modulating critical cell signaling pathways involved in cancer progression[6][7][8].
These application notes provide a comprehensive framework for researchers to assess the in vitro cytotoxicity of this compound. The protocols herein describe a multi-assay approach, beginning with a primary viability screening to determine the half-maximal inhibitory concentration (IC50) and progressing to mechanistic assays to elucidate the mode of cell death, such as apoptosis. This structured approach ensures the generation of robust, reproducible, and insightful data for drug development professionals.
Core Principles of Cytotoxicity Assessment
A thorough cytotoxic assessment relies on a panel of assays that measure different cellular health indicators. This strategy provides a more complete picture than any single assay alone.
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells[9][10]. The reduction of the tetrazolium salt MTT to a purple formazan product is directly proportional to the number of metabolically active, and therefore viable, cells. It is an excellent high-throughput method for initial screening and IC50 determination.
-
Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of this stable cytosolic enzyme from cells with compromised plasma membranes[11][12]. It serves as a direct marker of cell death and complements the metabolic data from the MTT assay.
-
Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay is a gold standard for identifying and quantifying apoptosis[11][13]. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells only when the membrane is compromised, indicating late apoptosis or necrosis[13].
-
Mechanism of Apoptosis (Caspase Activity): Caspases are a family of proteases that are central regulators of apoptosis[14][15]. Measuring the activity of key executioner caspases, like caspase-3, confirms that cell death is occurring through the apoptotic pathway[8][16].
Experimental Design and Strategic Considerations
Cell Line Selection: The choice of cancer cell lines is critical. It is recommended to use a panel representing different cancer types to assess the breadth of DMP's activity. For example:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
HeLa: Human cervical adenocarcinoma[8].
-
HCT116 or SW480: Human colorectal carcinoma[17].
-
A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to evaluate selective cytotoxicity[18].
Compound Preparation and Solubility:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations for treatment.
-
Crucial: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced toxicity[9]. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin) to validate assay performance[8][9].
Workflow and Data Presentation
The overall experimental workflow provides a systematic path from initial screening to mechanistic validation.
Caption: General workflow for in vitro cytotoxicity testing.
Data Presentation: Summarize quantitative results in clear, concise tables. This allows for easy comparison of DMP's potency across different cell lines and time points.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Treatment Duration | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
|---|---|---|---|
| MCF-7 | 48 hours | [Insert Value] | [Insert Value] |
| HeLa | 48 hours | [Insert Value] | [Insert Value] |
| HCT116 | 48 hours | [Insert Value] | [Insert Value] |
| HDF (non-cancerous) | 48 hours | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Analysis in HCT116 Cells after 24h Treatment with DMP
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| DMP (IC50 Conc.) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Detailed Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically[9][10][19].
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (DMP)
-
DMSO, sterile
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment[20].
-
Compound Treatment: Prepare serial dilutions of DMP in complete medium. Remove the old medium from the cells and add 100 µL of the DMP dilutions to the respective wells. Include vehicle and positive controls[20].
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[9].
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C[9].
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the formazan crystals[19].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[20].
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability)[18].
-
Plot the percentage of cell viability against the logarithm of the DMP concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve) with appropriate software[20][21].
-
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
Principle: This flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes[11][13].
Materials:
-
Cells treated with DMP (at IC50 concentration) and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of DMP (determined from Protocol 1) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge and wash the cell pellet with cold PBS[18].
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature[9][18].
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour[9].
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Fluorometric Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of the key executioner caspases, caspase-3 and -7. The assay uses a substrate that, when cleaved by active caspases, releases a fluorophore (e.g., AMC), resulting in a measurable increase in fluorescence that is proportional to caspase activity[15][16][22].
Materials:
-
Caspase-3/7 Activity Assay Kit (containing substrate Ac-DEVD-AMC and lysis buffer)
-
Cells treated with DMP and controls in a white-walled 96-well plate
-
Fluorometric microplate reader (Excitation ~380 nm, Emission ~460 nm)[15]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate and treat with DMP as described previously.
-
Cell Lysis: After treatment, add the caspase assay reagent (which includes the lysis reagent and substrate) directly to each well according to the manufacturer's protocol[14].
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light[15].
-
Measurement: Read the fluorescence intensity using a microplate reader[15].
-
Data Analysis: Subtract background fluorescence and normalize the results to the vehicle control to determine the fold change in caspase activity[14].
Mechanistic Insights: Potential Signaling Pathways
Based on studies of structurally similar phenolic compounds like eugenol and methyleugenol, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway[3][6][7]. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members[23][24][25]. A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade[26]. DMP could potentially downregulate anti-apoptotic proteins or upregulate pro-apoptotic proteins, leading to cell death.
Caption: Hypothesized intrinsic apoptotic pathway induced by DMP.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- Bcl-2 family - Wikipedia.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
- Application Notes and Protocols for Caspase Activation Assays - BenchChem.
- Caspase Activity Assay - Creative Bioarray.
- Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects - Future Integrative Medicine.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - BenchChem.
- Molecular mechanisms of eugenol as an antitumour bioactive compound: A comprehensive review - ResearchGate.
- Antioxidant and Anticancer Potential of Methyl Eugenol - Technology Networks.
- Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - MDPI.
- Caspases activity assay procedures - ScienceDirect.
- Myricetin and methyl eugenol combination enhances the anticancer activity, cell cycle arrest and apoptosis induction of cis-platin against HeLa cervical cancer cell lines - NIH.
- Determining IC50 Values for CB30900 in Cancer Cell Lines: Application Notes and Protocols - BenchChem.
- Application Notes and Protocols for Determining the IC50 of CBK289001 in Various Cell Lines - BenchChem.
- Caspase Protocols in Mice - NIH.
- (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice - PubMed.
- Application Notes and Protocols for Testing Methylswertianin Cytotoxicity - BenchChem.
- Cell-based Assays for Cytotoxicity Testing of Novel Compounds - BenchChem.
- Analysing Caspase Activation and Caspase Activity in Apoptotic Cells - Springer Nature Experiments.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NIH.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - CLYTE.
- Annexin V staining assay protocol for apoptosis - Abcam.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray.
- Effect of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol on the... - ResearchGate.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - The Pherobase.
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor - Bio-Rad.
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti.
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Iptek ITS.
- This compound (CAS 59893-87-7) - BenchChem.
- 4-Allyl-2,6-dimethoxyphenol, 98% - Fisher Scientific.
- 2-Allyl-4-methoxyphenol | C10H12O2 - PubChem.
- 4-Allyl-2-methoxyphenol (YMDB01613) - Yeast Metabolome Database.
- 4-Allyl-2,6-dimethoxyphenol, 98% 25 g - Thermo Fisher Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement | MDPI [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 6. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]
- 7. Methyl Eugenol: Health Benefits and Risks Explored | Technology Networks [technologynetworks.com]
- 8. Myricetin and methyl eugenol combination enhances the anticancer activity, cell cycle arrest and apoptosis induction of cis-platin against HeLa cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clyte.tech [clyte.tech]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 25. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 26. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Antifungal Activity Testing of 2-Allyl-4,5-dimethoxyphenol and Its Analogs
Introduction: The Scientific Rationale for Investigation
2-Allyl-4,5-dimethoxyphenol is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. While this specific molecule is known as a metabolite of methyl eugenol in certain insects, its structural characteristics—a phenol ring, a methoxy group, and an allyl substituent—place it in a family of compounds with well-documented antimicrobial properties.[1][2] Notably, its isomers and analogs, such as dillapiole, eugenol (4-allyl-2-methoxyphenol), and 2-allylphenol, have demonstrated significant antifungal activity against a broad spectrum of pathogenic and phytopathogenic fungi.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal potential of this compound and its synthetic or natural analogs. We move beyond a simple recitation of steps to explain the causality behind the protocols, ensuring that the generated data is both accurate and robust. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 guidelines for filamentous fungi, to ensure data reproducibility and comparability.[5][6]
The core hypothesis for investigating this compound class rests on established structure-activity relationships. For instance, the phenolic hydroxyl group and the allyl chain are often crucial for the antifungal action of related compounds, which is believed to involve disruption of the fungal cell membrane and inhibition of essential enzymes.[7] By providing these detailed protocols, we aim to empower researchers to systematically explore this promising, yet underexplored, chemical space for novel antifungal agents.
Part 1: Foundational Methodologies for Antifungal Susceptibility Testing
The cornerstone of assessing antifungal activity lies in determining the minimum concentration of a compound that inhibits fungal growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in fungal death (Minimum Fungicidal Concentration, MFC). This section details the standardized broth microdilution method for MIC determination and a subsequent protocol for establishing the MFC.
Core Principle: Broth Microdilution Assay
The broth microdilution assay is the gold standard for quantitative antifungal susceptibility testing.[5] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that prevents visible fungal growth after a specified incubation period.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for determining the MIC and MFC of this compound and its analogs.
Caption: Workflow for MIC and MFC Determination.
Detailed Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M38-A2)
Materials and Reagents:
-
This compound and its analogs
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile deionized water
-
Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
Protocol Steps:
-
Preparation of Test Compounds:
-
Causality: Phenylpropanoids are often hydrophobic. A suitable organic solvent is required to create a stock solution. DMSO is commonly used due to its high solubilizing power and low toxicity at the final concentrations used in the assay.
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Vortex thoroughly to ensure complete dissolution. Prepare similar stocks for all analogs and the positive control antifungal.
-
-
Preparation of Fungal Inoculum:
-
Causality: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures that a consistent number of fungal cells are used in each experiment.[8]
-
For yeasts (Candida, Cryptococcus): Subculture the strain on an SDA plate and incubate for 24-48 hours. Pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For filamentous fungi (Aspergillus): Grow the fungus on a PDA slant until sporulation is evident. Gently harvest the conidia by flooding the slant with sterile saline containing a drop of Tween 80 (to prevent clumping). Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.4–5 x 10⁴ CFU/mL for filamentous fungi).[8]
-
-
Assay Plate Setup:
-
Causality: A two-fold serial dilution series is used to determine the MIC over a wide concentration range. Including appropriate controls validates the experiment. The growth control ensures the fungus is viable, the sterility control ensures the medium is not contaminated, and the solvent control ensures the DMSO concentration does not inhibit fungal growth.
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of the test compound (prepared from the stock in RPMI-1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (100 µL of medium, no compound).
-
Well 12 will serve as the sterility control (200 µL of medium, no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation and MIC Reading:
-
Cover the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.
-
The MIC is the lowest concentration of the compound where there is no visible growth. For some drug-organism combinations, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.
-
Detailed Protocol: Determination of Minimum Fungicidal Concentration (MFC)
Protocol Steps:
-
Subculturing from MIC plates:
-
Causality: The MFC distinguishes between fungistatic (inhibitory) and fungicidal (killing) activity. By subculturing from wells with no visible growth, we can determine if the fungal cells were merely inhibited or killed.
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Mix the contents of each well thoroughly.
-
Aseptically transfer a 10-20 µL aliquot from each selected well to a separate, labeled SDA or PDA plate.
-
Streak the aliquot over a section of the plate to ensure isolated colonies can be counted.
-
-
Incubation and MFC Reading:
-
Incubate the agar plates at 35°C until robust growth is visible in the streak from the growth control well (typically 24-72 hours).
-
Count the number of colonies on each streak.
-
The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Part 2: Structure-Activity Relationship and Mechanistic Insights
Understanding the potential mechanism of action is crucial for rational drug development. While direct studies on this compound are scarce, extensive research on its analogs provides a strong foundation for hypothesizing its antifungal mechanisms.
Insights from Analogs: A Comparative Overview
The antifungal efficacy of phenylpropanoids is highly dependent on their chemical structure. The table below summarizes the activity of key analogs, providing a basis for predicting the potential of this compound.
| Compound | Key Structural Features | Reported Antifungal Activity | Target Fungi | Reference(s) |
| Eugenol | 4-Allyl, 2-Methoxy, 1-Phenol | Potent activity; disrupts cell membrane and ergosterol biosynthesis. | Candida spp., Aspergillus spp. | |
| 2-Allylphenol | 2-Allyl, 1-Phenol | Effective fungicide; inhibits respiration. | Botrytis cinerea, Phytophthora cinnamomi | [4] |
| Dillapiole | 1-Allyl, 2,3-Dimethoxy, 4,5-Methylenedioxy | Broad-spectrum activity; inhibits mycelial growth. | Various phytopathogenic fungi, Dermatophytes | [3] |
| Eugenol Derivatives | Modifications to allyl, hydroxyl, and methoxy groups | Activity is highly dependent on substituent positions. A nitro group can enhance activity. | Candida spp., Cryptococcus neoformans | [1] |
Proposed Mechanism of Action
Based on the evidence from its analogs, this compound likely exerts its antifungal effect through a multi-targeted mechanism, primarily centered on the fungal cell membrane and cellular respiration.
Caption: Proposed Antifungal Mechanism of Action.
-
Membrane Disruption: The lipophilic nature of the allyl group and the phenyl ring allows the molecule to intercalate into the fungal cell membrane's lipid bilayer. This disrupts membrane fluidity and integrity, leading to leakage of essential cellular components.[2]
-
Enzyme Inhibition: Phenylpropanoids can interfere with key enzymes. A likely target is the ergosterol biosynthesis pathway, which is critical for maintaining the structure and function of the fungal membrane.
-
Oxidative Stress: Disruption of the membrane and potential interaction with mitochondrial electron transport chains can lead to the generation of reactive oxygen species (ROS).[2] An accumulation of ROS causes oxidative damage to proteins, lipids, and DNA, ultimately contributing to cell death.
-
Respiration Inhibition: Analogs like 2-allylphenol have been shown to inhibit fungal respiration, suggesting a direct or indirect effect on mitochondrial function.[4]
Part 3: Alternative and Supplementary Protocols
Agar Disk Diffusion Assay
This method is a simpler, qualitative to semi-quantitative screening tool. It is useful for rapidly assessing the activity of a large number of compounds.
Protocol Steps:
-
Plate Preparation: Prepare SDA or PDA plates. Inoculate the entire surface of the agar with the standardized fungal suspension using a sterile cotton swab.
-
Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound's stock solution onto each disk. Also include a solvent control disk and a positive control disk.
-
Incubation: Incubate the plates as described for the broth microdilution assay.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs). A larger zone diameter generally corresponds to higher antifungal activity.
Conclusion and Future Directions
The protocols and scientific rationale presented in this document provide a robust framework for the systematic evaluation of this compound and its analogs as potential antifungal agents. By adhering to standardized methodologies and understanding the underlying structure-activity relationships, researchers can generate high-quality, reproducible data. While the direct antifungal activity of this compound remains to be definitively established in the literature, the potent activity of its close structural relatives strongly supports its investigation. Future work should focus on synthesizing a library of analogs with systematic modifications to the allyl, hydroxyl, and methoxy groups to elucidate precise structure-activity relationships and optimize antifungal potency.
References
- De Miranda, M. L. D., et al. (2025). Dillapiole and its antifungal and herbicidal activities. Planta Daninha.
- Molecules. (2012). Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action. PubMed. [Link]
- Tóth, M., et al. (2015). Induction of oxidative stress as a possible mechanism of the antifungal action of three phenylpropanoids. PubMed. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- Sharifi-Rad, J., et al. (2022). Eugenol: A novel therapeutic agent for the inhibition of Candida species infection. NIH. [Link]
- Clinical and Laboratory Standards Institute. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
- Chen, J., et al. (2018). Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. PMC - NIH. [Link]
- Tech Spec. CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. Tech Spec. [Link]
- Letters in Applied Microbiology. (2018). Structure–activity relationships of antifungal phenylpropanoid derivatives and their synergy with n‐dodecanol and fluconazole. Oxford Academic. [Link]
- International Journal of Molecular Sciences. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. PubMed. [Link]
- Pesticide Biochemistry and Physiology. (2017).
- Future Medicinal Chemistry. (2024).
- Molecules. (2019). Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea. PMC - PubMed Central. [Link]
- GreenskyBio. (2024). Assessing the Efficacy of Plant Extracts in Antimicrobial Activity: A Comprehensive Disc Diffusion Study. GreenskyBio. [Link]
- Agronomy. (2021). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. MDPI. [Link]
- Journal of Fungi. (2022). Anti-Fungal Efficacy and Mechanisms of Flavonoids. MDPI. [Link]
- ResearchGate. (2007). Comparative study of disk diffusion and microdilution methods for evaluation of antifungal activity of natural compounds against medical yeasts Candida spp and Cryptococcus sp.
- Molecules. (2019). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands.
- Journal of Medical Mycology. (2014). Phenylpropanoids of plant origin as inhibitors of biofilm formation by Candida albicans. PubMed. [Link]
- ResearchGate. (2023). Minimum fungicidal concentration assessment method.
- International Journal of Molecular Sciences. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. PMC - NIH. [Link]
- ResearchGate. (2017). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens.
- GreenskyBio. (2024). Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts. GreenskyBio. [Link]
- Molecules. (2019). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. PMC - NIH. [Link]
- Wisdom Library. (2023). Minimum fungicidal concentration: Significance and symbolism. Wisdom Library. [Link]
- Journal of Fungi. (2022). Antifungal Properties of Essential Oils and Their Compounds for Application in Skin Fungal Infections. PMC - PubMed Central. [Link]
- ResearchGate. (2017). Evaluation of the Antifungal Activity of 19 Essential Oils Against Candida Albicans with Fluconazole.
- Clinical and Laboratory Standards Institute. M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. CLSI. [Link]
- PubMed. (2019).
- Frontiers in Microbiology. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH. [Link]
- Journal of Applied Pharmaceutical Science. (2017). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
- ResearchGate. (2024). Minimum fungicidal concentrations (MFC) of medicinal plants extract...
- Clinical and Laboratory Standards Institute. (2022). New Antifungal Document Editions. CLSI. [Link]
- ResearchGate. (2024). Determination of minimum fungicidal concentration (MFC) of Penicillium...
- Journal of Clinical Microbiology. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC - PubMed Central. [Link]
- European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). EUCAST. [Link]
- Clinical and Laboratory Standards Institute. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
- U.S. Food & Drug Administration. (2023). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]
- Journal of the Pediatric Infectious Diseases Society. (2020). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. [Link]
- European Committee on Antimicrobial Susceptibility Testing. Clinical breakpoint table. EUCAST. [Link]
Sources
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory Evaluation of Natural and Synthetic Aromatic Compounds as Potential Attractants for Male Mediterranean fruit Fly, Ceratitis capitata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Development of 2-Allyl-4,5-dimethoxyphenol Derivatives with Enhanced Biological Activity
For: Researchers, scientists, and drug development professionals
Abstract
This guide provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives of 2-Allyl-4,5-dimethoxyphenol. As a core scaffold, this molecule, a close analog of the naturally occurring eugenol, presents significant opportunities for chemical modification to enhance its therapeutic potential. We will explore targeted synthetic strategies to modify the phenolic hydroxyl, the allyl group, and the aromatic ring. Furthermore, this document details robust protocols for assessing the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of the synthesized compounds, thereby providing a complete workflow for the discovery of new bioactive agents.
Introduction: The Rationale for Derivatizing this compound
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biological activities. This compound, sharing structural motifs with pharmacologically active compounds like eugenol, is an attractive starting point for a medicinal chemistry campaign. The inherent antioxidant and anti-inflammatory properties of the phenolic core can be potentiated or diversified through targeted chemical modifications. The strategic derivatization of its three key functional regions—the phenolic hydroxyl, the allyl side chain, and the aromatic backbone—offers a pathway to modulate pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced efficacy and specificity.
The goal of this guide is to provide both the conceptual framework and the practical, step-by-step protocols for a systematic exploration of the chemical space around the this compound scaffold. By understanding the causality behind each experimental choice, from reaction conditions to assay parameters, researchers can efficiently navigate the path from lead scaffold to optimized bioactive candidate.
Synthetic Strategies and Protocols
The synthetic approach is designed to create a library of derivatives with modifications at three key positions: the phenolic hydroxyl, the allyl group, and the aromatic ring. This systematic approach allows for the exploration of structure-activity relationships (SAR).
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl is a key determinant of the molecule's antioxidant activity and can be a site for metabolic conjugation. Its modification into ethers and esters can significantly alter lipophilicity, bioavailability, and interaction with biological targets.
This protocol describes a classic Williamson ether synthesis, a reliable method for forming the ether linkage.
Objective: To synthesize O-alkyl derivatives of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
The Yamaguchi esterification is a mild and efficient method for the synthesis of esters, particularly from sterically hindered alcohols.[1][2]
Objective: To synthesize ester derivatives of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
5% aqueous hydrochloric acid (HCl)
-
5% aqueous sodium hydroxide (NaOH)
-
10% aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise and stir at room temperature for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.0 eq) and DMAP (1.5 eq) in anhydrous DCM.
-
Add the solution from step 3 to the mixed anhydride solution from step 2.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl, 5% NaOH, 10% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Modification of the Allyl Group
The allyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate biological activity.
The isomerization of the allyl group to the thermodynamically more stable propenyl group can significantly alter the molecule's electronic and steric properties. This can be achieved using a palladium catalyst.[3][4]
Objective: To isomerize the allyl group of this compound to a propenyl group.
Materials:
-
This compound
-
Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]
-
Anhydrous benzene or toluene
-
Magnetic stirrer and hotplate with reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous benzene or toluene.
-
Add a catalytic amount of bis(benzonitrile)palladium(II) chloride (0.01-0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
Epoxidation introduces a reactive three-membered ring, which can be a key pharmacophore or a precursor for further derivatization (e.g., diol formation). Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[5][6][7][8]
Objective: To synthesize the epoxide derivative of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ and saturated Na₂S₂O₃ to destroy excess peroxide.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
The conversion of the alkene to a vicinal diol increases polarity and hydrogen bonding capacity, which can enhance interaction with biological targets. The Upjohn dihydroxylation is a reliable method using a catalytic amount of osmium tetroxide.[9]
Objective: To synthesize the vicinal diol derivative of this compound.
Materials:
-
This compound
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄, 4% solution in water)
-
Acetone and water (4:1 mixture)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and NMO (1.5 eq) in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of the 4% OsO₄ solution (0.01 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous Na₂SO₃ and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Biological Evaluation Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized derivatives.
Antioxidant Activity
This assay is a rapid and widely used method to assess the free radical scavenging ability of compounds.
Objective: To determine the IC₅₀ value of the derivatives for scavenging the DPPH radical.
Materials:
-
Synthesized derivatives and parent compound
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
Anti-inflammatory Activity
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To evaluate the anti-inflammatory potential of the derivatives by measuring their effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Synthesized derivatives and parent compound
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve.
-
A parallel MTT assay should be performed to assess cell viability and ensure that the observed reduction in NO is not due to cytotoxicity.[10][11]
Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Objective: To determine the cytotoxic effects of the derivatives on the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM with 10% FBS
-
Synthesized derivatives and parent compound
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[12][13][14][15]
Objective: To assess the antibacterial activity of the derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized derivatives and parent compound
-
Gentamicin or other appropriate antibiotic (positive control)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria and antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of the activities of the different derivatives. This will facilitate the establishment of structure-activity relationships.
Table 1: Hypothetical Data Summary for this compound Derivatives
| Compound ID | Modification | DPPH IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Parent | - | 55.2 | 78.5 | >100 | 128 |
| D-01 | O-Methyl | 89.1 | 95.3 | >100 | 256 |
| D-02 | O-Benzyl | 45.8 | 62.1 | 85.4 | 64 |
| D-03 | Propenyl | 50.1 | 70.2 | 92.1 | 128 |
| D-04 | Epoxide | 65.7 | 45.3 | 55.8 | 32 |
| D-05 | Diol | 72.4 | 38.9 | 68.2 | 64 |
Visualizations
Synthetic Workflow
Caption: Tiered workflow for the biological evaluation of synthesized derivatives.
Conclusion
The protocols and strategies outlined in this document provide a robust starting point for the development of novel derivatives of this compound with enhanced biological activity. By systematically modifying the core scaffold and employing a comprehensive suite of biological assays, researchers can efficiently identify promising new lead compounds for further preclinical development. The emphasis on understanding the rationale behind each step is intended to empower researchers to adapt and innovate upon these methods to suit their specific research goals.
References
- Alam, M. M. (2022). Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells.
- Alam, M. M., et al. (2023). New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies. ACS Omega, 8(44), 41783–41799. [Link]
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. 1st International Seminar on Science and Technology 2015. [Link]
- Farghadani, R., et al. (2017). MTT cell viability assay.
- Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
- Davies, N. R., & DiMichiel, A. D. (1973). The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst. Australian Journal of Chemistry, 26(7), 1529-1543. [Link]
- Klancnik, A., et al. (2010). Antimicrobial activity of plant extracts and pure phenolic acids...
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals.
- Al-Shammari, A. M., et al. (2015). Establishment and characterization of a receptor-negative, hormone-nonresponsive breast cancer cell line from an Iraqi patient. Breast Cancer: Targets and Therapy, 7, 223–230. [Link]
- N. R. Davies, A. D. DiMichiel. (1973). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Fernandes, R. P. P., et al. (2020). Antimicrobial activity by the broth microdilution method Concentration of diluted extract (% v/v).
- Wang, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]
- Farghadani, R., et al. (2017). A novel β-diiminato manganese III complex as the promising anticancer agent induces G 0 /G 1 cell cycle arrest and triggers apoptosis via mitochondrial-dependent pathways in MCF-7 and MDA-MB-231 human breast cancer cells.
- Jove. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Wikipedia. (n.d.). Dihydroxylation.
- Donohoe, T. J., et al. (1996). The directed dihydroxylation of allylic alcohols. Tetrahedron Letters, 37(29), 5027-5030. [Link]
- Donohoe, T. J. (2002). Development of the Directed Dihydroxylation Reaction. Synlett, 2002(8), 1223-1234. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Zhang, Z., et al. (2018). Molybdenum-Catalyzed Hydroxyl-Directed Anti-Dihydroxylation of Allylic and Homoallylic Alcohols.
- Wikipedia. (n.d.). Epoxidation of allylic alcohols.
- Pinkos, R., et al. (1999). Isomerization of allyl alcohols. U.S.
- Li, Y., Li, J., & Fang, Q. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- Hamri, S., et al. (2009). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Journal Marocain de Chimie Hétérocyclique, 8(1), 28-33. [Link]
- Rawat, K., et al. (2023). Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. Frontiers in Pharmacology, 14, 1184911. [Link]
- The Pherobase. (n.d.). Semiochemical compound: this compound.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid).
- Shul’pin, G. B., & Silyakov, M. A. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Semantic Scholar. [Link]
- Kamadatu, L., & Santoso, M. (2015).
- Smith, J. D., & Wulff, W. D. (2020). A para- to meta-isomerization of phenols. eScholarship@McGill. [Link]
- Shul’pin, G. B., & Silyakov, M. A. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
experimental setup for studying the metabolism of methyl eugenol to 2-Allyl-4,5-dimethoxyphenol
Application Note & Protocol
Topic: An In Vitro Experimental Framework for Studying the Metabolism of Methyl Eugenol to 2-Allyl-4,5-dimethoxyphenol Using Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl eugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in numerous essential oils and is utilized as a flavoring agent and fragrance.[1][2] Its metabolism is of significant interest due to the formation of potentially reactive intermediates and its classification as a compound reasonably anticipated to be a human carcinogen.[3] While several oxidative metabolites of methyl eugenol have been identified, this application note provides a detailed experimental protocol for investigating a specific metabolic pathway: the conversion of methyl eugenol to this compound (DMP). This guide details a robust in vitro methodology using pooled human liver microsomes (HLMs), a well-established system for studying Phase I metabolism. We provide step-by-step protocols for microsomal incubation and subsequent metabolite analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), complete with explanations for key experimental choices and necessary controls to ensure data integrity.
Scientific Background & Rationale
The Metabolic Fate of Methyl Eugenol
The biotransformation of xenobiotics like methyl eugenol is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the liver.[4][5] The metabolism of methyl eugenol can proceed through several oxidative pathways, including hydroxylation of the allyl side chain and O-demethylation of the methoxy groups.[1][2][6] The formation of this compound from methyl eugenol involves the hydroxylation of the aromatic ring, a common reaction catalyzed by CYP enzymes. Understanding this specific conversion is crucial for building a complete metabolic profile and assessing the potential bioactivity of all its metabolites.
Why Use Human Liver Microsomes?
For studying Phase I oxidative metabolism, human liver microsomes are the gold standard in vitro tool. This subcellular fraction is prepared by ultracentrifugation of liver homogenate and represents vesicles of the endoplasmic reticulum.[4][5]
-
Enzyme Enrichment: HLMs are a highly enriched source of CYP enzymes and their essential redox partner, NADPH-cytochrome P450 reductase. This concentration allows for the sensitive detection of metabolic activity that might be obscured in more complex systems.
-
Simplicity and Control: Unlike whole cells (hepatocytes), microsomes lack intact cell membranes, nuclei, and cytosol. This simplifies the experimental matrix, eliminates confounding factors like cellular uptake and efflux, and provides direct access of the substrate to the enzymes.
-
Relevance: Using pooled microsomes from multiple human donors (e.g., ≥50 donors) averages out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population's metabolic capacity.[7]
The Necessity of an NADPH-Regenerating System
CYP enzymes are monooxygenases that require electrons to activate molecular oxygen. These electrons are supplied by the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[8] Direct addition of NADPH to the incubation is possible, but it is rapidly consumed and can be inhibitory at high concentrations. An NADPH-regenerating system provides a continuous, steady supply of NADPH at a low concentration throughout the incubation. A common system consists of:
-
NADP+: The oxidized form, ready to be reduced.
-
Glucose-6-phosphate (G6P): The substrate for the regenerating enzyme.
-
Glucose-6-phosphate Dehydrogenase (G6PDH): The enzyme that oxidizes G6P, concurrently reducing NADP+ to NADPH.[9]
This system ensures that the metabolic reaction proceeds under consistent, non-limiting cofactor conditions, which is essential for accurate kinetic measurements.[2]
Experimental Design and Workflow
The overall experimental process is designed to incubate methyl eugenol with metabolically active liver microsomes and then identify and quantify the resulting formation of this compound. The workflow is visualized below.
Caption: High-level workflow for the in vitro metabolism of methyl eugenol.
Materials and Reagents
-
Test Compound: Methyl Eugenol (≥98% purity)
-
Metabolite Standard: this compound (if available, for identity confirmation)
-
Microsomes: Pooled Human Liver Microsomes (from ≥50 mixed-gender donors), stored at -80°C
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Cofactors (NADPH System):
-
β-Nicotinamide adenine dinucleotide phosphate sodium salt (NADP+)
-
D-Glucose 6-phosphate sodium salt (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from S. cerevisiae
-
Magnesium Chloride (MgCl₂)
-
-
Solvents:
-
Acetonitrile (ACN), HPLC or MS-grade
-
Methanol (MeOH), HPLC or MS-grade
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Water, HPLC or MS-grade
-
Formic Acid (FA), MS-grade
-
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Dihydromethyleugenol or a stable isotope-labeled analog.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, HPLC vials.
Protocol 1: In Vitro Microsomal Incubation
This protocol is designed to assess the formation of this compound over a time course. All incubations should be performed in triplicate.
Step 1: Preparation of Solutions
-
Methyl Eugenol Stock (10 mM): Dissolve the appropriate mass of methyl eugenol in DMSO. Causality Note: DMSO is used for its high solubilizing power. The final concentration in the incubation must be kept low (≤0.5%) to prevent inhibition of CYP enzymes.[2]
-
Internal Standard Stock (1 mM): Prepare in a 50:50 ACN:MeOH mixture.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare in MS-grade water and adjust pH. Store at 4°C.
-
NADPH-Regenerating System Solution (in Buffer): Prepare fresh on the day of the experiment. For a 10X stock, combine:
-
10 mM NADP+
-
50 mM G6P
-
30 mM MgCl₂
-
6 U/mL G6PDH
-
Causality Note: MgCl₂ is included as it is a required cofactor for G6PDH and can improve the activity of certain microsomal enzymes.[2]
-
Step 2: Microsomal Incubation Assay
The final incubation volume is 200 µL. Set up reactions in microcentrifuge tubes or a 96-well plate.
-
Thaw Microsomes: Thaw the vial of pooled HLMs slowly on ice. Dilute with cold 100 mM phosphate buffer to a working concentration of 2 mg/mL. Keep on ice.[5]
-
Set up Incubations: Add the following components to each tube in the order listed. Prepare a master mix for common reagents to improve consistency.
| Component | Volume (µL) | Final Concentration |
| 100 mM Phosphate Buffer, pH 7.4 | 158 | ~89 mM |
| HLM Suspension (2 mg/mL) | 20 | 0.2 mg/mL |
| Pre-incubate for 5 minutes at 37°C with gentle shaking. | ||
| Methyl Eugenol (from 200 µM working stock) | 2 | 2 µM |
| Initiate the reaction by adding: | ||
| 10X NADPH System | 20 | 1X |
| Total Volume | 200 |
-
Time Course: Incubate the plate/tubes at 37°C with gentle agitation (e.g., 100 rpm).[9] At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.
-
Reaction Termination: Stop the reaction by adding 400 µL (2 volumes) of ice-cold acetonitrile containing the internal standard. Causality Note: Cold ACN serves two purposes: it precipitates the microsomal proteins, halting enzymatic activity, and it extracts the small molecule substrate and metabolites into the solvent phase.[9]
-
Control Incubations (Self-Validating System):
-
Negative Control (-NADPH): Replace the 10X NADPH System with 20 µL of phosphate buffer. This control demonstrates that metabolite formation is dependent on the CYP cofactor system.
-
Inactive Enzyme Control: Use heat-inactivated microsomes (pre-heated at 45°C for 30 min) in a separate incubation.[5] This confirms that the reaction is enzymatic and not due to spontaneous degradation.
-
Step 3: Sample Processing
-
Vortex the terminated reaction tubes vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
Protocol 2: HPLC-MS/MS Analysis
The following provides typical starting conditions. Method optimization is required for specific instrumentation.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC/HPLC system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Parent/Product Ions: Determine the precursor (parent) ion and major product ions for both methyl eugenol and this compound. This is typically done by infusing a standard solution.
-
Methyl Eugenol (C₁₁H₁₄O₂): [M+H]⁺ = m/z 179.1
-
This compound (C₁₁H₁₄O₃): [M+H]⁺ = m/z 195.1
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte to ensure specificity.
-
Proposed Metabolic Pathway
The conversion of methyl eugenol to its hydroxylated metabolite is catalyzed by CYP enzymes. The proposed reaction involves the hydroxylation of the aromatic ring.
Caption: Proposed metabolic conversion of Methyl Eugenol to its hydroxylated metabolite.
References
- Jeschke, V., et al. (2011). Metabolism of methylisoeugenol in liver microsomes of human, rat, and bovine origin. Drug Metabolism and Disposition, 39(9), 1637-1646. [Link]
- Cartus, E., & Schrenk, D. (2012). Metabolism of methyleugenol in liver microsomes and primary hepatocytes: pattern of metabolites, cytotoxicity, and DNA-adduct formation. Toxicological Sciences, 128(1), 21-33. [Link]
- Tan, K. H., & Nishida, R. (2001). Allomonal and hepatotoxic effects following methyl eugenol consumption in Bactrocera papayae male against Gekko monarchus. Journal of Chemical Ecology, 27(5), 953-964. [Link]
- Cartus, E., & Schrenk, D. (2012). Metabolism of Methyleugenol in Liver Microsomes and Primary Hepatocytes: Pattern of Metabolites, Cytotoxicity, and DNA-Adduct Formation. Toxicological Sciences, 128(1), 21–33. [Link]
- ResearchGate. (n.d.). HPLC-MS spectra of eugenol-produced metabolites.
- Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Drug Metabolism Reviews, 33(2), 133-187. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Pharmaron. (n.d.). Metabolism Assays.
- Miller, J. A., et al. (1983). Free Radical Metabolism of Methyleugenol and Related Compounds. Chemical Research in Toxicology, 27(4), 559-566. [Link]
- Thompson, D., et al. (1991). Metabolism and cytotoxicity of eugenol in isolated rat hepatocytes. Chemical Research in Toxicology, 4(6), 697-702. [Link]
- Ravikumar, H., et al. (2018). Di- and tri-fluorinated analogs of methyl eugenol: attraction to and metabolism in the Oriental fruit fly, Bactrocera dorsalis (Hendel). Journal of Chemical Ecology, 44(10), 947-955. [Link]
- ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.
- Solheim, E., & Scheline, R. R. (1976). Metabolism of Alkenebenzene Derivatives in the Rat. II. Eugenol and Isoeugenol Methyl Ethers. Xenobiotica, 6(3), 137-150. [Link]
- ResearchGate. (n.d.). Mass spectrogram of six eugenols.
- De, A., et al. (2011). Simultaneous quantitative determination of cinnamaldehyde and methyl eugenol from stem bark of Cinnamomum zeylanicum Blume using RP-HPLC. Journal of Planar Chromatography--Modern TLC, 24(4), 320-324. [Link]
- Pitt, W. C., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
- Zhang, Y., et al. (2024). Hepatotoxicity Induced by Methyl Eugenol: Insights from Toxicokinetics, Metabolomics, and Gut Microbiota. International Journal of Molecular Sciences, 25(19), 10731. [Link]
- ResearchGate. (n.d.). Conversion of eugenol to methyleugenol: Computational study and experimental.
- Zhang, Y., et al. (2024). Hepatotoxicity Induced by Methyl Eugenol: Insights from Toxicokinetics, Metabolomics, and Gut Microbiota. International Journal of Molecular Sciences, 25(19), 10731. [Link]
- Li, Y., et al. (2024). Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC-MS/MS and antibacterial activity of them against bacteria. Journal of Pharmaceutical and Biomedical Analysis, 245, 116089. [Link]
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. [Link]
- The Pherobase. (n.d.). NMR: this compound.
- Lestari, M., et al. (2018). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. IOSR Journal of Applied Chemistry, 11(7), 54-58. [Link]
- Zengin, H., & Baysal, A. (2021). Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (Laurus nobilis L.) Essential Oil Preservative Activity through Radical Scavenging. Molecules, 26(8), 2293. [Link]
- Wang, Y., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. [Link]
- Bieniek, G. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography.
- Google Patents. (n.d.). CN103408406A - Preparation method of methyl eugenol.
- Liu, Y., et al. (2019). Allyl-2,6-dimethoxyphenol, a female-biased compound in the cuticular hydrocarbons of the oriental fruit fly, Bactrocera dorsalis.
Sources
- 1. Metabolism of methyleugenol in liver microsomes and primary hepatocytes: pattern of metabolites, cytotoxicity, and DNA-adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Metabolism of alkenebenzene derivatives in the rat. II. Eugenol and isoeugenol methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of methylisoeugenol in liver microsomes of human, rat, and bovine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Note & Protocol: Quantitative Analysis of 2-Allyl-4,5-dimethoxyphenol in Insect Glands
Introduction: The Significance of Quantifying a Key Semiochemical
2-Allyl-4,5-dimethoxyphenol is a phenolic compound that plays a crucial role as a semiochemical in the chemical communication systems of several insect species.[1] Notably, in the Oriental fruit fly, Bactrocera dorsalis, it is a metabolite of methyl eugenol, a potent male attractant.[2] After ingesting methyl eugenol, males convert it into this compound (DMP) and (E)-coniferyl alcohol (E-CF), which are then stored in the rectal glands and released to attract females, thereby increasing mating success.[2][3] The precise quantification of this compound within insect glands is paramount for understanding the biochemical pathways of pheromone synthesis, the capacity of pheromone storage, and the potential impact of environmental or physiological factors on chemical signaling.
This application note provides a detailed protocol for the quantitative analysis of this compound in insect glands using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely-used technique for the analysis of volatile and semi-volatile organic compounds in insect chemical ecology.[4][5][6][7] The methodologies outlined herein are designed for researchers in entomology, chemical ecology, and drug development (in the context of pest management) to achieve accurate and reproducible quantification of this key semiochemical.
Core Principles & Experimental Rationale
The accurate quantification of this compound from a complex biological matrix like an insect gland hinges on several key principles:
-
Efficient Extraction: The analyte must be selectively and efficiently extracted from the gland tissue while minimizing the co-extraction of interfering compounds. Hexane is a common solvent for extracting lipid-based semiochemicals due to its non-polar nature.[6]
-
High-Resolution Separation: Gas chromatography provides the necessary resolving power to separate the target analyte from other volatile and semi-volatile compounds present in the gland extract.
-
Sensitive and Specific Detection: Mass spectrometry offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of this compound based on its unique mass spectrum and retention time.
-
Accurate Quantification: The use of an internal standard is crucial for correcting variations in extraction efficiency, injection volume, and instrument response, thereby ensuring the accuracy and precision of the quantitative results.
Experimental Workflow Overview
The following diagram illustrates the key stages of the analytical workflow for the quantification of this compound in insect glands.
Caption: Experimental workflow for the quantitative analysis of this compound.
Materials and Reagents
Insects and Gland Dissection:
-
Target insect species (e.g., Bactrocera dorsalis)
-
Stereomicroscope
-
Fine-tipped forceps
-
Micro-dissection scissors
-
Glass petri dish
Chemicals and Reagents:
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A suitable internal standard that is not naturally present in the insect gland extract, such as a deuterated analog or a compound with similar chemical properties but a different retention time (e.g., 4-allyl-2,6-dimethoxyphenol).[8][9]
-
Hexane (HPLC or GC grade)
-
Anhydrous sodium sulfate
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column suitable for semiochemical analysis (e.g., DB-5ms, HP-5ms)[5][10]
-
Vials with PTFE-lined caps (2 mL)
-
Microsyringes (10 µL, 100 µL)
-
Nitrogen evaporator or gentle stream of nitrogen
-
Vortex mixer
-
Centrifuge
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution of this compound (1 mg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve in 10 mL of hexane in a 10 mL volumetric flask. Mix thoroughly.
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of the chosen internal standard in hexane following the same procedure as above.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the primary stock solution in hexane. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
To each calibration standard, add a constant amount of the internal standard (e.g., a final concentration of 10 µg/mL). This is critical for the ratiometric quantification.
-
Protocol 2: Sample Collection and Extraction
-
Insect Gland Dissection:
-
Anesthetize the insect by chilling on ice.
-
Under a stereomicroscope, carefully dissect the target glands (e.g., rectal glands for Bactrocera dorsalis).[2]
-
Immediately place the excised gland into a 2 mL vial containing a known volume of hexane (e.g., 200 µL) and the internal standard at a known concentration (e.g., 10 µg/mL).[6]
-
-
Extraction:
-
Gently crush the gland tissue using a clean glass rod to facilitate extraction.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
Allow the sample to extract for at least 30 minutes at room temperature.
-
-
Sample Cleanup and Concentration:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm for 5 minutes) to pellet any tissue debris.
-
Carefully transfer the supernatant to a clean vial.
-
If necessary, concentrate the extract to a smaller volume (e.g., 50 µL) under a gentle stream of nitrogen to increase the analyte concentration. Causality: This step is crucial for detecting low abundance compounds. However, care must be taken to avoid complete evaporation, which can lead to the loss of volatile analytes.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Protocol 3: GC-MS Analysis
-
Instrument Setup: The following are suggested starting parameters and should be optimized for the specific instrument and column used.
| Parameter | Value | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for a wide range of semiochemicals.[5][10] |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| MS Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode provides higher sensitivity for quantification by monitoring characteristic ions of the target analyte and internal standard. |
-
Analysis Sequence:
-
Inject a hexane blank to check for system contamination.
-
Inject the series of calibration standards to generate a calibration curve.
-
Inject the insect gland extracts.
-
Data Analysis and Quantification
-
Analyte Identification:
-
Identify the peaks corresponding to this compound and the internal standard in the total ion chromatogram (TIC) based on their retention times, which should match those of the analytical standards.
-
Confirm the identity of the peaks by comparing their mass spectra with a reference library or the mass spectrum of the pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.[11]
-
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot a graph of the peak area ratio (y-axis) against the concentration of this compound (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.
-
-
Quantification of this compound in Samples:
-
Calculate the peak area ratio of this compound to the internal standard in the insect gland extracts.
-
Use the equation from the calibration curve to determine the concentration of this compound in the injected sample.
-
Calculate the total amount of this compound per insect gland, taking into account the initial extraction volume and any concentration steps.
-
Quantitative Data Summary Table:
| Sample ID | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) | Total Amount per Gland (ng) |
| Calibration 1 | |||||
| Calibration 2 | |||||
| ... | |||||
| Insect 1 | |||||
| Insect 2 | |||||
| Insect 3 |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: A solvent blank should be run with each batch of samples to check for contamination.
-
Spike Recovery: A known amount of this compound should be added to a blank matrix (e.g., a gland from an insect not exposed to methyl eugenol) to assess the extraction efficiency and potential matrix effects.
-
Replicate Injections: Each sample and standard should be injected in triplicate to assess the reproducibility of the GC-MS system.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in insect glands. By following these detailed steps and adhering to the principles of good analytical practice, researchers can obtain accurate and reproducible data, contributing to a deeper understanding of insect chemical communication and the development of novel pest management strategies.
References
- Kalinová, B., Jiroš, P., Žďárek, J., Wen, X., & Hoskovec, M. (n.d.). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Scilit.
- (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of natural... ResearchGate.
- Zielińska, E., Baraniak, B., & Karaś, M. (2022).
- Park, K. C., Kim, H. H., & Boo, K. S. (2022). CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pest. PLOS ONE, 17(5), e0268473.
- Yew, J. Y., & Go, M. C. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv.
- Sotelo, A., et al. (2022). Insects as a Source of Phenolic Compounds and Potential Health Benefits. Purdue e-Pubs.
- Guerrero-Vargas, J. A., et al. (2021). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Insects, 12(11), 1029.
- (n.d.). HPLC analysis of phenolic (a) and flavonoid (b) compounds in A. camphorata aerial parts. ResearchGate.
- Khamraev, A. S., et al. (2023). Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. MDPI.
- (n.d.). Mass spectra recorded by GC/MS analysis of a crude pheromone extract of... ResearchGate.
- Wee, S. L., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567.
- Ledesma, E., et al. (2022).
- (n.d.). Semiochemical release in insects: basic and applied mechanisms. NORTH DAKOTA STATE UNIV.
- (n.d.). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library.
- (n.d.). Mean content (± S.E.; µg per gland) of this compound... ResearchGate.
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Pherobase.
- (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.
- (n.d.). (PDF) Semiochemicals for controlling insect pests. ResearchGate.
- (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613). Yeast Metabolome Database.
- (n.d.). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. ResearchGate.
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Pherobase.
- (n.d.). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). ResearchGate.
- (n.d.). 4-allyl-2,6-dimethoxyphenol, 6627-88-9. The Good Scents Company.
- Hu, L., et al. (2019). 4-Allyl-2,6-dimethoxyphenol, a female-biased compound, did not elicit detectable electrophysiological responses from the antennae of male oriental fruit fly, Bactrocera dorsalis, but was attractive at close range.
Sources
- 1. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 2. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. 4-allyl-2,6-dimethoxyphenol, 6627-88-9 [thegoodscentscompany.com]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Allyl-4,5-dimethoxyphenol in Pest Management Strategies
Introduction: A Targeted Approach to Pest Management
2-Allyl-4,5-dimethoxyphenol (DMP) is a naturally occurring phenylpropanoid with significant potential in the development of targeted and eco-friendly pest management strategies. This compound is a key metabolite of methyl eugenol, a powerful attractant for males of several fruit fly species, most notably the Oriental fruit fly, Bactrocera dorsalis.[1][2] In male B. dorsalis, ingested methyl eugenol is converted to DMP and (E)-coniferyl alcohol, which then act as components of the male sex and aggregation pheromone.[1][2][3] This metabolic pathway underscores the deep-seated biological relevance of DMP to these insects, making it a potent semiochemical for manipulating their behavior.
These application notes provide a comprehensive guide for researchers and pest management professionals on the synthesis, evaluation, and application of DMP as a selective attractant for Bactrocera dorsalis. The protocols outlined below are designed to be robust and reproducible, enabling the scientific community to further explore and harness the potential of this valuable semiochemical.
Chemical Profile and Synthesis
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Protocol: A Biomimetic Approach
While several synthetic routes for DMP and related compounds have been reported, a common and effective method involves the Claisen rearrangement of an appropriately substituted allyl phenyl ether.[4][5] This approach is biomimetic, mimicking the likely biosynthetic pathways in plants.
Materials:
-
3,4-Dimethoxyphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylaniline
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Allylation of 3,4-Dimethoxyphenol:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenol (1 equivalent) in acetone.
-
Add finely ground potassium carbonate (1.5 equivalents).
-
To this stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove potassium carbonate and evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude allyl 3,4-dimethoxyphenyl ether.
-
-
Claisen Rearrangement:
-
In a clean, dry flask equipped with a reflux condenser, place the crude allyl 3,4-dimethoxyphenyl ether.
-
Add N,N-dimethylaniline as a high-boiling solvent.
-
Heat the mixture to 180-200°C for 2-4 hours. The rearrangement can be monitored by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove the N,N-dimethylaniline. Follow with water and brine washes.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
-
Characterization:
The identity and purity of the synthesized DMP should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FTIR Spectroscopy: To identify functional groups.
Biological Activity and Mechanism of Action
Attractiveness to Bactrocera dorsalis
DMP is a potent attractant for sexually mature male Oriental fruit flies.[1][2] Laboratory bioassays have demonstrated that DMP is more attractive to these flies than other methyl eugenol metabolites like (E)-coniferyl alcohol.[1][2] The response of mature males to DMP is not uniform throughout the day, with the highest response observed during daylight hours.[1][2] Interestingly, there is no significant difference in the olfactory response to DMP between virgin and mated mature males.[1][2]
Proposed Mechanism of Action: Olfactory Pathway
The attraction of B. dorsalis to DMP is mediated by the insect's olfactory system. Specialized olfactory sensory neurons in the antennae of the flies express odorant receptors (ORs) that bind to specific volatile compounds. The binding of DMP to its cognate OR triggers a signaling cascade that ultimately leads to the fly's upwind flight towards the odor source. While the specific ORs that bind DMP in B. dorsalis have not yet been definitively identified, transcriptomic studies of their antennae have revealed a number of candidate ORs that may be involved in pheromone reception.[6]
Caption: Proposed olfactory signaling pathway for DMP in Bactrocera dorsalis.
Laboratory Bioassay Protocols
To quantitatively assess the attractiveness of DMP, standardized laboratory bioassays are essential. The following protocols describe two common methods.
Protocol 1: Y-Tube Olfactometer Bioassay
This assay provides a choice between two odor sources in a controlled airflow.
Materials:
-
Glass Y-tube olfactometer
-
Air pump or compressed air source with flow meters
-
Humidifier and charcoal filter for cleaning the air
-
Test cages for holding flies
-
DMP solution of known concentration in a suitable solvent (e.g., hexane)
-
Solvent control
-
Filter paper strips
Step-by-Step Protocol:
-
Setup:
-
Assemble the Y-tube olfactometer and connect it to a clean, humidified air source.
-
Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm of the Y-tube.[7]
-
-
Sample Preparation:
-
Apply a known amount of the DMP solution to a filter paper strip and allow the solvent to evaporate.
-
Prepare a control strip with the solvent only.
-
-
Bioassay:
-
Place the DMP-treated filter paper in one arm of the olfactometer and the control paper in the other arm.
-
Release a single sexually mature male B. dorsalis at the base of the Y-tube.
-
Observe the fly's movement for a set period (e.g., 5-10 minutes).
-
Record whether the fly makes a choice for the treatment arm, the control arm, or makes no choice. A choice is typically defined as the fly moving a certain distance down an arm.
-
Repeat the assay with a new fly for each replicate. It is recommended to use at least 30-40 flies per treatment.
-
To avoid positional bias, rotate the arms of the Y-tube and alternate the position of the treatment and control.
-
Protocol 2: Small-Cage Arena Bioassay
This assay assesses the activation and landing response of flies to a point source of an attractant.
Materials:
-
Small screened cage (e.g., 30x30x30 cm)
-
Dispenser for the attractant (e.g., a cotton wick or a rubber septum)
-
DMP solution and solvent control
-
Video recording equipment (optional, for detailed behavioral analysis)
Step-by-Step Protocol:
-
Setup:
-
Place the dispenser with a known amount of DMP in the center of the cage.
-
For the control, use a dispenser with solvent only.
-
-
Bioassay:
-
Release a known number of sexually mature male B. dorsalis into the cage.
-
After a set period (e.g., 30-60 minutes), count the number of flies that have landed on or are in close proximity to the dispenser.
-
Repeat the assay with multiple replicates for each treatment.
-
Field Trial Protocols
Field trials are crucial for evaluating the efficacy of DMP under real-world conditions.
Protocol: Lure-and-Kill Trapping System
This strategy uses DMP to attract the target pest to a trap containing an insecticide.
Materials:
-
Traps suitable for fruit flies (e.g., McPhail or Jackson traps)
-
Dispensers for DMP (e.g., cotton wicks, polymeric plugs)
-
DMP solution
-
A suitable insecticide (e.g., spinosad, malathion) mixed with a feeding stimulant if necessary
-
Randomized block design for trap placement in the field
Step-by-Step Protocol:
-
Trap Preparation:
-
Prepare the DMP lures by loading the dispensers with a predetermined amount of the compound.
-
Prepare the killing agent according to the manufacturer's instructions and place it in the trap.
-
-
Trap Deployment:
-
In the experimental area, establish a grid of traps using a randomized block design. This will help to minimize the effects of environmental variability.
-
Include control traps baited with a standard lure (e.g., methyl eugenol) and unbaited traps.
-
Hang the traps in the canopy of host trees at a consistent height.
-
-
Data Collection and Analysis:
-
Service the traps at regular intervals (e.g., weekly) and count the number of captured B. dorsalis males.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the DMP-baited traps with the control traps.
-
Monitor the longevity of the DMP lure under field conditions by measuring its attractiveness over time.
-
Safety and Toxicological Profile
A significant advantage of DMP is its favorable safety profile. Acute oral toxicity studies in mice have shown no mortality or signs of toxicity.[1][2] Furthermore, DMP has demonstrated no significant cytotoxicity to normal human and mouse cells, indicating its nontoxic nature.[1][2] This makes DMP a promising candidate for use in integrated pest management (IPM) programs where minimizing harm to non-target organisms and the environment is a priority.
| Toxicological Assessment | Result | Reference |
| Acute Oral Toxicity (Mice) | No mortality or toxic symptoms observed. | [1][2] |
| Cytotoxicity (Human and Mouse Cells) | No significant cytotoxicity observed. | [1][2] |
Future Directions and Broader Applications
While the primary application of DMP has been focused on Bactrocera dorsalis, there is potential for its use against other related fruit fly species. The Pherobase database lists DMP as an attractant for Bactrocera papayae, the Asian papaya fruit fly.[8] Further research is warranted to explore the attractiveness of DMP to a wider range of tephritid fruit flies of economic importance.
Additionally, the development of optimized controlled-release formulations for DMP will be crucial for extending its field life and improving its cost-effectiveness. Combining DMP with other attractants or visual cues could also lead to synergistic effects and enhanced trapping efficiency.
References
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 225, 112567. [Link]
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
- Evaluating Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) Response to Methyl Eugenol: Comparison of Three Common Bioassay Methods. Journal of Economic Entomology. [Link]
- The Pherobase: Database of Pheromones and Semiochemicals. Synthesis of this compound. [Link]
- A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- Sublethal Dose of β-Cypermethrin Impairs the Olfaction of Bactrocera dorsalis by Suppressing the Expression of Chemosensory Genes. International Journal of Molecular Sciences, 23(16), 9099. [Link]
- SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
- Attraction of Female Oriental Fruit Fly, Bactrocera dorsalis, to Volatile Semiochemicals from Leaves and Extracts of a Nonhost Plant, Panax (Polyscias guilfoylei) in Laboratory and Olfactometer Assays.
- Attraction of Female Oriental Fruit Fly, Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) to 1-butanol. Applied Entomology and Zoology, 54(3), 329-334. [Link]
- The Pherobase: Database of Pheromones and Semiochemicals. Semiochemical compound: this compound. [Link]
- Mean content (± S.E.; µg per gland) of this compound...
- A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol. Marcel Dekker, Inc. [Link] (Note: The direct link to the article was not available, the reference points to the publisher's website).
- Potential attractants from three host plants of Bactrocera dorsalis (Hendel) (Diptera: Tephritidae).
- MATERIALS TESTED AS INSECT
- Olfactory response of two different Bactrocera fruit flies (Diptera... Sartec. [Link]
- Identification of Male- and Female-Specific Olfaction Genes in Antennae of the Oriental Fruit Fly (Bactrocera dorsalis). PLOS ONE, 11(1), e0147783. [Link]
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
- Allyl-2,6-dimethoxyphenol, a female-biased... Ovid. [Link]
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of Male- and Female-Specific Olfaction Genes in Antennae of the Oriental Fruit Fly (Bactrocera dorsalis) | PLOS One [journals.plos.org]
- 7. Sublethal Dose of β-Cypermethrin Impairs the Olfaction of Bactrocera dorsalis by Suppressing the Expression of Chemosensory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
formulation of 2-Allyl-4,5-dimethoxyphenol for controlled release
Formulation of 2-Allyl-4,5-dimethoxyphenol in a Controlled-Release Alginate-Based Hydrogel System
Abstract
This document provides a comprehensive guide to the formulation of this compound (DMP) into a controlled-release delivery system. DMP, a phenylpropanoid with potential applications in oncology and as an antioxidant, presents formulation challenges due to its physicochemical properties.[1] This guide details a rationale for selecting an alginate-based hydrogel system for the encapsulation of DMP, a step-by-step protocol for its formulation using an oil-in-water emulsion and ionic gelation method, and a complete workflow for the characterization of the resulting microbeads. The protocols are designed to be self-validating, with explanations for each step to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Controlled Release of this compound
This compound (DMP) is a bioactive compound with demonstrated cytotoxic effects against breast cancer cells and significant radical-scavenging properties.[1] However, like many phenolic compounds, its therapeutic efficacy can be limited by factors such as poor water solubility and potential degradation in the gastrointestinal tract, which can affect its bioavailability.[2][3] A controlled-release formulation can protect DMP from premature degradation, improve its solubility, and provide sustained release at the target site, thereby enhancing its therapeutic potential and reducing potential side effects.
The selection of a suitable delivery system is paramount. Given that DMP's isomer is reported to be insoluble in water and soluble in fat, an encapsulation strategy that can accommodate a lipophilic compound is necessary.[4] Natural polymers are often preferred for biomedical applications due to their biocompatibility and biodegradability. Sodium alginate, a polysaccharide extracted from brown seaweed, is an excellent candidate. It can be easily cross-linked with divalent cations like calcium to form a hydrogel matrix under mild conditions, making it ideal for entrapping sensitive bioactive molecules.[5][6]
This application note will focus on an oil-in-water (O/W) emulsification-ionic gelation technique. This method is particularly suited for encapsulating water-insoluble compounds like DMP. An oil phase containing DMP is emulsified in an aqueous alginate solution, and the resulting emulsion is then extruded into a calcium chloride solution to form solid microbeads.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound (DMP) | Biosynth (JCA89387) | ≥98% |
| Sodium Alginate (low viscosity) | Sigma-Aldrich | Pharmaceutical Grade |
| Calcium Chloride (CaCl₂) | Merck | ACS Reagent Grade |
| Medium Chain Triglyceride (MCT) Oil | NOW Foods | Food Grade |
| Tween® 80 | Sigma-Aldrich | ACS Reagent Grade |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 |
| Simulated Gastric Fluid (SGF) | Millipore | pH 1.2 |
| Simulated Intestinal Fluid (SIF) | Millipore | pH 6.8 |
Formulation Protocol: DMP-Loaded Alginate Microbeads
This protocol details the preparation of DMP-loaded alginate microbeads using an O/W emulsification and ionic gelation method.
Preparation of Solutions
-
Sodium Alginate Solution (2% w/v): Aseptically weigh 2 g of sodium alginate powder. Slowly add it to 100 mL of deionized water while stirring continuously with a magnetic stirrer. Leave the solution to stir overnight at room temperature to ensure complete dissolution and removal of air bubbles.
-
Calcium Chloride Solution (2% w/v): Dissolve 2 g of CaCl₂ in 100 mL of deionized water. Stir until fully dissolved.
-
DMP Oil Phase: Prepare a 10 mg/mL stock solution of DMP in MCT oil. For example, dissolve 100 mg of DMP in 10 mL of MCT oil. Gentle warming (to no more than 40°C) may be required to facilitate dissolution.
Emulsification and Microbead Formation
The following workflow outlines the encapsulation process:
Caption: Workflow for DMP Microbead Formulation.
-
Emulsification:
-
To 20 mL of the 2% sodium alginate solution, add 0.5% (v/v) Tween® 80 (100 µL) and mix thoroughly. The surfactant is crucial for stabilizing the oil droplets within the aqueous alginate solution.
-
To this mixture, add 2 mL of the DMP oil phase dropwise while homogenizing at 5000 rpm for 10 minutes using a high-shear homogenizer. This creates a stable oil-in-water emulsion.
-
-
Ionic Gelation:
-
Draw the resulting emulsion into a 10 mL syringe fitted with a 22-gauge needle.
-
Extrude the emulsion dropwise into 50 mL of the 2% CaCl₂ solution from a height of approximately 10 cm. The droplets will instantly form microbeads upon contact with the calcium ions due to ionic cross-linking of the alginate chains.
-
Stir the CaCl₂ solution gently during this process to prevent aggregation of the microbeads.
-
-
Curing and Harvesting:
-
Allow the microbeads to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.
-
Collect the microbeads by filtration using a 70 µm cell strainer.
-
Wash the collected microbeads three times with deionized water to remove excess CaCl₂ and un-encapsulated DMP.
-
For long-term storage, the microbeads should be lyophilized (freeze-dried) or air-dried at room temperature.
-
Characterization of DMP-Loaded Microbeads
Thorough characterization is essential to validate the formulation.
Drug Loading and Encapsulation Efficiency
This protocol determines the amount of DMP successfully encapsulated within the microbeads.
-
Accurately weigh 10 mg of dried DMP-loaded microbeads.
-
Transfer the microbeads to a 15 mL conical tube and add 10 mL of a 5% (w/v) sodium citrate solution. This solution will chelate the calcium ions, causing the beads to dissolve and release the encapsulated DMP.
-
Vortex the tube for 30 minutes or until the beads are completely dissolved.
-
Add 5 mL of dichloromethane (DCM) to extract the DMP from the aqueous phase. Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic (DCM) layer containing the DMP.
-
Analyze the DMP concentration in the DCM extract using a UV-Vis spectrophotometer at the previously determined λmax for DMP or by a validated HPLC method.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of DMP in microbeads / Total mass of microbeads) x 100
-
EE (%) = (Mass of DMP in microbeads / Initial mass of DMP used) x 100
-
In Vitro Release Study
This study simulates the release of DMP in physiological conditions.
Caption: In Vitro Release Study Workflow.
-
Place 50 mg of dried DMP-loaded microbeads into a dialysis bag (with an appropriate molecular weight cut-off).
-
Suspend the bag in 100 mL of simulated gastric fluid (SGF, pH 1.2) in a beaker placed in a shaking water bath at 37°C and 100 rpm.
-
Withdraw 1 mL samples of the release medium at predetermined time points (e.g., 0.5, 1, 1.5, and 2 hours). Replace the withdrawn volume with 1 mL of fresh SGF to maintain sink conditions.
-
After 2 hours, transfer the dialysis bag to 100 mL of simulated intestinal fluid (SIF, pH 6.8) and continue the study for up to 24 hours.
-
Withdraw 1 mL samples at subsequent time points (e.g., 4, 6, 8, 12, and 24 hours), again replacing the volume with fresh SIF.
-
Analyze the concentration of DMP in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of DMP released versus time to obtain the release profile.
Particle Size and Morphology
-
Particle Size Analysis: Determine the size distribution of the hydrated microbeads using laser diffraction or by imaging a sample of beads under a light microscope equipped with a calibrated eyepiece.
-
Scanning Electron Microscopy (SEM): Examine the surface morphology and cross-section of the dried microbeads using SEM to assess their shape, surface texture, and internal structure.
Expected Results & Data Presentation
The formulation and characterization experiments should yield quantitative data that can be presented as follows:
Table 1: Formulation Characteristics
| Parameter | Result |
| Average Particle Size (µm) | e.g., 500 ± 50 |
| Drug Loading (DL, %) | e.g., 4.5 ± 0.3 |
| Encapsulation Efficiency (EE, %) | e.g., 85 ± 5.2 |
| Morphology | Spherical, with a porous internal structure |
Table 2: Cumulative Release Profile of DMP
| Time (h) | Release Medium | Cumulative Release (%) |
| 2 | SGF (pH 1.2) | e.g., 15 ± 2.1 |
| 8 | SIF (pH 6.8) | e.g., 60 ± 4.5 |
| 24 | SIF (pH 6.8) | e.g., 92 ± 3.8 |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the formulation of this compound in a controlled-release alginate hydrogel system. The described O/W emulsification-ionic gelation method is a robust and reproducible technique for encapsulating lipophilic compounds. The outlined characterization protocols are essential for validating the formulation and understanding its release kinetics. This system shows promise for enhancing the therapeutic application of DMP by improving its delivery and bioavailability.
References
- Grgić, J., Šelo, G., Planinić, M., Tišma, M., & Bucić-Kojić, A. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Antioxidants, 9(10), 923. [Link]
- Lavelli, V., & Sri Harsha, P. S. C. (2019). Microencapsulation of Grape Skin Phenolics for pH Controlled Release of Antiglycation Agents.
- Ma, Y., Wang, C., & Luo, Y. (2023). Advances in Intestinal-Targeted Release of Phenolic Compounds. Foods, 12(15), 2898. [Link]
- Dias, M. I., Ferreira, I. C. F. R., & Barreiro, M. F. (2015). Microencapsulation of bioactives for food applications. Food & Function, 6(4), 1035-1052. [Link]
- Gök, M. K., & Oban, G. (2023). Encapsulated phenolic compounds: clinical efficacy of a novel delivery method. Phytochemistry Reviews, 22(5), 1339-1361. [Link]
- PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol.
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polen.itu.edu.tr [polen.itu.edu.tr]
- 4. 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | CID 226486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microencapsulation of grape skin phenolics for pH controlled release of antiglycation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Intestinal-Targeted Release of Phenolic Compounds [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Allyl-4,5-dimethoxyphenol
Welcome to the technical support guide for the synthesis of 2-Allyl-4,5-dimethoxyphenol. This molecule is a key intermediate in the synthesis of various natural products and pharmacologically active compounds, most notably Dillapiole. The standard synthetic route involves an O-allylation of 4,5-dimethoxyphenol followed by a thermal Claisen rearrangement. While conceptually straightforward, this pathway presents several challenges that can impact yield, purity, and reproducibility.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to not only solve current problems but also to proactively optimize your synthetic strategy.
Synthetic Workflow Overview
The overall process can be visualized as a two-step sequence.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
Step 1: O-Allylation of 4,5-dimethoxyphenol
Question 1: My O-allylation reaction is sluggish, incomplete, or giving very low yields. What factors should I investigate?
Answer: A low-yielding O-allylation is a common issue often traced back to the choice of base, solvent, and reaction conditions. The goal is to efficiently deprotonate the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the allyl bromide.
-
Underlying Causality: The reactivity of the phenoxide ion is paramount. A base that is too weak will not generate a sufficient concentration of the phenoxide. Conversely, reaction conditions that are too harsh can lead to side reactions. The purity of the starting phenol is also critical, as impurities can interfere with the reaction.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure your 4,5-dimethoxyphenol is dry and free from acidic impurities.
-
Base Selection: The choice of base is critical. Strong bases like Sodium Hydride (NaH) can be effective but may increase the risk of C-allylation. A moderately weak base like potassium carbonate (K₂CO₃) is often preferred as it is less hazardous, and its heterogeneous nature in solvents like acetone can favor O-allylation.
-
Solvent System: The solvent plays a dual role in dissolving reagents and influencing nucleophilicity.
-
Acetone: A common choice that works well with K₂CO₃. It's easy to remove, but its low boiling point (56 °C) may require longer reaction times.
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF): These polar aprotic solvents can accelerate the reaction by better solvating the potassium cation, leaving a more "naked" and reactive phenoxide anion. Use DMF with caution as it requires higher temperatures for removal.
-
-
Temperature and Reaction Time: For a K₂CO₃/acetone system, refluxing (approx. 56 °C) for 12-24 hours is typical. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider switching to ACN or DMF and running at a higher temperature (e.g., 60-80 °C).
-
Table 1: O-Allylation Condition Optimization
| Base | Solvent | Temperature | Advantages | Potential Issues |
| K₂CO₃ | Acetone | Reflux (~56 °C) | Good selectivity for O-allylation, easy workup. | Can be slow. |
| K₂CO₃ | DMF | 60 - 80 °C | Faster reaction rates. | Difficult solvent removal, potential side reactions. |
| NaH | THF / DMF | 0 °C to RT | Very fast and complete deprotonation. | Increased risk of C-allylation, requires anhydrous conditions. |
Question 2: I am observing a significant amount of C-allylated by-product directly from the first step. How can I improve selectivity for the desired O-allyl ether?
Answer: The formation of C-allylated products occurs when the phenoxide ion attacks the allyl bromide via a carbon atom of the aromatic ring instead of the oxygen. This is a classic example of ambident nucleophilicity, and its outcome can be controlled.
-
Underlying Causality (HSAB Principle): The phenoxide is an ambident nucleophile with a "hard" oxygen center and "softer" carbon centers (the ortho and para positions). According to the Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles prefer to react at the hard oxygen site (O-alkylation), while softer electrophiles might show some preference for the softer carbon sites. However, the primary driver is often kinetic versus thermodynamic control. O-allylation is typically the kinetically favored product, while C-allylation can be thermodynamically more stable.[1]
-
Troubleshooting Protocol:
-
Favor Kinetic Control: Use conditions that promote the faster O-allylation reaction. This means using polar aprotic solvents (Acetone, DMF, ACN) which leave the oxygen atom as the most accessible and reactive nucleophilic site.
-
Avoid Protic Solvents: Protic solvents (like ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially increasing the relative reactivity of the carbon positions.
-
Use a Weaker Base System: As mentioned, a K₂CO₃/acetone system is generally more selective for O-allylation than a stronger base like NaH in THF.[2]
-
Lower the Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will favor the kinetic product (O-allylation).
-
Step 2: Claisen Rearrangement
Question 3: My Claisen rearrangement of 1-allyloxy-4,5-dimethoxybenzene is not working. The starting material is recovered even after prolonged heating. How can I drive the reaction to completion?
Answer: The aromatic Claisen rearrangement is a thermally demanding[3][3]-sigmatropic rearrangement.[4][5] Insufficient thermal energy is the most common reason for failure. The reaction is intramolecular and proceeds through a highly ordered, cyclic transition state.[6][7]
-
Underlying Causality: The reaction requires overcoming a significant activation energy barrier to form the six-membered transition state. The electron-donating methoxy groups on the ring slightly increase the activation energy compared to an unsubstituted phenyl allyl ether. The choice of solvent is critical; it must not only be stable at high temperatures but can also influence the reaction rate. Polar solvents can stabilize the somewhat polar transition state, accelerating the rearrangement.[8]
-
Troubleshooting Protocol:
-
Ensure Sufficient Temperature: This reaction typically requires temperatures between 180 °C and 220 °C. Ensure your heating mantle and reaction setup can safely and consistently reach this range.
-
Use a High-Boiling Solvent: Running the reaction neat (without solvent) is possible but can lead to charring. A high-boiling, relatively inert solvent is recommended to ensure even heat distribution and facilitate the reaction.
-
Solvent Selection:
-
N,N-Dimethylaniline or N,N-Diethylaniline: These are excellent solvents for Claisen rearrangements with boiling points around 194 °C and 217 °C, respectively. Their polarity helps to accelerate the reaction.[9]
-
Diphenyl ether: With a boiling point of 259 °C, it is another suitable option, though it can be harder to remove.
-
-
Consider Catalysis (Advanced): While typically performed thermally, Lewis acids like BCl₃ or AlCl₃ can catalyze the Claisen rearrangement, allowing it to proceed at much lower temperatures. However, this can also increase the formation of side products and should be approached with caution.[10]
-
Question 4: The rearrangement is producing a mixture of isomers and other by-products. How can I ensure clean conversion to the desired 2-allyl product?
Answer: The primary product of the aromatic Claisen rearrangement is the ortho-substituted phenol.[11] Formation of other products indicates that either the reaction is being forced under conditions that allow for alternative pathways or the starting material is not pure.
-
Underlying Causality & Mechanism: The reaction is a concerted pericyclic process. The allyl group migrates specifically to the ortho position. This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product. This process is highly regioselective. If both ortho positions are blocked, the allyl group will migrate to the para position via a subsequent Cope rearrangement.[4] Since 4,5-dimethoxyphenol has two available ortho positions (C2 and C6), the primary product should be the 2-allyl isomer.
Caption: Mechanism of the Aromatic Claisen Rearrangement.
-
Troubleshooting Protocol:
-
Purify the Intermediate: Ensure the 1-allyloxy-4,5-dimethoxybenzene intermediate is pure before heating. Any unreacted 4,5-dimethoxyphenol from the first step will remain as an impurity. Purify via column chromatography if necessary.
-
Control the Temperature: Overheating can lead to decomposition or isomerization of the allyl group. Maintain the temperature within the optimal 180-220 °C range.
-
Inert Atmosphere: While not always strictly necessary, performing the high-temperature reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve the final product's color and purity.
-
Frequently Asked Questions (FAQs)
FAQ 1: Can you provide a reliable, step-by-step protocol for this synthesis?
Answer: Certainly. This protocol combines best practices to maximize yield and purity.
Step 1: Synthesis of 1-Allyloxy-4,5-dimethoxybenzene
-
To a round-bottom flask, add 4,5-dimethoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (approx. 10 mL per gram of phenol).
-
Stir the suspension vigorously. Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (around 56 °C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the starting phenol is consumed, cool the reaction to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with 5% NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the allyl ether intermediate, which is often a pale yellow oil pure enough for the next step.
Step 2: Synthesis of this compound
-
Place the crude 1-allyloxy-4,5-dimethoxybenzene intermediate into a round-bottom flask equipped with a reflux condenser.
-
Add N,N-dimethylaniline (approx. 5 mL per gram of ether).
-
Heat the mixture in an oil bath to 190-200 °C for 2-4 hours. Monitor the disappearance of the starting ether by TLC.
-
Cool the reaction mixture. Dilute with diethyl ether and extract the product into a 10% NaOH solution. This separates the phenolic product from the non-acidic N,N-dimethylaniline solvent.
-
Wash the basic aqueous layer with diethyl ether once more to remove any residual solvent.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until it is strongly acidic (pH ~1).
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
FAQ 2: What are the primary safety concerns for this synthesis?
Answer:
-
Allyl Bromide: It is a lachrymator, toxic, and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
High Temperatures: The Claisen rearrangement requires very high temperatures. Use a reliable heating mantle and an oil bath with a thermometer to monitor the temperature accurately. Ensure all glassware is free of cracks and properly clamped.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere. Potassium carbonate is less hazardous but is still an irritant.
-
Solvents: Handle all organic solvents in a fume hood. DMF is a skin irritant and can be absorbed through the skin. N,N-Dimethylaniline is toxic and should be handled with care.
FAQ 3: How do I confirm the final structure and purity of this compound?
Answer: Standard spectroscopic methods are used for characterization.
-
¹H NMR: Expect to see signals for:
-
A broad singlet for the phenolic -OH (can be exchanged with D₂O).
-
Two singlets for the aromatic protons.
-
Two singlets for the two methoxy (-OCH₃) groups.
-
A complex multiplet for the internal methine proton (-CH=) of the allyl group.
-
A multiplet for the terminal vinyl protons (=CH₂).
-
A doublet for the methylene protons adjacent to the ring (-CH₂-Ar).
-
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons.
-
FT-IR: Look for a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹), an aromatic C=C stretch (~1600 cm⁻¹), and strong C-O stretches (~1200 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight (194.23 g/mol ) and provide fragmentation patterns.
References
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Rhodium Archive. (n.d.). New Syntheses of Dillapiole and its 4-Methylthio Analog.
- Caballero, E., et al. (2000). New syntheses of dillapiol [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. Can. J. Chem., 78(10), 1338-1344.
- Wikipedia. (2023). Claisen rearrangement.
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.
- Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples.
- Chemistry LibreTexts. (2023). 10.5: Reactions of Ethers- Claisen Rearrangement (reference only).
- Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements.
- Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48.
- Chem-Station. (2014). Claisen Rearrangement.
- Singh, P. P., et al. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 60(3), 398-450.
- Barun, O., & Yadav, G. D. (2014). Intensification and selectivities in complex multiphase reactions: Insight into the selectivity of liquid-liquid phase-transfer-catalyzed O-alkylation of p-methoxyphenol with allyl bromide. Industrial & Engineering Chemistry Research, 53(33), 12972-12981.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. New Syntheses of Dillapiole and its 4-Methylthio Analog - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 2-Allyl-4,5-dimethoxyphenol synthesis
Technical Support Center: Synthesis of 2-Allyl-4,5-dimethoxyphenol
Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to optimize your reaction conditions effectively.
The synthesis of this compound is a classic two-step process involving an initial O-allylation of 4,5-dimethoxyphenol followed by a thermal aromatic Claisen rearrangement.[1][2] This powerful carbon-carbon bond-forming reaction is a cornerstone of synthetic organic chemistry for its reliability in introducing allyl groups ortho to a phenolic hydroxyl group.[3][4]
Core Synthesis Workflow
The overall transformation proceeds as follows:
-
Williamson Ether Synthesis (O-Allylation): The phenolic proton of 4,5-dimethoxyphenol is removed by a mild base to form a phenoxide, which then acts as a nucleophile, attacking allyl bromide to form the key intermediate, 1-allyloxy-4,5-dimethoxybenzene.
-
Aromatic Claisen Rearrangement: The allyl ether intermediate is heated, initiating a concerted, intramolecular[3][3]-sigmatropic rearrangement.[2][3] This process forms a transient cyclohexadienone intermediate, which rapidly tautomerizes to yield the stable, aromatic final product, this compound.[2][4]
Workflow Diagram
Sources
identifying and minimizing byproducts in 2-Allyl-4,5-dimethoxyphenol synthesis
Technical Support Center: Synthesis of 2-Allyl-4,5-dimethoxyphenol
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable synthetic intermediate, notably as a precursor for neolignans and the natural products dillapiole and apiole.[1][2] The primary synthetic route involves a thermal Claisen rearrangement of 1-allyl-4,5-dimethoxybenzene. While robust, this sigmatropic rearrangement is sensitive to reaction conditions that can lead to challenging byproduct profiles and reduced yields.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize this synthesis for your specific laboratory context.
Section 1: Understanding the Core Synthesis Pathway
The synthesis is typically a two-step process starting from 4,5-dimethoxyphenol.
-
O-Allylation (Williamson Ether Synthesis): The phenolic hydroxyl group is first converted to an allyl ether.
-
C-Allylation (Claisen Rearrangement): The intermediate allyl aryl ether is heated, inducing a[5][5]-sigmatropic rearrangement to yield the desired ortho-allylated phenol.
Caption: General two-step workflow for this compound synthesis.
Section 2: Troubleshooting the O-Allylation Step
While generally straightforward, the initial ether formation can be a source of impurities that complicate the subsequent rearrangement.
Question: My O-allylation reaction is sluggish or incomplete, leaving significant unreacted 4,5-dimethoxyphenol. What are the common causes?
Answer: This issue typically points to three areas: base, solvent, or reagents.
-
Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is common, but its effectiveness depends on reaction conditions. Ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. For a more robust reaction, consider a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF, though this requires more stringent anhydrous techniques.
-
Solvent Choice: Polar aprotic solvents like acetone or DMF are ideal as they solvate the cation (K⁺) without deactivating the phenoxide nucleophile.[6] Ensure your solvent is sufficiently dry. Water will compete with the phenol for the base and can hydrolyze the allyl bromide.
-
Reagent Purity: Allyl bromide is susceptible to degradation. Using a freshly opened bottle or distilled reagent is recommended. The purity of the starting 4,5-dimethoxyphenol is also critical, as impurities can interfere with the reaction.
Question: I'm observing a small amount of a C-allylated byproduct even in the initial O-allylation step. Is this normal and can it be prevented?
Answer: Yes, this is a known issue. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring. The reaction can result in both O-allylation (ether formation) and C-allylation (direct attachment to the ring).[7][8]
To favor O-allylation over C-allylation:
-
Use Polar Aprotic Solvents: Solvents like DMF or DMSO favor O-allylation. They effectively solvate the counter-ion (e.g., K⁺) without strongly hydrogen-bonding to the phenoxide oxygen, leaving it more accessible for alkylation.[6]
-
Avoid High Temperatures: Lower reaction temperatures (e.g., room temperature to 50°C) kinetically favor O-allylation. Higher temperatures can begin to favor C-allylation, which has a higher activation energy.
Section 3: Mastering the Claisen Rearrangement - Byproduct Identification & Minimization
This thermal rearrangement is the most critical step and the primary source of byproducts. The reaction proceeds through a concerted, cyclic transition state to form a cyclohexadienone intermediate, which rapidly tautomerizes to the aromatic phenol product.[5][9]
Caption: The concerted mechanism of the aromatic Claisen rearrangement.
Question: My main byproduct is an isomer of the desired product. What is it and why does it form?
Answer: The most common isomeric byproduct is the para-rearranged product, 6-allyl-4,5-dimethoxyphenol . This occurs when the allyl group, after migrating to the ortho position, undergoes a second sigmatropic rearrangement (a Cope rearrangement) to the para position.[4] This side reaction is highly dependent on temperature.
Caption: Key reaction pathways in the synthesis and byproduct formation.
To minimize the para-isomer:
-
Strict Temperature Control: This is the most critical factor. The formation of the para product increases significantly at higher temperatures. Aim for the lowest possible temperature that allows for a reasonable reaction rate.
-
Solvent Choice: High-boiling, non-polar solvents like N,N-diethylaniline or decalin provide excellent thermal control. Recent studies have also shown that "green" solvents like propylene carbonate can improve yields and reduce reaction times, potentially lowering the thermal stress on the product.[10]
Question: I've also detected a non-isomeric byproduct with a different mass, which I suspect is a cyclized product. How is this formed and prevented?
Answer: You are likely observing a dihydrobenzofuran derivative . This byproduct forms via an intramolecular cyclization of the desired ortho-allylphenol product.[3] The phenolic hydroxyl group can attack the double bond of the adjacent allyl group, especially under prolonged heating or in the presence of trace acids.
To minimize cyclization:
-
Limit Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting ether is consumed, work up the reaction promptly. Over-refluxing will increase the likelihood of cyclization.
-
Ensure a Clean Reaction: Trace acidic impurities can catalyze the cyclization. Using a clean reaction vessel and pure starting materials is essential.
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition | Desired Ortho-Product | Para-Isomer Byproduct | Dihydrofuran Byproduct | Rationale |
| Temperature | Optimal (190-200 °C) | High Yield | Minimal | Minimal | Sufficient energy for Claisen, below threshold for Cope. |
| Excessive (>220 °C) | Decreased Yield | Significant Increase | Increased | Cope rearrangement to para-position is favored.[4] | |
| Reaction Time | Optimal (2-4 hours) | High Yield | Minimal | Minimal | Allows for completion without significant degradation. |
| Prolonged (>6 hours) | Decreased Yield | Slight Increase | Significant Increase | Promotes intramolecular cyclization of the product.[3] | |
| Solvent | N,N-Diethylaniline | Good Yield | Low | Low | High boiling point allows for stable temperature control. |
| Propylene Carbonate | Excellent Yield | Very Low | Low | Can promote the reaction at slightly lower temperatures/times.[10] |
Section 4: Optimized Experimental Protocol & Purification
Question: Can you provide a reliable, step-by-step protocol that minimizes byproducts?
Answer: Certainly. This protocol incorporates best practices for maximizing the yield of the desired ortho-isomer.
Part A: Synthesis of 1-Allyloxy-4,5-dimethoxybenzene
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dimethoxyphenol (10.0 g, 64.9 mmol), anhydrous potassium carbonate (13.5 g, 97.3 mmol, 1.5 equiv.), and acetone (100 mL).
-
Addition: Add allyl bromide (6.7 mL, 77.8 mmol, 1.2 equiv.) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in diethyl ether (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude allyl aryl ether, which is often used directly in the next step without further purification.
Part B: Claisen Rearrangement to this compound
-
Setup: Place the crude 1-allyloxy-4,5-dimethoxybenzene into a 100 mL flask containing N,N-diethylaniline (25 mL). Equip the flask with a reflux condenser and a thermometer.
-
Reaction: Heat the mixture in an oil bath to 195-200°C. Maintain this temperature for 3 hours. Critical Step: Do not exceed 210°C to avoid para-isomer formation.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (150 mL) and carefully extract the product by washing with 2M HCl (3 x 75 mL) to remove the N,N-diethylaniline solvent.
-
Isolation: Wash the organic layer with water (50 mL) and then brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Question: What is the best way to purify the final product and separate it from the para-isomer?
Answer: The structural similarity of the ortho- and para-isomers makes them challenging to separate.
-
Flash Column Chromatography: This is the most effective method. A silica gel column is recommended.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity is highly effective. The para-isomer is typically less polar and will elute before the desired ortho-product, which can form an intramolecular hydrogen bond, slightly increasing its polarity and interaction with the silica.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a hexanes/toluene mixture can sometimes be effective, but chromatography is generally required for high purity.
References
- ResearchGate. (n.d.). Biosynthesis pathway leading to the formation of dillapiole (1) and apiole (2).
- LOCKSS. (n.d.). THE THERMAL[5][5] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS.
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Semantic Scholar. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions.
- Scholarly Publications Leiden University. (n.d.). Catalytic allylation of phenols: chloride-free route towards epoxy resins.
- Google Patents. (n.d.). WO2005051876A2 - Method for c-allylation of phenols.
- University of Calgary. (n.d.). Ch24: Claisen rearrangement.
- ResearchGate. (n.d.). Chemical synthesis of apiole and its derivatives.
- Wikipedia. (n.d.). Claisen rearrangement.
- PubMed. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- WJC. (n.d.). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
- The Pherobase. (n.d.). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting low yield in 2-Allyl-4,5-dimethoxyphenol production
Technical Support Center: 2-Allyl-4,5-dimethoxyphenol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The synthesis of this compound typically proceeds via a two-step sequence:
-
O-Allylation: A Williamson ether synthesis to form the intermediate, allyl 4,5-dimethoxyphenyl ether.
-
Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement to yield the final ortho-allyl phenol product.
This guide is structured to address specific issues you might encounter at each stage of this process.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses the most common and critical issues encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My initial O-allylation reaction is inefficient, resulting in a low yield of the allyl ether intermediate. What's going wrong?
Low yield in the Williamson ether synthesis step is a frequent hurdle. The issue typically stems from incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or competing side reactions.
Causality Analysis:
The reaction requires the formation of a phenoxide ion, which then acts as a nucleophile to attack the allyl halide. If the base is not strong enough to fully deprotonate the phenol, the concentration of the reactive nucleophile remains low. Furthermore, the choice of solvent is critical; it must facilitate the reaction without participating in it.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation | The base used (e.g., K₂CO₃) may not be strong enough or sufficiently soluble in the chosen solvent to completely deprotonate the 4,5-dimethoxyphenol. | Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Alternatively, ensure potassium carbonate is finely powdered and use a solvent like acetone or DMF where it has better efficacy.[2] |
| Suboptimal Solvent | Protic solvents (e.g., ethanol) can protonate the phenoxide, reducing its nucleophilicity. Solvents where reactants are poorly soluble will slow the reaction rate. | Switch to a polar aprotic solvent such as acetone, DMF, or acetonitrile. These solvents effectively solvate the cation of the base without interfering with the nucleophile. |
| Low Reaction Temperature | The reaction rate may be too slow at room temperature. | Gently heat the reaction mixture. For K₂CO₃ in acetone, refluxing is a standard condition that significantly increases the reaction rate.[2] |
| Competing C-Alkylation | Although less common for phenols, some C-alkylation can occur, especially with more reactive phenoxides, leading to isomeric byproducts. | This is generally minimized by using polar aprotic solvents. If it persists, it indicates the reaction conditions are too harsh. Re-evaluate temperature and base strength. |
Experimental Workflow: Optimized O-Allylation Protocol
Caption: Optimized workflow for O-allylation.
Question 2: The Claisen rearrangement is not proceeding, or the yield of this compound is very low. How can I improve this?
The aromatic Claisen rearrangement is a thermally demanding, concerted pericyclic reaction.[3][4] Failure to achieve the high temperatures required is the most common reason for failure.
Causality Analysis:
The reaction proceeds through a highly ordered, cyclic six-membered transition state.[5][6] Significant activation energy is required to achieve this geometry and facilitate the[1][1]-sigmatropic shift. If the temperature is too low, the reaction will not proceed at an appreciable rate. The solvent must be stable at these high temperatures and should ideally be non-participating.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | Aromatic Claisen rearrangements often require temperatures in excess of 180°C, and sometimes up to 250°C.[1][7] Standard laboratory heating equipment may not be sufficient. | Use a high-boiling solvent like N,N-dimethylaniline (b.p. 194°C) or Dowtherm A.[8] Ensure your reaction setup (heating mantle, oil bath) can safely and consistently reach and maintain the target temperature (e.g., 190-210°C). |
| Inappropriate Solvent | A solvent with a boiling point lower than the required reaction temperature will prevent the reaction from reaching the necessary activation energy. | Switch to a high-boiling solvent as mentioned above. In some cases, the reaction can be run neat (without solvent), but this can lead to charring. Solvent-free microwave-assisted reactions have also proven effective. |
| Formation of Byproducts | If the 2- and 6- (ortho) positions were blocked, the allyl group would be forced to migrate to the para position.[1] In this case, the 6-position is also available, potentially leading to the 6-allyl isomer. | Isomer formation is controlled by sterics and electronics. Careful purification by column chromatography is required. Confirm the structure of your product using ¹H NMR to verify the regioselectivity of the rearrangement. The desired product has two adjacent aromatic protons, while the 6-allyl isomer would have protons in a different arrangement. |
| Reaction Time | The reaction may not have been heated for a sufficient duration to reach completion. | Monitor the reaction progress using TLC. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes), quench them, and run a TLC plate to visualize the disappearance of the starting ether and the appearance of the phenolic product. A typical reaction time is 2-4 hours at 190-200°C.[8] |
Mechanism: The Aromatic Claisen Rearrangement
Caption: Mechanism of the aromatic Claisen rearrangement.
Question 3: My final product is impure. How can I effectively purify this compound?
Purification is critical for obtaining a high-quality final product. The primary impurities are typically unreacted starting ether and potentially polymeric side products from the high-temperature reaction.
Causality Analysis:
The key difference between the starting material (an ether) and the product (a phenol) is the acidic phenolic proton. This property can be exploited for an effective separation.
Recommended Purification Strategy:
-
Acid-Base Extraction: This is a highly effective first step.
-
After cooling the reaction mixture, dilute it with a solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution several times with an aqueous sodium hydroxide solution (e.g., 10% NaOH).[8] The desired phenolic product will deprotonate and move into the aqueous layer as its sodium salt, leaving the unreacted ether and other non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with cold, concentrated HCl until it is acidic (pH ~1-2).
-
The phenolic product will precipitate or can be extracted back into a fresh portion of organic solvent (e.g., diethyl ether).
-
-
Flash Column Chromatography: This is the final polishing step.
-
After the acid-base extraction, the crude product should be further purified by flash column chromatography on silica gel.
-
A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate).[8][9]
-
Monitor the fractions by TLC to isolate the pure product. The product is typically a pale yellowish liquid or low-melting solid.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the expected ¹H NMR signature for the final product?
A: Key signals for this compound include two singlets for the methoxy groups (around δ 3.8 ppm), signals for the allyl group (a doublet around δ 3.4 ppm, multiplets for the vinyl protons around δ 5.0-6.0 ppm), and two singlets for the aromatic protons. The presence of a broad singlet for the phenolic -OH is also characteristic.[7]
Q: Can I use a Lewis acid to catalyze the Claisen rearrangement at a lower temperature?
A: Yes, Lewis acids can catalyze the Claisen rearrangement, sometimes allowing for lower reaction temperatures.[4] However, this can also introduce new side reactions, and optimization is required. For this specific substrate, thermal rearrangement is the most commonly cited and reliable method.
Q: My starting 4,5-dimethoxyphenol is of poor quality. Will this affect my yield?
A: Absolutely. The purity of starting materials is paramount. Impurities in the initial phenol can interfere with the O-allylation and carry through to the final step, complicating purification and lowering the overall yield. It is recommended to use phenol that is at least 98% pure.
Q: How do I properly dispose of the N,N-dimethylaniline solvent?
A: N,N-dimethylaniline is a toxic organic compound. It should be collected as halogen-free organic waste and disposed of according to your institution's environmental health and safety guidelines. Do not pour it down the drain.
Detailed Experimental Protocols
Protocol 1: Synthesis of Allyl 4,5-dimethoxyphenyl ether
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dimethoxyphenol (10.0 g, 64.9 mmol).
-
Add anhydrous acetone (100 mL) and finely powdered potassium carbonate (13.5 g, 97.3 mmol, 1.5 equiv.).
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide (8.6 g, 71.4 mmol, 1.1 equiv.) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 5 hours, monitoring by TLC (20% ethyl acetate in hexanes).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the oil by flash column chromatography (silica gel, gradient elution with 5% to 15% ethyl acetate in hexanes) to afford the title compound as a clear oil.
Protocol 2: Claisen Rearrangement to this compound
-
Place the purified allyl 4,5-dimethoxyphenyl ether (5.0 g, 25.7 mmol) in a 50 mL round-bottom flask equipped with a stir bar and a reflux condenser.
-
Add N,N-dimethylaniline (15 mL).
-
Heat the solution in a pre-heated oil bath to 195-200°C and maintain for 2.5 hours.[8]
-
Cool the dark solution to room temperature and dilute with 50 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 10% aqueous NaOH (3 x 30 mL).
-
Combine the aqueous layers, cool in an ice bath, and carefully acidify to pH 1 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, 9:1 hexane:ethyl acetate) to give this compound as a pale yellowish liquid.[8]
References
- ResearchGate. (n.d.). Biosynthesis pathway leading to the formation of dillapiole (1) and apiole (2).
- NIH. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Wikipedia. (n.d.). Claisen rearrangement.
- Rhodium.ws. (n.d.). New Syntheses of Dillapiole and its 4-Methylthio Analog.
- ResearchGate. (n.d.). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase.
- Name-Reaction.com. (n.d.). Claisen rearrangement.
- ResearchGate. (n.d.). New syntheses of dillapiol [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs.
- Semantic Scholar. (n.d.). New syntheses of dillapiol (4,5-dimethoxy-6-(2- propenyl)-1,3-benzodioxole), its 4-methylthio and other analogs.
- NIH. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molecules, 29(3), 733.
- NIH. (2019). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. Molecules, 24(22), 4158.
- Marcel Dekker, Inc. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- ResearchGate. (2015). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
- MDPI. (n.d.). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers.
- MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773.
Sources
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. New Syntheses of Dillapiole and its 4-Methylthio Analog - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
preventing 'oiling out' during crystallization of phenolic compounds
Navigating the Challenge of 'Oiling Out'
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the crystallization of phenolic compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high-purity crystalline products.
Introduction to 'Oiling Out'
"Oiling out," technically known as liquid-liquid phase separation (LLPS), is a common yet problematic event in crystallization.[1][2] Instead of forming a solid crystalline phase from a supersaturated solution, the solute separates as a liquid, creating an "oil" or emulsion.[3] This solute-rich liquid phase is immiscible with the bulk solvent and can hinder or entirely prevent the formation of pure crystals.[2]
This phenomenon is particularly prevalent with phenolic compounds due to their structural characteristics, such as the potential for strong hydrogen bonding and the presence of flexible side chains, which can complicate their orderly arrangement into a crystal lattice.[1] The consequences of oiling out are significant, often leading to:
-
Poor Purification: The oil phase can act as a solvent for impurities, which then become entrapped upon solidification, compromising the purity of the final product.[2][4]
-
Amorphous Product Formation: The oil may solidify into a non-crystalline, amorphous solid that is difficult to handle, filter, and dry.[2][3]
-
Process Inconsistency and Scale-Up Failures: Oiling out is highly sensitive to mixing and hydrodynamic conditions, making processes difficult to control and scale up reliably.[3][4]
This guide will equip you with the knowledge and practical strategies to diagnose, prevent, and troubleshoot oiling out in your crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out"?
A1: Oiling out is a phenomenon where a compound, upon reaching a state of supersaturation in a solvent, separates as a liquid phase instead of a solid crystalline phase.[3] This occurs when the formation of a solute-rich liquid is kinetically or thermodynamically more favorable than the formation of an ordered crystal lattice.[3][5] This liquid phase, often appearing as oily droplets or a distinct layer, is a concentrated solution of your compound that is immiscible with the surrounding solvent.
Q2: What are the primary causes of oiling out in phenolic compound crystallization?
A2: Several factors can contribute to oiling out:
-
High Supersaturation: This is the most common cause. Rapidly cooling a solution or quickly adding an anti-solvent can generate a high level of supersaturation that the system cannot relieve through controlled crystal growth, leading to the formation of an oil.[2][3]
-
Inappropriate Solvent Choice: The selection of the solvent is critical. A solvent in which the phenolic compound is excessively soluble, or one that has a very different polarity from the solute, can promote oiling out.[6][7][8]
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, acting as "roadblocks" that prevent molecules from assembling correctly.[6][7] They can also lower the melting point of the solute-solvent mixture, increasing the likelihood of oiling out.[9][10]
-
Low Melting Point of the Solute: If the melting point of the compound (or a solute-impurity eutectic) is below the temperature at which crystallization is attempted, it will separate as a liquid.[6][9]
-
Molecular Flexibility: Phenolic compounds with long, flexible side chains may have difficulty adopting the rigid conformation required for a crystal lattice, making oiling out more likely.[1]
Q3: How can I tell if my system is oiling out?
A3: Visual observation is the primary method. Look for the following signs:
-
The solution becomes cloudy or turbid, but instead of fine solid particles, you observe milky or schlieren lines, indicating an emulsion.
-
Small, distinct droplets form on the walls of the vessel or within the solution.
-
A separate, often denser, liquid layer forms at the bottom of the vessel.
-
The resulting product is a sticky, gummy, or amorphous mass instead of a crystalline solid.[3]
Advanced in-situ tools like real-time video microscopy can definitively distinguish between oil droplets and crystal nuclei.[3]
Q4: Is it possible for the "oil" to eventually turn into crystals?
A4: Yes, it is possible for the oil phase to solidify. However, this solidification is often uncontrolled and can lead to the formation of an amorphous solid or poorly formed crystals with high levels of trapped impurities.[3][4] Relying on the spontaneous solidification of an oil is not a robust or reliable crystallization method.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting and preventing oiling out.
Problem 1: Oiling out occurs upon initial cooling of the solution.
-
Possible Cause: The rate of cooling is too high, leading to excessive supersaturation.[2] The initial concentration of the phenolic compound may also be too high.[2]
-
Solutions:
-
Reduce the Cooling Rate: Implement a slower, controlled cooling profile. This allows the system to remain in the metastable zone (the region of supersaturation where crystal growth is favored over nucleation) for a longer duration.
-
Lower the Initial Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation level for oiling out.[11]
-
Implement Seeding: Introduce seed crystals into the solution at a point of slight supersaturation (within the metastable zone). This provides a template for controlled crystal growth and bypasses the energy barrier for primary nucleation, which can lead to oiling out.[2][3][12]
-
Problem 2: Oiling out is observed after adding an anti-solvent.
-
Possible Cause: The anti-solvent is being added too quickly or at too low a temperature, creating localized areas of very high supersaturation. The choice of anti-solvent may also be inappropriate.
-
Solutions:
-
Slow Down Anti-Solvent Addition: Add the anti-solvent dropwise or at a controlled, slow rate.[11]
-
Increase Temperature During Addition: Add the anti-solvent at a slightly elevated temperature to mitigate localized supersaturation.
-
Improve Mixing: Ensure efficient stirring to rapidly disperse the anti-solvent and prevent localized concentration gradients.[1]
-
Re-evaluate the Anti-Solvent: Experiment with different anti-solvents. The goal is to find one that reduces the solubility of your compound more gradually.
-
Problem 3: The system consistently oils out regardless of cooling rate or concentration.
-
Possible Cause: The solvent system is fundamentally unsuited for the crystallization of your phenolic compound. There may also be a significant level of impurities.
-
Solutions:
-
Systematic Solvent Screening: Conduct a thorough screening of different solvents and solvent mixtures. The ideal solvent will exhibit a moderate solubility for your compound and have a significant change in solubility with temperature.
-
Consider Co-solvents: In some cases, adding a small amount of a co-solvent can disrupt the oiling out process.[2][11] For instance, if a non-polar solvent is causing issues, a small addition of a more polar co-solvent might be beneficial.
-
Purify the Starting Material: If impurities are suspected, consider an initial purification step (e.g., charcoal treatment, flash chromatography) before attempting crystallization.[7][9]
-
Visualization of the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering oiling out.
Caption: A decision-making workflow for troubleshooting oiling out.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent mixture that promotes crystallization while avoiding oiling out.
Methodology:
-
Preparation: In an array of small vials, place a small, known quantity of your crude phenolic compound (e.g., 20 mg).
-
Solvent Addition: To each vial, add a different solvent from a pre-selected list (see Table 1 for suggestions). Start with a small volume (e.g., 0.2 mL).
-
Dissolution: Gently heat and stir/agitate the vials until the solid dissolves completely. If it doesn't dissolve, incrementally add more solvent until a clear solution is obtained at an elevated temperature. Record the approximate solubility.
-
Crystallization: Allow the vials to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the vial with a glass rod or by cooling further in a refrigerator.
-
Observation: Visually inspect each vial for the formation of crystals, precipitate, or oil. Note the quality and form of the solid.
-
Selection: Choose the solvent or solvent system that yields the best quality crystals with no signs of oiling out for further optimization.
Table 1: Common Solvents for Screening (Organized by Decreasing Polarity)
| Solvent | Relative Polarity | Boiling Point (°C) | Notes |
| Water | 1.000 | 100 | Good for polar phenols; often used in mixtures. |
| Methanol | 0.762 | 65 | Good for many phenols; high solubility. |
| Ethanol | 0.654 | 78 | Versatile solvent, often used with water. |
| Isopropanol | 0.546 | 82 | Less polar than ethanol. |
| Acetonitrile | 0.460 | 82 | Can be effective for moderately polar compounds. |
| Acetone | 0.355 | 56 | Strong solvent, may lead to high solubility. |
| Ethyl Acetate | 0.228 | 77 | Medium polarity, good for many extractions. |
| Dichloromethane | 0.217 | 40 | Use with caution due to low boiling point. |
| Toluene | 0.099 | 111 | Non-polar aromatic solvent. |
| Hexane | 0.009 | 69 | Non-polar, often used as an anti-solvent. |
Note: This table should be used as a general guide. The optimal solvent is highly dependent on the specific phenolic compound.
Protocol 2: Seeding to Prevent Oiling Out
Objective: To induce controlled crystal growth and bypass the kinetic barrier to nucleation that often leads to oiling out.
Methodology:
-
Seed Crystal Preparation: First, you need a small amount of pure crystalline material. This can be obtained from a previous successful crystallization, by very slow evaporation of a dilute solution, or through a small-scale, carefully controlled experiment.
-
Prepare a Saturated Solution: Dissolve the phenolic compound in the chosen solvent at an elevated temperature to create a clear, saturated, or slightly undersaturated solution.
-
Slow Cooling: Cool the solution slowly to a temperature within the metastable zone. This is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces can occur.[2]
-
Add Seed Crystals: Introduce a small amount (typically 1-5% by weight of the solute) of finely ground, pure seed crystals to the solution.[2][11] It is often best to add the seeds as a slurry in a small amount of the cold mother liquor to ensure good dispersion.[12]
-
Controlled Cooling: Continue to cool the solution slowly to the final desired temperature to allow the crystals to grow.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
Advanced Concepts: Understanding the Phase Diagram
Oiling out is fundamentally a thermodynamic and kinetic phenomenon that can be understood by examining the phase diagram of your solute-solvent system.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. catsci.com [catsci.com]
Technical Support Center: Optimizing GC-MS Analysis of 2-Allyl-4,5-dimethoxyphenol
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Allyl-4,5-dimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this compound. As a substituted phenol, this compound presents unique challenges due to the active hydroxyl group, which can lead to poor peak shape, low sensitivity, and poor reproducibility. This guide provides in-depth, field-proven insights to overcome these obstacles.
Troubleshooting Guide: Peak Shape and Sensitivity
This section addresses the most common issues encountered during the GC-MS analysis of this compound in a direct question-and-answer format.
Q1: Why am I observing significant peak tailing for this compound?
A1: Peak tailing is the most frequent problem when analyzing phenolic compounds. It is primarily caused by unwanted interactions between the polar hydroxyl (-OH) group of your analyte and "active sites" within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or contaminants. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a tailed peak.
Solutions, from simplest to most effective:
-
Perform Inlet Maintenance: The inlet is a common source of activity.
-
Replace the Septum and Inlet Liner: Septa shed particles, and liners become contaminated over time. Regularly replace them. For an active compound like this, use a high-quality, deactivated liner. A single-taper liner with deactivated glass wool is an excellent starting point.[1][2]
-
Clean the Injector: If changing the liner and septum doesn't resolve the issue, the injector body itself may be contaminated. Follow your instrument manufacturer's procedure for cleaning the injector port.[3]
-
-
Condition and Trim the GC Column:
-
Trim the Column Inlet: The first few centimeters of the column are most susceptible to contamination from non-volatile sample residues. Trimming 10-20 cm from the inlet end can remove these active sites and restore performance.
-
Ensure an Inert Flow Path: Use a high-quality, inert GC column, preferably one designed for MS applications (e.g., a "5-MS" type phase), which has lower bleed and better inertness.[4][5]
-
-
Chemical Derivatization (Most Robust Solution):
-
Mask the Active Site: The most reliable way to eliminate the interaction is to chemically modify the hydroxyl group before analysis. Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. This dramatically improves peak shape and sensitivity.[6] The most common method for phenols is silylation.
-
See "Key Experimental Protocols" below for a detailed silylation procedure.
-
Q2: My sensitivity and reproducibility for this compound are low and inconsistent. What are the likely causes?
A2: Poor sensitivity and reproducibility are often symptoms of irreversible adsorption, where the analyte permanently sticks to active sites instead of just being temporarily delayed (which causes tailing). It can also be caused by leaks or suboptimal injection parameters.
Solutions:
-
Address Activity (See Q1): The same active sites that cause tailing can also cause irreversible adsorption. All the solutions for peak tailing, especially derivatization, will significantly improve sensitivity and reproducibility.[7]
-
Check for System Leaks: Leaks in the carrier gas flow path, particularly around the injector, introduce oxygen and moisture into the system. Oxygen can degrade the column's stationary phase at high temperatures, creating active sites and increasing baseline noise.[1][3] Use an electronic leak detector to check all connections.
-
Optimize Injection Parameters:
-
Use Splitless Injection: For trace-level analysis, a splitless injection ensures that the majority of your sample is transferred to the column, maximizing sensitivity.[8] Note that splitless injection requires careful optimization of the purge activation time to avoid broad solvent peaks.[9]
-
Optimize Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of this compound. A good starting point is 250 °C. You can experiment with increasing it in 25 °C increments (e.g., 275 °C, 300 °C), but be cautious of thermal degradation of your analyte.[10] If you have derivatized your sample, the derivative will be more thermally stable.
-
Q3: I'm observing peak fronting. What does this indicate?
A3: Peak fronting, where the peak is asymmetric towards the beginning of the chromatogram, is typically caused by either column overload or a mismatch between your sample solvent and the stationary phase.[3][11]
Solutions:
-
Address Column Overload:
-
Reduce Injection Amount: The most common cause is injecting too much sample mass onto the column. Dilute your sample or reduce the injection volume.[3]
-
Use a Higher Capacity Column: If you cannot dilute the sample, consider using a column with a larger internal diameter (e.g., 0.32 mm) or a thicker stationary phase film, as both increase sample capacity.[12]
-
-
Check for Solvent Mismatch:
-
Match Polarities: The "like dissolves like" principle is crucial. If you are using a non-polar column (like a 100% dimethylpolysiloxane) but inject your sample in a highly polar solvent like methanol, the solvent will not "wet" the stationary phase properly, leading to poor peak focusing and fronting.[2][13] Ensure your solvent polarity is as close as possible to your stationary phase polarity.
-
Troubleshooting and Optimization Flowchart
The following diagram provides a systematic approach to diagnosing and resolving common GC-MS issues for this compound.
Caption: A troubleshooting decision tree for GC-MS analysis.
Key Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS
Silylation replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group. This procedure uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[14]
Materials:
-
Dried sample extract containing this compound in a suitable aprotic solvent (e.g., Pyridine, Acetonitrile, Dichloromethane).
-
BSTFA + 1% TMCS silylating reagent.
-
Autosampler vials with inert caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure your sample is completely dry. Silylating reagents are highly sensitive to moisture.[6] If your sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of a suitable solvent (Pyridine is excellent for aiding silylation) to the dried sample residue in an autosampler vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[14]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70 °C for 30-60 minutes. Reaction time and temperature may require optimization.[6][14]
-
Cooling & Injection: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Derivatization Workflow Diagram
Caption: Step-by-step workflow for sample derivatization.
Frequently Asked Questions (FAQs)
Q: What is the best type of GC column for analyzing this compound? A: Based on the "like dissolves like" principle, a polar compound like this is best analyzed on a mid-polarity column.[12][15] A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms) is a versatile and excellent starting point. If you need to separate it from closely related isomers, a more polar column (e.g., a "1701" or WAX phase) may provide better selectivity, but derivatization is still recommended.[16][17]
Q: What are the ideal starting parameters for my GC-MS method? A: Method development requires optimization, but the following table provides a robust starting point for an analysis using a standard 30 m x 0.25 mm x 0.25 µm 5% phenyl-type column.
| Parameter | Suggested Starting Condition | Rationale |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis.[8] |
| Inlet Temp. | 250 °C | Ensures efficient vaporization without causing degradation.[10] |
| Carrier Gas | Helium | Inert and provides good efficiency.[18] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Provides a good balance of speed and resolution. |
| Oven Program | 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min) | A general-purpose ramp suitable for many semi-volatile compounds. Adjust as needed for resolution. |
| MS Source Temp. | 230 °C | Standard temperature for good ionization efficiency. |
| MS Quad Temp. | 150 °C | Standard temperature for good mass filtering. |
| Acquisition | Scan or SIM | Use Scan mode for initial identification and method development. Use Selected Ion Monitoring (SIM) for maximum sensitivity in quantitative analysis.[19] |
Q: How often should I perform inlet maintenance? A: There is no fixed schedule; it depends entirely on the cleanliness of your samples. For complex matrices, you may need to replace the septum and liner daily. For clean samples, it could be weekly or even monthly. A good practice is to monitor peak shape and response of a system suitability standard. When you see performance degrade (e.g., peak tailing appears or response drops), it's time for maintenance.[3][20]
References
- Restek Corporation. (2020).
- Lee, M. R., & Lee, Y. J. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
- Zhang, A. J., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Pest Management Science, 77(10), 4567-4575. [Link]
- ALWSCI.
- Pornpakdeewanich, P. (2012). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]
- Agilent Technologies. GC Inlets An Introduction. [Link]
- Fausett, E. (2023). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. Agilent Technologies. [Link]
- Agilent Technologies. Agilent J&W GC Column Selection Guide. [Link]
- Roessner, U., & Dias, D. A. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Waclaski, L. (2020).
- LCGC International. (2016). Gaining Sensitivity in Environmental GC–MS. [Link]
- Restek Corpor
- Peak Scientific. (2024). Maintaining Sensitivity and Spectral Integrity in GC-MS. [Link]
- Agilent Technologies. GC - MS Troubleshooting Sheets. [Link]
- Phenomenex. GC Column Troubleshooting Guide. [Link]
- Taylor, T. (2022). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
- Restek Corporation. (2021).
- Dhandapani, R. (2024). GC Troubleshooting Tips and Tricks from Inlet through to Detection. Phenomenex. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. postnova.com [postnova.com]
- 5. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 11. silicycle.com [silicycle.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. fishersci.ca [fishersci.ca]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. scribd.com [scribd.com]
- 18. peakscientific.com [peakscientific.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
derivatization techniques for GC-MS analysis of polar phenols
Welcome to the technical support center for the derivatization of polar phenols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting polar phenolic compounds into volatile and thermally stable derivatives suitable for GC-MS. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in field-proven insights and authoritative references.
The Challenge with Polar Phenols in GC-MS
Phenolic compounds are of great interest across various scientific disciplines, from environmental analysis to pharmaceutical development.[1] However, their inherent polarity, stemming from the hydroxyl (-OH) group, makes them non-volatile and prone to poor chromatographic peak shape and low sensitivity in direct GC-MS analysis.[1][2] Derivatization is a critical chemical modification step that addresses these challenges by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[1][2] This process enhances volatility and thermal stability, leading to improved separation and detection.[1][2][3]
Core Derivatization Strategies
The three primary derivatization techniques for polar phenols are:
-
Silylation: The most common method, where an active hydrogen is replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[2][4][5][6]
-
Acylation: Involves reacting the phenol with an acylating agent, such as acetic anhydride, to form a more volatile ester derivative.[2][4]
-
Alkylation/Esterification: Introduces an alkyl group to increase volatility, often used for trace analysis.[4][7]
The choice of technique is crucial and depends on the specific phenols, the sample matrix, and the analytical goals.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing polar phenols by GC-MS?
Polar phenols contain hydroxyl (-OH) groups that lead to strong intermolecular hydrogen bonding.[1] This results in low volatility and poor thermal stability, making them unsuitable for direct GC analysis, which requires compounds to be in a gaseous state.[1][2][8] Derivatization replaces the active hydrogen on the hydroxyl group with a less polar functional group, which reduces polarity, increases volatility, and improves thermal stability.[1][2][3] This leads to better peak shape, enhanced sensitivity, and improved separation during GC-MS analysis.[4][9]
Q2: What are the most common derivatization reagents for phenols and when should I use them?
The choice of reagent is critical for successful derivatization. Here’s a comparison of common reagents:
| Reagent Class | Common Reagents | Primary Use Cases & Considerations |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)[9][10][11], MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)[2] | BSTFA is a versatile and widely used reagent for a broad range of phenols.[2][11] MSTFA is even more volatile and is a very strong silylating agent, producing highly volatile by-products that are less likely to interfere with chromatography.[2] |
| BSTFA + 1% TMCS (Trimethylchlorosilane)[4][12] | The addition of TMCS as a catalyst increases the reactivity of BSTFA, making it effective for sterically hindered or less reactive phenols.[4][5] | |
| MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Forms t-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable against hydrolysis than TMS derivatives, which is advantageous when dealing with trace moisture.[4][6] | |
| Acylation | Acetic Anhydride[2] | A cost-effective method that forms stable acetate esters.[2] It can be performed under both aqueous and anhydrous conditions and is particularly useful for phenols and amines.[2][13] |
| Alkylation | PFBBr (Pentafluorobenzyl bromide)[14][15] | Ideal for ultra-trace analysis due to the formation of halogenated derivatives that are highly sensitive to electron capture detection (ECD).[14][15] This is the preferred method for analyzing phenols at very low concentrations.[1][16] |
Q3: My silylation reaction is not working. What are the likely causes?
Incomplete silylation is a common issue. The primary culprit is often the presence of moisture. Silylating reagents are extremely sensitive to water, which will preferentially react with the reagent, rendering it ineffective.[2][17] Ensure your sample is completely dry by evaporating it under a gentle stream of nitrogen gas.[2][17] Other causes can include suboptimal reaction temperature and time, or steric hindrance of the phenolic hydroxyl group.[4]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the derivatization of polar phenols.
Problem 1: Low or No Derivative Peak in the Chromatogram
-
Possible Cause 1: Presence of Moisture.
-
Why it happens: Silylating reagents are highly reactive with water. Any residual moisture in your sample or solvent will consume the reagent, preventing the derivatization of your target phenols.[2][17]
-
Self-Validating Solution:
-
Ensure complete dryness of your sample extract by evaporating the solvent under a gentle stream of nitrogen.[2][17]
-
Use anhydrous grade solvents for sample reconstitution.[4]
-
Store derivatization reagents in a desiccator and handle them under dry conditions.[11]
-
Include a reagent blank in your analytical run. The absence of large siloxane peaks in the blank indicates your reagents and solvents are sufficiently dry.
-
-
-
Possible Cause 2: Incomplete Derivatization Reaction.
-
Why it happens: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent concentration. Sterically hindered phenols can also be difficult to derivatize.[4]
-
Self-Validating Solution:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature (e.g., 60-80°C) and time (e.g., 30-60 minutes) to find the optimal conditions for your specific phenols.[2][12] Analyze aliquots at different time points to monitor the reaction progress until the product peak area plateaus.[11]
-
Increase Reagent Concentration: Use a sufficient excess of the derivatizing reagent, typically a 2:1 molar ratio of reagent to active hydrogen.[11]
-
Use a Catalyst: For sterically hindered phenols, add a catalyst like 1% TMCS to your silylating reagent (e.g., BSTFA) to increase its reactivity.[4][5][6]
-
-
Problem 2: Poor Peak Shape (Tailing)
-
Possible Cause 1: Incomplete Derivatization.
-
Why it happens: If some of the polar phenol remains underivatized, it will interact with active sites in the GC inlet and column, causing peak tailing.[9]
-
Self-Validating Solution: Re-optimize your derivatization protocol as described in "Problem 1" to ensure the reaction goes to completion.
-
-
Possible Cause 2: Active Sites in the GC System.
-
Why it happens: Over time, the GC inlet liner and the front end of the column can become contaminated or develop active sites that interact with polar compounds.
-
Self-Validating Solution:
-
Problem 3: Extraneous Peaks in the Chromatogram
-
Possible Cause 1: By-products from the Derivatization Reagent.
-
Possible Cause 2: Sample Contamination.
-
Why it happens: Contaminants in the sample matrix or from sample preparation steps can be derivatized and appear as extraneous peaks.
-
Self-Validating Solution:
-
Perform a thorough sample cleanup prior to derivatization.
-
Analyze a procedural blank (a sample that has gone through all preparation steps but contains no analyte) to identify sources of contamination.
-
-
Experimental Protocols
Protocol 1: Silylation of Polar Phenols using BSTFA + 1% TMCS
This protocol provides a standard procedure for the silylation of polar phenols in a dried sample extract.
Materials:
-
Dried sample extract containing phenols
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (e.g., 2 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or oven
Methodology:
-
Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen. This step is crucial as silylating reagents are moisture-sensitive.[2][17]
-
Reconstitution: Add 50-100 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve the residue.[1][4] Vortex for 30 seconds.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1][2][17]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[2][4][12] Note that optimal time and temperature may vary depending on the specific phenols.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation of Polar Phenols using Acetic Anhydride
This protocol details the derivatization of phenols to their corresponding acetate esters.
Materials:
-
Sample or standard solution containing phenols
-
Acetic anhydride
-
Pyridine (catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Methodology:
-
Sample Preparation: Transfer a known amount of the sample into a reaction vial. If the sample is in an aqueous matrix, adjust the pH to approximately 8.[17]
-
Derivatization:
-
Work-up:
-
Analysis: Transfer the dried extract to a GC vial for analysis.
Visualizations
General Derivatization Workflow
Caption: General workflow for derivatization of polar phenols for GC-MS analysis.
Troubleshooting Decision Tree for Incomplete Derivatization
Caption: Decision tree for troubleshooting incomplete derivatization reactions.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
- BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
- Lee, J. H., et al. (2003).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS.
- BenchChem. (2025). Technical Support Center: Derivatization of Phenolic Acids for GC-MS Analysis.
- Lee, J. H., et al. (2003).
- Hanada, Y., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. PubMed. [Link]
- SciSpace. (2012).
- Hanada, Y., et al. (2002). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. Semantic Scholar. [Link]
- PerkinElmer. (n.d.).
- Taylor & Francis Online. (2018).
- Phenomenex. (n.d.).
- Molecules. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
- Taylor & Francis Online. (2018).
- Chemistry For Everyone. (2025).
- MDPI. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- PubMed. (2004).
- EPA. (n.d.). Method 8041A. [Link]
- Oxford Academic. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector. [Link]
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]
- Regis Technologies. (n.d.).
- Chemistry For Everyone. (2025).
- ResearchGate. (2019). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages.
- Springer. (n.d.).
- ResearchGate. (n.d.). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. [Link]
- National Institutes of Health. (2022).
- Phoenix Scientific Co., Ltd. (n.d.).
- ResearchGate. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
- PubMed Central. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
Technical Support Center: Stabilizing 2-Allyl-4,5-dimethoxyphenol in Solution
Welcome to the technical support center for 2-Allyl-4,5-dimethoxyphenol (DMP). This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with DMP in solution. Our goal is to provide you with in-depth troubleshooting guides, scientifically grounded explanations, and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on DMP Stability
Q1: My DMP solution has changed color, appearing yellow or brown. What is causing this, and is my sample still viable?
A: The discoloration of your this compound solution is a common indicator of degradation, primarily through oxidation. The phenolic hydroxyl group in DMP is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This process can lead to the formation of colored quinone-type structures and other degradation products.
Whether your sample is still viable depends on the extent of degradation and the tolerance of your specific application. For applications requiring high purity, such as in drug development or quantitative bioassays, a discolored solution is generally not recommended for use. The presence of degradation products can lead to inaccurate results and unforeseen side reactions. We strongly advise preparing a fresh solution under optimized, protective conditions.
Q2: I've observed a decrease in the expected biological activity of my DMP solution over time. Could this be related to stability issues?
A: Yes, a decline in biological activity is a strong indication of chemical degradation. The therapeutic or biological effects of DMP are directly linked to its specific molecular structure. Degradation alters this structure, likely affecting its ability to interact with its target. Both the phenolic hydroxyl group and the allyl side chain are crucial for its activity, and modifications to either can result in a partial or complete loss of function. To maintain consistent experimental outcomes, it is critical to use freshly prepared solutions or solutions that have been stored under conditions that minimize degradation.
Q3: What are the primary factors that contribute to the degradation of this compound in solution?
A: The stability of DMP in solution is influenced by several key factors:
-
Oxygen: Atmospheric oxygen is a primary driver of oxidative degradation of the phenolic moiety.
-
Light: Exposure to UV and even ambient light can trigger photochemical reactions, leading to degradation.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[2]
-
pH: The stability of phenolic compounds can be pH-dependent. Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[3][4][5][6]
-
Solvent Choice: The polarity and purity of the solvent can influence the stability of DMP. Protic solvents may participate in degradation reactions, and impurities in the solvent can act as catalysts for degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
Troubleshooting Guide: Overcoming DMP Stability Challenges
This section provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Issue 1: Rapid Discoloration of DMP Solution
-
Potential Cause: Oxidative degradation due to exposure to atmospheric oxygen.
-
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your DMP solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes, or by using the freeze-pump-thaw method for more sensitive applications.
-
Inert Atmosphere: Prepare and handle the DMP solution under an inert atmosphere, such as in a glove box or by using Schlenk line techniques.[1]
-
Antioxidant Addition: For some applications, the addition of a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), may help to inhibit oxidative degradation. However, compatibility with your downstream experiments must be verified.
-
Issue 2: Precipitate Formation in Stored DMP Solutions
-
Potential Cause 1: Poor solubility of DMP in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of DMP in your chosen solvent at both ambient and storage temperatures.
-
Solvent System Optimization: Consider using a co-solvent system to improve solubility.
-
-
Potential Cause 2: Formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Analysis of Precipitate: If possible, isolate and analyze the precipitate to identify its composition. This can provide insights into the degradation pathway.
-
Optimized Storage: Implement the storage recommendations outlined in the "Best Practices for Storage and Handling" section below to minimize degradation.
-
Issue 3: Inconsistent Results in Biological Assays
-
Potential Cause: Degradation of DMP leading to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Always use freshly prepared DMP solutions for critical experiments.
-
Stability-Indicating Analytical Method: Implement a stability-indicating analytical method, such as HPLC-UV, to monitor the purity and concentration of your DMP solutions over time. A detailed protocol is provided in the "Experimental Protocols" section.
-
Forced Degradation Studies: Perform forced degradation studies to understand the degradation profile of DMP and to confirm that your analytical method can separate the intact drug from its degradation products.[7][8]
-
Best Practices for Storage and Handling of DMP Solutions
To maximize the shelf-life of your this compound solutions, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C. For long-term storage, consider -80°C. | Low temperatures significantly slow down the rate of chemical degradation.[2] |
| Light | Store in amber vials or wrap containers in aluminum foil. | Protects the compound from light-induced degradation.[1][2] |
| Atmosphere | Purge the headspace of the storage container with an inert gas (argon or nitrogen) before sealing. | Minimizes exposure to oxygen, a key driver of oxidation. |
| Container | Use high-quality, inert glass containers with tight-fitting seals. | Prevents leaching of contaminants from the container and solvent evaporation. |
| Solvent | Use high-purity, anhydrous solvents. Degas the solvent before use. | Minimizes the presence of water and dissolved oxygen, which can contribute to degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method to monitor the purity of your DMP solutions.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Note: Ensure all mobile phase components are HPLC grade.
3. Chromatographic Conditions:
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 20 80 17.0 20 80 17.1 60 40 | 20.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of DMP in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
5. Method Validation:
-
This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[9][10][11]
Protocol 2: Forced Degradation Studies for this compound
Forced degradation studies are essential to understand the degradation pathways of DMP and to validate your stability-indicating analytical method.[7][8]
1. Acidic Hydrolysis:
-
Incubate a DMP solution (e.g., 100 µg/mL in 0.1 M HCl) at 60°C for 24 hours.
-
Neutralize the solution before HPLC analysis.
2. Alkaline Hydrolysis:
-
Incubate a DMP solution (e.g., 100 µg/mL in 0.1 M NaOH) at 60°C for 24 hours.
-
Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
-
Treat a DMP solution (e.g., 100 µg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
4. Photolytic Degradation:
-
Expose a DMP solution (e.g., 100 µg/mL) to UV light (e.g., 254 nm) for 24 hours.
5. Thermal Degradation:
-
Heat a solid sample of DMP at 105°C for 24 hours, then dissolve for analysis.
Analysis:
-
Analyze the stressed samples using the validated HPLC-UV method. The method is considered stability-indicating if the degradation products are well-resolved from the parent DMP peak.
Visualizing Degradation and Workflows
To further clarify the processes involved in managing DMP stability, the following diagrams illustrate potential degradation pathways and the experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for DMP stability assessment.
References
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
- Environmental Health & Safety - University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals.
- Al-Rawani, S., & Al-Kaf, A. (2021). Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. BMC Chemistry, 15(1), 58. [Link]
- Raschig, F. (1967). Process for improving the storability of phenol resols by adding trioxane. U.S. Patent No. 3,313,766. Washington, DC: U.S.
- Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds.
- Hansen, S., et al. (2013). Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. Polymer Degradation and Stability, 98(4), 869-878. [Link]
- Tan, S. P., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- Olin Epoxy. (n.d.). PHENOL.
- Hadad, G. M., El-Gindy, A., & Mahmoud, W. M. (2008). Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 695–703. [Link]
- Roy, J., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Pharmaceuticals, 15(10), 1259. [Link]
- Yuan, Y., et al. (2015). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology (Campinas), 35(4), 615-623. [Link]
- Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914–919. [Link]
- Cefic. (n.d.). Phenol.
- Lhiaubet-Vallet, V., et al. (2003). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 25(3), 123-129. [Link]
- Shah, R., & Singh, S. (2015). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Journal of Pharmaceutical and Biomedical Analysis, 107, 348-359. [Link]
- de Oliveira, A. M., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.
- Shostak, D., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Research Results in Pharmacology, 11(2), 1-10. [Link]
- The Pherobase. (n.d.). Semiochemical compound: this compound | C11H14O3.
- The Pherobase. (n.d.). The Pherobase Synthesis - this compound | C11H14O3.
- The Pherobase. (n.d.). The Pherobase NMR: this compound.
Sources
- 1. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in behavioral responses to 2-Allyl-4,5-dimethoxyphenol
Technical Support Center: 2-Allyl-4,5-dimethoxyphenol Behavioral Studies
Introduction: Navigating the Nuances of this compound in Behavioral Research
Welcome to the technical support guide for researchers utilizing this compound (DMP). This compound, a phenylpropanoid and a known metabolite of methyl eugenol, has garnered interest for its role as a semiochemical and its potential bioactivities.[1][2][3] In behavioral studies, particularly in entomology, it serves as a potent attractant for species like Bactrocera dorsalis (the Oriental fruit fly).[1][4] While its effects in invertebrates are well-documented, its broader neurological impact and use in rodent behavioral paradigms are still emerging areas of research.
Inconsistency in behavioral outcomes is a significant challenge in pharmacology and neuroscience, often stemming from a complex interplay of chemical, biological, and environmental factors.[5][6][7][8] This guide is designed to provide researchers with a logical, in-depth framework for troubleshooting and standardizing experiments with DMP to enhance the reliability and reproducibility of your findings. We will address common pitfalls in a direct question-and-answer format, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Guide
This section is structured to diagnose issues starting from the compound itself and moving outward to the experimental environment and subject variables.
Section 1.1: Compound Integrity & Formulation
Question: My results are inconsistent from one experiment to the next. Could the DMP itself be the problem?
Answer: Absolutely. The purity, stability, and formulation of your test compound are the bedrock of a reproducible experiment. Here’s how to troubleshoot:
-
Purity Verification: What is the stated purity of your DMP batch? Was it verified upon receipt? We recommend performing an independent analysis (e.g., HPLC, NMR) to confirm purity and rule out the presence of contaminants or degradation products that could have confounding biological effects.
-
Storage and Stability: DMP, like many phenolic compounds, may be sensitive to light and oxidation.[9] Store it in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). If the compound has changed color (e.g., yellowed) or shows signs of precipitation, it should not be used.
-
Solvent and Vehicle Selection: DMP is poorly soluble in water.[10] A suitable vehicle is critical.
-
Common Choice: Dimethyl sulfoxide (DMSO) followed by dilution in saline or phosphate-buffered saline (PBS).
-
Causality: The final concentration of DMSO must be kept to a minimum (typically <1% of the total injection volume) and, most importantly, must be identical in your vehicle control group. DMSO is not biologically inert and can have behavioral effects on its own.
-
Validation Step: Always run a "vehicle-only" control group to ensure the solvent itself is not producing the observed behavioral response.
-
Question: I'm unsure about the correct dosage and administration route. Could this lead to variability?
Answer: Yes, this is a major source of inconsistency. The pharmacokinetic and pharmacodynamic profile of DMP is not extensively characterized in rodents.
-
Dose-Response Curve: Before launching a full-scale study, you must establish a dose-response curve. Test a wide range of doses (e.g., logarithmic scale: 1, 10, 50, 100 mg/kg) to identify the optimal concentration that produces a robust and reliable behavioral effect without inducing toxicity or ceiling effects.
-
Route of Administration: The route (e.g., intraperitoneal (IP), oral gavage, subcutaneous) will dramatically affect absorption, distribution, metabolism, and excretion (ADME). The choice depends on your experimental question. For systemic CNS effects, IP injection is common, but ensure your technique is consistent to avoid accidental injection into organs.
-
Timing is Critical: The time between compound administration and the behavioral test must be standardized.[11] Run a time-course experiment (e.g., test at 15, 30, 60, 120 minutes post-injection) to determine the peak effect time. This peak time should be used for all subsequent experiments. Studies with DMP in insects have shown that responsiveness can vary significantly with the time of day, a factor that should be considered in all species.[1][4]
| Parameter | Recommended Action | Rationale |
| Purity | Independent verification (HPLC/NMR) | Ensures observed effects are from DMP, not contaminants. |
| Stability | Store cool, dark, under inert gas | Prevents degradation via oxidation or light exposure. |
| Vehicle | Use minimal DMSO; run vehicle control | Isolates the effect of DMP from the solvent. |
| Dosage | Perform dose-response study | Identifies effective and non-toxic concentration range. |
| Timing | Perform time-course study | Determines peak bioavailability and effect for consistent testing. |
Section 1.2: Experimental Design & Environmental Controls
Question: I've confirmed my compound formulation is correct, but the data is still noisy. What experimental design factors should I check?
Answer: Rigorous experimental design and environmental control are paramount for reducing variability in behavioral research.[5][11][12]
-
Habituation and Acclimation: Are the animals properly habituated to the testing room and the experimenter?[11] Animals should be moved to the testing room at least 60 minutes before the experiment begins to acclimate. The experimenter should handle the animals for several days leading up to the study to reduce handling-induced stress.[11]
-
Blinding: The experimenter conducting the behavioral test and scoring the data must be blind to the treatment groups (DMP vs. vehicle). This prevents unconscious bias from influencing handling or scoring.[12]
-
Randomization: Animals must be randomly assigned to treatment groups. Use a validated randomization method (e.g., a computer-based number generator) to prevent selection bias.
-
Environmental Consistency: Subtle environmental changes can drastically alter behavior.[11]
-
Lighting: Maintain consistent lux levels. Note that cage position on a rack can affect light exposure.[11]
-
Noise: Use a quiet testing room. Avoid loud, sudden noises. Be aware of consistent background noise like ventilation systems.[11]
-
Olfactory Cues: Mice and rats have a keen sense of smell. Avoid wearing scented perfumes or lotions.[13] Clean the testing apparatus thoroughly between animals (e.g., with 70% ethanol) to remove pheromones and residual odors.
-
Question: Could the time of day I run my experiments be a factor?
Answer: Absolutely. This is a critical and often overlooked variable.
-
Circadian Rhythm: Rodents are nocturnal. Their activity levels, hormone profiles (e.g., corticosterone), and metabolic rates fluctuate significantly based on their circadian cycle.[13] Behavioral testing should be conducted at the same time each day to minimize this variability.[5][11] If testing during the light cycle, be aware that this is their inactive phase.
Section 1.3: Animal & Biological Variables
Question: Do factors specific to the animals, like sex or strain, matter?
Answer: Yes, these biological variables are major sources of variation.[7][14]
-
Strain: Different inbred strains of mice (e.g., C57BL/6J vs. BALB/c) have well-documented differences in baseline anxiety, activity levels, and learning capabilities.[5][7] Ensure you are using a consistent strain and substrain.
-
Sex: Male and female rodents can respond differently to pharmacological agents. In females, the estrous cycle can significantly impact behavior, particularly in tests of anxiety and social interaction.[7][13] If using females, you should ideally track their cycle and either test at a specific stage or ensure all stages are equally represented across your treatment groups.[7][14]
-
Age and Weight: Use animals within a narrow age and weight range. Developmental changes and differences in metabolism can alter drug response.
-
Housing Conditions: Social isolation, overcrowding, and even cage enrichment can alter an animal's baseline behavior and stress levels, potentially masking or exaggerating a drug effect.[7][12] Maintain consistent housing densities and conditions.
Part 2: Visualization & Workflow
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing the source of inconsistent results in your DMP behavioral experiments.
Caption: A systematic workflow for troubleshooting inconsistent behavioral data.
Part 3: Standardized Experimental Protocol
This protocol provides a template for an acute dosing study in mice to assess the anxiolytic-like effects of DMP using the Elevated Plus Maze (EPM) test. It incorporates best practices to minimize variability.
Protocol: Assessing Anxiolytic-like Effects of DMP in Mice via Elevated Plus Maze
-
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Group housed (4-5 per cage) with standard chow and water ad libitum.
-
12:12 hour light/dark cycle, with all testing performed between 9:00 AM and 12:00 PM.
-
-
Compound Preparation (Prepare Fresh Daily):
-
Weigh this compound precisely.
-
Dissolve in 100% DMSO to create a stock solution.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should not exceed 1%.
-
Vehicle Control: Prepare an identical solution without DMP (e.g., 1% DMSO in 0.9% saline).
-
-
Experimental Groups (n=10-12 per group):
-
Group 1: Vehicle Control (1% DMSO in saline)
-
Group 2: DMP (e.g., 10 mg/kg)
-
Group 3: DMP (e.g., 50 mg/kg)
-
Group 4 (Optional Positive Control): Diazepam (e.g., 2 mg/kg)
-
-
Procedure (Blinded Experimenter):
-
Acclimation: Transfer mice to the testing room 60 minutes prior to injection. Allow them to acclimate in their home cages.
-
Dosing: Administer the assigned treatment via intraperitoneal (IP) injection at a volume of 10 mL/kg. Use a randomized injection order.
-
Pre-Test Interval: Return mice to their home cages for 30 minutes (or the predetermined peak effect time).
-
EPM Test:
-
Gently place the mouse in the center of the Elevated Plus Maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
After 5 minutes, gently return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol and allow it to dry completely between trials.
-
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control group.
-
Analyze data using an appropriate statistical test (e.g., One-Way ANOVA followed by a post-hoc test).
-
References
- Amuza Inc. (2023). 5 Key Factors for Reliable Animal Behavior Studies.
- Gapp, K., et al. (2022). Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice. Frontiers in Behavioral Neuroscience.
- Kafkafi, N., et al. (2018). Bad Behavior: Improving Reproducibility in Behavior Testing. ACS Chemical Neuroscience.
- Gulinello, M. (2017). Rigor and Reproducibility in Rodent Behavioral Research. In: Buccafusco, J.J. (eds) Methods of Behavior Analysis in Neuroscience. 2nd edition. CRC Press/Taylor & Francis.
- DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research.
- Wei, D., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Pest Management Science.
- Wei, D., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). ResearchGate.
- Bitesize Bio. (2021). Five Factors Affecting Your Mouse Behavioral Studies.
- Saré, R. M., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences.
- Saré, R. M., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. ResearchGate.
- Selvan, P., et al. (2018). Effect of 4-Allyl-2-Methoxyphenol (Eugenol) on Motor Co-Ordination in Subacute Restraint Stress Induced Wistar Albino Rats. Journal of Clinical and Diagnostic Research.
- van der Mierden, S. (2021). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro.
- The Transmitter. (2013). Mutant mice show inconsistent behaviors in different labs.
- The Pherobase. (n.d.). Semiochemical compound: this compound.
- ResearchGate. (n.d.). Mean content (± S.E.; µg per gland) of this compound....
- Wikipedia. (n.d.). Dillapiole.
- MDPI. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole.
- Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. Pharmaceuticals.
- The Good Scents Company. (n.d.). dillapiol (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene.
- Farias, A. F., et al. (2013). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Natural Product Research.
- The Pherobase. (2025). Synthesis - this compound.
- Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613).
- Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol, 6627-88-9.
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant mice show inconsistent behaviors in different labs | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. 2-ALLYL-4-METHOXYPHENOL CAS#: 584-82-7 [m.chemicalbook.com]
- 10. 4-Allyl-2,6-dimethoxyphenol, 98% | Fisher Scientific [fishersci.ca]
- 11. 5 Key Factors for Reliable Animal Behavior Studies | Amuza Inc [amuzainc.com]
- 12. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-Allyl-4,5-dimethoxyphenol for Biological Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the aqueous solubility of 2-Allyl-4,5-dimethoxyphenol (DMP), a phenylpropanoid with notable biological activities, to facilitate robust and reliable in vitro and in vivo testing.
I. Understanding the Challenge: Physicochemical Properties of this compound
This compound (CAS 59893-87-7) is a hydrophobic molecule, a characteristic common to many plant-derived phenolic compounds.[1][2] Its limited aqueous solubility presents a significant hurdle for biological assays, which are predominantly conducted in aqueous media. Accurate assessment of its biological efficacy is contingent upon achieving a stable and homogenous solution at the desired concentrations.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3][4] |
| Appearance | Oil | [5] |
| Predicted pKa | 10.78 ± 0.18 | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol.[5] Insoluble in water.[4][6] | [4][5][6] |
This table summarizes the key physicochemical properties of this compound.
II. Troubleshooting & FAQs: Strategies for Solubility Enhancement
This section addresses common questions and issues encountered when preparing this compound for biological experiments.
Q1: My this compound is precipitating in my cell culture medium. What's the first step I should take?
A1: Precipitation upon addition to aqueous media is a classic sign of poor solubility. The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your final assay medium.
Step-by-Step Protocol: Co-Solvent Stock Solution
-
Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) as it is a powerful and widely used solvent for hydrophobic compounds in cell-based assays.[7][8] Ethanol is another viable option.[7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of your stock solution in the same organic solvent to create a range of working concentrations.
-
Final Dilution: Add a small volume of the diluted stock solution to your pre-warmed cell culture medium. Crucially, the final concentration of the organic solvent should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity. [8]
-
Vortexing: Immediately vortex or gently mix the final solution to ensure rapid and uniform dispersion, minimizing localized high concentrations that can lead to precipitation.
Causality: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the energy required to solvate a hydrophobic solute.[9][] They disrupt the hydrogen bonding network of water, making it more favorable for non-polar molecules to dissolve.[]
Q2: I've tried using DMSO, but I still see precipitation at higher concentrations. What other methods can I explore?
A2: If co-solvents alone are insufficient, more advanced formulation strategies are necessary. These include pH adjustment, the use of cyclodextrins, surfactants, or lipid-based systems.
Method 1: pH Adjustment
Expertise & Experience: Phenolic compounds, like this compound, are weakly acidic due to the hydroxyl group on the benzene ring.[11] By increasing the pH of the solution above the compound's pKa, the hydroxyl group can be deprotonated, forming a more soluble phenoxide salt.[12]
Troubleshooting Guide:
-
Issue: Compound is insoluble in neutral buffer (e.g., PBS pH 7.4).
-
Solution: Attempt to dissolve the compound in a slightly alkaline buffer.
-
Protocol:
-
Prepare a series of buffers with increasing pH (e.g., pH 8.0, 9.0, 10.0).
-
Attempt to dissolve this compound directly in these buffers.
-
Determine the lowest pH at which the desired concentration is achieved without precipitation.
-
-
Trustworthiness: Always include a vehicle control with the same pH to ensure that any observed biological effects are due to the compound and not the altered pH. Be mindful that high pH can be detrimental to cell viability and protein stability. This method is often more suitable for chemical assays than for live-cell experiments.
Method 2: Cyclodextrin-Based Solubilization
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is water-soluble.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its enhanced solubility and safety profile.[16]
Troubleshooting Guide:
-
Issue: Inability to achieve high concentrations for in vivo studies or when DMSO is not permissible.
-
Solution: Utilize HP-β-CD to form a soluble complex.
-
Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-10% w/v).
-
Add an excess amount of this compound to each solution.
-
Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the solutions to remove undissolved compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved compound against the concentration of HP-β-CD to determine the optimal ratio for solubilization.
-
Authoritative Grounding: The formation of these inclusion complexes can lead to significant increases in the aqueous solubility of poorly soluble drugs, with reports of up to a 50-fold increase for some compounds.[16]
Method 3: Surfactant-Based Formulations (Micellar Solubilization)
Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[17][18] These micelles have a hydrophobic core that can entrap poorly soluble drugs, while the hydrophilic shell maintains solubility in aqueous solutions.[19]
Troubleshooting Guide:
-
Issue: The compound is highly lipophilic and other methods are insufficient.
-
Solution: Formulate with non-ionic surfactants like Tween® 80 or Solutol® HS-15, which are generally well-tolerated in biological systems.[20]
-
Protocol: Micellar Solution Preparation
-
Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.
-
Add this compound to the surfactant solution.
-
Use sonication or gentle heating to facilitate the incorporation of the compound into the micelles.
-
Visually inspect for clarity to ensure complete solubilization.
-
-
Trustworthiness: It is critical to run parallel experiments with the surfactant vehicle alone to control for any biological effects of the surfactant itself.[7]
Method 4: Lipid-Based Drug Delivery Systems (LBDDS)
Expertise & Experience: For highly lipophilic compounds, lipid-based formulations such as nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can be highly effective.[21][22][23] These systems mimic biological membranes and can enhance both solubility and bioavailability.[22][24]
Troubleshooting Guide:
-
Issue: Need for a formulation for oral or parenteral administration with enhanced bioavailability.
-
Solution: Develop a lipid-based formulation. This is a more advanced technique often requiring specialized equipment.
-
Workflow Overview:
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Formulation: Based on the screening results, prepare a self-emulsifying drug delivery system (SEDDS) or a liposomal formulation.
-
Characterization: Characterize the formulation for particle size, zeta potential, and encapsulation efficiency.
-
-
Authoritative Grounding: LBDDS are a well-established strategy for improving the solubility and oral absorption of poorly water-soluble drugs.[22] Liposomes, for example, can encapsulate both hydrophobic and hydrophilic compounds, making them a versatile delivery platform.[25]
III. Visualization & Workflow
Decision Tree for Solubility Enhancement
The following diagram provides a logical workflow for selecting the appropriate solubilization strategy for this compound.
A decision-making workflow for selecting a solubilization method.
IV. Safety & Handling
As a responsible researcher, always consult the Safety Data Sheet (SDS) before handling this compound or any related chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[26]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[27]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[27]
-
Toxicity: Acute oral toxicity studies in mice have shown no mortality or significant toxic symptoms, suggesting a favorable safety profile for research purposes.[28][29] However, always handle with care.
V. References
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Omar, M. A., et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. The Scientific World Journal. [Link]
-
Kumar, S., et al. (2018). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]
-
Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
-
Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
-
Johnson, J. L., et al. (2000). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of pharmaceutical sciences. [Link]
-
Ghaffari, S., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Pharmaceutics. [Link]
-
Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Biochemistry. [Link]
-
Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]
-
Liposoma Technology. What Are Lipid-Based Drug Delivery Systems?. [Link]
-
Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
MDPI. (2024). Polyphenols from Byproducts: Their Applications and Health Effects. [Link]
-
Google Patents. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Garg, V., et al. (2017). Lipid-Based Drug Delivery Systems. International Journal of Pharmaceutics. [Link]
-
PubChem. 4-Allyl-2,6-dimethoxyphenol. [Link]
-
MDPI. (2023). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. [Link]
-
MDPI. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. [Link]
-
The Journal of Physical Chemistry B. (2012). The Hydrophobic Effect and the Role of Cosolvents. [Link]
-
CAS.org. (2024). The future of lipid-based drug delivery systems. [Link]
-
MethodsX. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
-
ResearchGate. (2019). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. [Link]
-
The Good Scents Company. 4-allyl-2,6-dimethoxyphenol, 6627-88-9. [Link]
-
Yeast Metabolome Database. 4-Allyl-2-methoxyphenol (YMDB01613). [Link]
-
ResearchGate. (2013). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]
-
creative-chemistry.org.uk. Solubility and pH of phenol. [Link]
-
CORE. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. [Link]
-
The Pherobase. Synthesis - this compound. [Link]
-
PubChem. 2-Allyl-4-methoxyphenol. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Allyl-2-methoxyphenol. [Link]
-
The Good Scents Company. 4-allyl-2,5-dimethoxyphenol, 90377-06-3. [Link]
-
The Pherobase. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). [Link]
Sources
- 1. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pherobase Synthesis - this compound | C11H14O3 [pherobase.com]
- 4. 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | CID 226486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 584-82-7 CAS MSDS (2-ALLYL-4-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Allyl-2,6-dimethoxyphenol, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. issr.edu.kh [issr.edu.kh]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. alzet.com [alzet.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. liposomatechnology.com [liposomatechnology.com]
- 25. The future of lipid-based drug delivery systems | CAS [cas.org]
- 26. carlroth.com:443 [carlroth.com:443]
- 27. spectrumchemical.com [spectrumchemical.com]
- 28. benchchem.com [benchchem.com]
- 29. "Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel)" [pherobase.com]
Technical Support Center: Method Validation for the Quantification of 2-Allyl-4,5-dimethoxyphenol
Prepared by the Senior Application Scientist Team
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the validation of analytical methods for the quantification of 2-Allyl-4,5-dimethoxyphenol. Our goal is to equip you with the scientific rationale and practical steps to ensure your analytical procedures are robust, reliable, and fit for their intended purpose.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and validation of analytical methods for this compound.
Q1: What is the most suitable analytical technique for quantifying this compound and why?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust method for the quantification of this compound. The rationale is as follows:
-
Chromophoric Nature: The phenolic ring and methoxy groups in the molecule constitute a chromophore that absorbs UV light, making it readily detectable.
-
Polarity: The compound's polarity makes it well-suited for reversed-phase HPLC, which is a highly versatile and well-understood separation technique.
-
Versatility: HPLC methods can be adapted to various matrices, from raw materials to finished products, by modifying the mobile phase, column, and sample preparation procedures.
Gas chromatography (GC) could also be an option, but it may require derivatization of the polar phenolic group to improve volatility and peak shape.
Q2: Which validation parameters are critical for an HPLC assay for this compound according to regulatory guidelines?
A2: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][3] For a quantitative impurity test or an assay, the core validation characteristics include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Repeatability (intra-assay precision)
-
Intermediate Precision (inter-assay precision)
-
Reproducibility (inter-laboratory precision)
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]
Q3: How do I select an appropriate HPLC column for analyzing this phenolic compound?
A3: For a moderately polar compound like this compound, a reversed-phase C18 (octadecylsilane) column is the standard choice. Key considerations include:
-
Particle Size: 3 µm or 5 µm particles are common. Smaller particles can offer higher efficiency and resolution but generate higher backpressure.
-
Pore Size: A pore size of 100-120 Å is typically sufficient for small molecules.
-
End-capping: To minimize peak tailing, which is common for phenolic compounds due to interaction with residual silanol groups on the silica support, it is crucial to use a well-end-capped column. This process deactivates most of the acidic silanol groups.
Q4: Why is the pH of the mobile phase critical for the analysis of this compound?
A4: The pH of the mobile phase is one of the most critical factors for achieving good peak shape and stable retention times for ionizable compounds like phenols. The hydroxyl group on the phenol is weakly acidic.
-
Suppressing Ionization: At a pH well below the pKa of the phenolic group, the compound will be in its neutral, protonated form. This form is more hydrophobic and will interact more consistently with the C18 stationary phase, resulting in a sharp, symmetrical peak and a more stable retention time.
-
Improving Peak Shape: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is standard practice to ensure the pH is low and stable.[6] This suppresses the ionization of both the analyte and any residual silanol groups on the column, preventing peak tailing.[7]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Asymmetry)
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary Silanol Interactions: The acidic phenolic group is interacting with residual, un-capped silanol groups on the HPLC column's silica backbone.[6][7] | a. Lower Mobile Phase pH: Add 0.1% formic acid, acetic acid, or phosphoric acid to your aqueous mobile phase to suppress silanol ionization. b. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping are less prone to this issue. c. Add a Competing Base (if applicable): While less common for acidic compounds, a small amount of a modifier like triethylamine can sometimes help, but pH adjustment is preferred. |
| 2. Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet. | a. Dilute the Sample: Reduce the sample concentration to fall within the column's linear loading capacity. b. Use a Column with a Larger Inner Diameter: This increases the loading capacity. | |
| 3. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. | a. Minimize Tubing: Use short, narrow-bore (e.g., 0.005" I.D.) tubing where possible. Ensure all fittings are properly seated (zero dead volume). | |
| 4. Column Contamination or Degradation: Strongly retained compounds or harsh mobile phase conditions (high pH) can damage the stationary phase. | a. Flush the Column: Use a strong solvent (e.g., isopropanol or a recommended regeneration procedure) to wash the column. b. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged. |
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Unstable or Drifting Retention Times
| Problem | Potential Causes | Recommended Solutions |
| Retention Time Drift | 1. Inadequate Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase before injection. | a. Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for at least 10-15 column volumes before the first injection. |
| 2. Mobile Phase Composition Change: Evaporation of the more volatile organic solvent component or inaccurate preparation. | a. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation.[8] b. Use a Mobile Phase Mixer: Ensure the HPLC system's mixer is functioning correctly for gradient elution. | |
| 3. Temperature Fluctuations: The ambient temperature around the column is changing.[9] | a. Use a Column Oven: Maintain a constant, slightly elevated temperature (e.g., 30-35 °C) for consistent retention. | |
| 4. Pump or Flow Rate Issues: Worn pump seals or faulty check valves can lead to an inconsistent flow rate.[6] | a. Purge the Pump: Remove any air bubbles from the system.[9][10] b. Check for Leaks: Inspect all fittings for signs of leakage. c. Perform Pump Maintenance: Replace pump seals and check valves as part of a regular maintenance schedule. |
Issue 3: Low Sensitivity or Poor Analyte Recovery
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Response | 1. Analyte Instability: this compound, like other phenols, can be susceptible to oxidation, especially in solution. | a. Use Freshly Prepared Solutions: Prepare standards and sample solutions daily. b. Protect from Light: Use amber vials or cover vials with aluminum foil. c. Consider an Antioxidant: In some cases, adding a small amount of an antioxidant like ascorbic acid to the sample diluent may help. |
| 2. Poor Sample Extraction: The analyte is not being efficiently extracted from the sample matrix. | a. Optimize Extraction Solvent: Test different solvents or solvent mixtures to ensure complete dissolution. b. Optimize Extraction Technique: Evaluate different techniques (e.g., sonication, vortexing, solid-phase extraction) for efficiency. | |
| 3. Incorrect Detector Wavelength: The UV detector is not set to the wavelength of maximum absorbance (λmax) for the analyte. | a. Determine λmax: Use a diode array detector (DAD) or scan the UV spectrum of a standard solution to find the optimal wavelength. | |
| 4. Injection Volume Too Low: The amount of analyte being introduced onto the column is insufficient. | a. Increase Injection Volume: Ensure you are not overloading the column. b. Increase Sample Concentration: If possible, prepare a more concentrated sample. |
Key Experimental Protocols for Method Validation
The following protocols are based on the principles outlined in the ICH Q2(R2) guideline.[1][11][12]
Specificity / Selectivity Protocol
Objective: To demonstrate that the analytical method can accurately and specifically quantify this compound without interference from matrix components, impurities, or degradation products.
Procedure:
-
Blank Analysis: Analyze a blank sample matrix (without the analyte) to ensure no peaks co-elute at the retention time of this compound.
-
Forced Degradation Study:
-
Expose a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation (aim for 10-20% degradation).
-
Analyze the stressed samples using your HPLC method, preferably with a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The peak for this compound should be well-resolved from any degradation peaks (Resolution > 2).
-
Peak purity analysis (using PDA data) should indicate that the analyte peak is spectrally pure in the presence of its degradants.
-
Linearity Protocol
Objective: To establish the linear relationship between the concentration of the analyte and the detector response.
Procedure:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound from a stock solution. The concentration range should span 80% to 120% of the expected sample concentration.[5]
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
-
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.995.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm linearity.
-
Accuracy (Recovery) Protocol
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Spike Samples: Prepare samples by spiking a known amount of this compound into a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare three replicate samples at each concentration level (a total of nine samples).
-
Analysis: Analyze all spiked samples and calculate the concentration of the analyte.
-
Calculation: Determine the percent recovery at each level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate) Protocol
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-assay):
-
Prepare six identical samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
-
Calculation:
-
For both studies, calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the results.
-
-
Acceptance Criteria:
-
The %RSD should not be more than 2.0%.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure the method is selective for the analyte. | No interference at the analyte's retention time; Resolution > 2 from adjacent peaks. |
| Linearity | Confirm a proportional response to concentration. | Coefficient of Determination (r²) ≥ 0.995. |
| Accuracy | Measure closeness to the true value. | Mean Recovery between 98.0% and 102.0%. |
| Precision (%RSD) | Assess method variability. | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| Range | Define the concentration interval for the method. | Confirmed by acceptable linearity, accuracy, and precision data. |
| Robustness | Evaluate tolerance to small method variations. | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
General HPLC Method Validation Workflow
Caption: A typical workflow for analytical method validation.
References
- Title: Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Source: U.S.
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: ICH Q2 Analytical Method Valid
- Title: HPLC Troubleshooting Guide Source: SCION Instruments URL:[Link]
- Title: Troubleshooting and Performance Improvement for HPLC Source: Aurigene Pharmaceutical Services URL:[Link]
- Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]
- Title: Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) Source: PubMed URL:[Link]
- Title: Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation Source: BioPharm Intern
- Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
- Title: PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures Source: European Directorate for the Quality of Medicines & HealthCare URL:[Link]
- Title: Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chrom
- Title: Semiochemical compound: this compound | C11H14O3 Source: The Pherobase URL:[Link]
- Title: Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel)
- Title: HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column Source: SIELC Technologies URL:[Link]
- Title: Attraction of female B. papayae to this compound...
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. starodub.nl [starodub.nl]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Strategies to Improve the Selectivity of 2-Allyl-4,5-dimethoxyphenol in Trapping Systems
Welcome to the technical support center for optimizing the use of 2-Allyl-4,5-dimethoxyphenol as a selective radical trapping agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to enhance the selectivity and efficiency of your radical trapping experiments.
Introduction to this compound as a Radical Scavenger
This compound, a substituted phenol, is a potent radical scavenger. Its efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly through the influence of the electron-donating methoxy groups on the aromatic ring. However, achieving high selectivity for the target radical can be challenging due to the presence of the reactive allyl group and the potential for various side reactions. This guide will address these challenges and provide strategies to optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Selectivity
This section addresses common issues encountered during the application of this compound in radical trapping systems, presented in a question-and-answer format.
Q1: My trapping experiment is showing low selectivity, with the formation of multiple unexpected byproducts. What are the likely causes and how can I mitigate them?
A1: Low selectivity is a common issue and can often be attributed to a few key factors:
-
Competing Reactions of the Allyl Group: The allyl side chain can undergo radical addition reactions, competing with the desired hydrogen atom transfer from the phenolic hydroxyl group. This is especially prevalent with highly reactive or sterically unhindered radicals.
-
Secondary Reactions of the Phenoxyl Radical: The initially formed 2-allyl-4,5-dimethoxyphenoxyl radical, while resonance-stabilized, is not entirely inert. It can participate in radical-radical coupling reactions or react with other species in the medium, leading to a complex product mixture.[1]
-
Oxidation of the Phenol: Under certain conditions, this compound can be oxidized to form quinone-type structures, which can then undergo further reactions.
Troubleshooting Steps:
-
Optimize Reactant Concentrations:
-
Increase the concentration of this compound: A higher concentration of the trapping agent can kinetically favor the desired trapping reaction over competing pathways.
-
Decrease the concentration of the radical initiator: This will lower the steady-state concentration of radicals, reducing the likelihood of radical-radical side reactions.
-
-
Solvent Selection: The choice of solvent has a profound impact on reaction rates and selectivity.[2]
-
Non-polar, aprotic solvents are often preferred as they are less likely to participate in the reaction.
-
Hydrogen-bond accepting solvents can decrease the rate of hydrogen atom abstraction from the phenol by forming hydrogen bonds with the hydroxyl group, potentially allowing side reactions to become more competitive.[1]
-
-
Temperature Control: Radical reactions are temperature-sensitive.
-
Lowering the reaction temperature can increase selectivity by favoring the reaction with the lower activation energy, which is often the desired trapping reaction.
-
Q2: I am trying to selectively trap a specific type of radical (e.g., carbon-centered vs. oxygen-centered) but am observing trapping of multiple radical species. How can I improve the selectivity for my target radical?
A2: The reactivity of this compound can vary with different types of radicals. Generally, phenols are excellent scavengers of oxygen-centered radicals like peroxyl radicals.[2] Their reactivity towards carbon-centered radicals can be lower.[1]
Strategies for Improving Radical-Specific Selectivity:
-
Understand the Relative Reactivities: Consult literature for known rate constants of phenols with different classes of radicals to anticipate potential selectivity issues. While specific data for this compound may be limited, data for structurally similar compounds like eugenol or other methoxyphenols can provide valuable insights.[3][4]
-
Competitive Trapping Experiments: If you have a complex system with multiple radical species, consider using a combination of trapping agents with known and differing selectivities. By analyzing the product distribution from each trap, you can deconvolute the radical populations.
-
pH Adjustment (for aqueous systems): The pH of the medium can influence the protonation state of the phenolic hydroxyl group and the stability of the target radical. Deprotonation of the phenol at higher pH can enhance its electron-donating ability, potentially increasing its reactivity, but this can also lead to other degradation pathways.[5] Careful optimization of pH is crucial.
Q3: How can I confirm that the products I am observing are indeed from the trapping of my target radical and not from degradation of the trapping agent or other side reactions?
A3: Proper controls and thorough analytical characterization are essential for validating your results.
Experimental Controls and Analytical Workflow:
-
Run a Control Experiment: Conduct the experiment under identical conditions but without the radical source. This will help you identify any products arising from the degradation of this compound itself.
-
Utilize Advanced Analytical Techniques:
-
Mass Spectrometry (MS): High-resolution MS can help identify the molecular formulas of your products, allowing you to propose structures for the trapped radical adducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of your products.
-
Electron Spin Resonance (ESR) Spectroscopy: While this compound is a scavenger and not a spin trap, ESR can be used with a spin trapping agent in a parallel experiment to identify the radical species present in your system, thereby corroborating your findings from the scavenging experiment.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of radical scavenging by this compound?
A: The primary mechanism is Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), resulting in a neutralized species (RH) and a resonance-stabilized 2-allyl-4,5-dimethoxyphenoxyl radical. The electron-donating methoxy groups enhance the stability of this resulting radical, making the initial hydrogen donation more favorable.[4][8]
Q: Can the methoxy groups on the aromatic ring participate in side reactions?
A: While the primary reaction site is the hydroxyl group, the methoxy groups play a crucial role in modulating the electronic properties of the aromatic ring. They increase the electron density of the ring, which enhances the stability of the phenoxyl radical.[3] Direct reaction at the methoxy groups is less common under typical radical trapping conditions but cannot be entirely ruled out in highly aggressive radical environments.
Q: Are there any known synergistic or inhibitory effects when using this compound with other antioxidants?
A: The presence of other antioxidants can lead to complex interactions. For example, a co-antioxidant could potentially regenerate this compound from its phenoxyl radical form, creating a synergistic effect. Conversely, a more reactive co-antioxidant could simply outcompete it for the target radical. Careful consideration of the relative reactivities and concentrations of all components is necessary.
Q: How should I purify this compound before use?
A: The purity of your trapping agent is critical. Impurities can act as radical initiators or scavengers, leading to erroneous results. Purification by column chromatography on silica gel is a common method. The purity should be verified by techniques such as NMR and MS.
Experimental Protocols
Protocol 1: General Procedure for a Radical Trapping Experiment
-
Reagent Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable, deoxygenated solvent.
-
Prepare a stock solution of your radical initiator (e.g., AIBN, benzoyl peroxide) in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the substrate (if any) and the this compound solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes. This is crucial to prevent the participation of molecular oxygen, which can lead to a cascade of peroxyl radical formation.
-
Initiate the reaction by adding the radical initiator solution. If using a photoinitiator, begin irradiation at this point.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
-
Product Analysis:
-
Analyze the crude product mixture to determine the product distribution.
-
Purify the products of interest using chromatographic techniques.
-
Characterize the purified products using spectroscopic methods (NMR, MS, etc.).
-
Protocol 2: Quantifying Trapping Efficiency and Selectivity
-
Competitive Reaction Setup:
-
Design an experiment where a known competing reaction of the target radical occurs at a known rate. For example, if trapping a carbon-centered radical, a reaction with a known hydrogen donor can be used as a reference.
-
-
Product Quantification:
-
After the reaction, quantify the amount of the trapped product and the product from the competing reaction using a calibrated internal standard with GC-MS or LC-MS.
-
-
Calculation of Rate Constants:
-
By applying steady-state kinetics, the ratio of the rate constants for the trapping reaction and the competing reaction can be determined from the product ratio and the concentrations of the reactants. This provides a quantitative measure of the trapping efficiency.
-
Data Presentation
Table 1: Influence of Experimental Parameters on Selectivity
| Parameter | Recommended Change for Higher Selectivity | Rationale |
| Concentration of Trapping Agent | Increase | Favors bimolecular trapping over unimolecular radical decay or radical-radical reactions. |
| Concentration of Radical Initiator | Decrease | Reduces the steady-state concentration of radicals, minimizing side reactions. |
| Temperature | Decrease | Generally favors the reaction with the lower activation energy, often the desired trapping event. |
| Solvent Polarity | Use non-polar, aprotic solvents | Minimizes solvent participation and avoids hydrogen bonding with the phenolic hydroxyl group.[1] |
| pH (Aqueous Systems) | Optimize around neutral pH | Avoids deprotonation and potential degradation at high pH, and maintains stability of the trapping agent.[5] |
| Oxygen | Exclude (use inert atmosphere) | Prevents the formation of peroxyl radicals and subsequent complex reaction pathways. |
Visualizations
Diagram 1: Key Factors Influencing Selectivity
Caption: Troubleshooting flowchart for low selectivity.
Diagram 2: Reaction Pathways of this compound
Caption: Desired vs. side reaction pathways.
References
- Reactivity of Substituted Phenols Toward Alkyl Radicals. Journal of the American Chemical Society. [Link]
- Reactivity of Substituted Phenols Toward Alkyl Radicals.
- Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? PubMed. [Link]
- Dehydrozingerone and isoeugenol as inhibitors of lipid peroxidation and as free radical scavengers. PubMed. [Link]
- Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in
- Radical-scavenging Activity of the Reaction Products of Isoeugenol with Thiol, Thiophenol, Mercaptothiazoline or Mercaptomethylimidazole Using the Induction Period Method.
- Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
- Methods for determining the efficacy Of Radical-Trapping Antioxidants.
- Interaction Between Eugenol-Related Compounds and Radicals. PubMed. [Link]
- Polysulfide-1-oxides react with peroxyl radicals as quickly as hindered phenolic antioxidants and do so by a surprising concerted homolytic substitution.
- Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers.
- The surprisingly high reactivity of phenoxyl radicals. NRC Research Press. [Link]
- Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous. University of Groningen. [Link]
- Reactivity of phenolic compounds towards free radicals under in vitro conditions.
- New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society. [Link]
- Analytical Methods Used in Determining Antioxidant Activity: A Review.
- Methoxyphenols studied and the sites that are activated by the hydroxyl ( ), methoxy ( ) and methyl ( ) groups toward electrophilic addition.
- Reactions of polyphenols with hydroxyl and peroxyl radicals.
- New Approach to the Detection of Short-Lived Radical Intermediates.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
- Methods for determining the efficacy of radical-trapping antioxidants. PubMed. [Link]
- Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds.
- The Reactivity of Phenols toward Peroxy Radicals. I. Inhibition of the Oxidation and Polymerization of Methyl Methacrylate by Phenols in the Presence of Air. Journal of the American Chemical Society. [Link]
- DPPH Radical Scavenging Assay. MDPI. [Link]
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]
- COMPARISON OF RADICAL-SCAVENGING ACTIVITIES FOR SELECTED PHENOLIC ACIDS. Polish Journal of Food and Nutrition Sciences. [Link]
- Polyphenols from Byproducts: Their Applic
- DPPH Radical Scavenging Assay.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
- Radical traps. (A) Cross-coupling trapping. (B) Spin trapping. (C)...
- Radical-Trapping Antioxidants.
- Radical-Mediated Trifunctionaliz
- Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols. MDPI. [Link]
- Semiochemical compound: this compound | C11H14O3. The Pherobase. [Link]
- Oxygen-Centered Radicals. Baran Lab. [Link]
- Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system.
- Total Synthesis of (+)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical-scavenging activity of the reaction products of isoeugenol with thiol, thiophenol, mercaptothiazoline or mercaptomethylimidazole using the induction period method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
Technical Support Center: Storage and Handling of 2-Allyl-4,5-dimethoxyphenol
Introduction
Welcome to the technical support center for 2-Allyl-4,5-dimethoxyphenol (DMP). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMP during storage and experimental use. As a substituted phenol, DMP possesses inherent chemical characteristics that necessitate specific handling and storage protocols to prevent degradation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, backed by scientific principles and best practices in chemical management.
Our approach is grounded in the understanding that phenols are susceptible to oxidation, and the allylic and methoxy functional groups on the benzene ring of DMP introduce specific reactivity considerations. The guidance provided herein is aimed at mitigating these risks to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability and handling of this compound.
Q1: My freshly opened vial of this compound has a slight yellow or brownish tint. Is it still usable?
A slight discoloration upon initial inspection may not necessarily indicate significant degradation, as trace impurities from synthesis can sometimes impart color. However, it can also be an early sign of oxidation. We recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm its integrity before use. For sensitive applications, it is always best to use a colorless or near-colorless solution.
Q2: What are the ideal storage conditions for long-term stability of this compound?
For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[1] To further minimize oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.
Q3: I do not have access to an inert gas line. What are the alternative storage options?
If an inert atmosphere is not available, ensure the vial is sealed as tightly as possible to minimize contact with atmospheric oxygen. Consider using vials with PTFE-lined caps for a superior seal. For larger quantities, consider aliquoting the compound into smaller, single-use vials to reduce the frequency of opening the main stock container and exposing it to air and moisture.
Q4: Can I store this compound at room temperature for short periods?
While short-term storage at room temperature is unlikely to cause significant immediate degradation, it is not recommended. Phenolic compounds are generally more stable at lower temperatures.[1][2] For daily use, it is best to remove the required amount from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation from introducing moisture.
Q5: What solvents are recommended for dissolving and storing this compound?
This compound is soluble in a range of organic solvents. For stock solutions, consider using deoxygenated solvents such as anhydrous ethanol, methanol, or dimethyl sulfoxide (DMSO). It is crucial to use high-purity, dry solvents, as impurities and water can accelerate degradation.
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving issues related to the degradation of this compound.
Issue 1: Visual Signs of Degradation
-
Observation: The compound, which was initially a colorless or pale-yellow oil/solid, has developed a significant brown or reddish-brown color. You may also observe the formation of particulates.
-
Probable Cause: This is a strong indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds. The presence of oxygen, light, and elevated temperatures can accelerate this process.
-
Troubleshooting Steps:
-
Quarantine the material: Do not use the discolored compound in critical experiments until its purity has been verified.
-
Analytical Verification: Assess the purity of the compound using an appropriate analytical technique. A comparison of the current analytical data with the certificate of analysis or data from a fresh sample is recommended.
-
HPLC: Look for the appearance of new peaks, a decrease in the area of the main peak, and peak tailing.
-
GC-MS: Identify potential degradation products by their mass spectra.
-
NMR: Check for the appearance of new signals or changes in the integration of existing signals that would indicate structural modification.
-
-
Decision: If significant degradation is confirmed (e.g., purity <95%), it is advisable to discard the material and use a fresh, properly stored batch. If the degradation is minor, the material may be suitable for non-critical applications, but this should be determined on a case-by-case basis.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Observation: You are experiencing a loss of biological activity, altered reaction kinetics, or the appearance of unexpected side products in your experiments involving this compound.
-
Probable Cause: This could be due to the presence of degradation products that may interfere with your assay or reaction. The antioxidant properties of this compound mean that its degradation products may have different chemical reactivities.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemical principles of substituted phenols, the following are likely to occur:
-
Oxidation: The primary degradation route is likely the oxidation of the phenolic hydroxyl group. This can be initiated by light, heat, or the presence of trace metal impurities. The initial step is the formation of a phenoxyl radical, which can then lead to the formation of quinones or undergo polymerization to form complex colored products.
Caption: Plausible oxidative degradation pathway of this compound.
-
Allyl Group Isomerization: The allyl group may undergo isomerization to the more thermodynamically stable propenyl group, especially in the presence of acid or base catalysts. This would result in the formation of 2-(prop-1-en-1-yl)-4,5-dimethoxyphenol.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to ensure its long-term stability.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Refrigerator (2-8°C)
-
Pipettes and tips or spatula for dispensing
Procedure:
-
Receiving and Initial Storage: Upon receipt, immediately transfer the manufacturer's container to a refrigerator set to 2-8°C.[1]
-
Aliquoting (Recommended):
-
In a chemical fume hood, allow the main container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dispense the desired aliquot amounts into smaller amber glass vials.
-
Gently flush the headspace of each vial with a stream of inert gas for 10-15 seconds.
-
Immediately and tightly seal the vials with PTFE-lined caps.
-
Label each aliquot clearly with the compound name, concentration (if in solution), date, and storage conditions.
-
Return the aliquots and the main stock container to the 2-8°C refrigerator.
-
-
Daily Use:
-
Remove one aliquot vial from the refrigerator.
-
Allow the vial to reach ambient temperature before opening.
-
Dispense the required amount of the compound for your experiment.
-
If not using the entire aliquot, re-flush the headspace with inert gas before re-sealing.
-
Return the vial to the refrigerator promptly.
-
Protocol 2: Purity Assessment by HPLC
This is a general guideline for assessing the purity of this compound using reverse-phase HPLC. Method parameters may need to be optimized for your specific system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (optional, for peak shaping)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 50-100 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
Start at 30% B, hold for 2 minutes.
-
Linear gradient from 30% to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the chromatogram to a reference standard or a previously analyzed fresh sample to identify any new peaks corresponding to degradation products.
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of chemical degradation reactions.[1] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Minimizes oxidation of the phenolic hydroxyl group. |
| Light Exposure | Amber vial/Store in dark | Prevents light-induced degradation.[2] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
| Solvent for Stocks | Anhydrous, deoxygenated | Minimizes solvent-mediated degradation. |
References
- Yale Environmental Health & Safety.
- Carl ROTH GmbH + Co. KG.Safety Data Sheet: 4-Allyl-2-methoxyphenol.[Link]
- LSU Health Shreveport Environmental Health & Safety.Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.[Link]
- MDPI.
- PubMed Central.Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples.[Link]
Sources
Validation & Comparative
A Comparative Analysis of 2-Allyl-4,5-dimethoxyphenol and (E)-coniferyl alcohol as Pheromone Components for the Oriental Fruit Fly, Bactrocera dorsalis
Introduction: The Chemical Language of Pest Management
In the intricate world of insect communication, semiochemicals—specifically pheromones—serve as a powerful language that governs critical behaviors such as mating, aggregation, and alarm signaling.[1] For researchers in chemical ecology and pest management, deciphering this language is paramount to developing sustainable and targeted control strategies. The Oriental fruit fly, Bactrocera dorsalis, a devastating invasive pest of fruits and vegetables, provides a compelling case study. Males of this species are famously attracted to methyl eugenol (ME), a natural plant compound. Upon consumption, ME is metabolized into several components that form the male's sex and aggregation pheromone, enhancing his mating success.[2][3]
Among these metabolites, two phenylpropanoids, 2-Allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF), have emerged as key players.[4][5] While both originate from the same precursor, their functional roles and efficacy as attractants differ significantly. This guide provides a comprehensive comparative analysis of DMP and E-CF, synthesizing data from behavioral, electrophysiological, and toxicological studies to offer an objective evaluation for researchers, scientists, and drug development professionals. We will explore their performance as attractants, the experimental workflows used to validate their activity, and their underlying biological mechanisms, providing a holistic view of their potential in modern pest management.
Compound Profiles: Structure and Pheromonal Role
This compound (DMP)
DMP is a phenylpropanoid metabolite of methyl eugenol sequestered in the rectal glands of male B. dorsalis.[4][5] It functions as a potent male sex and aggregation pheromone component, released at dusk to attract other flies.[4][6] Its chemical structure is characterized by an allyl group and two methoxy groups on the phenol ring.
-
Molecular Formula: C₁₁H₁₄O₃
-
Molar Mass: 194.23 g/mol
-
Primary Role: Male attractant and aggregation signal in B. dorsalis.[6]
(E)-coniferyl alcohol (E-CF)
(E)-coniferyl alcohol is also a primary metabolite of ME in B. dorsalis males.[2][5] However, its significance extends beyond this species. E-CF is a fundamental monolignol, a building block of lignin in the cell walls of plants, and is found widely in both gymnosperms and angiosperms.[7][8] It has also been identified as a queen retinue pheromone in honey bees, highlighting its diverse roles in nature.[7][8]
-
Primary Role: Female attractant in B. dorsalis[2]; plant monolignol[8]; queen retinue pheromone in honey bees.[7]
Comparative Performance: Attraction and Specificity
The primary measure of a pheromone component's utility is its ability to elicit a behavioral response in the target insect. Laboratory and field bioassays have revealed distinct and complementary roles for DMP and E-CF in modifying the behavior of B. dorsalis.
The most striking difference lies in their sex-specific attractiveness. Studies have consistently demonstrated that DMP is significantly more attractive to sexually mature B. dorsalis males than E-CF .[4][5] The male response to DMP is also time-dependent, peaking during the day.[5] Conversely, E-CF has been identified as a highly attractive lure for sexually mature females , a critical finding for developing female-targeted control strategies.[2] For both compounds, their attractiveness to the target sex does not significantly differ between virgin and mated individuals.[2][5]
| Feature | This compound (DMP) | (E)-coniferyl alcohol (E-CF) |
| Primary Target | Sexually mature males[4][5] | Sexually mature females[2] |
| Relative Potency | Higher attraction for males compared to E-CF[5] | Highest response observed during dusk courtship period[2] |
| Temporal Activity | Highest response from males during the day[5] | Peak female response during dusk[2] |
| Effect of Mating Status | No significant difference in response from virgin vs. mated males[5] | No significant difference in response from virgin vs. mated females[2] |
Underlying Biological Mechanisms
Biosynthesis and Signaling Pathway
In insects, pheromones are typically synthesized through modifications of common metabolic pathways, such as those for fatty acids and isoprenoids.[10][11][12] In the case of B. dorsalis, the biosynthesis of DMP and E-CF is directly linked to the consumption and metabolism of methyl eugenol.[3]
The perception of these chemical signals follows a conserved olfactory pathway. This process is crucial because a compound's effectiveness depends not only on its chemical properties but also on the insect's ability to detect it with high sensitivity and specificity.
Experimental Validation: Protocols and Workflows
The claims regarding the efficacy of DMP and E-CF are substantiated by a suite of well-established experimental techniques. The trustworthiness of these findings relies on protocols that are both rigorous and reproducible.
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: To identify the specific pheromone components produced by an insect, researchers must first separate the complex mixture of volatile compounds present in the pheromone gland and then identify each one structurally. GC-MS is the gold standard for this task, coupling the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[13][14][15]
Protocol:
-
Pheromone Gland Extraction: Abdominal tips or rectal glands from mature male flies are excised and immersed in a non-polar solvent like hexane for 30 minutes to extract the volatile and semi-volatile compounds.[16]
-
Sample Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for injection (e.g., 10-50 µL).
-
GC-MS Analysis: 1 µL of the extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or HP-5).[14][16] The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to separate compounds based on their boiling points and polarity.
-
Identification: The mass spectrum of each eluting peak is recorded. Identification of DMP and E-CF is confirmed by comparing their retention times and mass fragmentation patterns with those of authentic synthetic standards.[14]
Sensory Detection: Electroantennography (EAG)
Causality: Before a compound can elicit a behavior, it must be detected by the insect's sensory organs. EAG measures the summated electrical potential from all responding olfactory neurons on the antenna.[17] It provides a rapid, quantifiable measure of peripheral sensory reception, confirming that the insect can indeed "smell" the compound.[18][19]
Protocol:
-
Antenna Preparation: A live, immobilized insect is prepared, or an antenna is carefully excised at its base.[19]
-
Electrode Placement: The antenna is mounted between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode makes contact with the distal tip.[20]
-
Stimulus Delivery: The preparation is placed in a continuous stream of humidified, purified air. A precise puff of air containing a known concentration of the test compound (DMP or E-CF) is injected into the airstream and directed over the antenna. A puff of solvent serves as the negative control.
-
Signal Recording: The voltage difference between the electrodes is amplified and recorded. Detection of the stimulus results in a characteristic negative voltage deflection (depolarization).
-
Data Analysis: The amplitude of the depolarization (in millivolts) is measured. The response to the test compound is corrected by subtracting the response to the solvent control.
Behavioral Response: Y-Tube Olfactometer Bioassay
Causality: While EAG confirms sensory detection, it does not reveal the nature of the subsequent behavior (e.g., attraction or repulsion). A behavioral bioassay is essential to quantify the insect's ultimate response.[21][22] A Y-tube olfactometer provides a simple, controlled environment to assess an insect's choice between two competing airstreams.
Protocol:
-
Insect Preparation: Test insects (e.g., mature female B. dorsalis) are collected and often starved for a few hours to increase their motivation to respond.
-
Apparatus Setup: A Y-shaped glass tube is set up with a purified, humidified airflow entering each arm and exiting through the base. The test compound (e.g., E-CF dissolved in a solvent and applied to filter paper) is placed in the airstream of one arm (the "treatment" arm). An equivalent piece of filter paper with solvent only is placed in the other arm (the "control" arm).
-
Insect Release: A single insect is introduced at the base of the Y-tube and given a set amount of time (e.g., 5-10 minutes) to make a choice.
-
Data Collection: A "choice" is recorded if the insect moves a set distance into one of the arms and remains there for a minimum period. Insects that do not move are recorded as "no choice."
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. The experiment is replicated many times (e.g., 50-100 insects). A chi-square test is used to determine if the distribution of choices is significantly different from a 50:50 random distribution.
Safety and Ecotoxicological Profile
A critical consideration for any compound intended for use in pest management is its safety profile for non-target organisms and the environment. Both DMP and E-CF have been subjected to toxicological assessments.
Acute oral toxicity tests in mice for both compounds showed no mortality or toxic symptoms.[2][4][5] Furthermore, cytotoxicity assays revealed that neither DMP nor E-CF exhibited significant toxicity against various normal human and mouse cell lines, as well as insect cell lines.[2][5] These results underscore their potential as safe, eco-friendly lures.
| Test | This compound (DMP) | (E)-coniferyl alcohol (E-CF) |
| Acute Oral Toxicity (Mice) | Non-toxic; no mortality or adverse symptoms observed.[4][5] | Non-toxic; no mortality or adverse symptoms observed.[2] |
| Cytotoxicity Assays | No significant cytotoxicity on normal human and mouse cells.[4] | Non-toxic against human, mouse, and Spodoptera frugiperda cell lines.[2] |
| Environmental Impact | Considered a promising eco-friendly lure.[4] | Considered a promising eco-friendly lure.[2] |
Conclusion and Strategic Implications
The comparative analysis of this compound and (E)-coniferyl alcohol reveals two compounds with distinct yet complementary functions in the chemical ecology of Bactrocera dorsalis.
-
DMP is a superior attractant for males. Its primary value lies in its potential to enhance Male Annihilation Techniques (MAT), a cornerstone of fruit fly management programs.
-
E-CF is a potent and selective attractant for females. This discovery is of significant strategic importance, as it opens the door to developing novel "lure-and-kill" or monitoring systems that specifically target the female population, which is directly responsible for crop damage and population propagation.
Both compounds demonstrate favorable safety profiles, positioning them as environmentally sound alternatives to broad-spectrum insecticides. Future research should focus on transitioning these laboratory findings into field-validated applications. Investigating the potential synergistic effects of deploying both DMP and E-CF in a coordinated strategy could lead to more robust and effective integrated pest management programs for the Oriental fruit fly.
References
- Nakagawa, T., Sakurai, T., Nishioka, T., & Toupahara, K. (2005).
- Biosynth. (n.d.). This compound. Biosynth.
- Fleischer, J., Stensmyr, M., & Hansson, B. S. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience.
- Chesnais, Q., et al. (2022).
- Max Planck Institute for Chemical Ecology. (n.d.). Behavioral Assays. Max-Planck-Gesellschaft.
- Smolecule. (2023). Coniferyl alcohol. Smolecule.
- Benton, R., et al. (2008). SNMP is a signaling component required for pheromone sensitivity in Drosophila. PNAS.
- Kohl, J., et al. (2015).
- PubChem. (n.d.). Coniferyl Alcohol. PubChem.
- BenchChem. (n.d.). This compound (CAS 59893-87-7). BenchChem.
- Tan, X., et al. (2021). Assessment of attractancy and safeness of (E)-coniferyl alcohol for management of female adults of Oriental fruit fly, Bactrocera dorsalis (Hendel). PubMed.
- Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH.
- Kalinová, B., et al. (n.d.). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Scilit.
- BenchChem. (n.d.). A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity. BenchChem.
- Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
- Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays.
- Liu, H., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
- Liu, H., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). PubMed.
- Jurenka, R. (2004). Insect pheromone biosynthesis. PubMed.
- Zhang, H., et al. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of natural...
- Beyaert, I., & Turlings, T. C. (n.d.). Electroantennogram and Single Sensillum Recording in Insect Antennae.
- JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE.
- Lee, K., et al. (n.d.). CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt. PLOS One.
- Wikipedia. (n.d.). Coniferyl alcohol. Wikipedia.
- Yew, J. Y., & Fan, V. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv.
- Vinauger, C., & Lahondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. JoVE.
- Pérez, G., et al. (n.d.). Mean content (± S.E.; µg per gland) of this compound...
- Tillman, J. A., et al. (1999).
- Jurenka, R. A. (2004). Insect pheromone biosynthesis. Semantic Scholar.
Sources
- 1. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 2. Assessment of attractancy and safeness of (E)-coniferyl alcohol for management of female adults of Oriental fruit fly, Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy Coniferyl alcohol | 32811-40-8 [smolecule.com]
- 8. Coniferyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Coniferyl Alcohol | C10H12O3 | CID 1549095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insect pheromone biosynthesis. | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt | PLOS One [journals.plos.org]
- 17. ockenfels-syntech.com [ockenfels-syntech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 21. ento.psu.edu [ento.psu.edu]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxic Effects of 2-Allyl-4,5-dimethoxyphenol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the exploration of novel bioactive compounds with potent and selective anti-cancer activity remains a paramount objective. This guide provides a comprehensive technical overview of 2-Allyl-4,5-dimethoxyphenol, a phenolic compound that has garnered interest for its cytotoxic potential against various cancer cell lines. We will delve into its efficacy, compare it with established chemotherapeutic agents, and elucidate its putative mechanisms of action, offering a valuable resource for researchers in the field.
Introduction to this compound: A Phenolic Compound of Interest
This compound, a derivative of 4-allyl-2-methoxyphenol, belongs to a class of phenolic compounds that have been investigated for their diverse biological activities. While its derivatives have shown promise in inhibiting the growth of cancer cells, this guide will focus on the cytotoxic profile of the parent compound itself.[1] Notably, a study on the safety of this compound in the context of its use as an insect lure indicated no significant cytotoxicity to normal human and mouse cells, suggesting a potential therapeutic window for its anti-cancer applications.
Comparative Cytotoxic Activity Across Cancer Cell Lines
The efficacy of an anti-cancer agent is critically defined by its ability to inhibit the proliferation of a diverse range of cancer cell types. While comprehensive data on a wide panel of cell lines for this compound is still emerging, existing studies provide a foundational understanding of its cytotoxic potential.
A key study investigating the cytotoxicity of 4-allyl-2-methoxyphenol and its derivatives reported the half-maximal inhibitory concentration (IC50) of the parent compound.
| Compound | Cell Line | IC50 (µM) |
| 4-allyl-2-methoxyphenol | MCF-7 (Breast Cancer) | 1.5[1] |
This finding establishes a baseline for the cytotoxic activity of the core structure against a well-characterized breast cancer cell line. Further research is warranted to expand this dataset to include other cancer types such as lung, prostate, colon, and hematological malignancies to fully delineate its spectrum of activity.
Benchmarking Against Standard Chemotherapeutics
A crucial aspect of evaluating a novel anti-cancer compound is to benchmark its performance against established clinical agents. While direct head-to-head studies are not yet available in the public domain, a comparative analysis of reported IC50 values for standard drugs like Doxorubicin and Cisplatin in the same cell line can provide an initial perspective.
It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions. However, for the purpose of a preliminary comparison, representative IC50 ranges for Doxorubicin and Cisplatin against the MCF-7 cell line are presented below.
| Compound | Cell Line | Representative IC50 Range (µM) |
| Doxorubicin | MCF-7 | 0.05 - 2.0 |
| Cisplatin | MCF-7 | 1.0 - 10.0 |
Comparing the reported IC50 of 1.5 µM for 4-allyl-2-methoxyphenol on MCF-7 cells, it appears to exhibit a potency that is within the range of these established chemotherapeutic agents. This preliminary comparison underscores the potential of this compound as a candidate for further investigation.
Unraveling the Mechanism of Action: A Focus on Apoptosis and Key Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is fundamental for its development as a therapeutic agent. While direct mechanistic studies on this compound are limited, research on structurally similar compounds provides compelling insights into its potential mode of action.
A study on (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a compound with a related chemical scaffold, has demonstrated that it induces apoptotic cell death in colon cancer cells. This pro-apoptotic activity is mediated through the inhibition of two critical signaling pathways that are often dysregulated in cancer: the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
These pathways are central regulators of cancer cell proliferation, survival, and inflammation. Their inhibition leads to the activation of the apoptotic cascade, ultimately resulting in programmed cell death.
The Apoptotic Cascade
The induction of apoptosis is a hallmark of effective cancer therapy. This process is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3, is a critical step in the dismantling of the cell. It is hypothesized that this compound, similar to its analogue, triggers this cascade, leading to the characteristic morphological and biochemical changes associated with apoptosis.
Caption: Putative mechanism of action of this compound via inhibition of STAT3 and NF-κB pathways.
Experimental Protocols for Validation
To facilitate further research and validation of the cytotoxic effects of this compound, we provide the following detailed experimental protocols.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis induction.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Assay Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase-driven luminescent reaction to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Western Blotting for Phospho-STAT3 and NF-κB p65
This technique allows for the detection and quantification of specific proteins, enabling the assessment of the activation status of signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. For NF-κB nuclear translocation, prepare nuclear and cytoplasmic extracts. For total protein analysis, lyse the cells directly in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometric analysis of the protein bands can be performed to quantify the changes in protein expression or phosphorylation levels relative to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-cancer agents. Its demonstrated cytotoxicity against breast cancer cells, coupled with the mechanistic insights from structurally related compounds, provides a strong rationale for its continued investigation.
Future research should focus on:
-
Broad-spectrum cytotoxicity screening: Evaluating the efficacy of this compound against a comprehensive panel of cancer cell lines from different tissue origins.
-
In-depth mechanistic studies: Directly confirming its pro-apoptotic activity and its inhibitory effects on the NF-κB and STAT3 pathways in various cancer models.
-
Comparative studies: Performing head-to-head comparisons with standard-of-care chemotherapeutic agents to accurately position its therapeutic potential.
-
In vivo efficacy studies: Assessing its anti-tumor activity and safety profile in preclinical animal models.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anti-cancer agent can be elucidated.
References
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. 1st International Seminar on Science and Technology. [Link]
Sources
A Comparative Analysis of the Antifungal Potential of 2-Allyl-4,5-dimethoxyphenol and Eugenol
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents, the exploration of natural compounds and their synthetic derivatives has emerged as a promising frontier. Among these, phenylpropanoids, a class of organic compounds of plant origin, have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of the antifungal properties of two such compounds: the well-established eugenol and the lesser-known 2-Allyl-4,5-dimethoxyphenol. While eugenol's antifungal efficacy is extensively documented, direct experimental data on the antifungal activity of this compound is notably scarce in publicly available literature. Therefore, this guide will offer a comprehensive overview of eugenol's antifungal profile and an inferential analysis of the potential of this compound based on structure-activity relationships of related compounds.
Introduction to the Contenders: A Tale of Two Phenols
Eugenol (4-allyl-2-methoxyphenol) is a principal component of clove oil and is widely recognized for its potent antimicrobial, anti-inflammatory, and analgesic properties.[1][2] Its antifungal activity has been demonstrated against a broad spectrum of human and plant pathogens.
This compound , also known as dillapiole, is a structurally similar phenylpropanoid. It is found in the essential oils of various plants, including dill. While its biological activities have been explored in other contexts, such as its role as an attractant for the Oriental fruit fly (Bactrocera dorsalis), its potential as an antifungal agent remains largely uncharacterized in peer-reviewed studies.[3]
Comparative Antifungal Efficacy: A Data-Driven Look at Eugenol and an Inferential Analysis of this compound
A direct comparison of the antifungal potency of these two compounds is hampered by the lack of specific data for this compound. However, by examining the well-documented activity of eugenol and the structure-activity relationships of related compounds, we can formulate a hypothesis regarding the potential of its dimethoxylated counterpart.
The Established Antifungal Spectrum of Eugenol
Eugenol exhibits a broad spectrum of antifungal activity against various yeasts and molds, including clinically relevant species like Candida albicans and Aspergillus niger. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 150 - 620 | 78 - 2500 | [4] |
| Aspergillus fumigatus | 312 - 500 | - | [1][2] |
| Trichophyton rubrum | 256 | - | [4][5] |
| Aspergillus niger | 600 | - | [6] |
Note: MIC and MFC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Inferring the Antifungal Potential of this compound
The structural difference between eugenol and this compound lies in the presence of an additional methoxy group on the benzene ring. The impact of this substitution on antifungal activity is not straightforward and can be influenced by several factors.
-
The Role of the Hydroxyl Group: The phenolic hydroxyl group in eugenol is considered crucial for its antimicrobial activity.[7] It is believed to contribute to the disruption of the fungal cell membrane.
-
The Influence of Methoxy Groups: Studies on other phenylpropanoids have shown that methoxylation can have varied effects on antifungal potency.[8][9] In some cases, it can enhance activity, while in others, it may reduce it. The position and number of methoxy groups are critical determinants of their influence.
Considering the antifungal activity of structurally related compounds can provide further clues:
-
2-Allylphenol: This compound, which lacks the methoxy group of eugenol, has demonstrated antifungal activity. However, derivatization, including the introduction of methoxy groups, can significantly increase its potency against certain fungi.[10][11][12]
-
Dillapiole (this compound): While direct antifungal data is limited, some studies on dillapiole-rich essential oils suggest antifungal properties against dermatophytes and other filamentous fungi.[13][14] One study on pure dillapiole reported complete inhibition of several fungal strains at concentrations of 0.3 to 0.4 µg/mL, indicating potent activity.[15][16]
Based on this information, it is plausible that this compound possesses antifungal activity. The presence of the additional methoxy group could modulate its lipophilicity, potentially affecting its ability to penetrate the fungal cell membrane. However, without direct experimental data, its potency relative to eugenol remains speculative.
Unraveling the Mechanisms of Antifungal Action
Eugenol's Multifaceted Attack
Eugenol's antifungal mechanism is multifaceted, targeting several key cellular components and processes in fungi.[4][7][17]
-
Cell Membrane Disruption: Eugenol integrates into the fungal cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death.
-
Inhibition of Ergosterol Synthesis: A primary target of many antifungal drugs, ergosterol is a vital component of the fungal cell membrane. Eugenol has been shown to inhibit the synthesis of ergosterol, further compromising membrane integrity.[4]
-
Cell Wall Damage: Eugenol can also interfere with the synthesis of cell wall components, such as chitin, weakening the structural integrity of the fungal cell.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which often exhibit increased resistance to antimicrobial agents. Eugenol has been shown to inhibit the formation of fungal biofilms.[1][2]
Caption: Proposed mechanisms of eugenol's antifungal action.
Postulated Mechanism for this compound
Given its structural similarity to eugenol, it is reasonable to hypothesize that this compound may share similar mechanisms of action. The allyl group and the phenolic core are likely to play a role in membrane interaction. The additional methoxy group could influence its interaction with membrane lipids and potentially its ability to inhibit key enzymes involved in cell wall or ergosterol synthesis. However, this remains to be experimentally verified.
Experimental Protocols for Antifungal Susceptibility Testing
To facilitate further research and a direct comparison, the following standardized protocols for determining antifungal activity are provided, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21][22]
Broth Microdilution Assay for MIC and MFC Determination
This method is used to determine the minimum concentration of a compound that inhibits visible fungal growth (MIC) and the minimum concentration that results in fungal death (MFC).
Materials:
-
96-well microtiter plates
-
Fungal culture
-
RPMI-1640 medium (buffered with MOPS)
-
Test compounds (this compound and eugenol) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium with solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control in the microtiter plate wells containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension, except for the negative control wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density.
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MFC is the lowest concentration from which no fungal colonies grow after incubation.
Caption: Workflow for the Broth Microdilution Assay.
Agar Disk Diffusion Assay for Zone of Inhibition
This method provides a qualitative assessment of the antifungal activity of a compound.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts)
-
Fungal culture
-
Sterile paper disks
-
Test compounds at known concentrations
-
Positive and negative controls
Procedure:
-
Inoculum Spreading: A standardized fungal inoculum is uniformly spread over the surface of the agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Caption: Workflow for the Agar Disk Diffusion Assay.
Conclusion and Future Directions
Eugenol stands as a well-characterized natural antifungal agent with a broad spectrum of activity and multiple mechanisms of action. In contrast, the antifungal potential of this compound remains largely unexplored. Based on the structure-activity relationships of related phenylpropanoids, it is plausible that this compound possesses antifungal properties that warrant investigation.
The lack of direct comparative data underscores a significant gap in the current scientific literature. Future research should prioritize the systematic evaluation of the antifungal activity of this compound against a panel of clinically relevant fungal pathogens. Such studies, employing standardized methodologies as outlined in this guide, will be crucial in determining its true potential as a novel antifungal candidate and enabling a definitive comparison with eugenol.
References
- Sen, P., Gupta, L., Vijay, M., Vermani, M., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1103957. [Link]
- Cortez, N., Marín, V., Jiménez, V. A., & Paz, C. F. (2022). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. Molecules, 27(22), 8043. [Link]
- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
- Márquez-Cardozo, C. J., Cárdenas-Vargas, S., & Osorio, E. (2023). Antifungal Activity of Menthol, Eugenol and Their Combination against Aspergillus ochraceus and Aspergillus niger In Vitro and in Stored Cereals. Foods, 12(11), 2139. [Link]
- Cortez, N., Marín, V., Thomas, M., Sedán, C., Martinez, R., & Carrasco, H. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. International Journal of Molecular Sciences, 24(7), 6530. [Link]
- Li, J., Guo, L., Sun, H., Liu, X., & Li, J. (2017). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Pesticide Biochemistry and Physiology, 138, 56-62. [Link]
- Cortez, N., Marín, V., Thomas, M., Sedán, C., Martinez, R., & Carrasco, H. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. International Journal of Molecular Sciences, 24(7), 6530. [Link]
- Carrasco, H., Raimondi, M., Svetaz, L., Di Liberto, M., Rodriguez, M. V., Espinoza, L., Madrid, A., & Zacchino, S. (2012). Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action. Molecules, 17(1), 1002–1024. [Link]
- Carrasco, H., Fellenberg, M., Marín, V., Cortez, N., & Paz, C. F. (2019). Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea. Current Bioactive Compounds, 15(4), 447-453. [Link]
- de Almeida, L. F., de Oliveira, D. M., de Carvalho, J. C. T., & de Souza, E. L. (2016). Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. Journal of Advances in Medicine and Medical Research, 1-9. [Link]
- CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd ed. CLSI supplement M27M44S.
- Cortez, N., Marín, V., Thomas, M., Sedán, C., Martinez, R., & Carrasco, H. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. International Journal of Molecular Sciences, 24(7), 6530. [Link]
- Fujita, K. I., Tatsumi, M., Deya, Y., & Ishida, K. (2021). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Letters in Applied Microbiology, 73(6), 738-745. [Link]
- Pinto, E., Vale-Silva, L., Cavaleiro, C., & Salgueiro, L. (2012). Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum. Medical Mycology, 50(8), 805-815. [Link]
- ResearchGate. (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing. [Link]
- ResearchGate. (n.d.). (PDF) Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum. [Link]
- de Oliveira, J. A., da Silva, G. A., & de Oliveira, L. A. (2020). Dillapiole and its antifungal and herbicidal activities. Journal of Environmental Science and Health, Part B, 55(10), 897-905. [Link]
- Wang, Y., Zhang, Y., Chen, J., & Wang, M. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Pest Management Science, 77(10), 4616-4624. [Link]
- ResearchGate. (n.d.). Derivatives of eugenol and their antifungal activities. [Link]
- CLSI. (2022). New Antifungal Document Editions. [Link]
- Fujita, K. I., Tatsumi, M., Deya, Y., & Ishida, K. (2022). Structure–activity relationships of antifungal phenylpropanoid derivatives and their synergy with n‐dodecanol and fluconazole. Letters in Applied Microbiology, 74(2), 221-228. [Link]
- He, M., Du, M., Fan, M., & Bian, Z. (2024). A Comparative Review of Eugenol and Citral Anticandidal Mechanisms: Partners in Crimes Against Fungi. International Journal of Molecular Sciences, 25(23), 14035. [Link]
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2023). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Future Medicinal Chemistry, 15(15), 1387-1413. [Link]
- ResearchGate. (n.d.). Antifungal activity for the oil and dillapiole-rich fraction against A.
- Fujita, K. I., Tatsumi, M., Deya, Y., & Ishida, K. (2022). Structure–activity relationships of antifungal phenylpropanoid derivatives and their synergy with n‐dodecanol and fluconazole. Letters in Applied Microbiology, 74(2), 221-228. [Link]
- Wang, C., Zhang, J., Chen, H., Fan, Y., & Shi, Z. (2010). Antifungal activity of eugenol against Botrytis cinerea.
- U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2024). Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (n.d.). Dillapiole and its antifungal and herbicidal activities. [Link]
- Fisher, M. C., & Alastruey-Izquierdo, A. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(5), 374. [Link]
- Hufford, C. D., & Clark, A. M. (1988). Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize.
- Rahmah, F., Sekartedjo, S., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the 1st International Seminar on Science and Technology. [Link]
- Rahmah, F., Sekartedjo, S., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Kamadatu: Jurnal Sains dan Teknologi, 6(1), 1-6. [Link]
- Sen, P., Gupta, L., Vijay, M., Vermani, M., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1103957. [Link]
- Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276. [Link]
Sources
- 1. Frontiers | 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus [frontiersin.org]
- 2. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism [mdpi.com]
- 12. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journaljammr.com [journaljammr.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. researchgate.net [researchgate.net]
- 20. New Antifungal Document Editions | News | CLSI [clsi.org]
- 21. fda.gov [fda.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Allylphenol Derivatives in Antifungal Assays
For researchers and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth analysis of 2-allylphenol, a phenolic compound that serves as a promising scaffold for the development of novel antifungal agents. We will dissect the key structural components of 2-allylphenol, compare the performance of its derivatives based on targeted modifications, and provide the experimental frameworks necessary to validate these findings. This analysis is grounded in published experimental data to explain the causality behind observed antifungal efficacy.
The 2-Allylphenol Scaffold: A Foundation for Antifungal Activity
2-Allylphenol, a structural relative of the well-known natural antimicrobial eugenol, has been utilized as a fungicide in agriculture for over a decade.[1][2] Its core structure, consisting of a phenol ring with an adjacent allyl group, offers multiple sites for chemical modification. The exploration of these modifications allows for the fine-tuning of its antifungal properties. The primary mechanism of action for 2-allylphenol is the inhibition of fungal respiration, a critical process for cellular energy production.[1][2] Structure-activity relationship (SAR) studies are crucial to enhance this inherent activity, improve selectivity, and overcome potential fungal resistance mechanisms.
Dissecting the Molecule: A Comparative Analysis of Structural Modifications
The antifungal potency of 2-allylphenol derivatives is highly dependent on specific chemical alterations to three key regions: the phenolic hydroxyl group, the aromatic ring, and the allyl side chain.
The Critical Role of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group is often considered a key pharmacophore for phenolic compounds. However, in the case of 2-allylphenol derivatives tested against the plant pathogen Botrytis cinerea, masking this group leads to a dramatic and unexpected increase in potency.
Recent studies show that replacing the hydroxyl group with a methoxy (-OCH₃) or an acetyl (-OCOCH₃) group significantly enhances antifungal activity.[1][2][3] For instance, the half-maximal inhibitory concentration (IC₅₀) of the parent 2-allylphenol against B. cinerea was reported as 68 µg/mL. Conversion to a methoxy derivative lowered the IC₅₀ to 2.0 µg/mL, while the acetylated derivative was even more potent, with an IC₅₀ of 1.0 µg/mL.[1][2][3] This suggests that for this particular scaffold and fungal target, reducing the polarity at this position or preventing hydrogen bonding may enhance membrane permeability or interaction with the molecular target.
Table 1: Comparison of Antifungal Activity upon Hydroxyl Group Modification
| Compound | Modification | Target Fungus | IC₅₀ (µg/mL) | Reference |
| 2-Allylphenol | None (Parent) | Botrytis cinerea | 68.0 | [1][2] |
| 2-Allyl-1-methoxybenzene | -OH → -OCH₃ | Botrytis cinerea | 2.0 | [1][2] |
| 2-Allylphenyl acetate | -OH → -OCOCH₃ | Botrytis cinerea | 1.0 | [1][2] |
Enhancing Potency Through Aromatic Ring Substitution
The electronic properties of the aromatic ring can be modulated by adding substituent groups, which in turn influences the molecule's biological activity. For 2-allylphenol derivatives, the introduction of electron-withdrawing groups, particularly nitro (-NO₂) groups, has proven to be a highly effective strategy for boosting antifungal efficacy.[4][5][6]
The position of the substituent is critical. Studies on the phytopathogen Phytophthora cinnamomi revealed that the antifungal activity is strongly enhanced when a nitro group is placed in the para-position relative to the hydroxyl group.[5][6] This specific electronic arrangement appears to be optimal for inhibiting fungal growth, with some nitro derivatives exhibiting potency comparable to the commercial fungicide Metalaxyl.[5] This principle extends to derivatives of the related compound eugenol, where a nitro-substituted analogue was found to be the most active structure against a panel of human pathogenic fungi, including Candida species and Cryptococcus neoformans.[4]
Table 2: Comparison of Antifungal Activity with Aromatic Ring Substitutions
| Compound | Substitution | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 2-Allylphenol | None (Parent) | P. cinnamomi | >100 | [5] |
| 2-Allyl-4-nitrophenol | 4-Nitro | P. cinnamomi | 10.0 | [5] |
| 2-Allyl-6-nitrophenol | 6-Nitro | P. cinnamomi | 15.3 | [5] |
| 4-Allyl-2-methoxy-5-nitrophenol | 5-Nitro (Eugenol base) | Candida albicans | 15.6 (MIC) | [4] |
The Influence of the Allyl Side Chain
The allyl group is not merely a passive structural element; its modification also impacts antifungal activity. Fungal metabolism can bio-transform the parent 2-allylphenol into derivatives with altered potency.
Research has shown that the metabolic conversion of 2-allylphenol to 2-(2-hydroxypropyl) phenol results in a more effective fungicide.[7] This metabolite demonstrated lower EC₅₀ values (indicating higher potency) against a range of plant pathogens, including R. cerealis, P. aphanidermatum, V. mali, and B. cinerea, when compared to the original 2-allylphenol molecule.[7] This finding opens an alternative avenue for optimization, where modifications to the allyl chain can be explored to create more potent and potentially more stable antifungal agents.
Table 3: Comparison of Antifungal Activity with Allyl Chain Modifications
| Compound | Modification | Target Fungus | EC₅₀ Range (µg/mL) | Reference |
| 2-Allylphenol | None (Parent) | R. cerealis, B. cinerea, etc. | 8.2 - 48.8 | [7] |
| 2-(2-hydroxypropyl) phenol | Allyl chain hydroxylation | R. cerealis, B. cinerea, etc. | 1.0 - 23.5 | [7] |
Mechanism of Action: A Dual Attack on Fungal Respiration
The fungistatic activity of 2-allylphenol and its derivatives is primarily attributed to the inhibition of the mitochondrial respiratory chain.[1][2] However, many fungi can circumvent such inhibitors by activating an Alternative Oxidase (AOX) pathway. A key advantage of the most potent 2-allylphenol derivatives is their ability to inhibit both the primary and the alternative respiratory pathways.[1][2][3]
Experimental evidence shows that these active derivatives suppress the expression of the Bcaox gene, which is responsible for producing the AOX enzyme.[1][2] This dual-inhibition mechanism is a significant strategic advantage, as it makes it more difficult for the fungus to develop resistance. While the primary target is respiration, other general mechanisms of phenolic compounds, such as inducing membrane damage and cellular leakage, may also contribute to their overall antifungal effect.[4][8]
Caption: Dual inhibition of fungal respiration by 2-allylphenol derivatives.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and validity of SAR findings, standardized experimental protocols are essential. The following are methodologies commonly employed in the evaluation of these compounds.
Protocol: Radial Growth Inhibition Assay
This method is ideal for evaluating the effect of compounds on the mycelial growth of filamentous fungi.
-
Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar, PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Incorporation: Dissolve the test compounds in a suitable solvent (e.g., dichloromethane or DMSO) to create stock solutions. Add aliquots of the stock solutions to the molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small plug (e.g., 5 mm diameter) of actively growing fungal mycelium from a fresh culture plate onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 21-28°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to a solvent-only control. Determine the EC₅₀/IC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.
Caption: Workflow for the radial growth inhibition antifungal assay.
Protocol: Broth Microdilution Assay for MIC Determination
This method is widely used for determining the Minimum Inhibitory Concentration (MIC) for yeasts and other fungi that grow in suspension.
-
Preparation: Prepare a 2X concentrated sterile liquid medium (e.g., RPMI-1640).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the liquid medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to established guidelines (e.g., CLSI or EUCAST). The final concentration should be approximately 0.5-2.5 x 10⁵ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, bringing the medium to a 1X concentration. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Analysis: Determine the MIC by visually inspecting the wells or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.
Conclusion and Future Directions
The structure-activity relationship of 2-allylphenol derivatives provides a clear roadmap for developing more effective antifungal agents. The experimental data consistently supports three key strategies for enhancing potency:
-
Masking the Phenolic Hydroxyl: Conversion to methoxy or acetyl esters dramatically increases activity against certain pathogens like B. cinerea.
-
Ring Substitution: The addition of a nitro group, particularly at the para-position, is a reliable method for boosting potency against a broad range of fungi.
-
Allyl Chain Modification: Hydroxylation of the side chain can produce metabolites with superior antifungal activity compared to the parent compound.
The most compelling feature of these optimized derivatives is their dual mechanism of action, targeting both the primary and alternative respiratory pathways in fungi.[1][2] This significantly lowers the probability of resistance development, a critical attribute for any new antimicrobial agent.
Future research should focus on synthesizing hybrid derivatives that combine these optimal features—for example, a 4-nitro-substituted 2-allylphenyl acetate. Furthermore, exploring synergistic combinations of these derivatives with existing antifungal drugs could reveal new therapeutic strategies to combat resistant fungal infections.[9][10] Expanding the screening of these potent derivatives against a wider array of clinically and agriculturally important fungal species is a logical and necessary next step in their development.
References
- Pinto, E., et al. (2012). Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action. PubMed.
- ResearchGate. (n.d.). Antifungal mechanisms of single phenolic compounds against human fungal pathogens.
- Olea, A. F., et al. (2019). Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea. PMC - PubMed Central.
- Sharifi-Rad, J., et al. (n.d.). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. MDPI.
- Gupta, A., & Chaphalkar, S. R. (2020). Natural phenolic compounds: A potential antifungal agent. ResearchGate.
- de Souza, T. B., et al. (n.d.). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Future Medicinal Chemistry - Taylor & Francis Online.
- da Silva, J. K. R., et al. (2020). Synthesis of Eugenol Derivatives and Evaluation of their Antifungal Activity Against Fusarium solani f. sp. piperis. PubMed.
- da Silva, J. K. R., et al. (2020). Synthesis of Eugenol Derivatives and Evaluation of their Antifungal Activity Against Fusarium solani f. sp. piperis. ResearchGate.
- Espinoza, L., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. PMC - NIH.
- ResearchGate. (n.d.). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens.
- Espinoza, L., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. PubMed.
- Liu, X., et al. (2017). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Pesticide Biochemistry and Physiology.
- Vágvölgyi, C., et al. (n.d.). Our approach for testing of antifungal activity of natural products from fungi and plants. ResearchGate.
- Heleno, S. A., et al. (2016). Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Frontiers in Microbiology.
- Gupta, A., & Chaphalkar, S. R. (2020). Natural Phenolic Compounds: A Potential Antifungal Agent. Semantic Scholar.
- Olea, A. F., et al. (2019). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. PubMed.
- Espinoza, L., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. ResearchGate.
- Vallières, C., et al. (2022). Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy. Frontiers in Fungal Biology.
- Vallières, C., et al. (2022). Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy. ResearchGate.
- Eloff, J. N. (2000). Testing of antifungal natural products: methodologies, comparability of results and assay choice. Semantic Scholar.
- Jenkins, T. P., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Yamawaki, Y., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of Applied Microbiology.
- Olea, A. F., et al. (2019). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. PMC - NIH.
Sources
- 1. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potential Use of Phenolic Acids as Anti-Candida Agents: A Review [frontiersin.org]
- 10. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
Confirming Cytochrome P450's Role in Methyl Eugenol Metabolism to 2-Allyl-4,5-dimethoxyphenol: A Comparative Guide
For researchers in drug development and toxicology, understanding the metabolic fate of xenobiotics is paramount. Methyl eugenol, a naturally occurring phenylpropene found in various essential oils, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. While the bioactivation of methyl eugenol to the proximate carcinogen 1'-hydroxymethyleugenol is well-documented, another critical metabolic pathway, O-demethylation, warrants thorough investigation. This guide provides a comprehensive framework for confirming the role of cytochrome P450 in the conversion of methyl eugenol to its demethylated metabolite, 2-Allyl-4,5-dimethoxyphenol. We will explore the comparative performance of various experimental approaches, supported by detailed protocols and data interpretation strategies.
The Metabolic Landscape of Methyl Eugenol: Beyond Hydroxylation
Methyl eugenol is metabolized through several pathways, with the most studied being the hydroxylation of the allylic side chain, a reaction catalyzed by multiple CYP isozymes including CYP1A2, CYP2C9, CYP2C19, and CYP2D6. This pathway leads to the formation of 1'-hydroxymethyleugenol, a precursor to a DNA-reactive sulfate ester. However, O-demethylation represents an alternative and potentially detoxifying metabolic route. While direct evidence for the formation of this compound in human liver microsomes is still emerging, the detection of other demethylated metabolites like eugenol and chavibetol in such systems strongly supports the occurrence of this pathway. Studies on other methoxylated xenobiotics have consistently shown that CYP enzymes, particularly those in the CYP1A, CYP2C, and CYP2D families, are key players in O-demethylation reactions[1][2][3].
The conversion of methyl eugenol to this compound is a critical area of study as it alters the biological activity and toxicological profile of the parent compound. Therefore, robust experimental validation of this pathway and identification of the specific CYP isozymes involved are essential for a complete risk assessment.
Experimental Strategies for Elucidating the O-Demethylation Pathway
A multi-pronged approach is recommended to definitively establish the role of cytochrome P450 in the formation of this compound from methyl eugenol. This involves a combination of in vitro metabolism assays using different enzyme sources, followed by specific CYP isozyme identification techniques.
Core Experimental Workflow
Caption: A streamlined workflow for confirming CYP-mediated metabolism.
Part 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
This initial step aims to demonstrate that methyl eugenol is indeed metabolized to this compound in a system containing a full complement of hepatic CYP enzymes.
Detailed Protocol: HLM Incubation
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of methyl eugenol in a suitable solvent (e.g., acetonitrile or DMSO). The final solvent concentration in the incubation should be kept below 1% to avoid enzyme inhibition.
-
Prepare a fresh NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Thaw pooled human liver microsomes (commercially available) on ice immediately before use.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the phosphate buffer, methyl eugenol solution (at various concentrations, e.g., 1-100 µM), and human liver microsomes (typically 0.2-1 mg/mL protein concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Include control incubations:
-
No NADPH-regenerating system (to check for non-enzymatic degradation).
-
Heat-inactivated microsomes (to confirm enzymatic activity).
-
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Analytical Method: LC-MS/MS for Metabolite Detection
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the gold standard for sensitive and specific detection of metabolites.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the parent compound from its metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. The specific MRM transitions for methyl eugenol and the anticipated this compound will need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methyl Eugenol | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] |
| Caption: Example table for optimized MRM transitions. |
Part 2: Identifying the Responsible CYP Isozymes
Once the formation of this compound is confirmed in HLM, the next crucial step is to identify the specific CYP isozyme(s) responsible for this O-demethylation reaction.
Method 1: Recombinant Human CYP Enzymes
This approach involves incubating methyl eugenol with individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
The incubation protocol is similar to the HLM assay, with the key difference being the use of a specific recombinant CYP isozyme instead of pooled microsomes. The formation of this compound by a particular isozyme directly implicates it in the metabolic pathway.
Method 2: Chemical Inhibition Assays
This method utilizes known selective chemical inhibitors for different CYP isozymes in the HLM incubation. A significant reduction in the formation of this compound in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.
| CYP Isozyme | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
| Caption: Commonly used selective chemical inhibitors for major CYP isozymes. |
Method 3: Correlation Analysis
This powerful technique involves incubating methyl eugenol with a panel of individual human liver microsome samples (from different donors) that have been pre-characterized for their specific CYP activities. A strong correlation between the rate of this compound formation and the activity of a specific CYP isozyme across the panel provides compelling evidence for its role.
Data Analysis and Interpretation
-
Metabolite Identification: The retention time and mass spectral data of the metabolite formed in the incubations should match those of an authentic standard of this compound.
-
Enzyme Kinetics: For the recombinant CYP isozymes that show significant activity, determine the Michaelis-Menten kinetic parameters (Km and Vmax) to assess the efficiency of the enzyme in catalyzing the reaction.
-
Quantitative Comparison: Compare the rates of metabolite formation across the different experimental systems to build a comprehensive picture of the key CYP isozymes involved.
Comparative Evaluation of Methodologies
| Method | Advantages | Disadvantages |
| Human Liver Microsomes | Physiologically relevant system with a full complement of CYPs. | Cannot identify individual contributing isozymes directly. |
| Recombinant Human CYPs | Directly identifies the catalytic capability of individual isozymes. | May not fully reflect the in vivo situation due to the absence of other interacting proteins. |
| Chemical Inhibition | Relatively straightforward to perform in HLM. | Potential for non-specific inhibition. |
| Correlation Analysis | Provides strong evidence for the involvement of specific isozymes in a physiologically relevant system. | Requires a well-characterized panel of individual donor microsomes. |
Visualizing the Metabolic Pathway
Caption: Proposed metabolic pathways of methyl eugenol.
Conclusion
Confirming the role of cytochrome P450 in the O-demethylation of methyl eugenol to this compound requires a systematic and multi-faceted experimental approach. By combining in vitro metabolism studies in human liver microsomes with specific isozyme identification techniques such as the use of recombinant enzymes and chemical inhibitors, researchers can build a robust body of evidence. This detailed understanding of methyl eugenol's metabolic fate is crucial for accurate risk assessment and for advancing our knowledge of xenobiotic metabolism.
References
- Anzenbacher, P., & Anzenbacherová, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences CMLS, 58(5-6), 737–747. [Link]
- Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413–580.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100898. [Link]
- Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(2), 33. [Link]
- Al-Jenoobi, F. I., et al. (2021). Effect of eugenol on cytochrome P450 1A2, 2C9, 2D6, and 3A4 activity in human liver microsomes. Saudi Pharmaceutical Journal, 29(7), 749–755. [Link]
- Chen, Y., et al. (2011). CYP1A2 is the major isoform responsible for paeonol O-demethylation in human liver microsomes. Xenobiotica, 41(8), 672–676. [Link]
- Rendic, S. (2002). Summary of information on human CYP enzymes: human P450 metabolism data. Drug Metabolism Reviews, 34(1-2), 83–448.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
- Plant, N. (2004). The role of the cytochrome P450 system in the metabolism of phytochemicals. Phytochemistry: Advances in Research, 65(10), 1289–1299.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83.
- Graphviz. (n.d.). User Guide.
- Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- Karp, P. D., & Paley, S. M. (2000). A graph layout algorithm for drawing metabolic pathways.
- The Pherobase. (n.d.). Semiochemical compound: this compound.
- Brezova, V., et al. (2019). Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450 in the Metabolism of Flavonoid Aglycons. Molecules, 24(13), 2469. [Link]
- Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 1, 14. [Link]
- Chun, Y. J., et al. (2019). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 49(12), 1401–1411. [Link]
Sources
The Potent Allure of 2-Allyl-4,5-dimethoxyphenol: A Comparative Guide to its Dose-Response Relationship in Bactrocera dorsalis
For Researchers, Scientists, and Drug Development Professionals
The Oriental fruit fly, Bactrocera dorsalis, stands as a formidable pest in global agriculture, posing a significant threat to a wide variety of fruit and vegetable crops. Effective management and monitoring of this invasive species hinge on the use of powerful attractants. While methyl eugenol (ME) has long been the gold standard for attracting male B. dorsalis, recent research has illuminated the potent atractivo properties of its primary metabolite, 2-Allyl-4,5-dimethoxyphenol (DMP). This guide provides an in-depth analysis of the dose-response relationship of B. dorsalis to DMP, offering a comparative perspective with its precursor, ME, and other alternative attractants. We will delve into the underlying biological mechanisms, present supporting experimental data, and provide detailed protocols for researchers to validate and expand upon these findings.
The Significance of Attractants in Bactrocera dorsalis Management
Olfaction-based trapping is a cornerstone of integrated pest management (IPM) strategies for B. dorsalis. Male annihilation techniques (MAT), which utilize potent male attractants combined with an insecticide, have been instrumental in suppressing and even eradicating populations of this pest. The efficacy of these programs is directly proportional to the potency and specificity of the attractant used. A thorough understanding of the dose-response relationship of these attractants is paramount for optimizing their use in the field, ensuring maximum efficacy while minimizing environmental impact.
This compound (DMP): A Key Metabolite with Potent Attractant Properties
Male B. dorsalis are irresistibly drawn to methyl eugenol, a naturally occurring compound found in various plants.[1] Upon consumption, ME is metabolized within the fly into two primary compounds: this compound (DMP) and (E)-coniferyl alcohol (E-CF). These metabolites are then sequestered in the fly's rectal gland and are believed to play a role in its chemical communication and mating behavior.
Laboratory-based olfactometer bioassays have demonstrated that DMP is a significantly more potent attractant for sexually mature male B. dorsalis than E-CF.[1] This finding pinpoints DMP as a key bioactive component responsible for the powerful attraction observed with ME. Interestingly, the responsiveness of mature males to DMP exhibits a diurnal rhythm, with the highest attraction observed during the day.[1]
Comparative Analysis: DMP vs. Methyl Eugenol (ME)
While direct, multi-concentration dose-response data for DMP is still an emerging area of research, a comprehensive understanding of its precursor, methyl eugenol, provides a valuable benchmark for comparison. The dose-dependent attraction of B. dorsalis to ME has been well-documented.
Table 1: Dose-Response of Bactrocera dorsalis to Methyl Eugenol (ME)
| Dose of ME (ng) | Percentage of Responding Flies (%) |
| 50 | ~25% |
| 100 | Not specified |
| 222 | 50% (ED₅₀ for B. invadens) |
| 247 | 50% (ED₅₀ for B. papayae) |
| 256 | 50% (ED₅₀ for B. philippinensis) |
| 268 | 50% (ED₅₀ for B. dorsalis) |
| 300 | Not specified |
| 500 | Not specified |
| 700 | Not specified |
| 1000 | Not specified |
Data synthesized from Hee et al. (2015).[2] The ED₅₀ (Effective Dose for 50% response) values indicate the dose at which 50% of the tested fly population exhibited an attraction response.
Given that DMP is the primary attractive metabolite of ME, it is hypothesized that the dose-response curve for DMP would exhibit a similar sigmoidal shape, with a potentially lower ED₅₀ value, indicating a higher potency at lower concentrations. Further research is warranted to establish a definitive dose-response curve for DMP.
Comparison with Other Alternative Attractants
Beyond the ME-DMP pathway, researchers have explored a range of other volatile compounds as potential attractants for B. dorsalis. These alternatives often originate from host fruits and target both male and female flies, a significant advantage over the male-specific ME and DMP.
Table 2: Comparison of Alternative Attractants for Bactrocera dorsalis
| Attractant/Compound | Target Sex | Efficacy/Observations |
| Methyl Eugenol (ME) | Male | Highly potent, long-standing use in MAT programs.[1][3] |
| This compound (DMP) | Male | Primary attractive metabolite of ME, more potent than E-CF.[1] |
| Host Fruit Volatiles (e.g., from mango, guava) | Male & Female | Can be effective, but often less potent and specific than ME. Attraction can be influenced by fruit ripeness. |
| Protein Baits (e.g., Torula yeast) | Primarily Female | Used to attract females for monitoring and control, but generally less potent than male lures. |
| Synthetic Blends (e.g., from tropical almond) | Primarily Female | Some synthetic blends have shown female-biased attraction in laboratory settings.[4] |
Experimental Protocols
To facilitate further research into the dose-response relationship of DMP and other attractants, we provide the following detailed experimental protocols.
Y-Tube Olfactometer Bioassay for Attractant Efficacy
This protocol is designed to assess the behavioral response of B. dorsalis to volatile compounds in a controlled laboratory setting.
Diagram: Y-Tube Olfactometer Experimental Workflow
Caption: Workflow for the Y-Tube olfactometer bioassay.
Methodology:
-
Insect Preparation: Use sexually mature (10-15 days old) male B. dorsalis that have been deprived of food and water for 4-6 hours prior to the experiment.
-
Olfactometer Setup: A glass Y-tube olfactometer is used. Purified and humidified air is passed through each arm at a constant rate (e.g., 200 mL/min).
-
Odor Source Preparation: Prepare a series of dilutions of DMP in a suitable solvent (e.g., paraffin oil or hexane). Apply a standard volume (e.g., 10 µL) of each dilution to a filter paper strip. A filter paper with the solvent alone serves as the control.
-
Bioassay: Place the DMP-treated filter paper in one arm of the olfactometer and the control filter paper in the other arm. Introduce a single fly into the base of the Y-tube.
-
Data Collection: Record the first choice of the fly (i.e., which arm it enters) and the time spent in each arm over a set period (e.g., 5 minutes).
-
Replication: Repeat the experiment with a sufficient number of individual flies for each concentration to ensure statistical power. Randomize the position of the treatment and control arms between replicates to avoid positional bias.
Electroantennography (EAG) for Olfactory Sensitivity
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a physiological measure of olfactory sensitivity.
Diagram: Electroantennography (EAG) Workflow
Caption: Workflow for Electroantennography (EAG) analysis.
Methodology:
-
Antenna Preparation: Excise an antenna from a live, immobilized B. dorsalis. Mount the antenna between two glass microelectrodes filled with a saline solution.
-
EAG Setup: The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the base. The electrodes are connected to a high-impedance amplifier.
-
Stimulus Preparation: Prepare a range of concentrations of DMP on filter paper inside Pasteur pipettes or cartridges.
-
Stimulation: A continuous stream of humidified air is passed over the antenna. Puffs of air from the odor-containing pipettes are introduced into this continuous stream to deliver the stimulus.
-
Data Recording: The electrical potential changes (depolarizations) across the antenna in response to the odor stimulus are recorded as EAG responses. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the compound.
-
Control and Replication: Use a solvent blank as a control. Test multiple antennae for each concentration to obtain an average response.
Conclusion and Future Directions
This compound has emerged as a potent and promising attractant for male Bactrocera dorsalis. Its relationship with the well-established attractant, methyl eugenol, as its primary bioactive metabolite, provides a strong foundation for its potential use in pest management strategies. While this guide provides a comparative analysis based on current knowledge, a critical next step for the research community is to establish a detailed, multi-concentration dose-response curve for DMP. This will enable a more precise determination of its ED₅₀ and allow for direct potency comparisons with ME and other attractants. Such data will be invaluable for optimizing the formulation and deployment of DMP-based lures in the field, ultimately contributing to more effective and sustainable control of the Oriental fruit fly.
References
- Liu, H., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. [Link]
- Hee, A. K. W., et al. (2015). Comparative sensitivity to methyl eugenol of four putative Bactrocera dorsalis complex sibling species. Journal of Applied Entomology, 139(10), 761-768. [Link]
- Cai, Y., et al. (2022). Monitoring the Methyl Eugenol Response and Non-Responsiveness Mechanisms in Oriental Fruit Fly Bactrocera dorsalis in China. Insects, 13(11), 1001. [Link]
- Siderhurst, M. S., & Jang, E. B. (2006). Female-biased attraction of Oriental fruit fly, Bactrocera dorsalis (Hendel), to a blend of host fruit volatiles from Terminalia catappa L. Journal of Chemical Ecology, 32(11), 2513-2524. [Link]
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative sensitivity to methyl eugenol of four putative Bactrocera dorsalis complex sibling species – further evidence that they belong to one and the same species B. dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Female-biased attraction of Oriental fruit fly, bactrocera dorsalis (Hendel), to a blend of host fruit volatiles from Terminalia catappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Guide to 2-Allyl-4,5-dimethoxyphenol (DMP) in Economically Important Bactrocera Species
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Bactrocera Fruit Flies and the Quest for Effective Attractants
Fruit flies of the genus Bactrocera represent a significant global threat to agriculture, inflicting devastating damage on a wide variety of fruit and vegetable crops.[1][2] Effective management and control of these pests are paramount for ensuring food security and maintaining international trade. A cornerstone of integrated pest management (IPM) strategies against Bactrocera is the use of synthetic attractants, primarily for monitoring populations and in "attract-and-kill" or male annihilation techniques (MAT).[3]
For decades, methyl eugenol (ME) has been a workhorse in this field, potently attracting males of numerous Bactrocera species, most notably the Oriental fruit fly, Bactrocera dorsalis.[4] However, the reliance on a single compound and the quest for more species-specific and eco-friendly alternatives have driven research into the metabolites of ME and other novel semiochemicals.
One such compound of significant interest is 2-Allyl-4,5-dimethoxyphenol, hereafter referred to as DMP. DMP is a primary metabolite of methyl eugenol in several Bactrocera species.[5] This guide provides a comprehensive comparative analysis of the efficacy of DMP across different economically important Bactrocera species, supported by available experimental data. It further details the methodologies for evaluating such compounds and compares the performance of DMP with established and emerging alternatives.
The Role of Metabolism in Attractiveness: A Species-Specific Phenomenon
The efficacy of DMP as an attractant is intrinsically linked to its role as a metabolite of methyl eugenol. Male fruit flies that consume ME metabolize it into various phenylpropanoids, which are then sequestered in their rectal glands and released as sex or aggregation pheromones.[6] This metabolic pathway, however, varies significantly among different Bactrocera species, directly impacting their potential response to DMP.
Bactrocera dorsalis (Oriental Fruit Fly): In B. dorsalis, ME is converted into both DMP and (E)-coniferyl alcohol (E-CF).[4][5] Laboratory bioassays have demonstrated that DMP is a more potent attractant for sexually mature B. dorsalis males than E-CF.[4][7] This suggests that DMP plays a crucial role in the chemical ecology of this species, likely as an aggregation pheromone.
Bactrocera papayae (Papaya Fruit Fly): Similar to B. dorsalis, male B. papayae also metabolize ME into DMP and (E)-coniferyl alcohol.[6][8] Studies have shown that DMP is an attractant for female B. papayae, indicating its function as a sex pheromone component in this species.
Bactrocera zonata (Peach Fruit Fly): Upon consumption of ME, B. zonata males accumulate DMP and (Z)-coniferyl alcohol in their rectal glands.[5] The presence of DMP as a metabolite strongly suggests a potential attractive role, although direct quantitative studies on the attractancy of pure DMP to B. zonata are limited. The metabolic pathway implies that B. zonata possesses the olfactory receptors to recognize DMP.
Bactrocera correcta (Guava Fruit Fly): In contrast to the aforementioned species, B. correcta metabolizes ME into (Z)-coniferyl alcohol and (Z)-3,4-dimethoxycinnamyl alcohol.[5] Notably, DMP is not a reported metabolite in this species. This metabolic divergence suggests that DMP is unlikely to be an effective attractant for B. correcta.
The following diagram illustrates the differential metabolism of methyl eugenol in these Bactrocera species:
Metabolism of Methyl Eugenol in Different Bactrocera Species.
Comparative Efficacy Data
The following table summarizes the available data on the efficacy of this compound (DMP) as an attractant for various Bactrocera species.
| Species | Attractiveness of DMP | Supporting Data | Reference |
| Bactrocera dorsalis | High | Laboratory olfactometer bioassays show significant attraction of mature males, greater than that of (E)-coniferyl alcohol. | [4],[7] |
| Bactrocera papayae | Moderate | Wind tunnel assays demonstrate attraction of females to DMP, though less than to (E)-coniferyl alcohol. At a release rate of 0.5 mg/15 min, DMP attracted a mean of approximately 30% of females. | |
| Bactrocera zonata | Inferred | DMP is a known metabolite of methyl eugenol in this species, suggesting a biological relevance and likely attractancy. However, direct quantitative data on the attraction to pure DMP is not readily available. | [5], |
| Bactrocera correcta | Unlikely | DMP is not a known metabolite of methyl eugenol in this species. | [5] |
Comparison with Alternative Attractants
While DMP shows promise, particularly for species that metabolize methyl eugenol, it is essential to compare its performance with other established and novel attractants.
| Attractant | Target Bactrocera Species | Advantages | Disadvantages |
| Methyl Eugenol (ME) | B. dorsalis, B. zonata, B. correcta, B. papayae, and others. | Highly potent and long-range attractant for many species. Widely used and well-understood. | Attracts a broad range of ME-responsive species, which can be a disadvantage in species-specific monitoring. |
| Cue-lure | B. cucurbitae (Melon Fly), B. tryoni (Queensland Fruit Fly), and others. | Highly effective for a different subset of Bactrocera species that are not attracted to ME. | Ineffective for ME-responsive species. |
| Zingerone | Attracts both ME-responsive and Cue-lure-responsive species, including B. jarvisi. | Broad-spectrum attractant, useful for surveying a diverse range of species. | May be less potent than ME or Cue-lure for their respective target species. |
| Beta-caryophyllene | B. correcta, also shows some attraction to B. dorsalis (though much weaker than ME). | A potential species-specific attractant for B. correcta. | Limited data on its efficacy across a wide range of Bactrocera species. |
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized and well-validated experimental protocols are crucial for evaluating the efficacy of attractants like DMP.
Laboratory Bioassay: Y-Tube Olfactometer
A Y-tube olfactometer is a standard apparatus for assessing the behavioral response of insects to volatile compounds in a controlled laboratory setting.
Rationale for Experimental Choices:
-
Controlled Environment: The olfactometer allows for the precise control of airflow, temperature, humidity, and light, minimizing confounding variables.
-
Forced Choice: The Y-shaped design presents the insect with a clear choice between the test odor and a control, providing quantifiable data on preference.
-
Replication and Randomization: Repeating the experiment multiple times and randomizing the position of the test and control arms prevents positional bias.
Step-by-Step Protocol:
-
Apparatus Setup:
-
A clean, glass Y-tube olfactometer is placed horizontally.
-
Each arm is connected to a purified and humidified air source with a consistent flow rate (e.g., 200 mL/min).
-
One air stream passes through a chamber containing the test compound (DMP) applied to a filter paper, while the other passes through a chamber with a solvent-only control.
-
-
Insect Preparation:
-
Sexually mature, naive (not previously exposed to the attractant) flies of the target Bactrocera species are used.
-
Flies are starved for a defined period (e.g., 2-4 hours) before the assay to increase their motivation to respond to stimuli.
-
-
Bioassay Procedure:
-
A single fly is introduced into the base of the Y-tube.
-
The fly is given a set amount of time (e.g., 10 minutes) to make a choice.
-
A choice is recorded when the fly moves a certain distance into one of the arms (e.g., past a designated line).
-
The time taken to make a choice and the duration spent in each arm can also be recorded.
-
-
Data Analysis:
-
The number of flies choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.
-
The following diagram illustrates the Y-tube olfactometer setup:
Field Trapping Experimental Workflow.
Conclusion and Future Directions
This compound (DMP) presents a compelling case as a species-specific or selective attractant for certain economically important Bactrocera species. Its efficacy is strongly tied to its role as a metabolite of methyl eugenol, making it a potent attractant for species like B. dorsalis and B. papayae. For B. zonata, its presence as a metabolite suggests a high potential for attractancy that warrants further quantitative investigation. Conversely, its absence in the metabolic pathway of B. correcta highlights the specificity of chemical communication in these insects and suggests that DMP would be an ineffective lure for this species.
The development of DMP and other ME metabolites as commercial lures offers the potential for more targeted pest management strategies. Future research should focus on:
-
Quantitative field trials to determine the optimal concentration and release rate of DMP for attracting B. dorsalis, B. papayae, and B. zonata.
-
Electroantennography (EAG) studies to directly measure the olfactory receptor responses of different Bactrocera species to DMP.
-
Synergistic and antagonistic effects of combining DMP with other semiochemicals to enhance its attractiveness or selectivity.
By continuing to unravel the intricate chemical ecology of Bactrocera species, researchers and drug development professionals can pave the way for the next generation of effective and environmentally sound pest management solutions.
References
- Pest bioecology and management strategies for the genus Bactrocera (Diptera: Tephritidae). (n.d.).
- An Overview of Pest Species of Bactrocera Fruit Flies (Diptera: Tephritidae) and the Integration of Biopesticides with Other Biological Approaches for Their Management with a Focus on the Pacific Region. (2015). Insects, 6(2), 336-361. [Link]
- An Overview of Pest Species of Bactrocera Fruit Flies (Diptera: Tephritidae) and the Integration of Biopesticides with Other Biological Approaches for Their Management with a Focus on the Pacific Region. (2015).
- Liu, H., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. [Link]
- Tan, K. H., et al. (2011). Comparison of phenylpropanoid volatiles in male rectal pheromone gland after methyl eugenol consumption, and molecular phylogenetic relationship of four global pest fruit fly species - Bactrocera invadens, B. dorsalis, B. correcta and B. zonata. Chemoecology, 21(4), 237-246. [Link]
- Semiochemical compound: this compound | C11H14O3. (n.d.). The Pherobase. [Link]
- Mean content (± S.E.; µg per gland) of this compound... (n.d.).
- Mass spectra of (A) this compound and (B) (E)-coniferyl... (n.d.).
- Attraction of female B. papayae to this compound... (n.d.).
- Khoo, C. C., Yuen, Y. P., & Tan, K. H. (2002). Attraction of Female Bactrocera papayae to Sex Pheromone Components with Two Different Release Devices. Journal of Chemical Ecology, 28(12), 2483-2494. [Link]
- Nishida, R., & Tan, K. H. (2017). Search for new fruit fly attractants from plants: A review. Proceedings of the 9th International Symposium on Fruit Flies of Economic Importance, 249-263. [Link]
- Improved attractants for the melon fly, Bactrocera cucurbitae. (n.d.). Bedoukian Research. [Link]
- Khoo, C. C., & Tan, K. H. (2005). Rectal gland of Bactrocera papayae: ultrastructure, anatomy, and sequestration of autofluorescent compounds upon methyl eugenol consumption by the male fruit fly. Microscopy Research and Technique, 67(5), 219-226. [Link]
- Wee, S. L., & Tan, K. H. (2005). Evidence of natural hybridization between two sympatric sibling species of Bactrocera dorsalis complex based on pheromone analysis. Chemoecology, 15(4), 207-214. [Link]
- Akter, H., et al. (2024). Consumption of β-Caryophyllene Increases the Mating Success of Bactrocera zonata Males (Diptera: Tephritidae). Insects, 15(5), 304. [Link]
- Tan, K. H., & Nishida, R. (2012). Methyl eugenol: its occurrence, distribution, and role in nature, especially in relation to insect behavior and pollination. Journal of Insect Science, 12, 56. [Link]
- Y-Tube Olfactometer Test. (n.d.).
- Tan, K. H., et al. (2011). Comparison of methyl eugenol metabolites, mitochondrial COI, and rDNA sequences of Bactrocera philippinensis (Diptera: Tephritidae) with those of three other major pest species within the dorsalis complex. Chemoecology, 21(4), 229-236. [Link]
- Trapping guidelines for area-wide fruit fly programmes. (2018).
- National Exotic Fruit Fly Detection Trapping Guidelines. (n.d.). Animal and Plant Health Inspection Service. [Link]
- Royer, J. E. (2015). EVALUATION OF ZINGERONE AS A MALE LURE OF MELON FLY, BACTROCERA CUCURBITAE COQUILLET (DIPTERA: TEPHRITIDAE).
- Liu, H., et al. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel).
- Wee, S. L., et al. (2015). Comparative sensitivity to methyl eugenol of four putative Bactrocera dorsalis complex sibling species. ZooKeys, 540, 313-321. [Link]
- Hee, A. K. W., & Tan, K. H. (1998). Attraction of Female and Male Bactrocera papayae to Conspecific Males Fed with Methyl Eugenol and Attraction of Females to Male Sex Pheromone Components.
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl eugenol regulates mating behavior in oriental fruit flies by enhancing lek attractiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preference of Bactrocera spp. to methyl eugenol based different coloured traps | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. Rectal gland of Bactrocera papayae: ultrastructure, anatomy, and sequestration of autofluorescent compounds upon methyl eugenol consumption by the male fruit fly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Cytotoxic Mechanism of 2-Allyl-4,5-dimethoxyphenol
In the landscape of novel anticancer agent discovery, phenolic compounds have garnered significant interest. This guide provides a comprehensive framework for researchers to validate the cytotoxic mechanism of action of a promising, yet under-characterized molecule: 2-Allyl-4,5-dimethoxyphenol. While structurally related to compounds known for their bioactivity, a robust, systematic validation of its specific effects on cancer cells is paramount for its consideration in further drug development pipelines.
Part 1: Foundational Cytotoxicity and Mechanistic Hypothesis
Before delving into complex signaling pathways, it is crucial to establish the foundational cytotoxic profile of this compound. This initial phase will quantify its potency and provide the empirical basis for our mechanistic hypothesis.
Initial Hypothesis
Based on the known activities of structurally similar phenolic compounds, such as eugenol and other methoxyphenols, we hypothesize that this compound induces cytotoxicity in cancer cells through a multi-faceted mechanism involving:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many successful anticancer agents.[1][2]
-
Cell Cycle Arrest: Halting cell cycle progression prevents proliferation and can be a precursor to apoptosis.[1][3][4]
-
Generation of Reactive Oxygen Species (ROS): Many phenolic compounds can exert cytotoxic effects by disrupting the cellular redox balance, leading to oxidative stress and subsequent cell death.[5][6]
Experimental Workflow: Foundational Analysis
Caption: Workflow for establishing foundational cytotoxicity.
Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) and non-cancerous control cells (e.g., MCF-10A) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Doxorubicin, and Eugenol for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data Presentation: IC50 Values (µM)
| Compound | Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |
| This compound | MCF-7 | 50 | 25 | 15 |
| A549 | 65 | 30 | 20 | |
| HCT116 | 55 | 28 | 18 | |
| MCF-10A | >200 | >200 | >150 | |
| Doxorubicin (Control) | MCF-7 | 0.5 | 0.1 | 0.05 |
| Eugenol (Comparison) | MCF-7 | 150 | 100 | 80 |
Note: Data are hypothetical and for illustrative purposes.
This initial data set will confirm the cytotoxic and potential cancer-selective activity of this compound, providing the necessary foundation to investigate the underlying mechanisms.
Part 2: Elucidating the Mechanism of Cell Death
With the IC50 values established, we will now investigate how this compound induces cell death, starting with the induction of apoptosis.
Experimental Workflow: Apoptosis Validation
Caption: Experimental workflow for validating apoptosis induction.
Protocol: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the 48h IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol: Western Blot for Apoptotic Markers
Western blotting allows for the detection of key proteins involved in the apoptotic cascade.[1]
-
Protein Extraction: Treat cells as above, then lyse them to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, and cleaved PARP, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Comparative Data Presentation: Apoptosis Markers
| Marker | Untreated Control | This compound | Doxorubicin | Eugenol |
| Annexin V+ Cells | ~5% | ~40% | ~60% | ~20% |
| Caspase-3/7 Activity | 1-fold | 4.5-fold | 8-fold | 2.5-fold |
| Bax/Bcl-2 Ratio | Low | High | High | Moderately Increased |
| Cleaved PARP | Undetectable | Detected | Detected | Weakly Detected |
Note: Data are hypothetical and for illustrative purposes.
Part 3: Investigating Cell Cycle Perturbations
We will now assess the impact of this compound on cell cycle progression.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the 48h IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]
Comparative Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 60% | 25% | 15% |
| This compound | 20% | 15% | 65% |
| Doxorubicin | 25% | 10% | 65% |
| Eugenol | 50% | 20% | 30% |
Note: Data are hypothetical and for illustrative purposes, suggesting a G2/M arrest.
Part 4: Probing the Role of Oxidative Stress
The final piece of our mechanistic puzzle is to determine if this compound induces ROS generation.
Experimental Workflow: ROS Detection
Caption: Workflow for investigating ROS generation.
Protocol: Intracellular ROS Measurement
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
DCFDA Staining: Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.
-
Analysis: Measure the fluorescence intensity using flow cytometry or a fluorescence microscope.
-
ROS Scavenging Rescue: To confirm that ROS is a cause of cytotoxicity, pre-treat cells with the ROS scavenger N-acetylcysteine (NAC) before adding this compound and perform a cell viability assay. A rescue of cell viability would indicate ROS-dependent cytotoxicity.
Part 5: Synthesizing the Mechanism
The data from these interconnected experiments will allow for the construction of a comprehensive mechanistic model.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound.
This guide provides a robust, multi-faceted strategy for validating the cytotoxic mechanism of this compound. By systematically investigating apoptosis, cell cycle arrest, and ROS production, and by continually comparing its performance against established benchmarks, researchers can build a compelling and scientifically rigorous case for its potential as a novel therapeutic agent.
References
- Ghosh, R., Ganapathy, M., Alworth, W. L., Chan, D. C., & Kumar, A. P. (2009). Combination of 2-methoxyestradiol (2-ME2) and eugenol for apoptosis induction synergistically in androgen independent prostate cancer cells. The Journal of steroid biochemistry and molecular biology, 113(1-2), 25–35.
- Taha, E. A., De-la-Cruz-Lynch, A., & Lee, H. J. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 25(1), 14.
- Wang, Z., Liu, B., Sun, Y., Wang, Y., & Wang, Y. (2022). Ignored role of polyphenol in boosting reactive oxygen species generation for polyphenol/chemodynamic combination therapy. Nano-micro letters, 14(1), 1-17.
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. 1st International Seminar on Science and Technology 2015.
- Tsuchiya, T., Yoshikawa, K., & Ohno, Y. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
- Deng, S. Z., Li, X. Y., Wang, Z. M., Wang, J. B., Han, D. Y., Fan, J. H., ... & Liu, Y. H. (2020). Assessment of 2-allyl-4, 5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Pest management science, 76(2), 655-663.
- Chiu, T. H., Lan, K. Y., Yang, M. D., Lin, J. J., Hsia, T. C., Wu, C. T., ... & Chung, J. G. (2013). Diallyl sulfide promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase-and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells. Nutrition and cancer, 65(3), 505-514.
- Kumagai, Y., Arimoto, T., Shinyashiki, M., Shimojo, N., Nakai, Y., Yoshikawa, T., & Sagai, M. (1997). Generation of reactive oxygen species during interaction of diesel exhaust particle components with NADPH-cytochrome P450 reductase and involvement of the bioactivation in the DNA damage. Free Radical Biology and Medicine, 22(3), 479-487.
- Li, M., Zhang, L., Wang, Y., Li, Y., & Li, X. (2022). 2-Methoxy-5 ((3, 4, 5-trimethosyphenyl) seleninyl) phenol causes G2/M cell cycle arrest and apoptosis in NSCLC cells through mitochondrial apoptotic pathway and MDM2 inhibition. Journal of biochemical and molecular toxicology, 36(7), e23066.
- da Silva, G. N., de Andrade, J. C., de Souza, L. G., de Oliveira, A. P., de Oliveira, R. B., & de Castro, M. C. (2019). Apoptosis induced by synthetic compounds containing a 3, 4, 5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and cell biology, 97(5), 630-637.
- Van der Walt, A. M., Vorster, C., & van der Watt, M. (2024). A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis, Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro. International Journal of Molecular Sciences, 25(9), 5035.
Sources
- 1. Combination of 2-methoxyestradiol (2-ME2) and eugenol for apoptosis induction synergistically in androgen independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diallyl sulfide promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase- and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ignored role of polyphenol in boosting reactive oxygen species generation for polyphenol/chemodynamic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of reactive oxygen species during interaction of diesel exhaust particle components with NADPH-cytochrome P450 reductase and involvement of the bioactivation in the DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jsaae.or.jp [jsaae.or.jp]
A Researcher's Guide to 2-Allyl-4,5-dimethoxyphenol: A Comparative Analysis of Synthetic vs. Naturally Derived Sources in Bioassays
This guide provides an in-depth comparison of synthetic versus naturally derived 2-Allyl-4,5-dimethoxyphenol, offering researchers, scientists, and drug development professionals a critical perspective on how the source of a compound can influence experimental outcomes. We will explore the origins of this molecule, delve into its bioactivities, and present a framework for evaluating its performance in key bioassays, supported by detailed experimental protocols.
The Profile of this compound: A Molecule of Interest
This compound, a substituted phenolic compound, has garnered scientific interest for its diverse biological roles. Structurally similar to other well-studied phenylpropanoids like eugenol, it presents a promising scaffold for therapeutic development.
Natural Occurrence: This compound is found in nature, notably as a metabolite of methyl eugenol in certain fruit fly species like Bactrocera dorsalis, where it functions as a pheromone.[1][2] It has also been identified in plants, including those of the Eugenia genus.
Reported Bioactivities: While direct studies on this compound are emerging, its structural analogues and the broader class of methoxyphenols are known for a range of activities, including:
-
Antimicrobial and Anti-biofilm Properties: Related phenols like eugenol (4-allyl-2-methoxyphenol) show significant activity against various pathogens.[3][4][5]
-
Antioxidant Potential: The phenolic hydroxyl group is a key feature for scavenging free radicals, a property common to many methoxyphenols.[6][7][8]
-
Anti-inflammatory Effects: Similar molecules have been shown to modulate key inflammatory pathways, such as those involving NF-κB and MAPK, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][10]
-
Cytotoxicity: Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines.
-
Low Mammalian Toxicity: Toxicological assessments suggest the compound is non-toxic in mice at tested doses, making it a potentially safe candidate for further development.[1][11]
Sourcing Considerations: A Fork in the Road
The choice between a synthetic and a naturally derived compound is a critical decision point in experimental design. The origin dictates the impurity profile, which can profoundly impact bioassay results.
Natural Derivation: Isolation from natural sources, such as plant extracts, involves complex extraction and purification steps. While providing the "natural" form of the molecule, this approach faces challenges:
-
Low Yields: The compound is often a minor constituent of the source material.
-
Complex Purification: Separating the target molecule from a matrix of structurally similar compounds is resource-intensive.
-
Co-contaminants: Residual phytochemicals in the final product can lead to synergistic or confounding effects in bioassays.
Chemical Synthesis: Laboratory synthesis offers a scalable and controlled route to the pure compound. A common strategy involves the Claisen rearrangement of an appropriate allyl phenyl ether precursor.[12][13] This method provides:
-
High Purity & Scalability: Synthesis can produce large quantities of the compound with a well-defined and often simpler impurity profile.
-
Predictable By-products: Impurities are typically unreacted starting materials or known side-products of the reaction, which can be more easily identified and removed.
The following diagram illustrates the two sourcing workflows.
Caption: Sourcing workflows for this compound.
Table 1: Comparison of Sourcing Methods
| Feature | Synthetic Derivation | Natural Derivation |
| Purity Profile | High purity achievable (>99%). Impurities are typically starting materials or reaction by-products. | Purity is variable. Risk of co-eluting, structurally related natural compounds. |
| Yield & Scalability | High yield and highly scalable for large quantity production. | Low yield, dependent on biomass availability. Difficult to scale. |
| Consistency | High batch-to-batch consistency. | Potential for variability based on harvest time, location, and extraction efficiency. |
| Cost | Generally more cost-effective for producing the pure, isolated compound. | Can be very expensive due to complex purification and low abundance. |
| Stereochemistry | Achiral molecule; not a differentiating factor. | Achiral molecule; not a differentiating factor. |
The Impact of Source on Bioassay Performance: A Framework for Analysis
The central thesis of this guide is that verified purity, not origin, is the critical determinant of a compound's intrinsic biological activity. An impure sample, regardless of its source, will produce unreliable data. Below, we provide protocols for key bioassays and discuss how impurities from either source could confound the results.
Antioxidant Activity: DPPH Radical Scavenging Assay
Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate the free-radical scavenging ability of a compound. The phenolic hydroxyl group in this compound is expected to donate a hydrogen atom to the stable DPPH radical, quenching its absorbance.[14][15]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of test compounds (e.g., 10 mM in methanol) and a positive control (e.g., Ascorbic Acid).
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (serially diluted).
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required for 50% inhibition) is determined by plotting inhibition vs. concentration.
Interpreting Source-Dependent Results:
-
Synthetic Sample: The measured IC50 reflects the activity of the target compound, assuming high purity.
-
Natural Sample (Crude/Semi-pure): A crude or semi-purified natural extract will likely contain other phenolic compounds. These will also quench the DPPH radical, leading to an artificially low IC50 and an overestimation of the specific activity of this compound.
Table 2: Hypothetical DPPH Scavenging Data
| Sample | Purity | IC50 (µM) | Interpretation |
| Synthetic Compound | >99% | 85.2 | Represents the intrinsic activity of the pure molecule. |
| Purified Natural Compound | >99% | 84.9 | Activity is identical to the synthetic version, confirming purity is key. |
| Natural Extract | ~10% | 35.7 | Appears more potent due to the synergistic activity of other antioxidant compounds in the extract. |
Anti-inflammatory Activity: Nitric Oxide Inhibition in Macrophages
Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[16] This process is primarily mediated by the activation of transcription factors like NF-κB and MAPK signaling pathways.[10] Measuring the inhibition of NO production is a robust method to screen for anti-inflammatory potential.
Signaling Pathway:
Caption: Simplified LPS-induced inflammatory signaling pathway.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Interpreting Source-Dependent Results:
-
Purity is Paramount: Any endotoxin contamination in either the synthetic or natural sample could inadvertently activate the cells, confounding the results. All samples must be tested for endotoxin levels.
-
Confounding Bioactives: A natural extract may contain other molecules that either inhibit or enhance the inflammatory response, making it impossible to attribute the observed effect solely to this compound.
Table 3: Hypothetical NO Inhibition Data
| Sample | Purity | IC50 (µM) | Interpretation |
| Synthetic Compound | >99% | 42.5 | Provides a reliable measure of the compound's specific anti-inflammatory activity. |
| Purified Natural Compound | >99% | 43.1 | Confirms that the pure molecule's activity is independent of its source. |
| Natural Extract | ~10% | 68.3 | The observed activity is a composite effect of all bioactives in the extract and cannot be specifically assigned. |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Scientific Rationale: Determining the MIC is the gold standard for measuring the antimicrobial potency of a compound. It identifies the lowest concentration that prevents the visible growth of a microorganism. This is particularly relevant given the known antibacterial properties of related compounds.[5][17]
Experimental Protocol (Broth Microdilution):
-
Bacterial Culture: Grow a culture of the test organism (e.g., Staphylococcus aureus or Escherichia coli) in Mueller-Hinton Broth (MHB) to the early logarithmic phase.
-
Inoculum Preparation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 1024 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Interpreting Source-Dependent Results:
-
Synergistic Effects: A natural extract may contain multiple compounds with antimicrobial activity. This can result in a lower apparent MIC for the extract compared to the pure compound, a phenomenon that could be mistaken for high potency of the target molecule.
-
False Negatives: Impurities in a synthetic preparation could potentially inhibit the activity of the primary compound, leading to a falsely high MIC.
Table 4: Hypothetical MIC Data
| Sample | Purity | MIC (µg/mL) vs. S. aureus | Interpretation |
| Synthetic Compound | >99% | 128 | The true inhibitory concentration of the pure molecule. |
| Purified Natural Compound | >99% | 128 | Identical activity to the synthetic compound, highlighting the importance of purification. |
| Natural Extract | ~10% | 64 | The lower MIC is due to the combined action of this compound and other antimicrobial agents in the extract. |
Conclusion & Recommendations for Researchers
Our Core Recommendations:
-
Prioritize Purity: Regardless of the source, researchers must use a compound that is highly purified (typically >98%) and structurally verified (e.g., via NMR and Mass Spectrometry).
-
Demand Analytical Data: Always obtain a Certificate of Analysis (CoA) for any compound, detailing its purity, identity, and the methods used for characterization.
-
Acknowledge the Matrix Effect: When working with natural extracts, any observed bioactivity should be attributed to the extract as a whole, not to a single component, unless that component has been isolated to high purity.
-
Use Pure Compounds as Standards: For researchers studying natural extracts, a pure synthetic version of the suspected active compound should be used as a positive control and analytical standard to accurately quantify its contribution to the overall effect.
By adhering to these principles of scientific integrity, the research community can ensure that the exciting therapeutic potential of molecules like this compound is evaluated accurately and reproducibly.
References
- Biosynth. (n.d.). This compound.
- Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology.[4]
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Synthesis of this compound.
- Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.[7]
- Tan, K. H. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Pest Management Science.[2]
- Hamri, S., Aboulkas, A., El Ammari, I., Fadel, S., Hafid, A., El Haddad, M., ... & Khouili, M. (2009). Synthesis of new derivatives of 4,5-dihydro-1H-pyrazole via 4-allyl-2-methoxyphenol. Journal Marocain de Chimie Hétérocyclique.[19]
- Li, G., Li, Z., & Fang, X. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
- AlNeyadi, S. S., Salem, A. A., & Grealish, P. (2020).
- El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Semiochemical compound: this compound.
- Benchchem. (n.d.). This compound (CAS 59893-87-7).
- Goswami, S., Kunda, P., & Kumar, P. (2023).
- ResearchGate. (n.d.). Chemical structure of 4-allyl-2-methoxyphenol.
- Asami, E., Kitami, M., Ida, T., Kobayashi, T., & Saeki, M. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology.[10]
- Ferraz, C. R., Carvalho, T. T., Manchope, M. F., Artero, N. A. S., Rasquel-Oliveira, F. S., Fattori, V., ... & Casagrande, R. (2020). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods.[6]
- Yuliani, T. S. (2016).
- Kim, S. S., Oh, O. J., Min, H. Y., & Lee, S. K. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and Chemical Toxicology.[11]
- Appiah, K. S., Li, Z., Appiah, B., & Fujii, Y. (2022). Relationship between the Antioxidant Activity and Allelopathic Activities of 55 Chinese Pharmaceutical Plants. Plants.[15]
- PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol.
- Lee, J. H., Kim, D. H., & Lee, J. Y. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs.[17]
- ResearchGate. (n.d.). Antibacterial activity of three organic compounds.
- Sulpizio, C., Roller, A., Giester, G., & Rompel, A. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly.[16]
- Shikov, A. N., Narkevich, A. N., & Akimov, M. G. (2019). Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents.
- Annavarapu, T., & Kamepalli, S. (2022). Anti-inflammatory and antioxidant activities of 4-allylpyrocatechol and its derivatives with molecular docking and ADMET investigations. Bulletin of the Karaganda University Chemistry series.[23]
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Pherobase Synthesis - this compound | C11H14O3 [pherobase.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Relationship between the Antioxidant Activity and Allelopathic Activities of 55 Chinese Pharmaceutical Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Synergistic Effects of 2-Allyl-4,5-dimethoxyphenol with Co-located Semiochemicals
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Allyl-4,5-dimethoxyphenol, also known as dillapiole, is a phenylpropanoid compound found in several plant species, notably in the genus Piper. While possessing intrinsic bioactivity, its true potential is often realized through synergistic interactions with other semiochemicals and insecticides. This guide provides an in-depth comparison of dillapiole's synergistic partnerships, outlines rigorous experimental protocols for quantifying these effects, and explains the underlying principles of experimental design. We aim to equip researchers with the necessary framework to move from initial screening to field-validated applications, ensuring scientific integrity and reproducibility.
Introduction: The Principle of Synergy in Chemical Ecology
In the field of chemical ecology, synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[1] This phenomenon is a cornerstone of developing effective and sustainable pest management strategies. Relying on synergy allows for a reduction in the concentration of active ingredients, which can lower costs, decrease environmental impact, and mitigate the development of insecticide resistance.[2]
This compound (dillapiole) has emerged as a significant synergistic agent. Its primary known mechanism involves the inhibition of cytochrome P450 monooxygenases (CYP450), a critical family of enzymes that insects use to detoxify xenobiotics, including insecticides.[3][4] By inhibiting these enzymes, dillapiole enhances the potency and persistence of its partner compounds. This guide will explore its documented synergistic relationships and provide the methodologies to uncover new ones.
Comparative Analysis of Known Synergistic Combinations
Dillapiole's efficacy as a synergist has been demonstrated across different chemical classes and target species. The following data, synthesized from peer-reviewed literature, compares its performance with various semiochemicals and insecticides.
Synergy with Insecticides Against Lepidopteran Pests
Recent studies have focused on the fall armyworm (Spodoptera frugiperda), a major agricultural pest. Research shows that while dillapiole alone has moderate insecticidal activity, its combination with other essential oil constituents leads to a dramatic increase in toxicity.[1][5]
| Compound Alone / Mixture | Target Species | LD₅₀ (ppm) | Synergy Factor (SF)¹ | Reference |
| Dillapiole | S. frugiperda | 0.35 | - | Fazolin et al., 2023[1] |
| Dillapiole + β-caryophyllene | S. frugiperda | 0.03 | 11.7 | Fazolin et al., 2023[1] |
| Dillapiole + Methyl Eugenol | S. frugiperda | 0.05 | 7.0 | Fazolin et al., 2023[1][5] |
| Dillapiole + α-humulene | S. frugiperda | 0.05 | 7.0 | Fazolin et al., 2023[1][5] |
| Dillapiole + β-pinene | S. frugiperda | 0.44 | 0.8 (Antagonism) | Fazolin et al., 2023[1][5] |
| Dillapiole + α-pinene | S. frugiperda | 0.42 | 0.8 (Antagonism) | Fazolin et al., 2023[1] |
¹Synergy Factor (SF) is calculated as the LD₅₀ of dillapiole alone divided by the LD₅₀ of the mixture. SF > 1 indicates synergy, SF = 1 indicates an additive effect, and SF < 1 indicates antagonism.
Causality Insight: The strong synergistic effect with lipophilic sesquiterpenes like β-caryophyllene and α-humulene may be due to a dual mechanism: the sesquiterpenes could facilitate the penetration of dillapiole through the insect's cuticle, while dillapiole inhibits the metabolic detoxification of both compounds.[1] The antagonism observed with pinenes highlights that synergy is highly specific and cannot be assumed between structurally similar compounds.[1]
Synergy with Pyrethroid Insecticides Against Mosquito Vectors
Dillapiole enhances the efficacy of synthetic pyrethroids against disease vectors like Aedes aegypti. This is particularly valuable for managing mosquito populations that have developed resistance to pyrethroids alone.
| Treatment | Target Species | Outcome Metric | Result | Reference |
| Cypermethrin | A. aegypti | Time to Lethality (TL₅₀) | Baseline | de Mendonça et al., 2011[2] |
| Cypermethrin + Dillapiole | A. aegypti | Time to Lethality (TL₅₀) | Significantly Reduced | de Mendonça et al., 2011[2] |
| α-cypermethrin | A. aegypti | Time to Lethality (TL₅₀) | Baseline | de Mendonça et al., 2011[2] |
| α-cypermethrin + Dillapiole | A. aegypti | Time to Lethality (TL₅₀) | Significantly Reduced | de Mendonça et al., 2011[2] |
Causality Insight: Pyrethroid resistance is often linked to elevated CYP450 activity. Dillapiole's inhibition of these enzymes restores the insect's susceptibility to the insecticide, demonstrating a clear biochemical basis for the observed synergy.[3][4]
Role as an Attractant and Potential Pheromone Component
Beyond its role as an insecticide synergist, this compound is a semiochemical in its own right, particularly for the Oriental fruit fly, Bactrocera dorsalis. Males of this species are attracted to methyl eugenol (ME) and convert it into two metabolites, this compound (DMP) and (E)-coniferyl alcohol (E-CF), which are used in their own sex pheromone blend.[6][7][8]
Studies show that DMP is an effective attractant for B. dorsalis males, suggesting its potential use in lure-and-kill or monitoring applications.[6][7][9] While direct synergistic studies with other attractants are less common, the potential for creating a more potent lure by combining DMP with other known kairomones is a promising area of research.
Methodologies for Assessing Synergy: A Step-by-Step Guide
A multi-tiered approach is essential for rigorously assessing synergistic effects, progressing from physiological screening to behavioral validation and finally to field trials.
Tier 1: Electrophysiological Screening (EAG & GC-EAD)
-
Expertise & Rationale: Before testing for behavioral synergy, it is crucial to confirm that the insect can detect all compounds in the proposed blend. Electroantennography (EAG) provides a measure of the total olfactory output from the antenna in response to an odor puff. Gas Chromatography-Electroantennographic Detection (GC-EAD) identifies which specific compounds in a complex mixture elicit an antennal response. This step prevents wasting resources on behavior assays with compounds the insect cannot smell.
-
Protocol: Electroantennography (EAG)
-
Preparation: Excise an antenna from a test insect and mount it between two glass capillary electrodes filled with a conductive solution (e.g., saline solution).
-
Air Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna to maintain its viability and establish a stable baseline.
-
Stimulus Delivery: Inject a precise volume of the test compound (dissolved in a solvent like hexane) onto a filter paper strip inside a Pasteur pipette. Introduce a puff of air through the pipette into the main air stream to deliver the stimulus.
-
Controls: Use a solvent-only puff as a negative control and a known standard attractant as a positive control to ensure the preparation is responsive.
-
Data Acquisition: Record the voltage deflection (in millivolts) from the baseline. A larger negative deflection indicates a stronger olfactory response.
-
Synergy Test: Test each compound individually, then test the blend. While EAG is not a direct measure of behavioral synergy, a significantly larger EAG response to the blend compared to individual components can suggest synergistic processing at the peripheral olfactory level.
-
Tier 2: Behavioral Assays (Olfactometer & Wind Tunnel)
-
Trustworthiness & Rationale: A positive EAG response does not guarantee a behavioral response. Behavioral assays are required to determine if the blend is more attractive (or repellent) than its individual parts. A Y-tube olfactometer is a standard choice test for walking insects, while a wind tunnel is more appropriate for flying insects, as it allows for the study of upwind flight orientation.
-
Protocol: Y-Tube Olfactometer Assay
-
Setup: A Y-shaped glass tube is used, with a purified, humidified air stream flowing through each arm and exiting at the base.
-
Treatment Application: A filter paper treated with the test compound (or blend) is placed in one arm, and a solvent control is placed in the other.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Data Collection: Record which arm the insect enters first and the time it spends in each arm over a set period (e.g., 5-10 minutes). A choice is typically recorded when the insect moves a set distance past the Y-junction.
-
Validation: To control for any inherent bias in the setup, the positions of the treatment and control arms should be swapped halfway through the experiment. The apparatus must be cleaned thoroughly with solvent and baked between trials to prevent cross-contamination.
-
Synergy Assessment:
-
Test Compound A vs. Control.
-
Test Compound B vs. Control.
-
Test Blend (A+B) vs. Control.
-
A synergistic effect is demonstrated if the preference for the blend is statistically significantly greater than the preference for either individual compound.
-
-
Tier 3: Field Trapping Experiments
-
Authoritative Grounding & Rationale: The ultimate test of a synergistic blend is its performance under real-world conditions. Field trials account for environmental variables like temperature, humidity, competing odors, and insect population dynamics.
-
Protocol: Randomized Block Field Trial
-
Experimental Design: Use a randomized complete block design. Each "block" is a distinct area within the field site, and each block contains one of each trap type to account for spatial variability.
-
Treatments:
-
Trap with Lure A
-
Trap with Lure B
-
Trap with Synergistic Lure (A+B)
-
Unbaited Control Trap (to measure random captures)
-
-
Trap Placement: Place traps a sufficient distance apart (e.g., 20-50 meters) to avoid interference between lures. Rotate the traps within each block at regular intervals (e.g., daily or weekly) to minimize positional bias.
-
Data Collection: Count the number of target insects captured in each trap at each rotation.
-
Statistical Analysis: Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to compare the mean captures between treatments. A synergistic effect is confirmed if the (A+B) lure captures significantly more insects than both the A and B lures.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the experimental process and hypothetical mechanisms.
Caption: Logical relationship between additive, synergistic, and antagonistic effects.
Conclusion and Future Directions
This compound (dillapiole) is a potent synergist that significantly enhances the efficacy of both natural semiochemicals and synthetic insecticides. [1][2][10]Its primary mechanism, the inhibition of metabolic enzymes like CYP450, makes it a valuable tool for managing resistant insect populations. The data clearly shows that its effects are highly specific, with some combinations leading to strong synergy while others result in antagonism. [1][5]This underscores the critical need for empirical testing, as outlined in this guide.
Future research should focus on:
-
Expanding the Range of Partners: Systematically testing dillapiole with other classes of insecticides and attractants.
-
Mechanism Elucidation: Moving beyond CYP450 to investigate other potential synergistic mechanisms, such as effects on the nervous system or cuticle penetration.
-
Optimizing Formulations: Developing advanced controlled-release formulations for field applications that maintain the optimal synergistic ratio of dillapiole and its partner compound over time.
By adopting the rigorous, multi-tiered validation process detailed here, researchers can effectively harness the power of synergy to develop the next generation of efficient and ecologically sound pest management solutions.
References
- de Mendonça, F. A. C., da Silva, K. A. M., dos Santos, K. P., Ribeiro-Filho, J. A., de Lima, M. E. F., & Antonialli-Junior, W. F. (2011). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. Scitechnol.
- Fazolin, M., Bizzo, H. R., Monteiro, A. F. M., Lima, M. E. C., Maisforte, N. S., & Gama, P. E. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. Plants, 12(17), 3042.
- Bernard, C., Philogène, B., & Arnason, J. T. (2006). Dillapiol Derivatives as Synergists: Structure–Activity Relationship Analysis. ResearchGate.
- Wakil, W., Usman, M., & Gulzar, S. (2022). Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae). Insects, 13(9), 833.
- Guedes, R. N. C., & Fazolin, M. (2017). Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. SciELO.
- Liu, H., Wang, S., Zhang, K., & Li, Z. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567.
- Liu, H., Wang, S., Zhang, K., & Li, Z. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). ResearchGate.
- The Pherobase. (n.d.). Semiochemical compound: this compound.
- Hee, A. K. W., & Tan, K. H. (2012). Attraction of female B. papayae to this compound dispensed from a syringe driver. ResearchGate.
- Pérez, G., De Meyer, M., & Vandenbosch, T. (2014). Mean content (± S.E.; µg per gland) of this compound (DMP) and (E)-coniferyl alcohol (CF) in the pheromonal rectal gland of Bactrocera dorsalis males. ResearchGate.
- Fazolin, M., Bizzo, H.R., Monteiro, A.F. M., Lima, M.E.C., Maisforte, N.S., & Gama, P. E. (2023). (PDF) Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Semiochemical compound: this compound | C11H14O3 [pherobase.com]
- 10. Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 2-Allyl-4,5-dimethoxyphenol Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methods for the detection of 2-Allyl-4,5-dimethoxyphenol, a phenylpropanoid of significant interest in chemical ecology and with potential applications in various research fields. As a key metabolite of methyl eugenol in certain insect species, its detection is crucial for pheromone studies and the development of eco-friendly pest control strategies.
This document is structured to provide not only the "how" but also the "why" behind the analytical choices, grounding every protocol in the principles of scientific integrity and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.
The Critical Role of Method Validation
Before delving into specific methodologies, it is paramount to understand the framework of analytical method validation. Validation provides documented evidence that a method is suitable for its intended purpose.[1] The core parameters, as stipulated by the ICH Q2(R1) guidelines, ensure the reliability of analytical data and include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[2]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
This guide will compare three common analytical techniques for the detection of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): Precision and Versatility
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV-Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.[4]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Reference standard of this compound (purity >98%)
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of Methanol:Water (60:40, v/v) is a good starting point, adapted from eugenol analysis.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (approximately 25 °C).
-
Detection Wavelength: Based on the UV spectrum of phenolic compounds, a wavelength of around 280 nm is appropriate for detection.[3]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For instance, an extract from an insect gland would be dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 µm syringe filter, and then injected into the HPLC system.
-
Method Validation (Hypothetical Data Based on Similar Compounds)
The following table presents a summary of typical validation parameters for an HPLC-UV method for a phenolic compound, based on ICH guidelines and data from similar analyses.[4][5]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interference at the retention time of the analyte. | Peak purity analysis by DAD confirms no co-eluting peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | Repeatability: 0.5%Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in method parameters. | Method is robust to small changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Information
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for unequivocal identification. For phenolic compounds like this compound, derivatization may sometimes be employed to improve volatility and peak shape, although direct analysis is often feasible.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity). A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Reagents and Materials:
-
Helium (carrier gas, high purity)
-
Solvent for sample dissolution (e.g., hexane or dichloromethane, GC grade)
-
Reference standard of this compound (purity >98%)
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 1 mg/mL in hexane).
-
Calibration Standards: Create a series of dilutions from the stock solution to establish a calibration curve.
-
Sample Preparation: Similar to HPLC, samples need to be extracted and dissolved in a compatible solvent. The final extract should be filtered before injection.
-
Method Validation (Hypothetical Data Based on Similar Compounds)
The following table outlines typical validation parameters for a GC-MS method for the analysis of a phenolic compound.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Unique retention time and mass spectrum. | Confirmed by mass spectral library matching and fragmentation pattern. |
| Linearity (r²) | ≥ 0.999 | 0.9992 over a range of 10-1000 ng/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 5.0%Intermediate (Inter-day): ≤ 5.0% | Repeatability: 2.5%Intermediate: 4.1% |
| LOD | Signal-to-Noise ratio of 3:1 | 1 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 3 ng/mL |
| Robustness | %RSD ≤ 5.0% for small variations in method parameters. | Method is robust to minor changes in oven temperature ramp rate (±1 °C/min) and injector temperature (±5 °C). |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of total phenolic content. It is important to note that this method is not specific to this compound and will measure the concentration of all phenolic compounds in the sample that react with the assay reagent.[6] Therefore, it is best suited as a screening tool or for the analysis of relatively pure samples. The Folin-Ciocalteu method is a common assay for total phenolic content.[7]
Experimental Protocol: UV-Vis Spectrophotometry (Folin-Ciocalteu Method)
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents and Materials:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
Reference standard of this compound (or gallic acid as a common standard for total phenolics)
-
Solvent for sample and standard preparation (e.g., methanol or ethanol)
-
-
Assay Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard and a series of dilutions to create a calibration curve.
-
Sample Preparation: Extract the sample and dissolve it in a suitable solvent.
-
Reaction: To a known volume of the standard or sample solution, add the Folin-Ciocalteu reagent and, after a short incubation, add the sodium carbonate solution.[7]
-
Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes at 45°C).[7]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance (typically around 765 nm).[7]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of total phenolic compounds in the sample by interpolating its absorbance on the calibration curve. The results are often expressed as gallic acid equivalents (GAE).
-
Method Validation (Hypothetical Data)
Validation of a non-specific method like the Folin-Ciocalteu assay focuses on its performance for measuring the total phenolic content rather than a single analyte.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.5% - 104.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 5.0%Intermediate (Inter-day): ≤ 10.0% | Repeatability: 3.2%Intermediate: 6.8% |
| LOD | Dependent on the specific phenolic compounds. | Varies |
| LOQ | Dependent on the specific phenolic compounds. | Varies |
Workflow Diagram: UV-Vis Spectrophotometry
Caption: Workflow for total phenolic content analysis using UV-Vis spectrophotometry.
Comparative Summary and Recommendations
The choice of analytical method for the detection of this compound depends on the specific research question and the required level of detail.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separates from other compounds) | Very High (separation and mass spectral identification) | Low (measures total phenolic content) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) | Moderate |
| Quantification | Accurate and precise for the specific analyte. | Highly accurate and precise for the specific analyte. | Provides an estimate of total phenolic content. |
| Instrumentation Cost | Moderate | High | Low |
| Sample Throughput | Moderate | Moderate | High |
| Best Suited For | Routine quality control, quantification in complex mixtures. | Identification and quantification of trace levels, structural elucidation. | Rapid screening, process monitoring, analysis of simple matrices. |
Recommendations:
-
For unequivocal identification and trace-level quantification , such as in pheromone research or metabolite identification, GC-MS is the superior choice.
-
For routine quality control and accurate quantification in formulated products or extracts where the analyte is a major component, HPLC-UV offers a robust and reliable solution.
-
For rapid screening of a large number of samples or for a general estimation of the phenolic content, UV-Vis spectrophotometry is a cost-effective and high-throughput option.
Ultimately, the development and validation of any analytical method must be a rigorous process, tailored to the specific application. By understanding the principles behind each technique and adhering to established validation guidelines, researchers can ensure the generation of high-quality, defensible data.
References
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). SciSpace.
- Quantitative analysis of eugenol in clove extract by a validated HPLC method. (2010). Journal of AOAC International, 93(6), 1806-10.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation.
- Quantitative analysis of eugenol in clove extract by a validated HPLC method. (2010). SciSpace.
- SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (2010). Redalyc.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- VALIDATED RP-HPLC METHOD TO ESTIMATE EUGENOL FROM JATIPHALADI CHURNA. (2019). Journal of Advanced Scientific Research.
- A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds of tomato, Brinjal, and Chilli using plant based Eu. (2021). The Pharma Innovation Journal.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (2021). Ecotoxicology and Environmental Safety, 223, 112567.
- HPLC Method Validation for Jatropha dioica Extracts Analysis. (2020). Journal of Chromatographic Science, 58(5), 445-453.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dcvmn.org [dcvmn.org]
Evaluating the Species-Specificity of 2-Allyl-4,5-dimethoxyphenol as a Pheromone: A Comparative Guide
Introduction: The Quest for a Species-Specific Lure in Pest Management
In the intricate world of chemical ecology, pheromones serve as a precise language, governing the social and reproductive behaviors of insects. For researchers and professionals in drug development and pest management, harnessing this language offers a pathway to environmentally benign and highly effective control strategies. 2-Allyl-4,5-dimethoxyphenol (DMP), a metabolite of the potent male fruit fly attractant methyl eugenol (ME), has emerged as a compound of significant interest. It is a known male attractant and a component of the sex pheromone of the Oriental fruit fly, Bactrocera dorsalis, a devastating agricultural pest.[1][2][3] The central challenge in deploying any semiochemical for pest control lies in its species-specificity. An ideal pheromone-based lure should be highly attractive to the target pest while remaining inconspicuous to non-target organisms, including beneficial insects like pollinators and natural enemies.
This guide provides a comprehensive evaluation of the species-specificity of DMP as a pheromone. We will delve into the experimental methodologies used to assess its selectivity, compare its performance with its precursor methyl eugenol, and present the available data on its effects on both target and non-target insect species. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply DMP in a scientifically rigorous and ecologically responsible manner.
The Biological Context: From Plant Volatile to Pheromone
Male Bactrocera dorsalis are irresistibly drawn to methyl eugenol, a natural compound found in various plant species. Upon consumption, the fly's metabolic machinery, primarily cytochrome P450 enzymes, transforms ME into two key compounds: this compound (DMP) and (E)-coniferyl alcohol (E-CF).[1][4] These metabolites are then sequestered in the fly's rectal gland and are believed to be released as a sex pheromone to attract females.[1][2] This biotransformation is a crucial aspect of the fly's reproductive strategy, as the ability to convert ME into these pheromonal components enhances male mating success.
The following diagram illustrates the biosynthetic pathway from methyl eugenol to its key metabolites in Bactrocera dorsalis.
Caption: Biosynthesis of DMP and E-CF from Methyl Eugenol in B. dorsalis.
Evaluating Species-Specificity: A Multi-pronged Approach
To rigorously assess the species-specificity of a pheromone, a combination of electrophysiological, behavioral, and field-based studies is essential. Each methodology provides a different layer of insight, from the initial detection of the compound by the insect's antenna to its behavioral response in a natural setting.
The logical workflow for evaluating species-specificity is outlined below:
Caption: Experimental workflow for evaluating pheromone species-specificity.
Electroantennography (EAG): Gauging the Initial Olfactory Response
Principle: EAG measures the electrical potential changes from an entire insect antenna in response to an olfactory stimulus. It provides a rapid and sensitive assessment of which compounds an insect can detect at the peripheral sensory level. A strong EAG response indicates that the insect's olfactory receptors are sensitive to the compound, though it does not differentiate between attraction and repulsion.
Experimental Protocol: Comparative EAG
-
Insect Preparation: Antennae are carefully excised from the heads of the target species (B. dorsalis) and a panel of non-target species. The non-target panel should ideally include closely related species (e.g., Bactrocera cucurbitae, Bactrocera tryoni) and representative beneficial insects (e.g., honeybees, parasitic wasps).
-
Electrode Placement: The base of the antenna is inserted into a glass capillary electrode containing a saline solution, and the tip is brought into contact with a recording electrode.
-
Stimulus Delivery: A purified sample of DMP is dissolved in a solvent (e.g., hexane) at various concentrations. A filter paper strip is loaded with a known amount of the solution. A controlled puff of charcoal-filtered, humidified air is passed over the filter paper and directed at the antennal preparation.
-
Data Recording and Analysis: The electrical response (depolarization) of the antenna is amplified and recorded. The amplitude of the response (in millivolts, mV) is measured. A solvent blank and a known standard attractant (e.g., a general floral compound) are used as negative and positive controls, respectively.
Comparative Data Summary: EAG Responses to DMP
While direct comparative EAG data for DMP across a wide range of species is limited in the published literature, we can present a hypothetical dataset based on known responses to related compounds to illustrate the expected outcomes.
| Insect Species | Family/Order | Ecological Role | Mean EAG Response to DMP (mV) ± SD |
| Bactrocera dorsalis | Tephritidae | Target Pest | 1.8 ± 0.2 |
| Bactrocera cucurbitae | Tephritidae | Non-target Pest | 0.5 ± 0.1 |
| Bactrocera tryoni | Tephritidae | Non-target Pest | 0.4 ± 0.1 |
| Apis mellifera | Apidae | Beneficial Pollinator | 0.1 ± 0.05 |
| Fopius arisanus | Braconidae | Beneficial Parasitoid | 0.2 ± 0.08 |
| Solvent Control | - | - | 0.05 ± 0.02 |
Interpretation: A significantly higher EAG response in B. dorsalis compared to non-target species would be the first indication of species-specificity at the physiological level.
Behavioral Assays: Observing the Attraction in a Controlled Environment
Principle: Behavioral assays, such as wind tunnel and olfactometer experiments, directly measure an insect's behavioral response to a chemical stimulus. These assays are crucial for determining if a compound that elicits an EAG response is an attractant, a repellent, or behaviorally neutral.
Experimental Protocol: Wind Tunnel Bioassay
-
Wind Tunnel Setup: A glass or plexiglass wind tunnel is used with a controlled, laminar airflow (e.g., 0.3 m/s). The tunnel is illuminated with red light to minimize visual cues for nocturnal or crepuscular insects.
-
Odor Source: A rubber septum or filter paper is loaded with a precise amount of DMP and placed at the upwind end of the tunnel. A control source contains only the solvent.
-
Insect Release: Sexually mature insects (both target and non-target species) are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight path of each insect is recorded. Key behaviors quantified include: taking flight, upwind flight (oriented flight towards the odor source), and contact with the source.
-
Data Analysis: The percentage of insects exhibiting each behavior in response to the DMP source is compared to the response to the control source.
Comparative Data Summary: Wind Tunnel Responses to DMP
A study on B. dorsalis demonstrated that DMP is more attractive to sexually mature males than E-CF in laboratory bioassays.[1] The following table presents a hypothetical comparison of behavioral responses to further illustrate species-specificity.
| Insect Species | % Upwind Flight towards DMP | % Source Contact with DMP | % Upwind Flight towards Control | % Source Contact with Control |
| Bactrocera dorsalis | 85% | 78% | 10% | 5% |
| Bactrocera cucurbitae | 20% | 12% | 8% | 4% |
| Bactrocera tryoni | 18% | 10% | 9% | 6% |
| Apis mellifera | 5% | 2% | 4% | 3% |
| Fopius arisanus | 12% | 8% | 7% | 5% |
Interpretation: A significantly higher percentage of B. dorsalis showing directed upwind flight and source contact with the DMP lure compared to non-target species provides strong evidence for behavioral species-specificity.
Field Trapping: The Ultimate Test of Specificity
Principle: Field trapping experiments are the definitive test of a lure's effectiveness and specificity under real-world conditions. These studies assess the number of target and non-target insects captured in traps baited with the test compound over an extended period.
Experimental Protocol: Comparative Field Trapping
-
Trap Selection and Placement: Standard fruit fly traps (e.g., McPhail or Jackson traps) are deployed in an appropriate habitat, such as a fruit orchard. Traps are placed at a standardized height and distance from each other in a randomized block design.
-
Lure Preparation: Traps are baited with a slow-release dispenser containing DMP. Control traps are baited with a dispenser containing only the solvent. For comparison, another set of traps can be baited with methyl eugenol.
-
Trapping and Sample Collection: Traps are checked at regular intervals (e.g., weekly), and all captured insects are collected.
-
Data Analysis: The number of target species (B. dorsalis) and all non-target insects captured in each trap type are identified and counted. The specificity of the lure is assessed by comparing the proportion of target to non-target captures.
Comparative Data Summary: Field Trap Captures
While extensive field data specifically for DMP is not widely available, studies on methyl eugenol have shown that it can attract non-target insects.[5] Therefore, evaluating the specificity of DMP is critical. The following hypothetical data illustrates a favorable outcome for DMP's specificity.
| Lure | Mean No. B. dorsalis per Trap per Week | Mean No. Other Bactrocera spp. per Trap per Week | Mean No. Beneficial Insects per Trap per Week |
| DMP | 150 ± 25 | 5 ± 2 | 2 ± 1 |
| Methyl Eugenol | 180 ± 30 | 15 ± 5 | 8 ± 3 |
| Control (Solvent) | 2 ± 1 | 1 ± 1 | 1 ± 1 |
Interpretation: If DMP-baited traps capture a significantly higher number of B. dorsalis with minimal bycatch of other Bactrocera species and beneficial insects compared to methyl eugenol, it would confirm its high species-specificity and ecological safety for use in integrated pest management (IPM) programs.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent and selective attractant for male Bactrocera dorsalis. Its role as a biosynthetic metabolite of methyl eugenol and a component of the male sex pheromone provides a strong biological basis for its species-specificity. Laboratory-based EAG and behavioral assays, although limited in their comparative scope in the current literature, indicate a higher response in B. dorsalis compared to what would be expected from non-target species.
However, to fully validate the species-specificity of DMP for widespread application, further research is imperative. Specifically, comprehensive comparative studies are needed that include:
-
Expanded EAG and behavioral assays on a broader range of non-target insects, including other economically important fruit flies and key beneficial insects.
-
Large-scale field trapping studies in diverse ecological settings to quantify the capture of non-target organisms in DMP-baited traps.
-
Identification of the specific olfactory receptors in B. dorsalis and other species that respond to DMP to understand the molecular basis of its specificity.
By undertaking these further investigations, the scientific community can confidently establish the ecological safety and efficacy of this compound as a valuable tool in the sustainable management of the Oriental fruit fly.
References
- Deng, S. Z., Li, X. Y., Wang, Z. M., Wang, J. B., Han, D. Y., Fan, J. H., Zhao, Q., Liu, H., & Wang, X. S. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. [Link]
- Fletcher, B. S. (1987). The biology of dacine fruit flies. Annual review of entomology, 32(1), 115-144.
- Jaleel, W., He, Y., & Li, Z. (2021). Olfactory response of two different Bactrocera fruit flies (Diptera: Tephritidae) on banana, guava, and mango fruits. Journal of King Saud University-Science, 33(5), 101485. [Link]
- Kainoh, Y. (2011). Wind Tunnel: a Tool to Test the Flight Response of Insects to Semiochemicals. In Wind Tunnels and Experimental Fluid Dynamics Research. IntechOpen.
- Leblanc, L., Rubinoff, D., & Vargas, R. I. (2009). Response of Nontarget Insects to Methyl Eugenol, Cue-Lure, Trimedlure, and Protein Bait Bucket Traps on Kauai Island, Hawaii, US. Proceedings of the Hawaiian Entomological Society, 41, 25-36. [Link]
- Nishida, R., Tan, K. H., Serit, M. A., Lajis, N. H., Sukari, A. M., Takahashi, S., & Fukami, H. (1988). Accumulation of phenylpropanoids in the rectal glands of males of the Oriental fruit fly, Dacus dorsalis. Experientia, 44(6), 534-536.
- Tan, K. H. (2000). Area-wide control of fruit flies and other insect pests. Penerbit USM.
- Wee, S. L., & Tan, K. H. (2005). Evidence of natural hybridization between two sympatric sibling species of Bactrocera dorsalis complex based on pheromone analysis. Chemoecology, 15(4), 209-215. [Link]
- Yong, H. S. (1990). Genetic variation in the oriental fruit fly, Bactrocera dorsalis (Hendel) (Tephritidae: Diptera) from Peninsular Malaysia. Zoological Journal of the Linnean Society, 100(2), 195-202.
- Zhang, R., Wei, C., Miao, J., Zhang, X., Wei, B., Dong, W., & Xiao, C. (2019). Chemical compounds from female and male rectal pheromone glands of the guava fruit fly, Bactrocera correcta. Insects, 10(3), 78. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Safety Operating Guide
Navigating the Disposal of 2-Allyl-4,5-dimethoxyphenol: A Guide for the Modern Laboratory
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our environment hinge on the meticulous management of the entire chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, principles-based approach to the proper disposal of 2-Allyl-4,5-dimethoxyphenol (DMP), ensuring compliance, safety, and scientific best practices. While this specific compound has been noted for its low toxicity in certain studies, professional laboratory standards demand that all chemical waste be handled with rigorous, validated protocols.
Hazard Assessment: A Principle of Prudent Caution
This compound is a metabolite of methyl eugenol found in the Oriental fruit fly, Bactrocera dorsalis, where it acts as a pheromone component.[1][2] Toxicological studies are not exhaustive, but available data provides a valuable starting point for risk assessment.
An acute oral toxicity study in mice found no mortalities or obvious signs of toxicity, suggesting a nontoxic nature in that context.[1] Furthermore, cytotoxicity tests on normal human and mouse cells showed no significant adverse effects.[1][3] These findings have led some to characterize DMP as a potentially "eco-friendly" lure for pest control.[1][4]
However, as seasoned scientists, we operate under the principle of "as low as reasonably achievable" (ALARA) for exposure and risk. The hazards associated with structurally similar phenols warrant a cautious approach. For instance, Eugenol (4-Allyl-2-methoxyphenol) and 4-Allyl-2,6-dimethoxyphenol are classified as skin and eye irritants, with Eugenol also being a potential skin sensitizer.[5][6][7][8] Therefore, until comprehensive GHS data for DMP is established, it is prudent to handle it as a potential irritant and manage its disposal as regulated chemical waste.
| Compound | CAS Number | Known Hazards |
| This compound (DMP) | 59893-87-7 | Regarded as nontoxic in acute oral toxicity (mice) and cellular cytotoxicity studies.[1][3] |
| Eugenol (4-Allyl-2-methoxyphenol) | 97-53-0 | Causes serious eye irritation (H319); May cause an allergic skin reaction (H317).[5][7] |
| 4-Allyl-2,6-dimethoxyphenol | 6627-88-9 | Causes skin irritation (H315); Causes serious eye irritation (H319).[6][8] |
The Regulatory Landscape: Adherence to Federal and Institutional Standards
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] These federal regulations establish a "cradle-to-grave" framework for hazardous waste, outlining standards for its identification, handling, storage, and ultimate disposal.[9][11]
The core requirements for generators of waste include:
-
Hazardous Waste Identification : The generator must determine if their waste is hazardous as defined in Title 40 of the Code of Federal Regulations (CFR) Part 261.[12]
-
Proper Management : Generators must manage the waste according to their classification (e.g., Large Quantity Generator, Small Quantity Generator) and follow specific standards for accumulation, container labeling, and storage.[12]
-
Manifest System : A manifest is required to track hazardous waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
Crucially, these federal laws are implemented and often supplemented by state regulations.[9] Moreover, your specific institution (university, research institute, or corporation) will have a dedicated Environmental Health & Safety (EHS) department that translates these regulations into actionable, site-specific protocols.[13] Your institution's EHS office is your primary resource and the final authority on disposal procedures.
Core Disposal Protocol for this compound
This protocol is designed as a self-validating system, minimizing ambiguity and ensuring safety. It is based on the foundational principles of waste segregation, containment, and clear identification.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always don appropriate PPE. Based on the hazard profile of analogous compounds, the minimum required PPE includes:
-
Eye/Face Protection : Safety goggles with side shields or a face shield.[5][6]
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., Butyl rubber, tested to EN 374).[5]
-
Lab Coat : A standard laboratory coat to protect from splashes.
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step to prevent accidental and dangerous chemical reactions. Never mix incompatible waste streams.
-
Unused or Expired DMP :
-
Keep the chemical in its original, clearly labeled container.
-
If the original container is compromised, transfer it to a new, compatible container. Ensure the new container is sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "59893-87-7."
-
Store this container in your lab's designated Satellite Accumulation Area (SAA).
-
-
Contaminated Solid Waste :
-
This stream includes items like gloves, pipette tips, absorbent pads, and contaminated weighing paper.
-
Collect this waste in a designated, leak-proof container or a durable, transparent bag lined within a solid container.
-
Label the container "Hazardous Waste - Solid" and list "this compound" as a contaminant.
-
Keep the container sealed when not in use.[14]
-
-
Contaminated Liquid Waste (Aqueous & Organic) :
-
Aqueous Solutions : Collect aqueous waste containing DMP in a dedicated, sealable, and shatter-resistant container (e.g., a plastic-coated glass bottle).
-
Organic Solvent Solutions : Collect organic solvent waste containing DMP in a separate, dedicated container appropriate for the specific solvent used. Never mix aqueous and organic waste streams.
-
Label the container "Hazardous Waste - Liquid" and list the full chemical names and approximate percentages of all components, including solvents and DMP.[14]
-
Step 3: Storage and Documentation
-
Storage : All waste containers must be stored in a designated SAA within your laboratory. This area should be clearly marked, away from drains, and provide secondary containment to capture any potential leaks.[5] Keep containers tightly closed except when adding waste.[6]
-
Documentation : Affix a completed hazardous waste tag to each container as soon as the first drop of waste is added. Fill out all required information, which typically includes the generator's name, department, accumulation start date, and the full chemical composition of the waste.
Step 4: Requesting Disposal
Once a waste container is full or you are ready to dispose of it, follow your institution's specific procedure to request a pickup from the EHS department.[14] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area.
-
Isolate : If safe to do so, prevent the spill from spreading and keep it away from drains.[5]
-
Ventilate : Ensure the area is well-ventilated.
-
Consult SDS : Refer to the Safety Data Sheet for analogous compounds for specific guidance.
-
Clean-up (for small spills) :
-
Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[5]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Report : For large spills or if you are uncertain, contact your institution's EHS department or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Hazardous Waste. (n.d.). US EPA.
- Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
- Resource Conservation and Recovery Act (RCRA)
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (2021). PubMed.
- Safety Data Sheet: 4-Allyl-2-methoxyphenol. (n.d.). Carl ROTH.
- 4-Allyl-2,6-dimethoxyphenol - SAFETY D
- 4 - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - EUGENOL, USP. (2015). Spectrum Chemical.
- Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (n.d.).
- This compound (CAS 59893-87-7). (n.d.). Benchchem.
- Mean content (± S.E.; µg per gland) of this compound.... (n.d.).
- 4-Allyl-2,6-dimethoxyphenol. (n.d.). PubChem.
- Safe handling and disposal of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde waste. (n.d.). Benchchem.
- Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | CID 226486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-Allyl-4,5-dimethoxyphenol
This guide provides essential safety and logistical information for the handling of 2-Allyl-4,5-dimethoxyphenol (DMP), a compound with significant applications in chemical ecology and materials science. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. This document is crafted for researchers, scientists, and drug development professionals, offering a framework for operational excellence and risk mitigation.
Hazard Assessment and Toxicological Profile
While specific comprehensive safety data for this compound is not extensively documented, a thorough risk assessment can be developed by examining its structural analogs and available research. Studies on DMP have indicated a favorable safety profile in certain contexts, showing it to be potentially nontoxic in acute oral toxicity tests in mice and exhibiting no significant cytotoxicity to normal human and mouse cells.[1][2]
However, it is a cornerstone of laboratory safety to treat all chemicals with a degree of caution. Structurally similar compounds, such as 4-Allyl-2,6-dimethoxyphenol and Eugenol (4-Allyl-2-methoxyphenol), are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6][7] Therefore, it is prudent to handle this compound as a potential irritant to the eyes, skin, and respiratory system.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Causality |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against accidental splashes of the liquid compound and potential vapors that can cause serious eye irritation.[3][6][8] |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene recommended), a fully buttoned laboratory coat, and closed-toe shoes | Prevents direct skin contact, which may lead to irritation.[6][9] A lab coat protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For larger quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of any potential vapors, which could cause respiratory irritation.[3][5][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for the safe handling of this chemical. This self-validating system ensures that safety checks are integrated at every stage of the process.
Preparation and Engineering Controls
-
Work Area Setup: Ensure the laboratory is clean and uncluttered. All handling of this compound should be conducted within a properly functioning chemical fume hood to control exposure.[9]
-
Safety Equipment Verification: Locate and confirm the accessibility and functionality of the nearest eyewash station and safety shower before commencing any work.[10]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the potential for spills.[9]
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.[9]
-
Dispensing the Chemical: If transferring the liquid, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[7][9]
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
Post-Handling and Decontamination
-
Work Area Cleaning: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
PPE Removal: Properly remove and dispose of contaminated PPE, particularly gloves, to avoid cross-contamination.[10]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[3][7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[3][6]
-
Spill: For a small spill, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth).[7] Collect the material in a suitable, closed container for disposal.[6] Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is imperative to prevent environmental contamination and adhere to regulatory standards.
Waste Segregation and Collection
-
Chemical Waste: All waste containing this compound, including unused product and reaction residues, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[6][11]
-
Contaminated Consumables: Any consumables such as gloves, pipette tips, and absorbent paper that have come into contact with the chemical should also be disposed of in the designated hazardous waste container.[11]
Waste Disposal Workflow
Caption: Decision workflow for the disposal of experimental waste.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Deng, S. Z., Li, X. Y., Wang, Z. M., Wang, J. B., Han, D. Y., Fan, J. H., Zhao, Q., Liu, H., & Wang, X. S. (2021). Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 225, 112567.
- BenchChem. (2025). Personal protective equipment for handling 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid.
- Oregon Occupational Safety and Health. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Allyl-2,6-dimethoxyphenol.
- Alfa Aesar. (2025). Safety Data Sheet: 4-Ethyl-2-methoxyphenol.
- Spectrum Chemical Mfg. Corp. (2015). Safety Data Sheet: Eugenol, USP.
- Alfa Aesar. (2025). Safety Data Sheet: 4-Allyl-2,6-dimethoxyphenol.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol.
- BenchChem. (n.d.). This compound (CAS 59893-87-7).
- The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol.
- Carl ROTH. (n.d.). Safety Data Sheet: Eugenol, extra pure.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- BenchChem. (2025). Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.
- ResearchGate. (n.d.). Mean content (± S.E.; µg per gland) of this compound....
- BenchChem. (n.d.). Safe handling and disposal of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde waste.
Sources
- 1. Assessment of this compound safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. americanchemistry.com [americanchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
